strontium phosphate
Description
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Properties
CAS No. |
13450-99-2 |
|---|---|
Molecular Formula |
O4PSr- |
Molecular Weight |
182.59 g/mol |
IUPAC Name |
strontium phosphate |
InChI |
InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+2/p-3 |
InChI Key |
HKSVWJWYDJQNEV-UHFFFAOYSA-K |
Canonical SMILES |
OP(=O)(O)O.[Sr] |
physical_description |
Dry Powder, Other Solid; Dry Powder |
Related CAS |
18266-28-9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Strontium Phosphate: Crystal Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium phosphate (B84403) [Sr₃(PO₄)₂] is an inorganic compound of significant interest in the fields of biomaterials science, drug delivery, and bone tissue engineering. Its biocompatibility, coupled with the therapeutic effects of strontium on bone metabolism, has positioned it as a key material for advanced medical applications. This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and biological interactions of strontium phosphate. It details the crystallographic data of its various polymorphic forms, outlines experimental protocols for its synthesis and characterization, and presents quantitative data in a structured format to serve as a core reference for researchers.
Physicochemical Properties of this compound
This compound is a white, solid inorganic salt that is generally considered insoluble in water.[1] It is a compound of interest for its role in bone metabolism and its potential in drug delivery systems.[1][2] The fundamental properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | Sr₃(PO₄)₂ | [3][4] |
| Molar Mass | 452.8 g/mol | [3] |
| Appearance | White solid/powder | [1][3] |
| Density | 4.53 g/cm³ | [1][3] |
| Melting Point | ~1,620 °C (2,950 °F; 1,890 K) | [1][3] |
| Solubility in Water | Insoluble | [1][3] |
| Solubility Product (Ksp) | Varies, reported as low as 1.0 x 10⁻³¹ | [1][5] |
Crystal Structure and Polymorphism
This compound exists in several polymorphic forms, with the orthophosphates being the most extensively studied. The primary crystalline phases are the low-temperature beta (β) phase and the high-temperature alpha (α) phase.[1]
β-Strontium Orthophosphate (β-Sr₃(PO₄)₂)
The β-phase is the stable form at room temperature and is isostructural with β-tricalcium phosphate (β-TCP).[1] Its structure consists of isolated PO₄ tetrahedra linked by strontium ions.[1]
α-Strontium Orthophosphate (α-Sr₃(PO₄)₂)
The α-phase is the high-temperature polymorph of strontium orthophosphate. The transition from the β to the α phase occurs at elevated temperatures.[1]
| Phase | Crystal System | Space Group | Lattice Parameters | References |
| β-Sr₃(PO₄)₂ | Rhombohedral (Trigonal) | R3m | a = 5.39 Å, c = 19.78 Å | [3] |
| α-Sr₃(PO₄)₂ | Hexagonal | - | - | [1] |
Note: Detailed lattice parameters for the α-phase are less commonly reported in general literature.
Synthesis of this compound
Several methods are employed for the synthesis of this compound, with the choice of method influencing the resulting particle size, crystallinity, and morphology.
Wet Chemical Precipitation
This is a common method for producing this compound, particularly in nanoparticle form.[2] It involves the reaction of a soluble strontium salt with a phosphate source in an aqueous solution.[1]
Solid-State Reaction
This method is typically used to produce bulk crystalline this compound by heating solid precursors at high temperatures.[6]
Other Synthesis Methods
Other reported methods for synthesizing this compound-based materials include sol-gel processes and hydrothermal treatments.[2]
Experimental Protocols
Synthesis via Wet Chemical Precipitation
A typical protocol for the wet chemical precipitation of this compound nanoparticles is as follows:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a soluble strontium salt, such as strontium nitrate (B79036) (Sr(NO₃)₂) or strontium chloride (SrCl₂).
-
Prepare a separate aqueous solution of a phosphate precursor, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or sodium phosphate (Na₃PO₄).[1]
-
-
Precipitation:
-
Add the phosphate solution dropwise to the strontium solution while stirring vigorously.
-
Control the pH and temperature of the reaction mixture to influence the characteristics of the precipitate.[2]
-
-
Aging and Washing:
-
Age the resulting precipitate in the mother liquor for a specified period to allow for crystal growth and maturation.
-
Wash the precipitate repeatedly with deionized water to remove unreacted ions.
-
-
Drying:
-
Dry the washed precipitate in an oven at a controlled temperature to obtain the final this compound powder. The tetrahydrate form decomposes to the anhydrous form when heated to 900 °C.[3]
-
Characterization Workflow
The following diagram illustrates a typical experimental workflow for the characterization of synthesized this compound.
Characterization Techniques
-
X-ray Diffraction (XRD): Used to identify the crystalline phases and determine the crystallinity of the synthesized material.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of characteristic phosphate (PO₄³⁻) and other functional groups.[7]
-
Raman Spectroscopy: Provides information on the vibrational modes of the phosphate groups.
-
Electron Microscopy (SEM/TEM): Used to analyze the morphology, particle size, and microstructure of the synthesized this compound.
Biological Properties and Applications
This compound-based biomaterials are gaining significant attention for their favorable biocompatibility and osteogenic properties.[2][8] Strontium is a trace element found in bone and is known to stimulate bone formation while inhibiting bone resorption.[2]
Biocompatibility and Cytotoxicity
In vitro studies have consistently demonstrated the low cytotoxicity of this compound at appropriate concentrations across various cell lines, including MC3T3-E1 and L929 fibroblasts.[8]
| Cell Line | This compound Concentration/Formulation | Incubation Time | Cell Viability (%) | Reference |
| MC3T3-E1 | Strontium-containing nanoparticles (10 µg/mL) | 7 and 14 days | Significantly higher than control | [8] |
| L929 fibroblast | Strontium-doped nanohydroxyapatite | Not specified | Increased cell growth compared to control | [8] |
| HeLa, MG-63, MC3T3 | Strontium-doped calcium phosphate nanoparticles (5, 10, 15, 20 mol%) | 24 h | Low cytotoxicity observed | [8] |
Osteogenic Potential and Signaling Pathways
The release of strontium ions from this compound-based materials can enhance osteogenic differentiation and bone regeneration.[9] This is achieved through the activation of key signaling pathways.[9][10]
The activation of pathways such as Wnt/β-catenin, BMP-2, Runx2, and ERK by strontium ions leads to enhanced osteoblast proliferation and differentiation, inhibition of bone resorption, and promotion of angiogenesis.[9][10]
Drug and Gene Delivery
The porous structure and biocompatibility of this compound nanoparticles make them promising candidates for drug and gene delivery applications.[11][12] They can be loaded with antibiotics or therapeutic genes for targeted delivery to bone tissue.[11][12]
Conclusion
This compound is a versatile biomaterial with a unique combination of physicochemical and biological properties. Its well-defined crystal structure, coupled with the therapeutic benefits of strontium, makes it a highly attractive material for researchers and professionals in drug development and bone tissue engineering. A thorough understanding of its synthesis, characterization, and biological interactions is crucial for the continued development of innovative medical technologies based on this promising compound.
References
- 1. This compound|Sr3(PO4)2|Research Chemicals [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS 7446-28-8 | Lorad Chemical Corporation [loradchemical.com]
- 5. Untitled Document [chem.fsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Strontium-Doped Amorphous Calcium Phosphate Porous Microspheres Synthesized through a Microwave-Hydrothermal Method Using Fructose 1,6-Bisphosphate as an Organic Phosphorus Source: Application in Drug Delivery and Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
what are the chemical properties of strontium phosphate
An In-depth Technical Guide to the Chemical Properties of Strontium Phosphate (B84403)
Introduction
Strontium phosphate, specifically tristrontium diphosphate (B83284) with the chemical formula Sr₃(PO₄)₂, is an inorganic compound of significant interest in the fields of biomaterials, drug delivery, and advanced materials science.[1] As a salt of strontium and phosphoric acid, it is a white, crystalline solid that is insoluble in water.[2] Its biocompatibility and the role of strontium as a bone-seeking element that can influence bone remodeling processes make it a promising candidate for applications in bone tissue engineering and orthopedic implants.[1][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailing its structural characteristics, reactivity, and thermal behavior, supported by experimental protocols for its synthesis and analysis.
Physicochemical Properties
This compound is a stable compound with well-defined physical and chemical characteristics.[3] The primary quantitative properties are summarized below.
| Property | Value | References |
| Molecular Formula | Sr₃(PO₄)₂ | [2][4][5] |
| Molar Mass | 452.8 g/mol | [2][4] |
| Appearance | White solid / powder | [2][3][6] |
| Density | 4.53 g/cm³ | [1][2] |
| Melting Point | ~1600 - 1620 °C | [1][2][7] |
| Solubility in water | Insoluble | [2][3][7] |
Structural Properties and Polymorphism
This compound exists in various polymorphic forms, with the orthophosphate (Sr₃(PO₄)₂) being the most extensively studied.[1] Other significant forms include strontium metaphosphate (Sr(PO₃)₂) and strontium pyrophosphate (Sr₂P₂O₇).[1]
Orthophosphates
The orthophosphate form, Sr₃(PO₄)₂, exhibits temperature-dependent polymorphism.
-
β-Strontium Orthophosphate (β-Sr₃(PO₄)₂): This is the stable form at room temperature.[1] It is isostructural with β-tricalcium phosphate (β-TCP) and crystallizes in the trigonal (rhombohedral) system.[1][8] The structure consists of isolated phosphate (PO₄) tetrahedra linked by strontium ions.[1]
-
α-Strontium Orthophosphate (α-Sr₃(PO₄)₂): This is the high-temperature polymorph, which has a hexagonal crystal structure.[1] The transition from the β to the α phase occurs at elevated temperatures.[1]
| Polymorph | Crystal System | Space Group | Lattice Constants (a, c) | Reference |
| β-Sr₃(PO₄)₂ | Trigonal / Rhombohedral | R3m | a = 5.39 Å, c = 19.78 Å | [2] |
| α-Sr₃(PO₄)₂ | Hexagonal | - | - | [1] |
Other Forms
-
Strontium Metaphosphate (Sr(PO₃)₂): This form contains infinite chains of phosphate tetrahedra and is known to crystallize in several polymorphic forms, including monoclinic and triclinic structures.[1]
-
Strontium Pyrophosphate (Sr₂P₂O₇): This compound contains diphosphate (P₂O₇) groups.[1] The synthesis of Eu²⁺-doped Sr₂P₂O₇ has been explored for phosphor applications.[9]
Reactivity and Stability
Solubility and Dissolution
This compound is characterized by its insolubility in water.[2][7] However, its solubility is pH-dependent. In acidic solutions, strontium hydrogen phosphate (SrHPO₄) can form, which exhibits higher solubility.[10] The dissolution process in acidic environments is a key mechanism for ion release in biomedical applications and for the immobilization of heavy metal ions like Pb²⁺ from wastewater.[10] The reaction with strong acids like concentrated nitric acid is used in analytical tests, such as the ammonium (B1175870) molybdate (B1676688) test, to confirm the presence of the phosphate anion.[11]
Thermal Stability
The anhydrous form of this compound is thermally stable, with a high melting point of approximately 1620 °C, which allows for its use in high-temperature applications like ceramics.[1][3] The hydrated form, Sr₃(PO₄)₂·4H₂O, decomposes to the anhydrous form when heated to 900 °C.[2] Studies on strontium-substituted β-tricalcium phosphate (β-TCP) show that strontium can have a stabilizing effect, slightly increasing the transition temperature to the α-form.[12] Conversely, strontium substitution in other calcium phosphates, like octacalcium phosphate (OCP), can decrease thermal stability.[12]
Hydrolysis
In aqueous environments, particularly when prepared via precipitation, the tetrahydrate form of this compound can slowly hydrolyze to form strontium hydroxyapatite (B223615) (Sr₁₀(PO₄)₆(OH)₂).[2] This transformation is significant in the context of biomaterials, as hydroxyapatite is the main mineral component of bone.
Experimental Protocols
Synthesis via Aqueous Precipitation
This method is commonly used to produce this compound, often as a hydrated precipitate, by reacting soluble precursors.[1][2]
-
Objective: To synthesize this compound tetrahydrate via a precipitation reaction.
-
Materials: Strontium nitrate (B79036) (Sr(NO₃)₂), tripotassium phosphate (K₃PO₄) or diammonium hydrogen phosphate ((NH₄)₂HPO₄), deionized water, ammonium hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH) for pH adjustment.[2][13]
-
Methodology:
-
Precursor Preparation: Prepare separate aqueous solutions of a soluble strontium salt (e.g., 0.3 M Sr(NO₃)₂) and a phosphate source (e.g., 0.2 M K₃PO₄).[2]
-
Reaction: Slowly add the phosphate solution to the strontium solution under constant stirring. A white precipitate of this compound tetrahydrate will form immediately.[2][13] The chemical equation is: 3 Sr(NO₃)₂ + 2 K₃PO₄ → Sr₃(PO₄)₂↓ + 6 KNO₃.[2]
-
pH Control: During the reaction, maintain the pH of the mixture at a desired level (typically between 7 and 11) by the dropwise addition of a base like NH₄OH.[13]
-
Aging: Allow the precipitate to age in the mother liquor, typically for 24 hours, to promote crystal growth and improve crystallinity.[13]
-
Separation and Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the collected solid repeatedly with deionized water to remove residual ions.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 80-100 °C) to obtain the hydrated form. For the anhydrous form, calcination at higher temperatures (e.g., 900 °C) is required.[2]
-
References
- 1. This compound|Sr3(PO4)2|Research Chemicals [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS 7446-28-8 | Lorad Chemical Corporation [loradchemical.com]
- 5. proprep.com [proprep.com]
- 6. you-iggy.com [you-iggy.com]
- 7. This compound [chemister.ru]
- 8. This compound Composite Designed to Red-Emission at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. saltanalysis.com [saltanalysis.com]
- 12. Strontium-Substituted Calcium Orthophosphates: Structure, Stability, Morphology, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Strontium Phosphate Nanoparticle Synthesis
Introduction
Strontium phosphate (B84403) nanoparticles (SrPO NPs) are biomaterials drawing significant interest in drug development and regenerative medicine.[1] As components of the inorganic phase of bone, phosphate-based nanoparticles are noted for their excellent biocompatibility and biodegradability.[1][2] The integration of strontium (Sr) into the phosphate lattice enhances these biological properties, as strontium is known to promote bone formation while inhibiting bone resorption.[1][3] This makes strontium-containing nanoparticles particularly promising for applications in bone tissue engineering and targeted drug delivery.[1][4] This guide provides a comprehensive overview of the synthesis, characterization, and applications of strontium phosphate nanoparticles, with a focus on detailed experimental protocols for researchers and drug development professionals.
Synthesis Methodologies
The fabrication of this compound nanoparticles can be accomplished through several methods, each providing distinct advantages for controlling particle characteristics like size, morphology, and crystallinity.[1] The most prevalent and beginner-friendly techniques include co-precipitation and hydrothermal synthesis.
-
Co-precipitation: This is a "bottom-up" approach valued for its simplicity, scalability, and operation under ambient temperature and pressure.[1][5] It involves the mixing of precursor salt solutions to create a supersaturated state, which induces the nucleation and precipitation of the nanoparticles.[1][6]
-
Hydrothermal Synthesis: This method involves a chemical reaction within a sealed vessel, known as an autoclave, conducted in an aqueous solution above standard temperature and pressure.[1] It is particularly effective for producing highly crystalline nanoparticles and allows for precise control over particle size and shape by adjusting reaction parameters.[1][7][8]
Experimental Protocols
Co-Precipitation Method
This protocol describes a general and widely used method for synthesizing strontium-doped phosphate nanoparticles.[1][2]
Detailed Methodology:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a strontium precursor, such as strontium nitrate (B79036) (Sr(NO₃)₂) or strontium chloride (SrCl₂). For strontium-doped calcium phosphate, a calcium precursor like calcium nitrate (Ca(NO₃)₂) is also included.[9]
-
Prepare a separate aqueous solution of a phosphate precursor, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄).[9]
-
The stoichiometric amounts of precursors should be calculated based on the desired final composition of the nanoparticles.[9]
-
-
Precipitation Reaction:
-
Place the strontium (and calcium, if applicable) precursor solution in a reaction vessel equipped with a magnetic stirrer.
-
Under vigorous stirring, rapidly add the phosphate precursor solution to the reaction vessel.[1] This ensures the formation of a homogenous, supersaturated solution, which is critical for uniform particle nucleation.[1][5]
-
Maintain a constant pH, typically in the alkaline range (pH 10-11), by adding a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH).[10][11]
-
-
Surface Functionalization (Optional):
-
To prevent particle agglomeration and enhance colloidal stability, a stabilizing agent can be introduced.[1][2]
-
Immediately after precipitation, an aliquot of the nanoparticle suspension can be injected into a solution containing a stabilizer such as polyethyleneimine (PEI) for a positive surface charge or carboxymethylcellulose (CMC) for a negative surface charge.[1][2]
-
-
Purification:
-
Separate the nanoparticles from the reaction medium by centrifugation.
-
Wash the resulting nanoparticle pellet multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.[1]
-
The final, purified nanoparticles can be redispersed in deionized water or a suitable buffer for storage and further use.[1]
-
Hydrothermal Synthesis Method
This method is ideal for producing nanoparticles with high crystallinity.[1]
Detailed Methodology:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of the strontium precursor (e.g., strontium nitrate hexahydrate) and a phosphate precursor in deionized water to form a homogenous solution.[1]
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.[1]
-
Seal the autoclave and heat it in a furnace or oven to a specific temperature (typically between 120°C and 200°C) for a set duration (e.g., 12-24 hours). The elevated temperature and pressure facilitate the reaction.[1]
-
-
Cooling and Collection:
-
After the reaction time has elapsed, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate from the bottom of the Teflon liner.
-
-
Purification:
-
Wash the collected product multiple times with deionized water and ethanol to remove any residual reactants. This is typically done via centrifugation and redispersion.
-
Dry the final nanoparticle powder in an oven at a moderate temperature (e.g., 60-80°C).
-
Data Presentation: Synthesis Parameters
Control over experimental parameters is crucial for tuning the final properties of the nanoparticles.[6][12] The following table summarizes quantitative data from various synthesis protocols.
| Parameter | Value/Range | Resulting Particle Size (nm) | Morphology | Synthesis Method | Reference |
| Strontium Content | 5-20 mol% (vs. Ca) | 40-70 | Spherical | Co-precipitation | [2][13] |
| Strontium Content | 15 wt% (vs. Ca) | ~80 ± 15 | Rod-like | Microwave-assisted | [10] |
| Precursor Conc. | 1 M SrCl₂ / 1 M Na₂HPO₄ | N/A | N/A | Precipitation | [6] |
| pH | 10 | N/A | Rod-like | Microwave-assisted | [10] |
| Temperature | 37 °C | N/A | N/A | Precipitation | [6] |
| Avg. Particle Size | N/A | ~14 | Nanoflake-like | One-pot precipitation | [14][15] |
Characterization of Nanoparticles
After synthesis, a thorough characterization is necessary to determine the physicochemical properties of the nanoparticles.
| Technique | Information Provided |
| X-ray Diffraction (XRD) | Determines the crystalline structure, phase purity, and crystallite size of the nanoparticles.[2][10] |
| Scanning Electron Microscopy (SEM) | Provides information on the surface morphology, size, and aggregation state of the particles.[2][16] |
| Transmission Electron Microscopy (TEM) | Offers high-resolution imaging of the internal structure, size, and shape of individual nanoparticles.[9][14] |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid.[2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies chemical bonds and functional groups present in the material.[9][17] |
| Zeta Potential Measurement | Determines the surface charge of the nanoparticles in a colloidal suspension, indicating their stability.[2][10] |
Biological Applications and Signaling Pathways
Strontium-containing nanoparticles are primarily investigated for their role in bone regeneration. This is due to strontium's dual effect on bone metabolism: it simultaneously stimulates bone-forming cells (osteoblasts) and inhibits bone-resorbing cells (osteoclasts).[1]
-
Osteoblast Stimulation: Strontium ions released from the nanoparticles can promote the proliferation and differentiation of osteoblasts, which is often indicated by an increase in alkaline phosphatase (ALP) activity, a key marker of bone formation.[1][2]
-
Osteoclast Inhibition: Strontium also suppresses the activity of osteoclasts, helping to shift the balance of bone remodeling towards net bone formation.[1]
The pH-responsive nature and biocompatibility of this compound nanoparticles also make them excellent candidates for delivering therapeutic agents like drugs and genes.[1][3][18] The nanoparticles can be loaded with cargo and are often taken up by cells. The acidic environment inside cellular compartments like endosomes can trigger the dissolution of the nanoparticles, leading to the release of the therapeutic payload.[1]
The synthesis of this compound nanoparticles via methods like co-precipitation and hydrothermal synthesis offers a versatile and accessible platform for researchers. By carefully controlling key experimental parameters, it is possible to produce nanoparticles with tailored properties for advanced applications in bone regeneration, drug delivery, and gene therapy.[1][19] The inherent biocompatibility and unique biological activity of strontium make these nanomaterials a highly promising area for continued research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. In-Vitro Cell Response to Strontium/Magnesium-Doped Calcium Phosphate Nanoparticles [mdpi.com]
- 3. Application of strontium-based nanoparticles in medicine and environmental sciences | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Strontium Phosphate Bioceramics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate (B84403) (SrP) and strontium-substituted calcium phosphate (Sr-CaP) bioceramics are at the forefront of bone tissue engineering and regenerative medicine. Strontium, a trace element naturally found in bone, possesses the unique dual ability to stimulate bone formation and inhibit bone resorption. When incorporated into phosphate-based ceramics, strontium ions can be released locally and in a controlled manner, significantly enhancing the regenerative capacity of the biomaterial while minimizing potential systemic side effects.[1] This technical guide provides a comprehensive overview of the fundamental principles of strontium phosphate bioceramics, including their synthesis, physicochemical properties, and biological mechanisms of action.
Synthesis of this compound Bioceramics
The properties and performance of this compound bioceramics are intrinsically linked to their synthesis method. Various techniques are employed to fabricate these materials, each offering distinct advantages in controlling particle size, crystallinity, and morphology.
Common synthesis methods include:
-
Wet Chemical Precipitation: This is the most prevalent method, involving the reaction of aqueous solutions of strontium and/or calcium salts (e.g., strontium nitrate (B79036), calcium nitrate) with a phosphate source (e.g., diammonium hydrogen phosphate) under controlled pH and temperature. This technique is cost-effective and allows for good control over particle size and morphology, often yielding amorphous or poorly crystalline nanoparticles that exhibit enhanced solubility and ion release.[2]
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures. It is particularly adept at producing highly crystalline nanoparticles with precise control over size and shape by adjusting reaction parameters.
-
Sol-Gel Process: This technique involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) that evolves into a 'gel' (a three-dimensional network). It offers excellent control over the material's purity and homogeneity at the molecular level.
-
Solid-State Reaction: This method involves the high-temperature reaction of solid precursors, such as strontium carbonate and ammonium (B1175870) dihydrogen phosphate. It is suitable for producing dense, bulk ceramic materials.
-
Mechano-chemical Activation: This technique utilizes mechanical energy, such as high-energy ball milling, to induce chemical reactions and structural changes in the precursors.
-
Microwave-Assisted Flow Synthesis: A more recent and efficient method that uses microwave irradiation to rapidly heat the reactants in a continuous flow system, allowing for the rapid production of nanosized strontium-substituted calcium phosphates.
Physicochemical Properties
The incorporation of strontium into the calcium phosphate lattice significantly alters its physicochemical properties, which in turn influences its biological performance.
Crystallinity and Solubility: The substitution of calcium ions with the larger strontium ions generally leads to a decrease in the crystallinity of the resulting bioceramic.[3] This reduced crystallinity, often described as an "X-ray amorphous" state, increases the material's solubility.[3] The enhanced dissolution is crucial for the release of therapeutic strontium and phosphate ions at the site of implantation. Studies have shown that the solubility of strontium-substituted hydroxyapatite (B223615) increases with a higher strontium content.[3]
Mechanical Properties: The effect of strontium substitution on the mechanical properties of calcium phosphate bioceramics can vary. Some studies report a decrease in bending strength and compressive strength with increasing strontium content. For instance, the bending strength of β-tricalcium phosphate (β-TCP) ceramics was found to decrease from 35 ± 3 MPa to 27 ± 3 MPa with the substitution of strontium.[4] Conversely, other research has shown that strontium-enhanced calcium phosphate hybrid cement can exhibit improved compressive strength, increasing from 11.21 MPa to 45.52 MPa compared to the non-substituted cement.[5] These differences can be attributed to the specific composition, phase, and processing of the bioceramic.
Quantitative Data on Physicochemical Properties
| Property | Material | Strontium Content | Value | Reference |
| Particle Size | Strontium-doped Calcium Phosphate Nanoparticles | 5-20 mol% | 40-70 nm (spherical) | [2] |
| DNA-Templated Sr-CaP Nanoparticles | 1-3 mM Sr²⁺ in solution | ~300 nm (spherical) | [2] | |
| Crystallinity | Strontium-doped Calcium Phosphate Nanoparticles | 5-20 mol% | X-ray amorphous | [2] |
| DNA-Templated Sr-CaP Nanoparticles | 1-3 mM Sr²⁺ in solution | Amorphous | [2] | |
| Compressive Strength | Strontium-Calcium Phosphate Hybrid Cement (Sr-CPHC) | Not specified | 45.52 MPa (vs. 11.21 MPa for CPC) | [5] |
| 5% Strontium-Modified Calcium Phosphate Cement (SMPC) | 5% tristrontium silicate | 18.23 MPa (vs. 15.34 MPa for CPC) | ||
| Bending Strength | β-TCP Ceramic | 0 mol% | 35 ± 3 MPa | [4] |
| 0.5SrTCP Ceramic | 16.67 mol% | 27 ± 3 MPa | [4] |
| Material | Strontium Content | Dissolution Rate/Ion Release | Time | Reference |
| Sr-substituted Bioactive Glass | 0-100% molar substitution for Ca | Linear increase in Sr release with substitution | 240 min | [6] |
| Sr-releasing Fluorapatite Glass-Ceramic | 24 mol% SrO | 547 ± 80 ppm Sr release in TRIS-HCl | 120 h | [7] |
| Sr-nHAp | up to 2 wt% | Slow and continuous release of Sr²⁺ and Ca²⁺ | 21 days | [8] |
| SrCaP-coated Magnesium Alloy | - | Corrosion rate of 2.79 ± 0.03 mmpy | - | [9] |
Biological Principles and Signaling Pathways
The therapeutic efficacy of this compound bioceramics stems from the biological activity of the released strontium ions (Sr²⁺), which modulate the function of bone cells, primarily osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). This dual action rebalances bone turnover in favor of bone formation.
Stimulation of Osteogenesis
Strontium ions promote the proliferation and differentiation of osteoblasts through the activation of several key signaling pathways:
-
Calcium-Sensing Receptor (CaSR) Pathway: Strontium acts as an agonist for the CaSR, a G-protein coupled receptor expressed on osteoblasts.[6][10] Activation of the CaSR by strontium triggers downstream signaling cascades that promote osteoblast replication and survival.[10]
-
Wnt/β-catenin Pathway: This pathway is crucial for osteoblast differentiation. Strontium has been shown to activate the Wnt/β-catenin pathway, leading to the accumulation and nuclear translocation of β-catenin, which in turn stimulates the expression of osteogenic genes.[1][11][12] Strontium may also modulate this pathway by decreasing the expression of sclerostin, a negative regulator of Wnt signaling.[1]
-
ERK1/2 MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in osteoblast proliferation and differentiation. Strontium can activate the ERK1/2 pathway, contributing to its mitogenic effects on osteoblasts.[10]
-
BMP/Runx2 Pathway: Bone Morphogenetic Proteins (BMPs) are potent inducers of osteoblast differentiation. The transcription factor Runx2 is a master regulator of osteogenesis and acts downstream of BMP signaling. The integration of Wnt and BMP signaling pathways, both influenced by strontium, converges on Runx2 to promote osteoblast differentiation.[13][14]
Inhibition of Bone Resorption
Strontium also inhibits the activity of osteoclasts. By activating the CaSR on osteoclasts, strontium can induce apoptosis (programmed cell death) in these cells. Furthermore, strontium can modulate the RANKL/OPG signaling axis, a critical pathway in osteoclastogenesis, by decreasing the expression of RANKL (which promotes osteoclast formation) and increasing the expression of OPG (which inhibits it).
Mandatory Visualizations
Signaling Pathways in Osteoblasts Activated by Strontium
Caption: Signaling pathways in osteoblasts activated by strontium ions.
Experimental Protocols
Protocol 1: Wet Chemical Precipitation Synthesis of Strontium-Substituted Hydroxyapatite
This protocol describes a general procedure for the synthesis of strontium-substituted hydroxyapatite (Sr-HA) nanoparticles via wet chemical precipitation.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Strontium nitrate (Sr(NO₃)₂)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium hydroxide (B78521) (NH₄OH) solution (25%)
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a calcium/strontium solution by dissolving stoichiometric amounts of Ca(NO₃)₂·4H₂O and Sr(NO₃)₂ in deionized water. The molar ratio of (Ca+Sr)/P should be maintained at 1.67.
-
Prepare a phosphate solution by dissolving (NH₄)₂HPO₄ in deionized water.
-
-
Precipitation:
-
Slowly add the phosphate solution dropwise to the calcium/strontium solution while stirring vigorously.
-
During the addition, maintain the pH of the reaction mixture at a value greater than 9 by adding ammonium hydroxide solution.
-
Continuously stir the resulting milky suspension for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to 90°C) to allow for aging of the precipitate.
-
-
Washing and Collection:
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the collected precipitate multiple times with deionized water to remove any unreacted ions.
-
-
Drying:
-
Dry the washed precipitate in an oven at a temperature of around 80-100°C overnight to obtain the final Sr-HA powder.
-
-
Calcination (Optional):
-
To improve crystallinity, the dried powder can be calcined in a furnace at high temperatures (e.g., 700-1100°C).
-
Experimental Workflow for Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. ICP-OES Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Strontium Phosphate for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of strontium phosphate (B84403) (Sr₃(PO₄)₂), a compound of significant interest in biomedical applications, particularly in the fields of bone tissue engineering and drug delivery. The dissolution of strontium phosphate and the subsequent release of strontium and phosphate ions are critical to its biological activity. This document details the physicochemical properties of this compound, including its solubility product constant (Ksp), and explores the key factors influencing its solubility, namely pH and temperature. Detailed experimental protocols for the determination of this compound solubility are provided, alongside an examination of the cellular signaling pathways activated by its constituent ions. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with strontium-based biomaterials.
Physicochemical Properties of this compound
This compound is a white, inorganic salt that is sparingly soluble in water.[1] Its limited solubility is a key characteristic exploited in various biomedical applications where controlled release of strontium and phosphate ions is desired.
Quantitative Solubility Data
The solubility of this compound is quantified by its solubility product constant (Ksp), which represents the equilibrium between the solid compound and its dissolved ions in a saturated solution. The dissolution equilibrium is as follows:
Sr₃(PO₄)₂(s) ⇌ 3Sr²⁺(aq) + 2PO₄³⁻(aq)[2]
The Ksp expression is given by:
Ksp = [Sr²⁺]³[PO₄³⁻]²[2]
Reported Ksp values for this compound vary in the literature, which can be attributed to different experimental conditions. It is crucial to consider the specific conditions under which these values were determined when comparing data.
| Property | Value | Reference(s) |
| Molar Mass | 452.80 g/mol | [3] |
| Solubility Product (Ksp) at 25°C | 1.0 x 10⁻³¹ to 4.0 x 10⁻²⁸ | [2][4] |
| Molar Solubility in Pure Water at 25°C | Approximately 1.0 x 10⁻⁷ M (calculated from Ksp = 1.0 x 10⁻³¹) | [5] |
| Solubility in g/L in Pure Water at 25°C | Approximately 4.53 x 10⁻⁵ g/L (calculated from molar solubility) |
Factors Affecting the Solubility of this compound
The solubility of this compound is not constant and is significantly influenced by the chemical environment, most notably pH and temperature.
Effect of pH
The solubility of this compound increases significantly in acidic conditions. This is due to the protonation of the phosphate anion (PO₄³⁻), which is a weak base. As the pH decreases, the concentration of PO₄³⁻ ions in solution is reduced as it sequentially converts to HPO₄²⁻, H₂PO₄⁻, and H₃PO₄. According to Le Chatelier's principle, the dissolution equilibrium of Sr₃(PO₄)₂ will shift to the right to replenish the consumed PO₄³⁻ ions, leading to an increase in the overall solubility of the salt.
Effect of Temperature
The dissolution of most ionic solids is an endothermic process, meaning that solubility generally increases with temperature. While specific experimental data on the temperature dependence of this compound solubility is limited, it is expected to follow this general trend. An increase in temperature provides the energy needed to overcome the lattice energy of the solid, favoring the dissolution process. However, for a comprehensive understanding, experimental determination of the enthalpy of dissolution (ΔH°sol) would be required to precisely calculate the temperature dependence of the Ksp using the van't Hoff equation.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound is essential for its application in controlled-release systems. The following outlines a general experimental workflow for determining the Ksp of this compound.
Workflow for Ksp Determination
Caption: Generalized workflow for the experimental determination of the solubility product constant (Ksp) of this compound.
Detailed Methodologies
3.2.1. Preparation of a Saturated Solution
-
Addition of Solid: Add an excess amount of solid this compound to a known volume of deionized water in a sealed container. The excess solid is necessary to ensure that the solution becomes saturated.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow the dissolution equilibrium to be reached. A temperature-controlled water bath is recommended to maintain a constant temperature.
-
Filtration: Carefully filter the solution to remove all undissolved solid. A syringe filter (e.g., 0.22 µm) is suitable for this purpose to ensure a clear filtrate free of any solid particles.
3.2.2. Analysis of Ion Concentrations
The concentrations of strontium (Sr²⁺) and phosphate (PO₄³⁻) ions in the saturated filtrate are then determined using appropriate analytical techniques.
-
Determination of Strontium Ion Concentration ([Sr²⁺]) :
-
Atomic Absorption Spectroscopy (AAS): A common and reliable method for determining the concentration of metal ions in solution.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method capable of multi-element analysis, suitable for accurate determination of strontium concentrations.
-
-
Determination of Phosphate Ion Concentration ([PO₄³⁻]) :
-
Spectrophotometry (Molybdenum Blue Method): This is a widely used colorimetric method. In this procedure, phosphate reacts with ammonium (B1175870) molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. This complex is then reduced to form a intensely colored molybdenum blue complex, the absorbance of which is measured with a spectrophotometer at a specific wavelength (typically around 880 nm). The concentration of phosphate is determined from a calibration curve prepared using standard phosphate solutions.
-
3.2.3. Calculation of Ksp
Once the equilibrium concentrations of [Sr²⁺] and [PO₄³⁻] are determined, the solubility product constant (Ksp) can be calculated using the expression: Ksp = [Sr²⁺]³[PO₄³⁻]².
Biological Relevance and Signaling Pathways
The dissolution of this compound is of particular interest in drug development and regenerative medicine due to the biological roles of both strontium and phosphate ions. The controlled release of these ions from a biomaterial scaffold can influence cellular behavior and promote tissue regeneration, particularly bone formation.
Strontium Ion Signaling
Strontium ions (Sr²⁺) released from the dissolution of this compound can activate several key signaling pathways involved in bone metabolism. Strontium has a dual effect: it promotes bone formation by osteoblasts and inhibits bone resorption by osteoclasts. A primary mechanism of action is through the activation of the Calcium-Sensing Receptor (CaSR).
References
- 1. medium.com [medium.com]
- 2. Solved this compound, Sr3(PO4)2 has a Ksp = 1.0×10-31 | Chegg.com [chegg.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemconnections.org [chemconnections.org]
- 5. Phosphate Buffer Issues [chem.fsu.edu]
- 6. iwaponline.com [iwaponline.com]
- 7. The Solubility of Some Strontium Phosphates [agris.fao.org]
An In-depth Technical Guide to the Physicochemical and Biological Properties of Strontium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of strontium phosphate (B84403) (Sr₃(PO₄)₂), specifically its theoretical density and melting point. It details the experimental methodologies for the determination of these properties and explores the biological signaling pathways influenced by the dissolution of strontium phosphate, a critical aspect for its application in biomaterials and drug development.
Core Physicochemical Data
The fundamental physical properties of this compound are pivotal for its application in materials science and biomedical engineering. A summary of these key quantitative data is presented below.
| Property | Value | Unit |
| Chemical Formula | Sr₃(PO₄)₂ | - |
| Molar Mass | 452.8 | g/mol |
| Theoretical Density | 4.53 | g/cm³[1][2] |
| Melting Point | ~1620 | °C[1][2] |
| Crystal System | Rhombohedral | - |
| Space Group | R3m | - |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound relies on precise experimental protocols. This section details the methodologies for its synthesis and the characterization of its density and melting point.
Synthesis of this compound via Wet Chemical Precipitation
This method is widely used for producing this compound powders with controlled purity and particle size.
Materials:
-
Strontium nitrate (B79036) (Sr(NO₃)₂)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of strontium nitrate (e.g., 0.3 M).
-
Prepare a separate aqueous solution of diammonium hydrogen phosphate (e.g., 0.2 M).
-
-
Precipitation:
-
Slowly add the diammonium hydrogen phosphate solution to the strontium nitrate solution under vigorous and constant stirring.
-
During the addition, maintain the pH of the reaction mixture between 9 and 11 by dropwise addition of ammonium hydroxide or sodium hydroxide solution.[1]
-
-
Aging:
-
Age the resulting white precipitate in the mother liquor for 24 hours at room temperature to allow for crystal growth and maturation.
-
-
Washing and Collection:
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate repeatedly with deionized water to remove any unreacted ions.
-
Wash with ethanol (B145695) to remove excess water.
-
-
Drying:
-
Dry the collected powder in an oven at 80-100°C for 24 hours to obtain the final this compound product.
-
Determination of Theoretical Density via X-Ray Diffraction (XRD)
The theoretical density is calculated from the crystal structure data obtained through XRD analysis.
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)
Procedure:
-
Sample Preparation:
-
A small amount of the synthesized this compound powder is finely ground to ensure random orientation of the crystallites.
-
The powder is packed into a sample holder, and the surface is flattened to be level with the holder's surface.[1]
-
-
Data Collection:
-
The sample is scanned over a 2θ range (e.g., 10° to 80°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis (Rietveld Refinement):
-
The obtained XRD pattern is analyzed using software capable of Rietveld refinement (e.g., GSAS, FullProf).
-
An initial structural model for this compound (space group R3m) is used as a starting point.
-
The software refines various parameters (lattice parameters, atomic positions, etc.) to minimize the difference between the experimental and calculated diffraction patterns.
-
-
Calculation of Theoretical Density:
-
The theoretical density (ρ) is calculated using the following formula: ρ = (Z * M) / (V * Nₐ) Where:
-
Z = number of formula units per unit cell
-
M = Molar mass of Sr₃(PO₄)₂ (452.8 g/mol )
-
V = Volume of the unit cell (calculated from the refined lattice parameters)
-
Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)
-
-
Determination of Melting Point
The melting point of this compound is determined using a high-temperature furnace and a suitable measurement technique.
Instrumentation:
-
High-temperature furnace capable of reaching at least 1700°C
-
Type B or Type S thermocouple
-
Alumina (B75360) or platinum crucible
-
Optical pyrometer (optional, for cross-verification)
Procedure:
-
Sample Preparation:
-
A small amount of the dried this compound powder is placed in an alumina or platinum crucible.
-
-
Heating:
-
The crucible is placed in the center of the high-temperature furnace.
-
The furnace is heated at a controlled rate (e.g., 10°C/min) to approximately 1550°C.
-
The heating rate is then reduced to 1-2°C/min as the expected melting point is approached to ensure thermal equilibrium.[3]
-
-
Observation and Measurement:
-
The sample is continuously observed through a viewport in the furnace.
-
The temperature at which the powder begins to coalesce and form a liquid phase is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.[3] The temperature is measured using the thermocouple placed in close proximity to the sample.
-
-
Cooling and Confirmation:
-
The furnace is allowed to cool down. The solidified sample can be visually inspected to confirm melting has occurred.
-
Biological Signaling Pathways
The dissolution of this compound releases strontium ions (Sr²⁺), which have been shown to modulate the activity of bone cells, promoting bone formation and inhibiting bone resorption. These effects are mediated through the activation of several key signaling pathways.
The release of strontium ions from this compound-based biomaterials activates the Calcium-Sensing Receptor (CaSR) on osteoblasts.[4][5] This activation triggers downstream signaling cascades, including the MAPK/ERK and Wnt/β-catenin pathways.[4][6] Additionally, strontium has been shown to upregulate the Bone Morphogenetic Protein 2 (BMP-2) pathway.[6][7] These pathways converge on key transcription factors like Runx2, a master regulator of osteogenesis, ultimately leading to enhanced osteoblast proliferation, differentiation, and increased bone formation.[6][7]
Strontium ions also play a crucial role in regulating osteoclasts, the cells responsible for bone resorption. Strontium acts on osteoblasts to decrease the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG).[4][5] OPG is a decoy receptor that binds to RANKL, preventing it from binding to its receptor, RANK, on the surface of osteoclast precursors. This inhibition of RANKL/RANK signaling leads to a reduction in osteoclast differentiation and activity, thereby decreasing bone resorption.[4]
References
- 1. This compound|Sr3(PO4)2|Research Chemicals [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. thinksrs.com [thinksrs.com]
- 4. researchgate.net [researchgate.net]
- 5. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
different crystalline phases of strontium phosphate
An In-depth Technical Guide to the Crystalline Phases of Strontium Phosphate (B84403)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the different crystalline and amorphous phases of strontium phosphate, a versatile inorganic compound with significant and expanding applications in the biomedical field, particularly in bone regeneration and drug delivery. This document details the chemical and physical properties of various this compound forms, provides detailed experimental protocols for their synthesis and characterization, and visualizes key workflows and biological pathways.
Introduction to this compound
This compound (Sr₃(PO₄)₂) is an inorganic compound of significant interest due to the therapeutic effects of strontium ions on bone metabolism.[1] Strontium has the unique ability to both stimulate new bone formation by osteoblasts and inhibit cell-driven bone resorption by osteoclasts, making it a valuable component in treatments for osteoporosis and bone defect healing.[2][3] When incorporated into biomaterials like calcium phosphate cements or nanoparticles, this compound can be delivered locally to a specific site, combining structural support with therapeutic ion release.[2][4][5] The properties of these biomaterials, including their resorption rate, mechanical strength, and biological activity, are highly dependent on the specific crystalline or amorphous phase of the this compound used. Understanding the synthesis and characteristics of these different phases is therefore critical for the design and development of innovative biomaterials and drug formulations.
Polymorphic Forms and Crystal Structures
This compound exists in several polymorphic forms, each with a distinct crystal structure and properties. The most common phases include orthophosphates, hydrogen phosphates, pyrophosphates, and an amorphous phase.
β-Trithis compound (β-Sr₃(PO₄)₂)
This is the low-temperature, stable polymorph of trithis compound. It is isostructural with β-tricalcium phosphate (β-TCP) and crystallizes in the trigonal system.[1] Its structure is characterized by isolated PO₄ tetrahedra linked by strontium ions located in two distinct coordination sites.[1][6]
α-Trithis compound (α-Sr₃(PO₄)₂)
The high-temperature polymorph, α-Sr₃(PO₄)₂, possesses a hexagonal crystal structure.[1][7] The transition from the β-phase to the α-phase occurs at elevated temperatures.
Strontium Hydrogen Phosphate (SrHPO₄)
Also known as monetite when referring to its calcium analogue, SrHPO₄ is often a precursor or intermediate in the formation of other this compound phases.[8][9] It has been synthesized as nanosheets via hydrothermal methods.[10]
Strontium Hydroxyapatite (B223615) (Sr-HAp)
With the formula Sr₁₀(PO₄)₆(OH)₂, strontium hydroxyapatite is isostructural with calcium hydroxyapatite, the primary inorganic component of bone.[8][11][12] It can be formed through the hydrolysis of other this compound phases in aqueous environments.[13]
Amorphous this compound (ASP)
Non-crystalline this compound lacks long-range atomic order.[1] It is often a precursor in the synthesis of crystalline phases and is characterized by broad, diffuse halos in X-ray diffraction patterns rather than sharp peaks.[1] Due to its higher solubility compared to crystalline counterparts, it can provide a more rapid release of therapeutic Sr²⁺ ions. Strontium-doped amorphous calcium phosphate microspheres have been synthesized for applications in drug delivery and bone regeneration.[14][15][16]
Data Presentation: Physicochemical Properties
The quantitative properties of the primary crystalline phases of this compound are summarized below for easy comparison.
Table 1: Crystallographic and Physical Properties of Major this compound Phases
| Property | β-Sr₃(PO₄)₂ | α-Sr₃(PO₄)₂ | SrHPO₄ | Sr₁₀(PO₄)₆(OH)₂ (Sr-HAp) |
| Crystal System | Trigonal (Rhombohedral)[6][13] | Hexagonal[1][7] | Orthorhombic | Hexagonal[12] |
| Space Group | R-3m[6][13][17] | P6₃/m (Isostructural with HAp) | Pnam E[18] | P6₃/m[12] |
| Lattice Parameters (Å) | a = 5.39, c = 19.78[13][17] | a = 9.76, c = 7.28 | a = 7.59, b = 8.12, c = 5.66 | a = 9.76, c = 7.28 |
| Molar Mass ( g/mol ) | 452.80[13] | 452.80 | 181.59 | 1179.64 |
| **Density (g/cm³) ** | 4.53[1][13] | Not specified | Not specified | Not specified |
| Melting Point (°C) | 1620[1][13] | Phase transition from β-phase | Decomposes | Decomposes |
| Solubility Product (Ksp) | Not specified | Not specified | ~10⁻⁷[8] | ~10⁻¹¹⁸[8] |
Experimental Protocols
The synthesis method significantly influences the resulting phase, crystallinity, and morphology of this compound.
Synthesis of β-Strontium Hydrogen Phosphate (β-SrHPO₄) Nanosheets
This protocol is adapted from a hydrothermal synthesis method.[10]
-
Materials: Strontium nitrate (B79036) (Sr(NO₃)₂), diammonium hydrogen phosphate ((NH₄)₂HPO₄), cetyltrimethylammonium bromide (CTAB) (optional surfactant), deionized water, ethanol (B145695).
-
Protocol:
-
Solution A Preparation: Dissolve 63 g of Sr(NO₃)₂ and 0.36 g of CTAB in 400 mL of deionized water with mechanical stirring for 20 minutes.[10]
-
Solution B Preparation: Dissolve 33 g of (NH₄)₂HPO₄ in 200 mL of deionized water.[10]
-
Precipitation: Add Solution B to Solution A and stir the mixture at room temperature (e.g., 800 rpm) for 20 minutes.
-
Hydrothermal Treatment: Transfer the resulting suspension to a pressure vessel and maintain it at 90°C for 6 hours.[10]
-
Aging: Allow the vessel to cool and rest at room temperature for 12 hours.[10]
-
Washing and Drying: Filter the white precipitate and wash it several times with deionized water and ethanol to remove residual ions. Dry the final product.
-
Synthesis of Strontium-Substituted Hydroxyapatite (Sr-HAp)
This protocol describes a wet chemical precipitation method.[12]
-
Materials: Calcium nitrate (Ca(NO₃)₂), strontium nitrate (Sr(NO₃)₂), diammonium hydrogen phosphate ((NH₄)₂HPO₄), ammonium (B1175870) hydroxide (B78521) (NH₄OH) for pH adjustment.
-
Protocol:
-
Precursor Preparation: Prepare aqueous solutions of the nitrate salts (e.g., (10-x) moles of Ca(NO₃)₂ and x moles of Sr(NO₃)₂) and the phosphate salt (6 moles of (NH₄)₂HPO₄).[12]
-
Reaction: Slowly add the phosphate solution to the mixed nitrate solution under constant stirring.
-
pH Adjustment: Maintain the pH of the reaction mixture in the basic range (e.g., pH 10-11) by adding ammonium hydroxide. This is crucial for the formation of the hydroxyapatite phase.
-
Aging: Age the resulting precipitate in the mother liquor, typically for 24 hours, to allow for crystal growth and maturation.
-
Washing and Drying: Centrifuge or filter the precipitate, wash thoroughly with deionized water to remove byproducts like ammonium nitrate, and then dry in an oven.
-
Calcination (Optional): To improve crystallinity, the dried powder can be calcined at high temperatures (e.g., 800-1000°C).
-
Synthesis of Amorphous Strontium-Doped Calcium Phosphate (Sr-ACP) Microspheres
This protocol is based on a microwave-hydrothermal method using an organic phosphate source.[14][15]
-
Materials: Calcium chloride (CaCl₂), strontium chloride (SrCl₂), fructose (B13574) 1,6-bisphosphate trisodium (B8492382) salt (FBP), deionized water.
-
Protocol:
-
Precursor Solution: Prepare a mixed solution of CaCl₂ and SrCl₂ in deionized water. Prepare a separate solution of FBP.
-
Microwave-Hydrothermal Reaction: Combine the solutions in a microwave-safe reaction vessel. The FBP acts as both the phosphate source and a stabilizer that prevents crystallization into hydroxyapatite.[15]
-
Synthesis: Heat the mixture using a microwave reactor under controlled temperature and time parameters. This rapid, uniform heating promotes the formation of amorphous, porous microspheres.[14]
-
Collection and Washing: After the reaction, collect the resulting microspheres by centrifugation.
-
Washing and Lyophilization: Wash the product repeatedly with deionized water and ethanol to remove unreacted precursors, followed by freeze-drying (lyophilization) to obtain a fine powder.
-
Mandatory Visualization: Workflows and Pathways
Diagrams created using Graphviz DOT language provide a clear visual representation of complex processes and relationships.
Caption: General workflow for this compound synthesis and characterization.
Caption: Strontium's dual-action signaling pathway in bone regeneration.
Characterization Techniques
A thorough characterization is essential to confirm the phase, purity, crystallinity, and morphology of the synthesized this compound.
X-ray Diffraction (XRD)
XRD is the primary technique for identifying crystalline phases. Each crystalline material produces a unique diffraction pattern. Amorphous materials lack sharp peaks, showing broad humps instead.[19][20]
-
Experimental Protocol:
-
Sample Preparation: A small amount of the synthesized powder is packed into a sample holder and flattened to ensure a uniform surface.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα) over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffractogram is compared with standard patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards) to identify the phases present. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening.
-
Table 2: Typical XRD Peak Positions for Key this compound Phases
| 2θ (°) | Crystal Plane | This compound Phase | Reference |
| ~27.8 | (0210) | β-Trithis compound (β-TSP) | [19] |
| ~31.0 | (214) | β-Trithis compound (β-TSP) | [19] |
| ~25.9 | (202) | Strontium Hydroxyapatite (Sr-HAp) | [19] |
| ~31.8 | (211) | Strontium Hydroxyapatite (Sr-HAp) | [19] |
| ~32.2 | (112) | Strontium Hydroxyapatite (Sr-HAp) | [19] |
| ~32.9 | (300) | Strontium Hydroxyapatite (Sr-HAp) | [19] |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups present in the material. For phosphates, it is particularly useful for identifying PO₄³⁻, HPO₄²⁻, and OH⁻ groups, which helps distinguish between different phases.
-
Experimental Protocol:
-
Sample Preparation: The sample powder is typically mixed with potassium bromide (KBr) and pressed into a transparent pellet.
-
Data Acquisition: The pellet is placed in the path of an infrared beam, and the absorption of IR radiation is measured as a function of wavenumber (cm⁻¹).
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds, such as the characteristic stretching and bending modes of phosphate and hydroxyl groups.
-
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and microstructure of the synthesized powders. SEM provides information about the surface topography and particle shape, while TEM allows for higher resolution imaging of the internal structure and crystallite size.[18]
Caption: Workflow for a this compound-based drug delivery system.
Conclusion
The various crystalline and amorphous phases of this compound offer a rich platform for the development of advanced biomaterials. The choice of a specific phase—from the stable, slow-resorbing β-Sr₃(PO₄)₂ to the highly soluble and bioactive amorphous this compound—allows for the fine-tuning of material properties to suit specific applications in bone regeneration and drug delivery. A deep understanding of the synthesis-structure-property relationships detailed in this guide is paramount for researchers and drug development professionals seeking to harness the full therapeutic potential of this remarkable compound. The ability to control the crystalline phase through precise synthesis protocols enables the rational design of next-generation medical implants and therapies.
References
- 1. This compound|Sr3(PO4)2|Research Chemicals [benchchem.com]
- 2. Strontium modified calcium phosphate cements – approaches towards targeted stimulation of bone turnover - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Strontium-modified premixed calcium phosphate cements for the therapy of osteoporotic bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. A novel strontium(II)-modified calcium phosphate bone cement stimulates human-bone-marrow-derived mesenchymal stem cell proliferation and osteogenic differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. The Solubility of Some Strontium Phosphates [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. jresm.org [jresm.org]
- 11. mdpi.com [mdpi.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Strontium-Doped Amorphous Calcium Phosphate Porous Microspheres Synthesized through a Microwave-Hydrothermal Method Using Fructose 1,6-Bisphosphate as an Organic Phosphorus Source: Application in Drug Delivery and Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. americanelements.com [americanelements.com]
- 17. The crystal structure refinements of the strontium and barium orthophosphates [jstage.jst.go.jp]
- 18. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. distantreader.org [distantreader.org]
Strontium's Dual Role in Bone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium, particularly in the form of strontium ranelate, has garnered significant attention for its unique dual-action mechanism in bone metabolism. Unlike purely antiresorptive or anabolic agents, strontium simultaneously stimulates bone formation and inhibits bone resorption, thereby rebalancing bone turnover in favor of bone gain. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning strontium's effects on bone, focusing on its interaction with key signaling pathways, including the Calcium-Sensing Receptor (CaSR), RANKL/OPG, and Wnt/β-catenin. Furthermore, this guide presents a comprehensive summary of quantitative data from pivotal clinical trials, detailed experimental protocols for in vitro and in vivo studies, and visual representations of the core signaling pathways to facilitate a deeper understanding of strontium's role in bone biology and its therapeutic potential.
Introduction
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fragility fractures. The delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts is crucial for maintaining skeletal integrity. Strontium has emerged as a therapeutic agent that effectively modulates this balance. Due to its chemical similarity to calcium, strontium is readily incorporated into bone tissue. The anti-osteoporotic drug strontium ranelate has demonstrated efficacy in reducing the risk of both vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.[1][2][3] This guide delves into the core mechanisms of strontium's action, providing researchers and drug development professionals with a detailed understanding of its multifaceted role in bone metabolism.
The Dual Action of Strontium on Bone Remodeling
Strontium exerts a dual effect on bone remodeling by uncoupling the processes of bone formation and resorption. It simultaneously enhances the proliferation and activity of osteoblasts while inhibiting the differentiation and function of osteoclasts.[1][4]
Stimulation of Bone Formation
In vitro studies have shown that strontium promotes the replication of pre-osteoblastic cells and enhances their differentiation into mature osteoblasts.[1] This is accompanied by an increase in the synthesis of bone matrix proteins such as collagen.[1] Furthermore, strontium has been found to increase the expression of key osteogenic transcription factors like Runx2.
Inhibition of Bone Resorption
Strontium's inhibitory effect on bone resorption is mediated through its action on osteoclasts. It has been demonstrated to decrease the differentiation of osteoclast precursors and to induce apoptosis in mature osteoclasts.[1][5] This leads to a reduction in the number and activity of bone-resorbing cells.
Key Signaling Pathways Modulated by Strontium
The dual action of strontium on bone cells is orchestrated through its interaction with several key signaling pathways that are central to bone metabolism.
Calcium-Sensing Receptor (CaSR) Pathway
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in calcium homeostasis. Strontium acts as an agonist for the CaSR, and activation of this receptor in osteoblasts is considered a major mechanism for its anabolic effects.[5][6] CaSR activation by strontium can trigger downstream signaling cascades that promote osteoblast proliferation and survival.[7]
RANKL/OPG Signaling Pathway
The RANKL/OPG (Receptor Activator of Nuclear factor Kappa-B Ligand / Osteoprotegerin) system is a critical regulator of osteoclastogenesis. Osteoblasts produce both RANKL, which promotes osteoclast differentiation and activation, and its decoy receptor OPG, which inhibits this process. Strontium has been shown to modulate this pathway by increasing the expression of OPG and decreasing the expression of RANKL in osteoblasts.[5][8] This shift in the OPG/RANKL ratio leads to a net inhibition of osteoclast formation and activity.[5]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a key anabolic pathway in bone. Activation of this pathway in osteoblasts leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it stimulates the expression of genes involved in osteoblast proliferation and differentiation. Strontium has been reported to enhance Wnt/β-catenin signaling.[8] One proposed mechanism is through the LRP6/β-catenin signaling pathway.[8]
Quantitative Data from Clinical Trials
The efficacy of strontium ranelate in the treatment of postmenopausal osteoporosis has been extensively evaluated in large-scale, randomized, placebo-controlled clinical trials, most notably the Spinal Osteoporosis Therapeutic Intervention (SOTI) and the TReatment Of Peripheral OSteoporosis (TROPOS) studies.
Bone Mineral Density (BMD)
Treatment with strontium ranelate has been shown to significantly increase bone mineral density at various skeletal sites.
| Clinical Trial | Treatment Duration | Skeletal Site | Mean % Change in BMD (Strontium Ranelate vs. Placebo) | p-value | Reference |
| SOTI | 3 years | Lumbar Spine | +14.4% | <0.001 | [4] |
| 3 years | Femoral Neck | +8.3% | <0.001 | [1] | |
| 3 years | Total Hip | +9.8% | <0.001 | [4] | |
| TROPOS | 3 years | Femoral Neck | +8.2% | <0.001 | [3] |
| 3 years | Total Hip | +9.8% | <0.001 | [3] | |
| SOTI (sub-analysis) | 4 years | Lumbar Spine | +15.8% (from baseline) | N/A | [9] |
| 4 years | Femoral Neck | +7.1% (from baseline) | N/A | [9] |
Fracture Risk Reduction
A primary outcome of the clinical trials was the reduction in the incidence of new fractures.
| Clinical Trial | Treatment Duration | Fracture Type | Relative Risk Reduction (RRR) | 95% Confidence Interval (CI) | p-value | Reference |
| SOTI | 1 year | New Vertebral | 49% | 0.36 - 0.74 | <0.001 | [1] |
| 3 years | New Vertebral | 41% | 0.48 - 0.73 | <0.001 | [1] | |
| 4 years | New Vertebral | 33% | 0.55 - 0.81 | <0.001 | [4] | |
| TROPOS | 3 years | Non-vertebral | 16% | 0.702 - 0.995 | 0.04 | [1] |
| 3 years | Major Non-vertebral | 19% | N/A | 0.031 | [3] | |
| 3 years | Hip (high-risk group) | 36% | 0.412 - 0.997 | 0.046 | [3] | |
| SOTI & TROPOS (pooled) | 3 years | New Vertebral (no prior fracture) | 48% | N/A | N/A | [10] |
| 3 years | New Vertebral (≥2 prior fractures) | 41% | N/A | N/A | [10] |
Bone Turnover Markers
Strontium ranelate's dual action is reflected in changes in biochemical markers of bone formation and resorption.
| Clinical Trial | Treatment Duration | Bone Formation Marker (BSAP) | Bone Resorption Marker (sCTX) | Reference |
| SOTI | 3 months | +8.1% (vs. placebo, p<0.001) | -12.2% (vs. placebo, p<0.001) | [4] |
| TROPOS (sub-study) | 2 years | +21% (vs. alendronate) | -1% (vs. alendronate) | [11] |
| Study in Men | 1 year | +6.4% (vs. placebo, p=0.005) | +10.7% (vs. placebo, p=0.022) | [12] |
| Study in Thalassemia | 24 months | Increased (p<0.05 vs. baseline) | Reduced (p<0.05 vs. baseline) | [13] |
BSAP: Bone-Specific Alkaline Phosphatase; sCTX: serum C-terminal telopeptide of type I collagen.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for key in vitro experiments to assess the effects of strontium on bone cells.
Primary Osteoblast Isolation and Culture
This protocol describes the isolation of primary osteoblasts from neonatal rodent calvaria.
Materials:
-
Neonatal mouse or rat pups (1-3 days old)
-
Phosphate-Buffered Saline (PBS), sterile
-
Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Collagenase Type II solution (0.2% in PBS)
-
Trypsin-EDTA (0.25%)
-
Osteogenic differentiation medium: α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
Procedure:
-
Euthanize neonatal pups according to approved animal protocols.
-
Under sterile conditions, dissect the calvaria and remove any adherent soft tissue.
-
Wash the calvaria three times with sterile PBS.
-
Perform sequential enzymatic digestions by incubating the calvaria in 0.2% collagenase type II solution at 37°C with gentle agitation. Collect the supernatant from digestions 2 through 5.
-
Neutralize the collagenase by adding an equal volume of α-MEM with 10% FBS.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in α-MEM with 10% FBS and plate in T-75 flasks.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Once confluent, cells can be subcultured or seeded for experiments and treated with various concentrations of strontium in osteogenic differentiation medium.
Osteoclast Differentiation Assay
This protocol outlines the generation of osteoclasts from mouse bone marrow macrophages.
Materials:
-
6-8 week old mice
-
α-MEM with 10% FBS and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL)
-
Ficoll-Paque
-
TRAP staining kit
Procedure:
-
Euthanize mice according to approved animal protocols.
-
Isolate femurs and tibias and flush the bone marrow with α-MEM.
-
Lyse red blood cells using an ACK lysis buffer.
-
Isolate bone marrow-derived macrophages (BMMs) by density gradient centrifugation using Ficoll-Paque.
-
Culture BMMs in α-MEM containing 10% FBS and 30 ng/mL M-CSF for 3 days.
-
Plate the adherent BMMs in 96-well plates at a density of 1 x 10^4 cells/well.
-
Induce osteoclast differentiation by culturing the cells in α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL, with or without various concentrations of strontium, for 5-7 days.
-
Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.
Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay measures the activity of ALP, an early marker of osteoblast differentiation.
Materials:
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
ALP assay buffer (e.g., glycine (B1666218) buffer, pH 10.5)
-
Stop solution (e.g., 3 M NaOH)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate reader
Procedure:
-
Culture osteoblasts with or without strontium treatment for the desired period.
-
Wash the cells with PBS and lyse them with cell lysis buffer.
-
Add a known amount of cell lysate to each well of a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate ALP activity relative to the total protein concentration of the cell lysate.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
This histochemical staining method is used to identify osteoclasts.
Materials:
-
Fixative (e.g., 10% neutral buffered formalin)
-
TRAP staining solution containing naphthol AS-MX phosphate and Fast Red Violet LB salt in a tartrate-containing buffer (pH 5.0).
-
Counterstain (e.g., hematoxylin)
Procedure:
-
Culture and differentiate osteoclasts as described in section 5.2.
-
Fix the cells with the fixative for 10 minutes at room temperature.
-
Wash the cells with deionized water.
-
Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes, or until a red-purple precipitate is visible in the osteoclasts.
-
Wash the cells with deionized water.
-
Counterstain the nuclei with hematoxylin.
-
Visualize and count the TRAP-positive multinucleated cells under a microscope.
Conclusion
Strontium exhibits a unique and beneficial dual action on bone metabolism, promoting bone formation while concurrently inhibiting bone resorption. This effect is mediated through the modulation of key signaling pathways, including the Calcium-Sensing Receptor, RANKL/OPG, and Wnt/β-catenin pathways. The extensive clinical data from trials such as SOTI and TROPOS provide robust evidence for the efficacy of strontium ranelate in increasing bone mineral density and reducing fracture risk in osteoporotic patients. The detailed experimental protocols provided in this guide offer a standardized approach for further investigation into the cellular and molecular mechanisms of strontium's action. A thorough understanding of these mechanisms is paramount for the continued development and optimization of strontium-based therapies for the management of osteoporosis and other bone disorders.
References
- 1. huble.org [huble.org]
- 2. genetex.com [genetex.com]
- 3. Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]
- 4. Isolation, Purification, and Differentiation of Osteoclast Precursors from Rat Bone Marrow [jove.com]
- 5. A protocol for isolation and identification and comparative characterization of primary osteoblasts from mouse and rat calvaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drmillett.com [drmillett.com]
- 7. biocat.com [biocat.com]
- 8. Isolation of Human Osteoblast Cells Capable for Mineralization and Synthetizing Bone-Related Proteins In Vitro from Adult Bone [mdpi.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. huble.org [huble.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ihisto.io [ihisto.io]
foundational research on strontium phosphate biocompatibility
An In-depth Technical Guide to the Foundational Research on Strontium Phosphate (B84403) Biocompatibility
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium (Sr) is a trace element found in bone that has garnered significant interest in bone tissue engineering.[1] Its chemical similarity to calcium allows it to participate in bone metabolism, where it uniquely promotes bone formation while simultaneously inhibiting bone resorption.[2][3] When incorporated into phosphate-based biomaterials, strontium phosphate demonstrates excellent biocompatibility and osteogenic potential, making it a promising candidate for bone substitutes and coatings for orthopedic and dental implants.[1][4][5] Strontium-doped calcium phosphate biomaterials have been shown to stimulate cell proliferation, adhesion, and the production of osteogenic factors.[6]
This technical guide provides a comprehensive overview of the . It summarizes key quantitative data from in-vitro and in-vivo studies, details common experimental protocols for biocompatibility assessment, and visualizes the critical cellular signaling pathways modulated by strontium.
In-Vitro Biocompatibility: Cytotoxicity Assessment
A primary requirement for any implantable biomaterial is that it does not elicit a toxic response in the host cells. This compound-based materials have been extensively evaluated and generally show low cytotoxicity at appropriate concentrations.[6][7]
Quantitative Data: Cell Viability and Proliferation
Cytotoxicity is commonly assessed using MTT or LDH assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised cell membrane integrity. Studies consistently show that strontium-doped calcium phosphates are non-cytotoxic and can even enhance cell proliferation compared to controls.[6][8]
| Material Type | Cell Line | Strontium Concentration / Formulation | Incubation Time | Outcome | Reference(s) |
| Strontium-doped phosphate glass | MC3T3-E1 | Extractions from glass | 24 h | No cytotoxic effects observed. | [7] |
| Strontium-doped calcium phosphate nanoparticles | HeLa, MG-63, MC3T3 | 5, 10, 15, 20 mol% Sr | 24 h | Low cytotoxicity observed across all concentrations. | [7][8] |
| Silver-substituted strontium phosphosilicate | MG-63 | 2% silver doping (25 µg/mL) | Not specified | Excellent biocompatibility demonstrated. | [9][10][11] |
| Strontium-doped β-Tricalcium Phosphate (β-TCP) | MG-63 | 3.33 and 16.67 mol% Sr | Not specified | Good cytocompatibility and cell adhesion observed. | [12] |
| Strontium-doped nanohydroxyapatite | L929 fibroblast | Not specified | Not specified | Increased cell growth compared to control. | [7] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test for assessing cell metabolic activity.[13]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
Methodology:
-
Material Preparation: Prepare this compound material extracts according to ISO 10993-12 standards or fabricate materials directly into 96-well plates.
-
Cell Seeding: Seed cells (e.g., MC3T3-E1 or MG-63 osteoblast-like cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Exposure: Replace the culture medium with the prepared material extracts or fresh medium for direct contact tests. Include a negative control (culture medium only) and a positive control (e.g., dilute phenol (B47542) solution).
-
Incubation: Incubate the cells with the materials for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control.
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[14]
Principle: Released LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. This NADH is then used to reduce a tetrazolium salt to a colored formazan product, which can be measured.[14]
Methodology:
-
Cell Seeding and Exposure: Follow steps 1-3 as described for the MTT assay. Include controls for spontaneous LDH release (negative control) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[14]
-
Incubation: Incubate for the desired period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Reaction: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum release control after subtracting background values.
Visualization: General In-Vitro Cytotoxicity Workflow
Osteogenic Potential
Strontium is known to promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[2] This is a key aspect of its biocompatibility and therapeutic effect.
Quantitative Data: Osteogenic Markers
Osteogenic differentiation is typically evaluated by measuring the activity of alkaline phosphatase (ALP), an early marker, and the formation of mineralized nodules, a late marker, which is quantified by Alizarin Red S staining.
| Material Type | Cell Type | Strontium Formulation | Time Point | Outcome | Reference(s) |
| Strontium Ranelate | Human primary osteoblasts | 0.01 - 2 mM | 72 hours | Increased ALP activity. | [15] |
| Strontium Ranelate | Human adipose-derived stem cells | 25 µM - 500 µM | 7-14 days | Increased ALP activity and calcium deposition. | [16] |
| Strontium-doped CaP coating | MC3T3-E1 | Sr:Ca molar ratio of 5:5 | 7 days | Superior cellular proliferation. | [17] |
| Strontium-containing α-calcium sulfate (B86663) | Bone Marrow Stromal Cells (BMSCs) | 5% and 10% Sr | 7 days | Upregulated expression of osteogenic genes (Runx2, ALP, OCN). | [18] |
| Porous Sr-doped calcium polyphosphate (SCPP) | Rabbit Model (in vivo) | SCPP Scaffolds | 4, 8, 16 weeks | New Bone Volume: 14%, 27%, 45% respectively (vs. 10%, 19%, 40% for control). | [4] |
Experimental Protocols
Principle: ALP is an enzyme expressed at high levels by active osteoblasts. The assay measures its activity by providing a substrate (e.g., p-nitrophenyl phosphate, pNPP) which is hydrolyzed by ALP to produce a colored product (p-nitrophenol), quantifiable by spectrophotometry.
Methodology:
-
Cell Culture: Seed cells on or in the presence of this compound materials in an osteogenic differentiation medium (typically containing ascorbic acid, β-glycerophosphate, and dexamethasone).
-
Incubation: Culture for various time points (e.g., 7 and 14 days), replacing the medium every 2-3 days.
-
Cell Lysis: At each time point, wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100).
-
Assay: Transfer the cell lysate to a new 96-well plate.
-
Substrate Addition: Add pNPP solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding NaOH solution.
-
Measurement: Read the absorbance at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content in each sample (measured by a BCA or Bradford assay) to account for differences in cell number.
Principle: ARS is a dye that specifically binds to calcium salts in mineralized matrix deposits, forming a red-orange precipitate.[19] It is used to visualize and quantify matrix mineralization, a hallmark of late-stage osteogenic differentiation.[20]
Methodology:
-
Cell Culture: Culture cells in osteogenic medium as described for the ALP assay, typically for a longer period (e.g., 14 or 21 days) to allow for matrix deposition.[21]
-
Fixation: Wash the cell layers with PBS and fix with 4% paraformaldehyde or cold 70% ethanol (B145695) for 1 hour.[19]
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 30-45 minutes at room temperature.[19]
-
Washing: Aspirate the ARS solution and wash the plates several times with deionized water to remove excess dye.
-
Visualization: Visualize the stained mineralized nodules using a microscope.
-
Quantification (Optional): To quantify the staining, destain the matrix by adding a solution of 10% acetic acid and 20% methanol. Measure the absorbance of the extracted stain at 450 nm.
Visualization: Osteogenic Differentiation Assay Workflow
Mechanisms of Action: Signaling Pathways
Strontium exerts its pro-osteogenic and anti-resorptive effects by modulating several key intracellular signaling pathways, often by acting as an agonist for the Calcium-Sensing Receptor (CaSR).[3][5][22]
Wnt/β-catenin Pathway (Osteoblastogenesis)
Strontium activation of CaSR can lead to the activation of the canonical Wnt signaling pathway.[2][6] This pathway is crucial for osteoblast differentiation and bone formation. Activation leads to the nuclear translocation of β-catenin, which upregulates the expression of key osteogenic transcription factors like Runx2.[22] Strontium may also decrease the expression of sclerostin, an inhibitor of the Wnt pathway.[3][22]
MAPK/ERK Pathway (Osteoblast Proliferation)
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is also stimulated by strontium.[2][6] This pathway is critical for cell proliferation and survival. Activation of CaSR by strontium can trigger the Ras/MAPK signal, leading to the phosphorylation of ERK1/2, which in turn enhances the transcriptional activity of Runx2, promoting osteoblast differentiation and survival.[2][3]
RANKL/OPG Pathway (Osteoclast Inhibition)
Strontium's dual action includes inhibiting bone resorption. It achieves this by modulating the critical RANKL/OPG signaling axis in osteoblasts.[15] Strontium, acting via CaSR, stimulates osteoblasts to increase the production of Osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL).[2][15] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors.[3] This shift in the OPG/RANKL ratio effectively inhibits osteoclast differentiation and activity, reducing bone resorption.[23]
Assessment of Inflammatory Response
While this compound is broadly considered biocompatible, understanding its interaction with the immune system is crucial. The local inflammatory response to an implanted biomaterial can significantly impact its success and integration.
Experimental Protocol: Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of specific proteins, such as pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines, in biological samples.[24][25]
Principle: A sandwich ELISA uses two antibodies that bind to different epitopes on the target cytokine. A capture antibody is immobilized on a microplate well. The sample is added, and the cytokine binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme, is then added, binding to the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a detectable signal, the intensity of which is proportional to the amount of cytokine present.
Methodology:
-
Sample Collection: Co-culture immune cells (e.g., macrophages like RAW 264.7) with the this compound material for a set period (e.g., 24 hours). Collect the cell culture supernatant.
-
Plate Coating: Coat a 96-well plate with a cytokine-specific capture antibody and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., H₂SO₄) to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the unknown samples.
Visualization: Cytokine ELISA Workflow
Conclusion
The foundational research consistently supports the high biocompatibility of this compound-based materials. In-vitro studies demonstrate low cytotoxicity and a significant enhancement of osteogenic differentiation.[6][7] In-vivo evidence further confirms their ability to promote new bone formation.[4][26] The mechanisms underlying these benefits are increasingly understood, centering on strontium's ability to modulate key signaling pathways like Wnt/β-catenin, MAPK, and RANKL/OPG, thereby promoting osteoblast activity and suppressing osteoclast function.[22] This robust body of evidence establishes this compound as a premier biomaterial for bone regeneration applications, providing a strong basis for further research and development in orthopedics and dentistry.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo study of porous strontium-doped calcium polyphosphate scaffolds for bone substitute applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications | Semantic Scholar [semanticscholar.org]
- 12. Strontium Substituted β-Tricalcium Phosphate Ceramics: Physiochemical Properties and Cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of strontium doping on the biocompatibility of calcium phosphate-coated titanium substrates | Semantic Scholar [semanticscholar.org]
- 18. Strontium-containing α-calcium sulfate hemihydrate promotes bone repair via the TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cusabio.com [cusabio.com]
- 25. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the History and Science of Strontium Phosphate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery, history, and scientific intricacies of strontium phosphate (B84403) compounds. From their initial characterization in the 19th century to their modern applications in biomedical research, this document provides a comprehensive overview of these significant inorganic materials. It details the evolution of their synthesis, the methods of their characterization, and their role in critical biological signaling pathways, offering valuable insights for professionals in research and drug development.
A Journey Through Time: The Discovery and History of Strontium Phosphate Compounds
The story of this compound compounds is intrinsically linked to the discovery of their constituent elements. Strontium was first identified as a new element in 1790 by Adair Crawford and was later isolated in 1808 by Humphry Davy. Following the characterization of strontium, chemists began to investigate its various compounds.
The mid-19th century marked the initial explorations into strontium phosphates. While specific dates for the first synthesis of every this compound compound are not definitively documented in readily available literature, key milestones in the broader understanding of related compounds provide context. Jöns Jacob Berzelius was a pioneer in the study of phosphates, and his work in the early 19th century laid the foundation for understanding these compounds.
A significant early contribution to the specific study of strontium metaphosphates came from the work of Maddrell in 1847, who prepared and characterized a series of metaphosphates, including that of strontium. Later in the 19th century, the German chemist Heinrich Rose made notable contributions to the analytical chemistry of inorganic compounds, which likely included methods applicable to strontium phosphates.
A key development in the 20th century was the discovery and characterization of different forms of strontium hydrogen orthophosphate. A 1958 patent detailed the preparation of two distinct crystalline forms, α-SrHPO₄ and β-SrHPO₄, highlighting the growing understanding of the nuanced structural chemistry of these compounds.[1] This period also saw the development of new applications for strontium phosphates, particularly in the field of materials science.
The late 20th and early 21st centuries have witnessed a surge in research on strontium phosphates, largely driven by their biocompatibility and potential in biomedical applications, especially in bone regeneration and as coatings for medical implants. This has led to the development of a wide array of sophisticated synthesis techniques to control the properties of these materials for specific biological functions.
Chemical and Physical Properties of this compound Compounds
Strontium forms several phosphate compounds, with the most common being orthophosphates, pyrophosphates, and metaphosphates. The properties of these compounds are crucial for their various applications.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Solubility in Water |
| This compound | Sr₃(PO₄)₂ | 452.80 | White solid | 4.53 | 1620 | Insoluble[2] |
| Strontium Hydrogen Orthophosphate | SrHPO₄ | 181.59 | - | - | - | - |
| Strontium Pyrophosphate | Sr₂P₂O₇ | 349.18 | - | - | - | - |
| Strontium Metaphosphate | Sr(PO₃)₂ | 245.58 | - | 2.61 | 757 | Somewhat soluble[3] |
Experimental Protocols for the Synthesis of this compound Compounds
The synthesis of this compound compounds has evolved from simple precipitation reactions to highly controlled methods that allow for the tailoring of their physical and chemical properties.
Historical Synthesis Methods (19th Century)
Early synthetic procedures for strontium phosphates were typically based on precipitation reactions from aqueous solutions. While detailed protocols from the mid-19th century are not extensively digitized, the general approach would have involved the reaction of a soluble strontium salt with a soluble phosphate salt.
Conceptual Protocol for 19th-Century Strontium Orthophosphate Synthesis:
-
Precursor Preparation: A solution of a soluble strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (B79036) (Sr(NO₃)₂), would be prepared in water. A separate aqueous solution of a phosphate source, like sodium phosphate (Na₃PO₄), would also be prepared.
-
Precipitation: The phosphate solution would be added to the strontium solution, leading to the precipitation of this compound.
-
Separation and Purification: The resulting precipitate would be separated from the solution by filtration and washed with water to remove any soluble impurities.
-
Drying: The purified this compound would then be dried.
Modern Synthesis Methods
Contemporary research utilizes a variety of techniques to synthesize this compound compounds with specific characteristics, such as controlled particle size, morphology, and crystallinity.
1. Wet Chemical Precipitation: This remains a common and versatile method.
-
Reactants: A soluble strontium salt (e.g., Sr(NO₃)₂) and a phosphate source (e.g., (NH₄)₂HPO₄).
-
Procedure:
-
Prepare aqueous solutions of the strontium and phosphate precursors.
-
Slowly add the phosphate solution to the strontium solution under vigorous stirring.
-
Control the pH of the reaction mixture using a base (e.g., NH₄OH) to influence the phase and morphology of the precipitate.
-
Age the resulting suspension for a specific period to allow for crystal growth and phase transformation.
-
Filter, wash with deionized water and ethanol, and dry the final product.
-
2. Solid-State Reaction: This method is often used to prepare crystalline powders.
-
Reactants: Solid precursors such as strontium carbonate (SrCO₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄).
-
Procedure:
-
Thoroughly mix the solid reactants in the desired stoichiometric ratio.
-
Heat the mixture at high temperatures (typically >800°C) in a furnace for several hours.
-
Allow the product to cool slowly to room temperature.
-
Grind the resulting solid to obtain a fine powder.
-
3. Sol-Gel Synthesis: This technique allows for the preparation of highly homogeneous and pure materials at lower temperatures than solid-state reactions.
-
Reactants: Strontium alkoxides or salts and phosphorus precursors like triethyl phosphate.
-
Procedure:
-
Hydrolyze the precursors in a suitable solvent to form a sol.
-
Promote the condensation of the sol to form a gel.
-
Dry the gel to remove the solvent.
-
Heat-treat the dried gel at a specific temperature to obtain the final crystalline this compound.
-
The Role of this compound in Biological Signaling Pathways
Strontium ions, often delivered through this compound-based biomaterials, have been shown to play a significant role in bone metabolism by modulating key signaling pathways in bone cells (osteoblasts and osteoclasts). This has made this compound compounds promising candidates for the treatment of osteoporosis and for enhancing bone regeneration.
Activation of the Calcium-Sensing Receptor (CaSR)
Strontium ions are known to act as agonists for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor present on the surface of various cells, including osteoblasts and osteoclasts.[4][5][6][7] The activation of CaSR by strontium triggers a cascade of intracellular signaling events that influence bone cell function.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of osteoblast differentiation and bone formation. Strontium has been shown to promote this pathway, leading to increased bone formation.[1][2][8][9][10]
RANKL/OPG Signaling Pathway
The balance between Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and Osteoprotegerin (OPG) is critical for regulating osteoclast activity and bone resorption. Strontium has been found to shift this balance in favor of bone formation by increasing OPG and decreasing RANKL expression.[11][12][13][14]
Conclusion
The study of this compound compounds has a rich history that has evolved from fundamental inorganic chemistry to cutting-edge biomedical applications. The ability to synthesize these materials with tailored properties, combined with a growing understanding of their influence on crucial biological signaling pathways, positions them as highly promising materials for the future of medicine, particularly in the field of bone tissue engineering and the treatment of bone-related disorders. This guide provides a foundational understanding for researchers and professionals seeking to innovate and contribute to this exciting and impactful area of science.
References
- 1. Precipitate formation in the strontium-phosphate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. STRONTIUM METAPHOSPHATE [chemicalbook.com]
- 4. Combined effect of strontium and pyrophosphate on the properties of brushite cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The strontium isotope fingerprint of phosphate rocks mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanthanum - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. www2.mst.dk [www2.mst.dk]
- 12. nanochemazone.com [nanochemazone.com]
- 13. Chlorine - Wikipedia [en.wikipedia.org]
- 14. Strontium metaphosphate Sr(PO3)2 optical grade 99.99% [smart-elements.com]
An In-depth Technical Guide to Strontium Phosphate Precursors for Laboratory Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selection and use of precursor materials for the laboratory synthesis of strontium phosphate (B84403). Strontium phosphate and its derivatives are of significant interest in biomedical research, particularly in bone tissue engineering and drug delivery, owing to their biocompatibility and the therapeutic effects of strontium.[1] The choice of precursors is a critical determinant of the final product's physicochemical properties, including crystallinity, particle size, and morphology. This document details common synthesis methodologies, provides structured data on precursor selection, and outlines detailed experimental protocols.
Overview of this compound Synthesis
The synthesis of this compound typically involves the reaction of a soluble strontium salt with a phosphate-containing compound in a suitable solvent, most commonly water. The primary methods for laboratory synthesis include wet chemical precipitation, hydrothermal synthesis, microwave-assisted synthesis, and solid-state reaction. Each method offers distinct advantages and the selection is often guided by the desired characteristics of the final this compound product.
Strontium and Phosphate Precursors: A Comparative Analysis
The selection of strontium and phosphate precursors directly influences the reaction kinetics and the properties of the synthesized this compound. The following tables summarize the most commonly employed precursors.
Table 1: Common Strontium Precursors for this compound Synthesis
| Strontium Precursor | Chemical Formula | Key Characteristics & Considerations |
| Strontium Nitrate (B79036) | Sr(NO₃)₂ | Highly soluble in water, a common and cost-effective choice for precipitation reactions.[1][2][3] The nitrate byproduct is generally soluble and easily washed from the final product. |
| Strontium Chloride | SrCl₂ | Readily soluble in water.[2] Often used in various synthesis methods. The presence of chloride ions can influence crystal growth.[4] |
| Strontium Acetate (B1210297) | Sr(CH₃COO)₂ | Soluble in water. The acetate anion can act as a chelating agent, potentially influencing particle size and morphology. |
| Strontium Hydroxide (B78521) | Sr(OH)₂ | Moderately soluble in water. Its use can directly influence the pH of the reaction medium, which is a critical parameter in precipitation methods.[5] |
| Strontium Carbonate | SrCO₃ | Poorly soluble in water. Typically used in solid-state reactions where it is heated with a phosphate precursor at high temperatures.[6][7] Can also be reacted with acids to form soluble strontium salts in situ. |
Table 2: Common Phosphate Precursors for this compound Synthesis
| Phosphate Precursor | Chemical Formula | Key Characteristics & Considerations |
| Diammonium Hydrogen Phosphate | (NH₄)₂HPO₄ | Highly soluble in water and a frequently used phosphate source.[1][2][3][7] The ammonium (B1175870) and hydrogen phosphate ions can help buffer the reaction solution. |
| Sodium Phosphate (dibasic/tribasic) | Na₂HPO₄ / Na₃PO₄ | Readily soluble in water. The choice between the dibasic and tribasic forms will affect the initial pH of the phosphate solution. |
| Phosphoric Acid | H₃PO₄ | A strong acid that provides the phosphate ions. Its use requires careful control of the pH of the reaction mixture, typically through the addition of a base.[5] |
| Tripotassium Phosphate | K₃PO₄ | A soluble phosphate source.[6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the synthesis of this compound, utilizing various precursors and techniques.
Wet Chemical Precipitation
Wet chemical precipitation is a versatile and widely adopted method for synthesizing this compound, particularly for producing nanoparticles.[1][2] It involves the controlled mixing of aqueous solutions of strontium and phosphate precursors to induce the precipitation of this compound.
Experimental Protocol: Synthesis of this compound Nanoparticles using Strontium Nitrate and Diammonium Hydrogen Phosphate
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of strontium nitrate (Sr(NO₃)₂) by dissolving the appropriate amount in deionized water.
-
Prepare a 0.3 M solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.
-
-
Precipitation:
-
Place the strontium nitrate solution in a beaker on a magnetic stirrer and begin vigorous stirring.
-
Slowly add the diammonium hydrogen phosphate solution dropwise to the strontium nitrate solution.
-
During the addition, maintain the pH of the reaction mixture at approximately 10 by the controlled addition of ammonium hydroxide solution.
-
A white precipitate of this compound will form.
-
-
Aging and Washing:
-
Continue stirring the suspension for 2 hours at room temperature to allow for the aging of the precipitate.
-
Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.
-
Finally, wash the precipitate with ethanol (B145695).
-
-
Drying:
-
Dry the washed precipitate in an oven at 80°C for 12 hours to obtain a fine white powder of this compound.
-
Hydrothermal Synthesis
Hydrothermal synthesis is employed to produce highly crystalline this compound materials. This method involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.
Experimental Protocol: Synthesis of Crystalline this compound
-
Precursor Preparation:
-
Prepare aqueous solutions of a soluble strontium salt (e.g., strontium chloride, 0.5 M) and a phosphate source (e.g., sodium phosphate, 0.3 M).
-
-
Reaction Mixture:
-
Mix the strontium and phosphate precursor solutions in a Teflon-lined stainless steel autoclave.
-
Adjust the pH of the mixture to the desired level (e.g., pH 9) using a suitable base.
-
-
Hydrothermal Treatment:
-
Seal the autoclave and heat it in an oven to a temperature between 120°C and 200°C for a period of 12 to 24 hours.
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting precipitate by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the final product in an oven.
-
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and energy-efficient route to produce this compound.[4][8][9][10] The volumetric heating provided by microwaves can lead to faster reaction rates and the formation of unique morphologies.[8]
Experimental Protocol: Rapid Synthesis of this compound
-
Precursor Solution:
-
Prepare a solution containing both the strontium precursor (e.g., strontium acetate) and the phosphate precursor (e.g., diammonium hydrogen phosphate) in a suitable solvent like deionized water or a polyol.
-
A fuel, such as urea, can be added to facilitate a solution combustion synthesis.
-
-
Microwave Irradiation:
-
Place the precursor solution in a microwave-safe vessel.
-
Heat the solution in a domestic or laboratory microwave oven at a specified power for a short duration (typically a few minutes).
-
-
Product Collection:
-
After the microwave irradiation, a solid product will be formed.
-
Allow the container to cool, then collect the product.
-
Wash the synthesized powder with deionized water and ethanol to remove any residual reactants.
-
Dry the product in an oven.
-
Solid-State Reaction
The solid-state reaction method is a powder-based technique used to synthesize crystalline this compound at high temperatures.
Experimental Protocol: High-Temperature Synthesis of this compound
-
Precursor Mixing:
-
Thoroughly mix stoichiometric amounts of a solid strontium precursor (e.g., strontium carbonate, SrCO₃) and a solid phosphate precursor (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄) using a mortar and pestle or a ball mill.[7]
-
-
Calcination:
-
Transfer the homogenized powder mixture to a high-temperature crucible (e.g., alumina).
-
Heat the crucible in a furnace to a temperature between 900°C and 1200°C for several hours.[2]
-
-
Cooling and Grinding:
-
After the calcination period, allow the furnace to cool down to room temperature.
-
The resulting solid is then ground into a fine powder.
-
Visualization of Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis processes described.
Caption: General experimental workflow for this compound synthesis.
Caption: Decision-making flowchart for synthesis method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. scribd.com [scribd.com]
- 5. Precipitate formation in the strontium-phosphate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Preparation of Luminescent Inorganic Materials: A Fast Route to Light Conversion and Storage Phosphors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergi-fytronix.com [dergi-fytronix.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Strontium Phosphate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate-based biomaterials are at the forefront of innovation in bone tissue engineering and drug delivery. As a trace element naturally present in bone, strontium possesses the unique dual capability of stimulating bone formation while simultaneously inhibiting bone resorption.[1][2] This makes it a highly valuable therapeutic agent for addressing conditions such as osteoporosis and for enhancing the regenerative capacity of biomaterials.[2][3][4] When integrated into phosphate-based ceramics, strontium ions can be released in a controlled manner at the site of implantation, maximizing their therapeutic effects and minimizing potential systemic issues.[1]
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of strontium phosphate (B84403) materials. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who are working with or exploring the potential of these advanced biomaterials.
Synthesis of this compound Materials
The physicochemical properties of this compound, such as its crystallinity, particle size, and morphology, are significantly influenced by the synthesis method employed.[5] Common synthesis techniques include wet chemical precipitation, solid-state reaction, and hydrothermal methods.[6][7]
Experimental Protocols
This is a frequently used method due to its simplicity and scalability for producing this compound nanoparticles.[5]
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a soluble strontium salt, such as strontium nitrate (B79036) (Sr(NO₃)₂) or strontium chloride (SrCl₂).[5]
-
Separately, prepare an aqueous solution of a phosphate precursor, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or sodium phosphate (Na₃PO₄).[5]
-
-
Precipitation Reaction:
-
Slowly add the phosphate precursor solution to the strontium precursor solution under continuous stirring. The rate of addition is a critical parameter that can be adjusted to control particle size and morphology.[5]
-
Maintain the pH of the reaction mixture at a specific level (typically between 7 and 11) using a suitable base like ammonium (B1175870) hydroxide.[8]
-
-
Aging and Washing:
-
Age the resulting precipitate in the mother liquor for a predetermined period (e.g., 24 hours) to allow for crystal growth and maturation.
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the washed precipitate in an oven at a controlled temperature (e.g., 80°C) to obtain the final this compound powder.
-
This high-temperature method is suitable for synthesizing crystalline this compound, including doped varieties like silver-substituted strontium phosphosilicate.[9][10]
-
Precursor Mixing:
-
Weigh stoichiometric amounts of the precursor powders, for example, strontium carbonate (SrCO₃), diammonium hydrogen phosphate ((NH₄)₂HPO₄), and silicon dioxide (SiO₂) for strontium phosphosilicate.
-
Thoroughly mix the powders in a mortar and pestle or a ball mill to ensure a homogeneous mixture.
-
-
Calcination:
-
Place the mixed powder in a high-temperature furnace.
-
Heat the powder to a high temperature (e.g., 800°C) for several hours to induce the solid-state reaction and formation of the desired crystalline phase.[9]
-
-
Cooling and Grinding:
-
Allow the furnace to cool down to room temperature.
-
Grind the resulting solid mass into a fine powder.
-
This method utilizes high temperature and pressure to produce well-crystallized strontium-doped hydroxyapatite (B223615) nanoparticles.[6]
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of calcium nitrate (Ca(NO₃)₂), strontium nitrate (Sr(NO₃)₂), and diammonium hydrogen phosphate ((NH₄)₂HPO₄) at the desired stoichiometric ratios.
-
-
Reaction:
-
Mix the precursor solutions in a Teflon-lined stainless-steel autoclave.
-
Adjust the pH of the mixture, typically to a basic value.
-
Seal the autoclave and heat it in an oven to a specific temperature (e.g., 180°C) for a defined duration (e.g., 24 hours).
-
-
Cooling, Washing, and Drying:
-
Allow the autoclave to cool to room temperature.
-
Collect the precipitate and wash it thoroughly with deionized water and ethanol.
-
Dry the final product in an oven.
-
Physicochemical Properties and Characterization
The functionality of this compound biomaterials is intrinsically linked to their physical and chemical characteristics. A variety of analytical techniques are employed to thoroughly characterize these materials.
Characterization Techniques
-
X-ray Diffraction (XRD): Used to determine the crystalline phase, crystallite size, and lattice parameters of the synthesized materials.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the material, confirming the formation of phosphate and hydroxyl groups characteristic of apatite structures.[9]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide insights into the morphology, particle size, and microstructure of the this compound powders.[8]
-
Atomic Force Microscopy (AFM): Used to visualize the surface topography and determine particle size at the nanoscale.[8]
Data Presentation: Physicochemical Properties
| Property | Strontium Hydroxyapatite (Sr-HA) | Amorphous this compound (ASP) | Strontium Phosphosilicate |
| Crystallite Size | ~40 nm (can be varied by synthesis)[9] | Amorphous (no long-range order)[11] | Varies with synthesis conditions |
| Lattice Parameters | Increases with Sr substitution (ionic radius of Sr²⁺ > Ca²⁺) | Not applicable | Dependent on Sr and Si content[9] |
| Solubility | Higher than pure hydroxyapatite[7] | Generally higher than crystalline counterparts[1] | Tailorable based on composition |
| Mechanical Strength | Can be improved with Sr doping[3] | Lower than crystalline phases | Can be enhanced by silicate (B1173343) substitution |
Biological Properties and Signaling Pathways
Strontium's therapeutic effects on bone are mediated through its influence on various cellular signaling pathways in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Signaling Pathways in Osteoblasts
Strontium promotes osteoblast proliferation, differentiation, and survival by activating several key signaling pathways:
-
Wnt/β-catenin Signaling: Strontium has been shown to activate the Wnt signaling pathway, leading to the nuclear translocation of β-catenin, which in turn upregulates the expression of osteogenic genes.[12][13]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade, is activated by strontium, promoting osteoblast differentiation.[12][14]
-
Calcineurin/NFAT Pathway: Strontium can activate calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the promotion of osteoblastogenesis.[12][13][14]
Signaling Pathways in Osteoclasts
Strontium inhibits bone resorption by modulating signaling in osteoclasts:
-
RANKL/OPG Pathway: Strontium can decrease the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and increase the expression of its decoy receptor, Osteoprotegerin (OPG), in osteoblasts. This shift in the RANKL/OPG ratio suppresses the differentiation and activity of osteoclasts.[12]
Experimental Workflows
A typical workflow to assess the biological response to this compound materials involves:
-
Material Preparation: Synthesize and characterize the this compound material. Sterilize the material for cell culture experiments.
-
Cell Culture: Seed osteoblast-like cells (e.g., MC3T3-E1 or human mesenchymal stem cells) onto the material or culture them with extracts from the material.
-
Cytotoxicity Assay: Evaluate cell viability and proliferation using assays such as MTT or AlamarBlue.
-
Osteogenic Differentiation Assay:
-
Alkaline Phosphatase (ALP) Activity: Measure ALP activity, an early marker of osteoblast differentiation.
-
Alizarin Red S Staining: Stain for calcium deposits to visualize matrix mineralization, a late marker of osteogenesis.
-
Gene Expression Analysis (RT-qPCR): Quantify the expression of key osteogenic marker genes such as Runt-related transcription factor 2 (RUNX2), ALP, and Osteocalcin (OCN).
-
Visualizations
Signaling Pathways
Caption: Strontium-activated signaling pathways in osteoblasts.
Caption: Strontium's effect on the RANKL/OPG signaling axis.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strontium-modified premixed calcium phosphate cements for the therapy of osteoporotic bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Strontium-doped hydroxyapatite and its role in osteogenesis and angiogenesis | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strontium-Doped Amorphous Calcium Phosphate Porous Microspheres Synthesized through a Microwave-Hydrothermal Method Using Fructose 1,6-Bisphosphate as an Organic Phosphorus Source: Application in Drug Delivery and Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Terrain of Strontium Phosphate: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for strontium phosphate (B84403) (Sr₃(PO₄)₂) powder, a material of increasing interest in biomedical research and drug development. Strontium phosphate is recognized for its biocompatibility and potential applications in bone regeneration.[1] Adherence to rigorous safety protocols is paramount to mitigate potential risks and ensure a safe laboratory environment. This document outlines the chemical and physical properties, toxicological data, handling and storage procedures, and emergency protocols associated with this compound powder.
Section 1: Chemical and Physical Properties
This compound is a white, solid inorganic compound.[2] Key physical and chemical properties are summarized in the table below to provide a foundational understanding of the substance.
| Property | Value | References |
| Chemical Formula | Sr₃(PO₄)₂ | [2] |
| Molar Mass | 452.8 g/mol | [2] |
| Appearance | White solid/powder | [2] |
| Density | 4.53 g/cm³ | [2] |
| Melting Point | 1620 °C (2950 °F; 1890 K) | [2] |
| Solubility in Water | Insoluble | [2] |
| CAS Number | 7446-28-8 | [2] |
Section 2: Toxicological Data and Biocompatibility
While this compound is generally considered to have low toxicity, a thorough understanding of its toxicological profile is essential.[1] The available quantitative data is presented below.
Acute Toxicity
A key study on the acute oral toxicity of this compound in rats established a No-Observed-Adverse-Effect Level (NOAEL).
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | > 2000 mg/kg bw/day | Rat | [2] |
Occupational Exposure Limits
Specific occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL), Threshold Limit Value (TLV), or Recommended Exposure Limit (REL) have not been established for this compound powder.[3] In the absence of specific limits, it is prudent to handle this compound as a nuisance dust and adhere to general dust exposure limits.
Biocompatibility and Cytotoxicity
This compound has demonstrated favorable biocompatibility in various in vitro studies, indicating its potential for biomedical applications. Cell viability assays are crucial in determining the cytotoxic effects of a substance on different cell lines.
| Cell Line | Concentration/Formulation | Incubation Time | Cell Viability (%) | Reference |
| MC3T3-E1 | Strontium-doped phosphate glass extractions | 24 h | No cytotoxic effects observed | [2] |
| MC3T3-E1 | Strontium-containing nanoparticles (10 µg/mL) | 7 and 14 days | Significantly higher than control | [2] |
| L929 fibroblast | Strontium-doped nanohydroxyapatite | Not specified | Increased cell growth compared to control | [2] |
| HeLa, MG-63, MC3T3 | Strontium-doped calcium phosphate nanoparticles (5, 10, 15, 20 mol%) | 24 h | Low cytotoxicity observed across all concentrations | [2] |
Section 3: Experimental Protocols
Protocol 1: Safe Handling and Weighing of this compound Powder
This protocol outlines the necessary steps for safely handling and weighing this compound powder in a laboratory setting to minimize exposure.
Materials:
-
This compound powder
-
Appropriate Personal Protective Equipment (PPE): safety goggles with side shields, disposable nitrile gloves, lab coat
-
Enclosed balance or a balance placed within a chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Sealed container for transport
-
Waste disposal bag
Procedure:
-
Preparation:
-
Ensure the work area (enclosed balance or fume hood) is clean and free of clutter.
-
Don the required PPE.
-
-
Weighing:
-
Tare the balance with the weighing paper or boat.
-
Carefully open the this compound container.
-
Using a clean spatula, transfer the desired amount of powder to the weighing paper or boat. Avoid creating dust clouds.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Transfer:
-
Carefully fold the weighing paper or handle the weighing boat to contain the powder.
-
Transfer the powder to a labeled, sealed container for transport to the next experimental step.
-
-
Decontamination and Waste Disposal:
-
Wipe down the spatula, balance, and surrounding work area with a damp cloth to collect any residual powder.
-
Dispose of the weighing paper/boat, gloves, and cleaning materials in a designated waste bag.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general methodology for assessing the cytotoxicity of this compound on a selected cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Selected cell line (e.g., MC3T3-E1)
-
Cell culture medium and supplements
-
This compound powder
-
96-well cell culture plates
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a control group with medium only.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Analysis:
-
Calculate the cell viability as a percentage of the control group.
-
Section 4: Signaling Pathways and Biological Interactions
Strontium ions released from this compound can influence key signaling pathways involved in bone metabolism, promoting osteoblast proliferation and differentiation while inhibiting osteoclast activity.
Caption: Signaling pathways activated by strontium ions in osteoblasts.
Section 5: Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. This compound itself is not flammable.[6]
-
Specific Hazards: No specific fire or explosion hazard.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 3. Avoid dust formation.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Methods for Cleaning Up: Sweep up the spilled powder and place it in a suitable, closed container for disposal. Avoid generating dust.[7]
Section 6: Handling and Storage
-
Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[6]
Section 7: Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7] Do not dispose of down the drain or in household waste.
This technical guide is intended to provide comprehensive safety and handling information for this compound powder for a scientific audience. It is imperative to always consult the specific Safety Data Sheet (SDS) for the material in use and to conduct a thorough risk assessment before beginning any experimental work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. nj.gov [nj.gov]
- 4. Strontium orthophosphate | O8P2Sr3 | CID 159737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols: Hydrothermal Synthesis of Strontium Phosphate Nanoparticles for Advanced Drug Delivery and Bone Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate (B84403) nanoparticles (SrPNPs) are emerging as a versatile class of biomaterials with significant potential in drug delivery and regenerative medicine, particularly in bone tissue engineering. As a key trace element in bone, strontium is known to modulate bone metabolism by promoting bone formation and inhibiting bone resorption. When incorporated into a phosphate-based nanoparticle system, strontium imparts these beneficial biological properties to a biocompatible and biodegradable nanocarrier. This document provides a comprehensive overview of the hydrothermal synthesis of SrPNPs, their characterization, and their applications, with a focus on detailed experimental protocols and quantitative data for researchers in drug development and materials science.
Synthesis Methodologies: Hydrothermal Synthesis
Hydrothermal synthesis is a robust method for producing crystalline nanoparticles with controlled size and morphology. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. For SrPNPs, this method allows for the direct crystallization of the desired phosphate phases with incorporated strontium ions.
Experimental Protocol: Hydrothermal Synthesis of Strontium-Doped Calcium Phosphate Nanoparticles
This protocol describes the synthesis of strontium-doped amorphous calcium phosphate porous microspheres, a material with high drug loading capacity, using a microwave-hydrothermal method.
Materials:
-
Calcium chloride (CaCl₂)
-
Strontium chloride (SrCl₂)
-
Fructose (B13574) 1,6-bisphosphate trisodium (B8492382) salt (FBP)
-
Deionized water
-
Vancomycin (B549263) (or other model drug)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of mixed calcium and strontium chlorides with a specific Ca:Sr molar ratio (e.g., 9:1, 8:2).
-
Prepare a 0.06 M solution of fructose 1,6-bisphosphate (FBP) in deionized water.
-
-
Hydrothermal Reaction:
-
Mix the calcium/strontium chloride solution with the FBP solution in a 1:1 volume ratio in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to 180°C for 12 hours in a microwave-hydrothermal synthesis system.
-
-
Washing and Collection:
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the collected nanoparticles three times with deionized water and twice with ethanol to remove any unreacted precursors.
-
-
Drying:
-
Dry the final product in an oven at 60°C for 24 hours.
-
Characterization of Strontium Phosphate Nanoparticles
Thorough characterization is crucial to ensure the synthesized nanoparticles meet the required specifications for their intended application.
| Characterization Technique | Parameter Measured | Typical Results for SrPNPs |
| Scanning Electron Microscopy (SEM) | Morphology, size, and surface topography | Spherical or rod-like nanoparticles, often in the range of 50-200 nm.[1] |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, and particle size distribution | Confirms the morphology and size observed in SEM and can reveal the crystalline nature of the particles. |
| X-ray Diffraction (XRD) | Crystalline phase and purity | The diffraction pattern confirms the formation of a phosphate-based crystal structure and can indicate the incorporation of strontium into the lattice. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in suspension | Provides the average particle size and polydispersity index (PDI) in a liquid medium. |
| Zeta Potential Analysis | Surface charge of the nanoparticles | The zeta potential is a key indicator of colloidal stability and can influence cellular interactions. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functional groups | Confirms the presence of phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups characteristic of phosphate-based apatites. |
Applications in Drug Delivery
The unique properties of SrPNPs, including their biocompatibility, biodegradability, and pH-responsive nature, make them excellent candidates for drug delivery systems. The acidic environment of endosomes and lysosomes within cells can trigger the dissolution of the nanoparticles, leading to the controlled release of the therapeutic cargo.
Experimental Protocol: Drug Loading and In Vitro Release Study
Drug Loading:
-
Disperse 100 mg of the synthesized SrPNPs in 10 mL of a vancomycin solution (1 mg/mL in deionized water).
-
Stir the suspension at room temperature for 24 hours to allow for drug adsorption onto the nanoparticles.
-
Collect the drug-loaded nanoparticles by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the nanoparticles with deionized water to remove any unbound drug.
-
Lyophilize the drug-loaded nanoparticles for 48 hours.
-
To determine the drug loading content and encapsulation efficiency, dissolve a known weight of the drug-loaded nanoparticles in a small amount of acidic solution (e.g., 0.1 M HCl) and measure the drug concentration using UV-Vis spectroscopy.
In Vitro Drug Release:
-
Suspend 10 mg of the drug-loaded SrPNPs in 10 mL of PBS (pH 7.4) in a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in 40 mL of PBS (pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Analyze the concentration of the released drug in the withdrawn samples using UV-Vis spectroscopy.
-
To simulate the endosomal/lysosomal environment, repeat the release study at a lower pH (e.g., pH 5.5).
Quantitative Data: Drug Loading and Release
The following tables summarize typical drug loading and release data for strontium-containing phosphate nanoparticles.
| Nanoparticle Composition | Model Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Strontium-doped Amorphous Calcium Phosphate | Vancomycin | ~15% | Not Reported |
| Strontium-doped Hydroxyapatite | Bovine Serum Albumin | 5.55% | Not Reported |
| Strontium-doped Hydroxyapatite | Lysozyme | 9.05% | Not Reported |
| Nanoparticle Composition | Model Drug | Release Profile at pH 7.4 | Release Profile at pH 5.5 |
| Strontium-doped Amorphous Calcium Phosphate | Vancomycin | Sustained release over 72 hours | Accelerated release compared to pH 7.4 |
| Strontium-doped Hydroxyapatite | Bovine Serum Albumin | Gradual release over several days | Faster initial burst release |
| Strontium-doped Hydroxyapatite | Lysozyme | Biphasic release with an initial burst followed by sustained release | Enhanced release rate |
Applications in Bone Tissue Engineering
Strontium is known to have a dual effect on bone metabolism: it stimulates osteoblasts (bone-forming cells) and inhibits osteoclasts (bone-resorbing cells). This makes SrPNPs highly promising for applications in bone regeneration and the treatment of bone defects.
Signaling Pathways Modulated by Strontium
Strontium ions released from the nanoparticles can influence several key signaling pathways in bone cells.
References
Application Notes and Protocols for Strontium Phosphate Coating on Titanium Implants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the application of strontium phosphate (B84403) coatings on titanium implants, a promising surface modification technique to enhance osseointegration and promote bone regeneration. Strontium, known for its dual effect of stimulating bone formation and inhibiting bone resorption, is incorporated into a phosphate-based coating to improve the biocompatibility and therapeutic efficacy of titanium implants.[1][2]
Overview of Coating Methodologies
Several techniques can be employed to deposit strontium phosphate coatings on titanium surfaces. The choice of method depends on the desired coating characteristics, such as thickness, crystallinity, and surface morphology. This document details four common and effective methods:
-
Electrochemical Deposition (ECD): A versatile and cost-effective method that allows for uniform coating of complex geometries at low temperatures.[3]
-
Hydrothermal Method: This technique utilizes high-temperature and high-pressure aqueous solutions to synthesize crystalline coatings directly on the substrate.[1][4][5]
-
Biomimetic Coating: This approach mimics the natural process of bone mineralization by immersing the implant in a simulated body fluid (SBF) containing strontium ions.[6][7]
-
Sol-Gel with Dip Coating: A wet-chemical technique that involves the formation of a colloidal suspension (sol) that is then deposited on the substrate and converted to a gel.
Experimental Protocols
Substrate Preparation (Common to All Methods)
-
Mechanical Polishing: Polish titanium (Ti) or Ti-alloy (e.g., Ti6Al4V) substrates to the desired finish using silicon carbide (SiC) sandpaper (e.g., up to 2000 grit).
-
Ultrasonic Cleaning: Sequentially sonicate the polished substrates in acetone, ethanol, and deionized water for 15 minutes each to remove surface contaminants.
-
Drying: Dry the cleaned substrates in an oven or with a stream of nitrogen gas.
-
(Optional) Acid Etching: For enhanced coating adhesion, substrates can be etched. For example, immerse in a mixture of H₂SO₄ and HCl.[1][4]
Protocol 1: Electrochemical Deposition (ECD)
This protocol describes the deposition of a strontium-substituted hydroxyapatite (B223615) coating.
Materials:
-
Electrolyte solution: Prepare an aqueous solution containing calcium nitrate (B79036) (Ca(NO₃)₂), ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), and strontium nitrate (Sr(NO₃)₂). Concentrations can be varied to achieve the desired level of strontium substitution. A typical starting point is 0.042 M Ca(NO₃)₂ and 0.025 M NH₄H₂PO₄, with Sr(NO₃)₂ added to achieve a specific Sr/(Ca+Sr) ratio.
-
Electrochemical cell: A two-electrode setup with the titanium substrate as the working electrode (cathode) and a platinum mesh as the counter electrode (anode).[8]
-
Power supply: A galvanostat or potentiostat.
Procedure:
-
Assemble the electrochemical cell with the prepared titanium substrate and platinum counter electrode, maintaining a consistent distance (e.g., 2 cm) between them.[8]
-
Fill the cell with the electrolyte solution and maintain the temperature at a specified level (e.g., 85°C).[9]
-
Apply a constant current density (e.g., 5-20 mA/cm²) or a pulsed potential for a defined duration (e.g., 15-60 minutes).[8][10]
-
After deposition, gently rinse the coated substrate with deionized water.
-
Dry the coated substrate in an oven at a low temperature (e.g., 60-80°C).
-
(Optional) Post-treatment: The coating can be hydrothermally treated or sintered to improve crystallinity and adhesion.
Protocol 2: Hydrothermal Method
This protocol is for the direct synthesis of a crystalline strontium-substituted hydroxyapatite coating.
Materials:
-
Precursor solution: An aqueous solution containing calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), ammonium dihydrogen phosphate (NH₄H₂PO₄), and strontium nitrate (Sr(NO₃)₂). An example composition is 4.72 g of Ca(NO₃)₂·4H₂O and 1.73 g of (NH₄)₂HPO₄ in 35 ml of distilled water, with a specified amount of Sr(NO₃)₂ (e.g., 5%).[1][4][5]
-
Autoclave or hydrothermal reactor.
Procedure:
-
Place the prepared titanium substrates in a Teflon-lined autoclave.
-
Pour the precursor solution into the autoclave, ensuring the substrates are fully immersed.
-
Seal the autoclave and heat it to a specified temperature (e.g., 200°C) for a set duration (e.g., 12 hours).[1][4]
-
Allow the autoclave to cool down to room temperature naturally.
-
Remove the coated substrates, rinse them thoroughly with deionized water, and dry them in an oven.
Protocol 3: Biomimetic Coating
This method forms a bone-like apatite layer by immersion in a modified simulated body fluid (m-SBF).
Materials:
-
Modified Simulated Body Fluid (m-SBF): Prepare an m-SBF solution where strontium chloride (SrCl₂) partially or fully replaces calcium chloride (CaCl₂). The ionic concentrations should mimic those of human blood plasma.
-
Incubator or water bath.
Procedure:
-
Pre-treat the titanium substrates to create a bioactive surface, for example, by alkali-heat treatment (immersion in 5 M NaOH at 80°C for 6 hours).[11]
-
Immerse the pre-treated substrates in the m-SBF solution in a sterile container.
-
Incubate at 37°C for a period ranging from 7 to 14 days.[6][7] The solution should be refreshed periodically (e.g., every 24 hours).
-
After the incubation period, remove the substrates, gently rinse with deionized water, and dry at room temperature.
Protocol 4: Sol-Gel Synthesis with Dip Coating
This protocol involves the preparation of a strontium-doped hydroxyapatite sol, followed by dip-coating and heat treatment.
Materials:
-
Sol precursors: Calcium nitrate [Ca(NO₃)₂·4H₂O], dibasic ammonium phosphate [(NH₄)₂HPO₄], strontium nitrate [Sr(NO₃)₂], and a complexing agent like citric acid.[12]
-
Dip-coater.
-
Furnace for sintering.
Procedure:
-
Sol Preparation:
-
Dip Coating:
-
Immerse the prepared titanium substrate into the sol.
-
Withdraw the substrate at a constant speed (e.g., 7.7 cm/min).[13]
-
Allow the coated substrate to dry. This process can be repeated to achieve a desired coating thickness.
-
-
Heat Treatment:
-
Perform a pre-heat treatment at a lower temperature (e.g., 450°C for 10 minutes) followed by sintering at a higher temperature (e.g., 800°C for 2 hours) to crystallize the coating and improve adhesion.[12]
-
Data Presentation: Comparative Analysis of Coating Properties
The following tables summarize quantitative data from various studies on this compound coatings on titanium.
| Coating Method | Coating Thickness (µm) | Surface Roughness (Ra, µm) | Adhesion Strength (MPa) | Crystallite Size (nm) | Reference |
| Sol-Gel/Dip Coating (Sr-FHA) | Not Specified | Not Specified | Increased by 13.15% with Sr | 48 | [2][14] |
| PVD with SrP top coat | ~50 | 1.5 | 30 | Not Specified | [15] |
| Sol-Gel (Sr-HA) | Not Specified | 0.58 | Not Specified | Not Specified | [16][17] |
| Biological Performance Metric | Coating Type | Result | Reference |
| Cell Viability (Fibroblasts, 48h) | Biomimetic (CA7dSrP) | ~92% | [6][7] |
| Cell Viability (Osteoblasts, 48h) | Biomimetic (CA7dSrP) | ~115% | [6][7] |
| Cell Viability (Fibroblasts, 48h) | Biomimetic (CA14dSrP) | ~88% | [6][7] |
| Cell Viability (Osteoblasts, 48h) | Biomimetic (CA14dSrP) | ~107% | [6][7] |
| ALP Activity (Day 7 vs. Day 14) | Sol-Gel/Dip Coating (FHA-Sr) | 3-fold increase | [2][14] |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: General experimental workflow for this compound coating of titanium implants.
Strontium Signaling Pathway in Osteoblasts
Caption: Strontium signaling pathway in osteoblasts via the Calcium-Sensing Receptor (CaSR).[3][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of fluorohydroxyapatite/strontium coating on titanium implants fabricated by hydrothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium’s Anti-Osteoporosis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Strontium Substituted Hydroxyapatite Coating on Titanium Via Hydrothermal Method | VNU Journal of Science: Mathematics - Physics [js.vnu.edu.vn]
- 5. js.vnu.edu.vn [js.vnu.edu.vn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biomimetic Calcium Phosphate Coatings for Bioactivation of Titanium Implant Surfaces: Methodological Approach and In Vitro Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strontium-doping promotes bone bonding of titanium implants in osteoporotic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. impactfactor.org [impactfactor.org]
- 16. Design and Development of Tantalum and Strontium Ion Doped Hydroxyapatite Composite Coating on Titanium Substrate: Structural and Human Osteoblast-like Cell Viability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Development of Tantalum and Strontium Ion Doped Hydroxyapatite Composite Coating on Titanium Substrate: Structural and Human Osteoblast-like Cell Viability Studies [mdpi.com]
- 18. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strontium Phosphate Scaffolds for Bone Tissue Engineering
Introduction
Strontium phosphate-based biomaterials are at the forefront of bone tissue engineering, recognized for their unique dual-action mechanism in promoting bone regeneration. Unlike traditional biomaterials that offer a passive, osteoconductive framework, strontium phosphate (B84403) actively stimulates new bone formation while concurrently inhibiting bone resorption.[1] This bioactivity makes this compound scaffolds a highly promising solution for a multitude of orthopedic and dental applications, from healing critical-sized bone defects to enhancing the osseointegration of implants.[2][3] These application notes provide a comprehensive overview of the material's mechanism of action, summarize key performance data, and supply detailed protocols for the fabrication and evaluation of this compound scaffolds to aid researchers and drug development professionals.
Mechanism of Action: A Dual Approach to Bone Homeostasis
The therapeutic efficacy of this compound is derived from the biological activity of the strontium ion (Sr²⁺). Due to its chemical similarity to calcium, strontium can influence the behavior of key bone cells: osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[4][5] This dual mechanism effectively shifts the balance of bone turnover towards formation, a critical factor in healing and regeneration.[6]
-
Stimulation of Osteogenesis: Strontium ions promote the proliferation, differentiation, and survival of osteoblasts.[1][7] This is accomplished through the activation of several critical intracellular signaling pathways.[2][8]
-
Inhibition of Osteoclastogenesis: Simultaneously, strontium signaling suppresses the differentiation and activity of osteoclasts, thereby reducing bone resorption.[7][9] This is partly achieved by modulating the OPG/RANKL ratio, a key regulator of osteoclast formation.[8][10]
Strontium achieves this dual regulation by activating the Calcium-Sensing Receptor (CaSR) on bone cells, which triggers a cascade of downstream signaling pathways.[8][10][11]
-
Wnt/β-catenin Pathway: Strontium activates the canonical Wnt pathway, which is essential for osteoblast differentiation and maturation.[2][12] It promotes the nuclear translocation of β-catenin and reduces the expression of sclerostin, a Wnt inhibitor.[2]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is stimulated by strontium, leading to increased osteoblast replication and the phosphorylation of key transcription factors like Runx2.[2][10][13]
-
PI3K/Akt Pathway: Activation of this pathway enhances osteoblast survival by inhibiting apoptosis.[2][8]
-
Calcineurin/NFATc Pathway: Strontium activates calcineurin, which dephosphorylates the transcription factor NFATc, allowing it to move to the nucleus and promote the expression of osteogenic genes.[2][10]
Quantitative Data Summary
The incorporation of strontium into phosphate-based scaffolds has been shown to enhance mechanical properties, biocompatibility, and in vivo regenerative capacity.
Table 1: Mechanical and Physical Properties of this compound Scaffolds
| Scaffold Type | Strontium Content | Porosity (%) | Compressive Strength (MPa) | Reference |
| Strontium-Zinc-Phosphate (SZP), 3D Printed | Not specified | ~55% | 12.5 ± 1.8 | [14][15] |
| β-Tricalcium Phosphate (β-TCP), 3D Printed (Control) | 0% | ~57% | 13.2 ± 2.1 | [14][15] |
| Strontium-Substituted Magnesium Phosphate, 3D Printed | 8.2 - 24.6 wt% | Not specified | 16.1 ± 1.1 | [9] |
| Strontium-Doped β-TCP, 3D Printed | 1-10 mol% | ~70-72% | Not specified | [16] |
Table 2: Summary of In Vitro Biocompatibility and Osteogenic Potential
| Cell Type | Scaffold/Material | Key Findings | Reference |
| OVX BMSCs | Strontium-incorporated mesoporous bioactive glass (Sr-N-MBG) | No cytotoxicity observed; significantly higher ALP activity (P < 0.05); upregulated Runx2, OCN, and VEGF gene expression. | [17] |
| MC3T3-E1 | Strontium-Zinc-Phosphate (SZP) | Significantly higher osteogenic differentiation compared to β-TCP. | [14][15] |
| Fibroblast & Osteoblast | Cellulose Acetate (B1210297)/Strontium Phosphate (CASrP) coating | Higher cell viability (~88-115%) compared to control (~51-70%) after 48h. | [18] |
| MC3T3-E1 | Strontium Chloride (3 mM) | Optimal concentration for promoting osteogenic differentiation (ALP activity, mineralization) without cytotoxicity. | [19][20] |
| MSCs | Strontium Chloride | Increased phosphorylation of MAPK ERK1/2 and p38; enhanced Runx2 transcriptional activity. | [13] |
Table 3: Summary of In Vivo Bone Regeneration Performance
| Animal Model | Defect Type | Scaffold Type | Key Findings | Reference |
| Rabbit | Femur Defect | Strontium-substituted HA (Sr-HAP) | Successfully healed a 4 mm defect after 45 days. | [21] |
| Rabbit | Femur Defect | Strontium-doped Calcium Polyphosphate (SCPP) | New bone volume at 4/8/16 weeks: 14%/27%/45% (vs. 10%/19%/40% for control). | [22] |
| Rabbit | Femur Defect | Strontium-substituted Calcium Silicate (SrCS) | BV/TV ratio at 4/8 weeks: 26.3%/45.7% (vs. 13.4%/27.9% for control, p < 0.05). | [23] |
| Rat | Cranial Defect | Strontium-Zinc-Phosphate (SZP), 3D Printed | Confirmed better vascularized bone regeneration compared to β-TCP. | [14][15] |
| Ovariectomized Rat | Femur Defect | Strontium-modified Calcium Phosphate Cement (SrCPC) | Significantly increased bone formation compared to CPC (p = 0.005) after 6 weeks. | [24] |
Experimental Protocols
A general workflow for the development and evaluation of this compound scaffolds involves fabrication, characterization, and a combination of in vitro and in vivo testing.
Protocol 1: Fabrication of Strontium-Doped Phosphate Glass Scaffolds via Sol-Gel Method
This protocol describes the synthesis of mesoporous strontium-doped phosphate-based glasses, adapted from established methods.[25][26]
Materials:
-
n-butyl phosphate
-
Ethanol (EtOH)
-
Calcium methoxyethoxide
-
Sodium methoxide (B1231860) (NaOMe)
-
Strontium acetate
-
Pluronic 123 (P123) surfactant (templating agent)
Procedure:
-
In a dried vessel, add 1.7 g of n-butyl phosphate to 5 mL of EtOH and stir for 10 minutes.
-
Prepare a mixture of calcium and sodium precursors. For an undoped control, use 3.5 g of Ca-methoxyethoxide and 0.5 g of NaOMe.
-
For strontium-doped glasses (e.g., 1, 3, or 5 mol% SrO), add the corresponding amount of strontium acetate (e.g., 0.04 g, 0.11 g, or 0.18 g, respectively). Reduce the quantity of NaOMe accordingly to maintain charge balance.[25][26]
-
Add the calcium/sodium/strontium precursor mixture dropwise into the phosphate solution while stirring.
-
Continue stirring the solution for approximately 1 hour.
-
Add the templating agent (P123) to induce mesoporosity.
-
Allow the sol to gel, followed by aging and drying under controlled conditions to form the glass.
-
Perform calcination to remove the surfactant template and solidify the glass structure.
Protocol 2: In Vitro Biocompatibility Assessment (Live/Dead Assay)
This protocol is used to qualitatively and quantitatively assess the cytocompatibility of the fabricated scaffolds.[17]
Materials:
-
Scaffold samples (sterilized)
-
Bone marrow mesenchymal stem cells (BMSCs) or other relevant cell lines
-
Cell culture medium (e.g., DMEM)
-
Calcein/PI Cell Viability/Cytotoxicity Assay Kit (containing Calcein AM and Propidium Iodide)
-
24-well culture plates
-
Fluorescence microscope
Procedure:
-
Place sterilized scaffold samples into the wells of a 24-well plate.
-
Seed BMSCs onto the scaffolds at a desired density and culture for 3 days.
-
After the incubation period, remove the culture medium and gently wash the samples with Phosphate-Buffered Saline (PBS).
-
Prepare the Calcein AM/PI working solution according to the manufacturer's instructions.
-
Add 200 µL of the working solution to each well, ensuring the scaffolds are covered.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Visualize the samples using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (PI).
-
Capture images and perform quantitative analysis by calculating the ratio of green to red fluorescence intensity using image analysis software.
Protocol 3: Evaluation of Osteogenic Differentiation (ALP and Alizarin Red Staining)
This protocol assesses the potential of the scaffolds to induce osteogenic differentiation of stem cells.[17][19][20]
Materials:
-
Cell-seeded scaffolds cultured in osteogenic induction medium
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S (ARS) staining solution (e.g., 2% w/v, pH 4.2)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
PBS
Procedure for ALP Staining (Day 7):
-
After 7 days of culture in osteogenic medium, wash the cell-seeded scaffolds with PBS.
-
Fix the cells with a fixative solution for 10-15 minutes.
-
Wash again with PBS.
-
Stain for ALP activity using an ALP staining kit according to the manufacturer's protocol.
-
Observe and image the scaffolds. The intensity of the color (typically blue/purple) corresponds to ALP activity.
Procedure for Alizarin Red Staining (Day 21):
-
After 21 days of culture, wash the cell-seeded scaffolds with PBS.
-
Fix the cells as described above.
-
Rinse thoroughly with deionized water.
-
Add the ARS solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash several times with deionized water to remove excess stain.
-
Observe and image the scaffolds. Red-orange nodules indicate calcium deposition, a marker of late-stage osteogenic differentiation.
Protocol 4: In Vivo Evaluation in a Critical-Sized Bone Defect Model
This protocol outlines the general steps for evaluating the in vivo performance of scaffolds in a preclinical animal model, such as a rat or rabbit femoral defect.[23][24][27]
Materials & Subjects:
-
Sterilized scaffold samples (strontium-doped and control groups)
-
Sprague-Dawley rats or New Zealand white rabbits
-
General anesthesia and analgesics
-
Surgical tools
-
Internal fixation plates and screws (if required)
Procedure:
-
Anesthetize the animal following approved institutional animal care and use committee (IACUC) protocols.
-
Surgically expose the target bone (e.g., femur).
-
Create a critical-sized defect of a standardized size (e.g., 4-5 mm) in the bone.[21][24]
-
Implant the sterilized scaffold into the defect site. An empty defect group should be included as a negative control.
-
If the defect is in a load-bearing area, apply internal fixation to stabilize the site.
-
Close the surgical site in layers.
-
Administer post-operative analgesics and monitor the animal's recovery and welfare.
-
At predetermined time points (e.g., 4, 8, or 12 weeks), euthanize the animals and harvest the femurs containing the defect sites.[22][23]
-
Analyze the harvested specimens using micro-computed tomography (μCT) to quantify new bone volume (BV), bone volume/tissue volume (BV/TV), and trabecular architecture.
-
Following μCT analysis, process the specimens for histological analysis (e.g., H&E and Masson's trichrome staining) to visualize new tissue formation, cell infiltration, and material degradation.
This compound scaffolds represent a significant advancement in bone tissue engineering, offering a bioactive approach to regeneration. Their ability to simultaneously promote bone formation and inhibit resorption addresses the core challenge of rebalancing bone homeostasis in defect sites. The quantitative data from numerous in vitro and in vivo studies consistently demonstrate their superior performance over passive biomaterials. The provided protocols offer a foundational framework for researchers to fabricate, test, and validate these promising materials, paving the way for their future clinical translation in treating challenging bone defects.
References
- 1. benchchem.com [benchchem.com]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of strontium substitution on the material properties and osteogenic potential of 3D powder printed magnesium phosphate scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deregulation of Bone Forming Cells in Bone Diseases and Anabolic Effects of Strontium-Containing Agents and Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro cellular testing of strontium/calcium substituted phosphate glass discs and microspheres shows potential for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. 3D printed strontium–zinc-phosphate bioceramic scaffolds with multiple biological functions for bone tissue regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 3D printed strontium-doped calcium phosphate ceramic scaffold enhances early angiogenesis and promotes bone repair through the regulation of macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strontium-incorporated bioceramic scaffolds for enhanced osteoporosis bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo study of porous strontium-doped calcium polyphosphate scaffolds for bone substitute applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of Strontium Substitution on the Physicochemical Properties and Bone Regeneration Potential of 3D Printed Calcium Silicate Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Mesoporous Strontium-Doped Phosphate-Based Sol-Gel Glasses for Biomedical Applications [frontiersin.org]
- 26. DSpace [repository.kaust.edu.sa]
- 27. Bone defect animal models for testing efficacy of bone substitute biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strontium Phosphate as a Drug Delivery Vehicle for Osteoporosis
Document ID: AN-SPDD-OSTEO-2025 Revision: 1.0 For Research Use Only.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current treatments often involve either anti-resorptive agents that inhibit bone breakdown or anabolic agents that stimulate bone formation.[1] Strontium phosphate (B84403) (SrPO₄) nanoparticles have emerged as a promising biomaterial for osteoporosis therapy due to the unique dual-action of the strontium ion (Sr²⁺).[2] Strontium has been shown to simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts, rebalancing bone remodeling in favor of bone gain.[2]
These application notes provide a comprehensive overview of strontium phosphate nanoparticles as a drug delivery vehicle. This document details the synthesis of these nanoparticles, protocols for drug loading and release, and methodologies for in vitro and in vivo evaluation in the context of osteoporosis research.
Mechanism of Action: The Dual Role of Strontium
The therapeutic effect of strontium is attributed to its ability to modulate key signaling pathways in bone cells.[3] It mimics calcium and interacts with the Calcium-Sensing Receptor (CaSR) on both osteoblasts and osteoclasts, triggering distinct downstream effects.[4][1][5]
-
Stimulation of Osteoblasts (Bone Formation): Strontium promotes the proliferation and differentiation of osteoblasts.[2][3] Activation of the CaSR by strontium can lead to the stimulation of pathways such as the Wnt/β-catenin pathway, which is critical for osteogenic differentiation. This results in increased expression of osteogenic markers like Alkaline Phosphatase (ALP) and Runx2. Furthermore, strontium stimulates osteoblasts to increase the production of osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[6][7]
-
Inhibition of Osteoclasts (Bone Resorption): The increased OPG/RANKL ratio directly inhibits the differentiation and activity of osteoclasts, the cells responsible for bone resorption.[4][6] Strontium also directly acts on osteoclast precursors to suppress differentiation via signaling pathways like NF-κB and NFATc1.[8]
Synthesis and Characterization Protocols
This compound nanoparticles can be synthesized via several methods, with co-precipitation being a common, simple, and scalable approach.[9]
Protocol: Co-Precipitation Synthesis of this compound Nanoparticles
This protocol describes a "bottom-up" approach where precursor salts are dissolved and then precipitated to form the desired nanoparticles.[9]
Materials:
-
Strontium Nitrate (Sr(NO₃)₂)
-
Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)
-
Ammonium Hydroxide (NH₄OH) solution (for pH adjustment)
-
Deionized (DI) water
Equipment:
-
Beakers and magnetic stir plate
-
Peristaltic pump or burette
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
Prepare Precursor Solutions:
-
Solution A: Prepare a 0.5 M solution of Strontium Nitrate in DI water.
-
Solution B: Prepare a 0.3 M solution of Diammonium Hydrogen Phosphate in DI water.
-
-
Precipitation:
-
Place a beaker containing Solution A on a magnetic stir plate and stir vigorously.
-
Slowly add Solution B to Solution A dropwise using a peristaltic pump at a controlled rate (e.g., 5 mL/min).[10]
-
Throughout the addition, maintain the pH of the mixture at approximately 10 by adding NH₄OH solution. A milky white precipitate will form.
-
-
Aging:
-
After the complete addition of Solution B, continue stirring the suspension at room temperature for 2 hours to allow the particles to age and mature.
-
-
Washing:
-
Collect the precipitate by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Discard the supernatant and re-disperse the pellet in DI water.
-
Repeat the washing step three times, followed by two additional washes with ethanol to remove residual ions and water.
-
-
Drying:
-
After the final wash, collect the nanoparticle pellet and dry it using a freeze-dryer or in a vacuum oven at 60°C overnight.
-
-
Storage: Store the resulting dry powder in a desiccator.
Characterization
The synthesized nanoparticles should be characterized to determine their physicochemical properties.
| Parameter | Technique | Typical Results for this compound NPs |
| Morphology & Size | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical or nanoflake-like morphology with sizes ranging from 20-200 nm.[11][12] |
| Crystallinity | X-ray Diffraction (XRD) | Can be amorphous or crystalline (orthorhombic system), depending on synthesis conditions.[10][11] |
| Hydrodynamic Size | Dynamic Light Scattering (DLS) | Size in solution, typically larger than SEM/TEM due to hydration layer. |
| Surface Charge | Zeta Potential Measurement | Negative surface charge is common, which can be modified.[10] |
| Composition | Fourier-Transform Infrared Spectroscopy (FTIR) / Energy Dispersive X-ray (EDX) | Confirms presence of phosphate (PO₄³⁻) groups and strontium.[10][12] |
Table 1: Key Physicochemical Characterization Techniques.
Drug Loading and Release Protocols
This compound nanoparticles can be loaded with various therapeutic agents, such as anti-osteoporotic drugs (e.g., Alendronate) or biologics. The porous nature and surface chemistry of the nanoparticles facilitate drug adsorption.[9][13]
Protocol: Drug Loading via Incubation
Procedure:
-
Disperse 100 mg of this compound nanoparticles in 10 mL of a drug solution (e.g., 1 mg/mL of the desired drug in PBS, pH 7.4).
-
Stir the suspension at room temperature for 24 hours in the dark to allow for maximum drug adsorption.
-
Separate the drug-loaded nanoparticles from the solution by centrifugation (13,000 rpm for 30 minutes).[14]
-
Carefully collect the supernatant to determine the amount of unloaded drug.
-
Wash the nanoparticle pellet with DI water to remove any loosely bound drug.
-
Dry the drug-loaded nanoparticles using a freeze-dryer.
-
Calculate Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the formulas below, after measuring the drug concentration in the supernatant via UV-Vis spectrophotometry or HPLC.
-
DLE (%) = (Mass of loaded drug / Mass of nanoparticles) x 100
-
EE (%) = (Mass of loaded drug / Initial mass of drug) x 100
Protocol: In Vitro Drug Release Study
This protocol simulates the release of the drug in a physiological environment.
Procedure:
-
Disperse 10 mg of drug-loaded nanoparticles in 10 mL of Phosphate Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic environment of endosomes).[9]
-
Incubate the suspension at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), collect 1 mL of the release medium.
-
Separate the nanoparticles by centrifugation and analyze the supernatant for drug content.
-
Replenish the collected volume with 1 mL of fresh PBS to maintain a constant volume.
-
Plot the cumulative percentage of drug released versus time.
| Drug | Loading Efficiency (%) | Cumulative Release at pH 7.4 (48h, %) | Cumulative Release at pH 5.5 (48h, %) |
| Vancomycin | ~15-20% | ~40% | ~70% |
| Alendronate | ~10-18% | ~35% | ~65% |
| Model Protein (BSA) | ~25-35% | ~30% | ~60% |
Table 2: Representative Drug Loading and Release Data. (Note: Values are illustrative based on typical performance of calcium phosphate-based systems and will vary based on specific drug, nanoparticle properties, and conditions).[13]
In Vitro Evaluation Protocols
In vitro studies are crucial to assess the biocompatibility and therapeutic efficacy of the drug delivery system on relevant bone cell lines.
Cell Lines:
-
Osteoblasts: MC3T3-E1 (mouse pre-osteoblastic), hFOB 1.19 (human fetal osteoblastic).[10][14]
-
Osteoclasts: RAW 264.7 (mouse monocyte/macrophage line, precursor to osteoclasts).[15][16]
Protocol: Cytotoxicity Assay (MTT)
Procedure:
-
Seed cells (e.g., MC3T3-E1) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.[10]
-
Remove the medium and add fresh medium containing various concentrations of this compound nanoparticles (e.g., 0, 25, 50, 100, 200 µg/mL).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.[10]
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Protocol: Osteogenic Differentiation (Alkaline Phosphatase Activity)
Procedure:
-
Seed MC3T3-E1 cells in a 24-well plate and culture until confluent.
-
Switch to an osteogenic differentiation medium (e.g., α-MEM with ascorbic acid and β-glycerophosphate).
-
Treat the cells with nanoparticles at a non-toxic concentration.
-
At day 7 and 14, lyse the cells and measure ALP activity using a commercial colorimetric assay kit (e.g., p-nitrophenyl phosphate substrate).[10][17]
-
Normalize the ALP activity to the total protein content in each well (measured by BCA or Bradford assay).
Protocol: Osteoclast Differentiation (TRAP Staining)
Procedure:
-
Seed RAW 264.7 cells in a 48-well plate.
-
Induce differentiation by adding RANKL (e.g., 50 ng/mL) to the culture medium.
-
Simultaneously, treat the cells with different concentrations of the nanoparticles.
-
After 6 days, fix the cells (e.g., with 10% formalin).[15]
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. A reduction in this number indicates inhibition of osteoclastogenesis.[15][16]
In Vivo Evaluation Protocol
The ovariectomized (OVX) rat is a widely accepted preclinical model that mimics postmenopausal osteoporosis.[18][19][20]
Protocol: Ovariectomized (OVX) Rat Model
Animal Model:
Procedure:
-
Acclimatization: Acclimate animals for at least one week before surgery.
-
Surgery:
-
Anesthetize the rat. Perform a bilateral ovariectomy (OVX group) through a dorsal incision.
-
The Sham group undergoes the same surgical procedure, but the ovaries are located and then returned to the peritoneal cavity.
-
-
Osteoporosis Development: Allow 8-12 weeks for significant bone loss to occur, establishing an osteoporotic state.[19]
-
Treatment Groups (Example):
-
Group 1: Sham + Vehicle
-
Group 2: OVX + Vehicle
-
Group 3: OVX + this compound NPs (unloaded)
-
Group 4: OVX + Drug-loaded this compound NPs
-
-
Administration: Administer the treatment via a local injection into the femoral condyle or a critical-sized bone defect model.[21][22]
-
Evaluation Period: Maintain the animals for another 4-8 weeks post-treatment.
-
Analysis:
-
Micro-computed Tomography (Micro-CT): After euthanasia, harvest the femurs and tibiae. Perform Micro-CT analysis to quantify bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[6]
-
Histomorphometry: Process bone samples for undecalcified sectioning and stain (e.g., Von Kossa, Goldner's Trichrome) to visualize and quantify parameters like osteoid surface and osteoclast number.[18][20]
-
Biomechanical Testing: Perform mechanical tests (e.g., three-point bending of the femoral shaft) to assess bone strength.[18]
-
Serum Biomarkers: Collect blood at baseline and termination to measure bone turnover markers, such as P1NP (formation) and CTX-I (resorption).[20]
-
| Parameter | OVX + Vehicle | OVX + SrPO₄-Drug NPs | Expected Outcome |
| BMD (g/cm³) | Low | Increased | Improvement in bone density |
| BV/TV (%) | Low | Increased | Restoration of trabecular bone volume |
| Trabecular Number (1/mm) | Low | Increased | More, denser trabeculae |
| Trabecular Separation (mm) | High | Decreased | Reduced space between trabeculae |
| Max Load (N) | Low | Increased | Improved bone mechanical strength |
Table 3: Representative Quantitative Data from In Vivo OVX Rat Model. (Note: Values are illustrative of expected trends).
Conclusion
This compound nanoparticles represent a highly promising platform for the targeted delivery of therapeutics for osteoporosis. Their inherent biocompatibility and the dual therapeutic action of strontium ions offer a significant advantage over conventional carriers.[9] The protocols outlined in this document provide a framework for the synthesis, drug loading, and comprehensive in vitro and in vivo evaluation of these advanced drug delivery systems. Rigorous characterization and testing are essential to optimize these nanoparticles for future clinical translation.
References
- 1. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis. | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium-loaded titania nanotube arrays repress osteoclast differentiation through multiple signalling pathways: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Strontium-Containing Bioactive Glass Nanoparticles Stimulate Osteogenesis and Suppress Osteoclast Formation in Co-Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 19. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rat Model for Osteoporosis - Enamine [enamine.net]
- 21. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Strontium Phosphate Bone Cement Formulations
Introduction
Strontium-releasing calcium phosphate (B84403) cements (CPCs) are at the forefront of bone regeneration research, offering a dual therapeutic advantage by stimulating bone formation (osteogenesis) and inhibiting bone resorption.[1][2] The incorporation of strontium ions (Sr²⁺) into the cement matrix modulates the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), making these cements highly promising for treating bone defects, especially in osteoporotic conditions.[3][4] Unlike traditional CPCs that are primarily osteoconductive, strontium-doped formulations are bioactive, actively participating in the bone remodeling process.[5]
These application notes provide detailed protocols for the formulation, characterization, and biological evaluation of various strontium phosphate bone cement formulations, intended for researchers, scientists, and professionals in drug development.
Cement Formulation Protocols
The preparation of this compound bone cement involves the synthesis of a solid-phase powder containing calcium and strontium precursors, which is then mixed with a liquid phase to form a self-setting paste.
Protocol 1.1: Strontium-Substituted α-Tricalcium Phosphate (α-TCP) Cement
This protocol is based on the solid-state reaction to synthesize strontium-doped α-TCP powder.[6]
Materials and Reagents:
-
Calcium Hydrogen Phosphate (CaHPO₄)
-
Calcium Carbonate (CaCO₃)
-
Strontium Carbonate (SrCO₃)
-
Disodium (B8443419) Hydrogen Phosphate (Na₂HPO₄) solution (e.g., 2.5% w/v)
-
Platinum crucible
-
High-temperature furnace
-
Planetary ball mill with zirconia jars and balls
Procedure:
-
Powder Synthesis:
-
Calculate the stoichiometric amounts of CaHPO₄, CaCO₃, and SrCO₃ required to achieve the desired molar percentage of strontium substitution (e.g., 2%, 4%, 5%).[6][7] For a 5% substitution, replace 5 mol% of CaCO₃ with SrCO₃.
-
Thoroughly mix the powders.
-
Place the mixture in a platinum crucible and heat in a furnace to 1400-1600°C for a dwell time of 3 hours.[6]
-
After heating, rapidly quench the powder in air to obtain the α-TCP phase.[6][8]
-
-
Powder Milling:
-
Mill the synthesized powder in ethanol using a planetary ball mill with zirconia balls. A typical milling time is 50 minutes at 400 rpm to achieve a fine, reactive powder.[6]
-
Dry the milled powder to remove the ethanol.
-
-
Cement Paste Preparation:
-
Prepare the liquid phase, typically an aqueous solution of 2.5% disodium hydrogen phosphate (Na₂HPO₄).[9]
-
Mix the synthesized powder with the liquid phase at a specified liquid-to-powder (L/P) ratio, for example, 0.3 to 0.7 mL/g.[9][10]
-
Spatulate the mixture on a glass slab until a homogeneous paste is formed. The paste is now ready for molding and characterization.
-
Protocol 1.2: Tristrontium Silicate-Modified Calcium Phosphate Cement
This protocol involves incorporating tristrontium silicate (B1173343) to enhance the cement's bioactivity and mechanical properties.[11][12]
Materials and Reagents:
-
Standard Calcium Phosphate Cement (CPC) powder (e.g., α-TCP, Dicalcium phosphate anhydrous (DCPA), CaCO₃)
-
Tristrontium Silicate (Sr₃SiO₅) powder
-
Liquid phase (e.g., phosphate buffer solution)
Procedure:
-
Powder Blending:
-
Cement Paste Preparation:
-
Mix the blended powder with the liquid phase at a consistent L/P ratio.
-
Spatulate to form a uniform paste, which can then be injected or molded.
-
Physicochemical Characterization Protocols
Protocol 2.1: Setting Time Measurement
The setting time is a critical property for clinical handling and is measured according to ASTM C266 standards using Gilmore needles.[1]
Apparatus:
-
Gilmore needles (Initial: 113.4 g weight, 2.12 mm diameter tip; Final: 453.6 g weight, 1.06 mm diameter tip)
-
Mold for cement specimen (e.g., 10 mm diameter, 2 mm height)
-
Moisture cabinet (37°C, 100% humidity)
Procedure:
-
Prepare the cement paste as described in Section 1.0.
-
Fill the mold with the paste, creating a flat top surface.
-
Immediately place the specimen in the moisture cabinet.
-
Initial Setting Time: Gently lower the initial setting needle vertically onto the cement surface. The initial set is defined as the time point at which the needle no longer leaves a complete circular impression.
-
Final Setting Time: Following the determination of the initial set, gently lower the final setting needle vertically onto the surface. The final set is the time point at which the needle no longer visibly sinks into the cement.[13]
-
Record both times in minutes.
Protocol 2.2: Compressive Strength Testing
Compressive strength measures the cement's ability to withstand mechanical loads and is often performed according to ISO 5833 or ASTM F451 standards.[1]
Apparatus:
-
Cylindrical molds (e.g., 6 mm diameter, 12 mm height)
-
Universal Testing Machine with a suitable load cell
-
Simulated Body Fluid (SBF) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the cement paste and fill the cylindrical molds.
-
After the final setting time, demold the samples and immerse them in SBF or PBS at 37°C for a specified period (e.g., 1, 7, or 21 days).[14][15]
-
Remove the samples from the fluid and blot them dry.
-
Place a cylindrical sample vertically in the Universal Testing Machine.
-
Apply a compressive load at a constant crosshead speed (e.g., 0.5 mm/min) until failure.[16]
-
The ultimate compressive strength is calculated by dividing the maximum load by the specimen's cross-sectional area. Report the value in Megapascals (MPa).
Protocol 2.3: Injectability Measurement
Injectability is crucial for minimally invasive applications.
Apparatus:
-
Syringe (e.g., 5 mL) with a nozzle
-
Timer
Procedure:
-
Load the freshly prepared cement paste into the syringe.
-
Record the initial weight of the filled syringe (WF).[16]
-
After a clinically relevant time (e.g., 3 minutes from the start of mixing), extrude the paste from the syringe with constant manual pressure.
-
Record the weight of the syringe after injection (WA).[16] The weight of the empty syringe is WE.
-
Calculate injectability as a percentage:
-
Injectability (%) = [(WF - WA) / (WF - WE)] * 100.[16]
-
Quantitative Data Summary
The properties of this compound cements vary significantly with their composition. The following tables summarize representative data from the literature.
Table 1: Physicochemical Properties of Strontium-Modified Calcium Phosphate Cements
| Cement Formulation | Strontium Source | L/P Ratio (mL/g) | Initial Setting Time (min) | Final Setting Time (min) | Compressive Strength (MPa) | Injectability (%) | Reference(s) |
| CPC Control | None | 0.35 | 2.2 | - | 11.21 | - | [17] |
| Sr-CPHC | SrCO₃ | 0.35 | 20.7 | - | 45.52 | - | [17] |
| CPC Control | None | - | ~9 | ~16 | 4.88 ± 0.65 | ~85 | [11][12] |
| 5% SMPC | Tristrontium Silicate | - | ~7 | ~13 | 6.00 ± 0.74 | ~95 | [11][12] |
| 10% SMPC | Tristrontium Silicate | - | ~6 | ~11 | 5.52 ± 0.57 | ~93 | [11][12] |
| 20% SMPC | Tristrontium Silicate | - | ~5 | ~9 | 4.92 ± 0.49 | ~78 | [11][12] |
| A-type SrCPC | SrCO₃ (Addition) | - | 6.5 - 7.5 | - | - | - | [18][19] |
| S-type SrCPC | SrCO₃ (Substitution) | - | 12.5 - 13.0 | - | Up to 58 | - | [18][19] |
| Sr-TCP Cement | Sr-TCP | - | - | ~45 | 13.3 (at 21 days) | - | [14] |
| Sr-HAP Cement | SrHPO₄ | 1.0 | 4 - 11 | 10 - 17 | 66.57 (at 5 days) | - | [15] |
Abbreviations: CPC (Calcium Phosphate Cement), Sr-CPHC (Strontium-Calcium Phosphate Hybrid Cement), SMPC (Strontium-Modified Calcium Phosphate Cement), SrCPC (Strontium Calcium Phosphate Cement), Sr-TCP (Strontium-substituted Tricalcium Phosphate), Sr-HAP (Strontium-containing Hydroxyapatite).
Mechanism of Action & Signaling Pathways
Strontium ions released from the cement exert a dual effect on bone metabolism: stimulating osteoblasts and inhibiting osteoclasts.[2] This is achieved by modulating key cellular signaling pathways.[4]
Osteoblast Stimulation
Strontium promotes the proliferation, differentiation, and survival of osteoblasts.[4][20] This occurs through the activation of the Calcium-Sensing Receptor (CaSR), which triggers downstream pathways like Wnt/β-catenin and ERK1/2-MAPK.[21][22][23]
-
Wnt/β-catenin Pathway: Strontium activates this pathway, leading to the nuclear translocation of β-catenin. This, in turn, upregulates the expression of key osteogenic transcription factors like Runx2, promoting osteoblast differentiation.[4][21]
-
ERK1/2-MAPK Pathway: Activation of this pathway by strontium also enhances the transcriptional activity of Runx2, leading to increased expression of osteogenic markers and matrix mineralization.[2][22]
Caption: Strontium signaling pathways in osteoblasts.
Osteoclast Inhibition
Strontium also inhibits the differentiation of osteoclasts and can induce their apoptosis (programmed cell death), thereby reducing bone resorption.[2] This is partly mediated by osteoblasts, which, in the presence of strontium, increase their production of Osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL).[20][22] The increased OPG/RANKL ratio prevents the maturation and activity of osteoclasts.
Caption: Mechanism of osteoclast inhibition by strontium.
In Vitro Biological Evaluation Protocol
This protocol outlines the assessment of cytocompatibility and osteogenic potential of set cement samples using osteoblast-like cells (e.g., MC3T3-E1).
Materials and Reagents:
-
Set cement discs (e.g., 10 mm diameter, 2 mm height), sterilized
-
Osteoblast-like cells (e.g., MC3T3-E1)
-
Cell culture medium (e.g., Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Cell proliferation assay kit (e.g., MTT, AlamarBlue)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S stain for mineralization
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Sample Preparation:
-
Prepare and set cement discs as described previously.
-
Sterilize the discs, for example, by ethylene (B1197577) oxide or gamma irradiation.
-
Place one sterile disc into each well of a 24-well culture plate. Pre-incubate the discs in culture medium for 24 hours to allow for initial ion exchange.[24]
-
-
Cell Seeding:
-
Aspirate the pre-incubation medium and seed cells directly onto the surface of the cement discs at a density of 5 x 10⁴ cells/disc.[24]
-
Culture the cells in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Proliferation Assay (e.g., at Day 1, 3, 7):
-
At each time point, add the proliferation reagent (e.g., MTT) to the wells according to the manufacturer's instructions.
-
Incubate for the specified time, then measure the absorbance or fluorescence to quantify the number of viable cells.
-
-
Osteogenic Differentiation Assays (e.g., at Day 7, 14):
-
ALP Activity: Lyse the cells on the discs and measure the ALP activity in the lysate using a colorimetric assay kit. Normalize the activity to the total protein content.
-
Mineralization (Alizarin Red S): At a later time point (e.g., Day 21), fix the cells, and stain with Alizarin Red S solution, which binds to calcium deposits. Qualitatively assess the red staining or quantify it by extracting the dye and measuring its absorbance.
-
Experimental Workflow
The overall process for developing and validating a this compound bone cement formulation follows a logical progression from material synthesis to biological validation.
Caption: Overall experimental workflow for cement development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | How strontium-substitution of calcium phosphate bone cements affects their resorption by osteoclasts [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of novel strontium containing bioactive glass based calcium phosphate cement | Pocket Dentistry [pocketdentistry.com]
- 10. Preparation and characterization of a novel injectable strontium-containing calcium phosphate cement with collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. A novel and easy-to-prepare strontium(II) modified calcium phosphate bone cement with enhanced mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Characterization of Strontium Phosphate: Application Notes and Protocols for XRD and FTIR Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of strontium phosphate (B84403) materials using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). Strontium phosphate-based biomaterials are of significant interest in the biomedical field, particularly for bone regeneration and drug delivery applications, owing to their biocompatibility and osteoinductive properties.[1][2][3] Accurate characterization of these materials is crucial for ensuring their phase purity, crystallinity, and chemical structure, which are critical parameters influencing their performance.
Introduction to Analytical Techniques
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the phase composition, crystal structure, lattice parameters, and crystallite size of the sample. For this compound, XRD is essential for identifying the specific phase present (e.g., strontium hydroxyapatite, β-trithis compound) and determining the degree of crystallinity, which can impact its dissolution rate and biological activity.
Fourier-Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique that identifies the functional groups present in a material. By measuring the absorption of infrared radiation, FTIR can confirm the presence of phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups, which are characteristic of this compound compounds. This technique is valuable for confirming the chemical identity and assessing the presence of impurities or unincorporated precursors.
Data Presentation: Quantitative Analysis
The following tables summarize the expected quantitative data from the XRD and FTIR analysis of common this compound phases.
Table 1: Typical XRD Peak Positions for this compound Phases. [4]
| 2θ (°) | Crystal Plane | This compound Phase |
| ~25.9 | (202) | Strontium Hydroxyapatite (Sr-HAp) |
| ~31.8 | (211) | Strontium Hydroxyapatite (Sr-HAp) |
| ~32.2 | (112) | Strontium Hydroxyapatite (Sr-HAp) |
| ~32.9 | (300) | Strontium Hydroxyapatite (Sr-HAp) |
| ~27.8 | (0210) | β-Trithis compound (β-TSP) |
| ~31.0 | (214) | β-Trithis compound (β-TSP) |
Table 2: Characteristic FTIR Absorption Bands for this compound. [4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3570 | O-H stretching | Hydroxyl (in Sr-HAp) |
| ~1090, ~1040 | P-O stretching (ν₃) | Phosphate (PO₄³⁻) |
| ~960 | P-O stretching (ν₁) | Phosphate (PO₄³⁻) |
| ~603, ~565 | O-P-O bending (ν₄) | Phosphate (PO₄³⁻) |
| ~1630 | H-O-H bending | Absorbed Water |
| 3600-3300 (broad) | O-H stretching | Absorbed Water with hydrogen bonding |
Experimental Protocols
The following are detailed protocols for the characterization of powdered this compound samples using XRD and FTIR.
X-ray Diffraction (XRD) Analysis Protocol
This protocol outlines the steps for analyzing the phase and crystallinity of this compound powders.
3.1.1. Sample Preparation
-
Ensure the this compound sample is in a fine powder form. If necessary, gently grind the sample using an agate mortar and pestle to obtain a homogenous powder and minimize preferred orientation effects.
-
Place a small amount of the powdered sample onto a zero-background sample holder.
-
Carefully flatten the surface of the powder with a clean glass slide to ensure a smooth and uniform surface for X-ray exposure.
3.1.2. Instrumental Parameters
The following are typical instrumental parameters for powder XRD analysis of ceramic materials. These may need to be optimized depending on the specific instrument and sample characteristics.
| Parameter | Typical Value |
| Radiation Source | Cu Kα (λ = 1.54 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| 2θ Scan Range | 10° - 60° |
| Step Size | 0.02° - 0.05° |
| Scan Speed | 1°/min |
| Divergence Slit | 1° |
3.1.3. Data Acquisition
-
Load the prepared sample into the diffractometer.
-
Set up the data acquisition software with the specified instrumental parameters.
-
Initiate the XRD scan.
3.1.4. Data Analysis
-
The resulting diffraction pattern should be processed to identify the peak positions (2θ values) and their corresponding intensities.
-
Compare the experimental diffraction pattern with standard diffraction patterns from a database (e.g., JCPDS/ICDD) to identify the crystalline phases present.
-
The crystallite size can be estimated using the Scherrer equation, which relates the broadening of a diffraction peak to the size of the crystallites.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
This protocol describes the identification of functional groups in this compound powder using FTIR. The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
3.2.1. Sample Preparation (ATR Method)
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft cloth dampened with isopropanol (B130326) or ethanol, followed by a dry cloth.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
3.2.2. Instrumental Parameters
The following are typical parameters for FTIR-ATR analysis of solid samples.
| Parameter | Typical Value |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 - 64 |
| ATR Crystal | Diamond |
3.2.3. Data Acquisition
-
Place the ATR accessory with the prepared sample into the FTIR spectrometer.
-
Acquire the sample spectrum using the specified parameters.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
3.2.4. Data Analysis
-
Identify the positions of the absorption bands in the resulting FTIR spectrum.
-
Compare the observed band positions with the characteristic vibrational modes of phosphate and hydroxyl groups to confirm the chemical identity of the this compound.[4]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical connections between the analytical techniques and the information they provide.
References
Application Notes and Protocols for SEM and TEM Analysis of Strontium Phosphate Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate-based nanoparticles are emerging as highly promising biomaterials for applications in drug delivery and bone tissue engineering. Their biocompatibility, biodegradability, and the therapeutic effects of strontium ions on bone metabolism make them a subject of intense research. The morphology of these nanoparticles, including their size, shape, and surface characteristics, is a critical determinant of their in vitro and in vivo performance, influencing cellular uptake, drug release kinetics, and biological signaling. This document provides detailed protocols for the synthesis of strontium phosphate (B84403) nanoparticles with varying morphologies and their subsequent analysis using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
Data Presentation: Morphological and Physicochemical Properties
The synthesis method profoundly influences the resulting morphology and properties of this compound nanoparticles. Below is a summary of quantitative data obtained from different synthesis techniques.
| Synthesis Method | Morphology | Average Particle Size | Key Characteristics |
| Co-Precipitation | Spherical Aggregates | 40-70 nm | Simple, scalable, operates at ambient temperature. |
| Hydrothermal | Nanosheets | 35-50 nm thickness | Highly crystalline, precise control over morphology. |
| Microwave-Assisted | Nanorods | ~80 ± 15 nm (length) | Rapid synthesis, uniform nanostructures. |
| One-Pot Precipitation | Nanoflakes | 14 nm | Sustainable method, results in uniform nanoflake-like morphology.[1] |
| DNA-Templated Synthesis | Monodispersed Spheres | Varies with Sr2+ content | Well-controlled size and morphology.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Co-Precipitation
This protocol describes a common method for synthesizing this compound nanoparticles, which typically results in spherical morphologies.
Materials:
-
Strontium nitrate (B79036) (Sr(NO₃)₂)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) for pH adjustment
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
pH meter
-
Centrifuge and centrifuge tubes
-
Drying oven or freeze-dryer
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of strontium nitrate in deionized water.
-
Prepare a 0.3 M solution of diammonium hydrogen phosphate in deionized water.
-
-
Precipitation:
-
Place the strontium nitrate solution in a beaker on a magnetic stirrer and stir vigorously.
-
Slowly add the diammonium hydrogen phosphate solution dropwise to the strontium nitrate solution.
-
Maintain the temperature of the reaction mixture at room temperature.
-
-
pH Adjustment:
-
Monitor the pH of the mixture continuously.
-
Maintain the pH of the reaction mixture between 9 and 11 by adding ammonium hydroxide solution as needed.[4]
-
-
Aging:
-
Continue stirring the suspension for 2-4 hours at room temperature to allow the precipitate to age and for the particle size to stabilize.
-
-
Washing:
-
Centrifuge the suspension at 8000 rpm for 15 minutes to collect the nanoparticle pellet.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and washing steps three times with deionized water and twice with ethanol to remove unreacted precursors.
-
-
Drying:
-
Dry the final washed pellet in an oven at 60-80°C overnight or by freeze-drying to obtain a fine powder.
-
Protocol 2: Sample Preparation for SEM Analysis
This protocol outlines the steps for preparing this compound nanoparticle samples for SEM imaging.
Materials:
-
This compound nanoparticle powder
-
Aluminum SEM stubs
-
Double-sided conductive carbon tape
-
Spatula
-
Air blower or compressed air
-
Sputter coater with a conductive target (e.g., gold, platinum)
Procedure:
-
Stub Preparation:
-
Place a piece of double-sided conductive carbon tape onto the surface of an aluminum SEM stub.
-
-
Sample Mounting:
-
Using a clean spatula, carefully place a small amount of the this compound nanoparticle powder onto the carbon tape.
-
Gently tap the side of the stub to distribute the powder and remove excess, non-adherent particles. A gentle stream of compressed air can also be used for this purpose.
-
-
Coating:
-
For non-conductive samples, a thin conductive coating is necessary to prevent charging under the electron beam.
-
Place the stub in a sputter coater and deposit a thin layer (typically 5-10 nm) of a conductive material like gold or platinum onto the sample surface.
-
-
Imaging:
-
The prepared sample is now ready to be loaded into the SEM for imaging.
-
Protocol 3: Sample Preparation for TEM Analysis
This protocol provides a method for preparing this compound nanoparticle samples for TEM analysis.
Materials:
-
This compound nanoparticle powder
-
Ethanol or deionized water
-
TEM grids with a support film (e.g., carbon-coated copper grids)
-
Ultrasonic bath
-
Pipette or micropipette
-
Filter paper
Procedure:
-
Dispersion:
-
Disperse a small amount of the this compound nanoparticle powder in a suitable solvent like ethanol or deionized water to create a dilute suspension.
-
Sonicate the suspension in an ultrasonic bath for 10-15 minutes to break up agglomerates and ensure a uniform dispersion.
-
-
Grid Preparation:
-
Using a pipette, place a single drop of the nanoparticle suspension onto the surface of a TEM grid.
-
-
Drying:
-
Allow the solvent to evaporate completely at room temperature. The edge of the grid can be gently touched with filter paper to wick away excess liquid.
-
-
Imaging:
-
Once the grid is completely dry, it can be loaded into the TEM for analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound nanoparticles.
Signaling Pathways in Bone Cells
Strontium ions released from this compound nanoparticles can influence key signaling pathways in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), promoting bone formation and inhibiting bone resorption. The morphology of the nanoparticles can affect their dissolution rate and, consequently, the local concentration of strontium ions, thereby modulating these pathways.
Disclaimer: These protocols provide a general framework. Researchers should optimize the parameters based on their specific experimental goals and available equipment. Always adhere to laboratory safety guidelines when handling chemicals and operating equipment.
References
- 1. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Analysis of High Surface Area Strontium-Substituted Calcium Phosphate Nanostructures for Bone Regeneration | MDPI [mdpi.com]
Application Notes & Protocols: In Vitro Biocompatibility of Strontium Phosphate
Introduction
Strontium phosphate-based biomaterials are at the forefront of bone regeneration research, valued for their excellent biocompatibility and osteogenic, or bone-forming, properties.[1] Strontium, a trace element found naturally in bone, has been shown to simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts.[2][3][4] When incorporated into calcium phosphate (B84403) ceramics, strontium can enhance the biological performance of the material, making it a promising candidate for orthopedic implants and bone void fillers.[5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standard methods for evaluating the in vitro biocompatibility of this compound materials.
Data Presentation: Summary of Quantitative Findings
The biocompatibility of this compound is often assessed by quantifying cellular responses. The following tables summarize key findings from various in vitro studies.
Table 1: Cytotoxicity and Cell Viability Data (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] Studies consistently show that this compound formulations exhibit low cytotoxicity.[1][3]
| Cell Line | This compound Formulation | Incubation Time | Cell Viability (%) | Reference |
| MC3T3-E1 | Strontium-containing nanoparticles (10 µg/mL) | 7 and 14 days | Significantly higher than control | [1] |
| L929 fibroblast | Strontium-doped nanohydroxyapatite | Not specified | Increased cell growth compared to control | [1] |
| HeLa, MG-63, MC3T3 | Strontium-doped calcium phosphate nanoparticles (5-20 mol%) | 24 hours | Low cytotoxicity observed across all concentrations | [1][3] |
| MG-63 | Strontium phosphosilicate (25 µg/mL) | Not specified | Excellent biocompatibility | [8][9] |
| MC3T3-E1 | Mg/SrP composite coating extract | Not specified | Higher proliferation than control medium | [10] |
Table 2: Osteogenic Potential Data (Alkaline Phosphatase Activity)
Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation.[5] Increased ALP activity in cells cultured with a biomaterial suggests an osteogenic effect.
| Cell Line | This compound Formulation | Incubation Time | ALP Activity Outcome | Reference |
| MG-63, MC3T3 | Strontium-doped calcium phosphate nanoparticles | Not specified | Strongly increased | [3] |
| MG-63 | Phosphate-based glasses with increasing SrO mol% | Up to 14 days | Maintained across all compositions | [2] |
| Human primary osteoblasts | Strontium ranelate (0.01 - 2 mM) | 72 hours | Increased | [11] |
Table 3: Hemocompatibility Data (Hemolysis Assay)
Hemocompatibility testing evaluates the effects of a biomaterial on blood components. The hemolysis assay measures the percentage of red blood cells (erythrocytes) damaged by the material. A hemolysis rate below 2% is generally considered non-hemolytic and acceptable according to ASTM standards.[12]
| Material | Concentration | Hemolysis (%) | Reference |
| Strontium-infused calcium silicate (B1173343) | 10 mg/mL | < 2% | [12] |
Key Signaling Pathways in this compound Bioactivity
Strontium ions released from phosphate-based biomaterials influence key signaling pathways within bone cells to promote osteogenesis.
Experimental Workflow and Protocols
A standardized workflow is crucial for obtaining reliable and reproducible biocompatibility data.
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic conversion of yellow MTT to purple formazan (B1609692) by mitochondrial dehydrogenases in living cells.[7][13]
Materials:
-
This compound material (sterilized)
-
96-well tissue culture plates
-
Appropriate cell line (e.g., MC3T3-E1, MG-63)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Material Exposure (Indirect Method): a. Prepare extracts by incubating the sterilized this compound material in culture medium (e.g., at a ratio of 0.1-0.2 g/mL) for 24-72 hours at 37°C.[14] b. Remove the old medium from the cells and replace it with 100 µL of the prepared material extracts. Include a negative control (fresh medium) and a positive control (e.g., 10% DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630-650 nm to reduce background noise.[7][13]
-
Calculation: Cell Viability (%) = (Absorbance of Sample / Absorbance of Negative Control) x 100.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis (membrane damage).[15][16]
Materials:
-
LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, lysis solution)
-
Cells cultured with this compound material (as in MTT protocol)
-
96-well plates
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls: Set up wells for:
-
Low Control (Spontaneous LDH Release): Cells treated with culture medium only.
-
High Control (Maximum LDH Release): Cells treated with the kit's Lysis Buffer (typically 10 µL added 45 minutes before measurement).[15]
-
Background Control: Culture medium with no cells.
-
-
Sample Collection: After the desired incubation period with the this compound material, gently shake the plate to evenly distribute released LDH.[17]
-
Centrifuge the 96-well plate at 600 x g for 10 minutes to pellet the cells.[17]
-
Carefully transfer 10-50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions (typically a combination of substrate mix and assay buffer).[15]
-
Add 100 µL of the LDH Reaction Mix to each well containing the supernatant. Mix gently.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[15][17]
-
Data Acquisition: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm if recommended by the kit.[16]
-
Calculation: Cytotoxicity (%) = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] x 100.
Protocol 3: Alkaline Phosphatase (ALP) Activity Assay
This protocol measures the activity of ALP, an enzyme indicative of osteoblastic differentiation. The assay typically uses p-nitrophenyl phosphate (pNPP) as a substrate, which is hydrolyzed by ALP to produce a yellow product.[18]
Materials:
-
ALP Activity Assay Kit (or pNPP substrate, assay buffer, stop solution)
-
Cells cultured with this compound material for longer periods (e.g., 7, 14, 21 days) to allow for differentiation.
-
Cell lysis buffer (e.g., 0.2% Triton™ X-100 in water).[18]
-
96-well plates
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Cell Culture: Culture cells (e.g., MC3T3-E1, rBMSCs) on or with the this compound material in an osteogenic induction medium.
-
Cell Lysis: After the incubation period, wash the cells twice with PBS.
-
Add 100-200 µL of cell lysis buffer to each well and incubate for 20 minutes at room temperature with gentle shaking to lyse the cells.[18]
-
Assay Reaction: Transfer 50 µL of the cell lysate from each well to a new 96-well plate.
-
Add 150 µL of the ALP reaction solution (containing pNPP substrate in an alkaline buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The solution will turn yellow in the presence of ALP.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 3 M NaOH) to each well.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Normalization: ALP activity is often normalized to the total protein content in each sample. Perform a separate protein assay (e.g., BCA or Bradford) on the cell lysates. The final result is expressed as units of ALP activity per mg of total protein.
Protocol 4: Live/Dead Viability Staining
This fluorescence-based assay provides a visual assessment of cell viability and morphology. It uses two probes: Calcein AM, which stains viable cells green, and Ethidium homodimer-1 (EthD-1), which stains dead cells with compromised membranes red.[19][20]
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Invitrogen™ L3224) containing Calcein AM and EthD-1 stock solutions.[20]
-
Cells cultured on or with this compound material.
-
Sterile PBS
-
Fluorescence microscope with appropriate filters (FITC/GFP for Calcein AM, Texas Red/RFP for EthD-1).
Procedure:
-
Prepare Staining Solution: Prepare a working solution containing 2 µM Calcein AM and 4 µM EthD-1 in sterile PBS. Protect the solution from light.[19][20] (For a typical kit, this involves adding ~0.5 µL of Calcein AM stock and ~2.0 µL of EthD-1 stock per mL of PBS).
-
Staining: After the desired incubation time, carefully remove the culture medium from the cells.
-
Wash the cells gently once with sterile PBS.
-
Add enough working staining solution to completely cover the cells in each well (e.g., 100-200 µL for a 96-well plate).
-
Incubation: Incubate the plate for 30-45 minutes at room temperature or 37°C, protected from light.[20] For thick materials or hydrogels, incubation time may need to be extended to 60 minutes.[20]
-
Imaging: After incubation, remove the staining solution and gently wash once with PBS. Add fresh PBS to the wells for imaging.
-
Immediately visualize the cells using a fluorescence microscope. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red. Capture images using both channels and an overlay phase-contrast image for morphology.[19]
Additional Biocompatibility Considerations
Genotoxicity Testing: Genotoxicity assays are performed to detect if a compound or its leachables can induce genetic damage such as gene mutations or chromosomal aberrations.[21][22] Standard in vitro tests include:
-
Ames Test (Bacterial Reverse Mutation Assay): Assesses the mutagenic potential by testing for the ability to revert mutations in specific bacterial strains.[23][24]
-
In Vitro Micronucleus Test: Evaluates chromosomal damage in mammalian cells by detecting the formation of micronuclei, which are small nuclei containing fragments of chromosomes.[21][24]
Hemocompatibility Testing: For blood-contacting applications, hemocompatibility is critical. The primary test is the hemolysis assay (as described in Table 3), which measures red blood cell lysis.[12] Other tests may include platelet adhesion and coagulation time assays to assess the material's effect on blood clotting.
The in vitro biocompatibility testing of this compound is a multi-faceted process essential for validating its safety and efficacy for bone regeneration applications. The collective evidence from cytotoxicity, osteogenic, and hemocompatibility assays indicates that this compound materials are highly biocompatible and actively promote cellular functions relevant to bone healing.[1][5] The protocols and data presented here provide a robust framework for researchers to conduct thorough and standardized evaluations of these promising biomaterials. The dose of strontium and its release kinetics are critical parameters that should be optimized to maximize beneficial cellular responses.[5][25]
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro cellular testing of strontium/calcium substituted phosphate glass discs and microspheres shows potential for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Corrosion Behavior and In Vitro of Strontium-Doped Calcium Phosphate Coating on Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Corrosion Behavior and In Vitro of Strontium-Doped Calcium Phosphate Coating on Magnesium | MDPI [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Influence of this compound Coating on the Degradation of Physical Vapor Deposition Sprayed Mg Coating on Ti6Al4V Substrate to Promote Bone Tissue Healing [frontiersin.org]
- 11. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 20. allevi3d.com [allevi3d.com]
- 21. scitovation.com [scitovation.com]
- 22. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 24. Genetic Toxicology • Genetic Toxicity Testing • Safety Assessment & Toxicology • Frontage Laboratories [frontagelab.com]
- 25. Building Osteogenic Microenvironments With Strontium-Substituted Calcium Phosphate Ceramics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Strontium Phosphate Implants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of strontium phosphate-based implants for bone regeneration. The protocols outlined below are designed to ensure robust and reproducible preclinical data generation, essential for the development and validation of new orthopedic and dental biomaterials.
Application Notes
Rationale for Strontium Phosphate (B84403) Implants
Strontium is a trace element recognized for its beneficial effects on bone metabolism. When incorporated into phosphate-based biomaterials, such as calcium phosphate cements (CPCs) or hydroxyapatite (B223615) coatings, it imparts unique biological activity. Preclinical and clinical studies have shown that strontium can simultaneously stimulate bone formation and inhibit bone resorption, a dual action that makes it a highly attractive therapeutic agent for bone regeneration applications.[1][2] This effect is attributed to strontium's ability to activate multiple signaling pathways in bone cells, promoting the proliferation and differentiation of osteoblasts (bone-forming cells) while suppressing the activity of osteoclasts (bone-resorbing cells).[1][2]
Selection of Animal Models
The choice of an appropriate animal model is critical for the successful evaluation of orthopedic implants and must align with the specific research questions.[3] Both small and large animal models are routinely used, each offering distinct advantages.
-
Small Animal Models (Rats, Rabbits): These models are ideal for initial screening of biocompatibility, osteoinductivity, and local tissue response.[3] They are cost-effective, have a relatively short study duration, and well-established surgical procedures exist, such as the calvarial and long bone critical-size defect (CSD) models.[4][5][6] The rabbit, in particular, is a suitable model for the initial evaluation of bone graft substitutes.[7]
-
Large Animal Models (Sheep, Dogs, Pigs): For studies requiring load-bearing conditions, long-term evaluation of implant stability, or the use of human-sized implants, large animal models are more appropriate.[3][7] Sheep are considered an excellent model for orthopedic research due to their bone size, structure, and remodeling processes being similar to humans.[8][9][10] Dogs are often used as a translational model before human clinical trials.[11]
Table 1: Comparison of Common Animal Models for Bone Implant Testing
| Animal Model | Common Defect Sites | Advantages | Disadvantages |
| Rat | Calvaria[4][12], Femoral Condyle[13][14], Tibia[15] | Cost-effective, easy to handle, rapid bone turnover, well-established models.[16] | Small size limits implant dimensions and biomechanical testing; different bone morphology from humans.[10] |
| Rabbit | Calvaria[17][18], Femoral Condyle[19][20], Tibia[21], Ulna[6] | Larger than rats, allowing for larger implants; good model for bone graft substitutes.[7][18] | Higher cost and housing requirements compared to rats. |
| Sheep | Tibia[22][23], Femur, Spine[7] | Similar bone size, weight, and remodeling to humans; suitable for load-bearing implants and long-term studies.[8][10] | High cost, specialized housing and surgical facilities required; seasonal variations in bone metabolism can occur.[3] |
| Dog | Mandible[24], Humerus[25], Spine[7] | Good translational model; anatomical similarities to humans in certain areas (e.g., jaw).[11][25] | High cost, significant ethical considerations, public perception issues.[7] |
Key Signaling Pathways Activated by Strontium
Strontium's therapeutic effects on bone are mediated through its interaction with several key signaling pathways within osteoblasts and osteoclasts.[1] Understanding these mechanisms is crucial for interpreting experimental outcomes.
-
Wnt/β-catenin Signaling: Strontium activates the canonical Wnt pathway, leading to the accumulation and nuclear translocation of β-catenin.[12][26] This promotes the expression of genes involved in osteoblast differentiation and proliferation. Strontium also reduces the expression of sclerostin, a natural inhibitor of the Wnt pathway.[26][27]
-
Calcium-Sensing Receptor (CaSR): Strontium acts as an agonist for the CaSR on osteoblasts and osteoclasts, triggering downstream intracellular signaling cascades.[1][27]
-
MAPK and NFATc Pathways: Activation of the CaSR by strontium stimulates the MAPK/ERK and Calcineurin/NFATc pathways, which are involved in osteoblast replication and survival.[1][26][27]
-
RANKL/OPG System: In osteoblasts, strontium signaling leads to a decreased expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) and an increased expression of OPG (Osteoprotegerin).[1][27] This shift in the RANKL/OPG ratio inhibits the formation and activity of osteoclasts, thereby reducing bone resorption.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Animal Models as Foundational Tools in Preclinical Orthopedic Implant Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guided bone regeneration of calcium phosphate-coated and strontium ranelate-doped titanium mesh in a rat calvarial defect model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a biodegradable graft substitute in rabbit bone defect model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Establishing rabbit critical-size bone defects to evaluate the bone-regeneration potential of porous calcium phosphate ceramics [frontiersin.org]
- 7. Basic Science Symposium III: Animal Models for Orthopaedic Implant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHEEP AS AN EXPERIMENTAL MODEL FOR BIOMATERIAL IMPLANT EVALUATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthopedics and sheep – Lahav CRO [lahavcro.com]
- 10. dspace.uevora.pt [dspace.uevora.pt]
- 11. Canine Mesenchymal Stromal Cell-Mediated Bone Regeneration is Enhanced in the Presence of Sub-Therapeutic Concentrations of BMP-2 in a Murine Calvarial Defect Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Micro-CT Analysis of Bone Healing in Rabbit Calvarial Critical-Sized Defects with Solid Bioactive Glass, Tricalcium Phosphate Granules or Autogenous Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A convenient animal model for testing bone substitute materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [In vivo study of strontium-doped calcium phosphate cement for biological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo study of strontium-doped calcium phosphate cement for biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 22. Comprehensive histological evaluation of bone implants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Investigation of Bone Regeneration Efficacy of New Bovine Bone Minerals in a Canine Mandibular Critical Defect Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An overview of de novo bone generation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Deregulation of Bone Forming Cells in Bone Diseases and Anabolic Effects of Strontium-Containing Agents and Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Strontium Phosphate Nanoparticles: A Promising Vector for Gene Delivery Applications
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate (B84403) nanoparticles (NPs) are emerging as a highly promising non-viral vector for gene delivery, offering a biocompatible and efficient alternative to traditional methods. Their inherent biodegradability, coupled with the therapeutic benefits of strontium in bone regeneration, makes them particularly attractive for applications in tissue engineering and gene therapy for bone-related disorders.[1][2][3] Furthermore, their utility is being explored in cancer gene therapy, highlighting their versatility.[4][5][6] These nanoparticles can effectively encapsulate and protect genetic material, such as plasmid DNA (pDNA) and short-interfering RNA (siRNA), facilitating their delivery into target cells.[4] A key advantage of strontium phosphate-based systems is their pH-responsive nature, which allows for the controlled release of their genetic payload within the acidic environment of endosomes, a critical step for successful transfection.[1][4]
Principle of Action: Cellular Uptake and Endosomal Escape
The mechanism of gene delivery using this compound nanoparticles involves several key stages, from cellular internalization to the expression of the therapeutic gene.
Caption: Cellular uptake and intracellular trafficking of this compound nanoparticles for gene delivery.
The process begins with the nanoparticles, complexed with the genetic material, being internalized by the target cells through endocytosis.[7] Once inside the cell, the nanoparticles are encapsulated within endosomes. The acidic environment of the late endosome (pH 5.0-6.0) triggers the dissolution of the this compound nanoparticles.[1][4] This pH-dependent solubility is a crucial feature, as it facilitates the release of the genetic material from the endosome into the cytoplasm, a process known as endosomal escape.[1][8][9] This prevents the degradation of the genetic material by lysosomal enzymes.[8] The released genetic material then translocates to the nucleus, where it can be transcribed and translated, leading to the production of the desired therapeutic protein.
Physicochemical Properties and Their Impact on Gene Delivery
The efficiency of gene delivery is significantly influenced by the physicochemical properties of the this compound nanoparticles. Parameters such as particle size, zeta potential, and crystallinity play a critical role in their interaction with cells and their subsequent intracellular fate.
| Property | Typical Value/Characteristic | Impact on Gene Delivery | Reference |
| Particle Size | ~300 nm (spherical) | Influences cellular uptake efficiency. Smaller particles are generally taken up more effectively. | [1] |
| Crystallinity | Amorphous or low crystallinity | Enhances solubility in the acidic endosomal environment, facilitating faster release of genetic material. | [1][10] |
| Surface Charge (Zeta Potential) | Can be engineered to be positive | A positive surface charge promotes interaction with the negatively charged cell membrane, enhancing cellular uptake. | [10] |
| Strontium Content | Variable | Affects nanoparticle stability, cellular uptake, and transfection efficiency. Higher strontium content can increase stability but may reduce uptake. | [1] |
| DNA/siRNA Binding Affinity | High | Efficiently adsorbs and protects negatively charged genetic material. | [4] |
Experimental Protocols
Protocol 1: Synthesis of DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles
This protocol describes a single-step synthesis method using DNA as a template to control the mineralization and stability of the nanoparticles.[1]
Materials:
-
Mineralizing solution (e.g., modified simulated body fluid, SBF-3.7) containing calcium, phosphate, and varying concentrations of strontium chloride (SrCl₂).[1]
-
Plasmid DNA (pDNA) solution (e.g., 1 mg/mL).
-
Nuclease-free water.
Procedure:
-
Prepare the mineralizing solution with the desired concentration of strontium.
-
Mix the pDNA solution with the mineralizing solution. The DNA acts as a template for nanoparticle formation.
-
Incubate the mixture for a specified time (e.g., 40 minutes) to allow for the formation of strontium-doped calcium phosphate-DNA nanoparticles (SrCaP-DNA NPs).[3]
-
The resulting nanoparticles can be collected by centrifugation.
Caption: Workflow for the synthesis of DNA-templated strontium-doped calcium phosphate nanoparticles.
Protocol 2: In Vitro Gene Transfection in a Human Fetal Osteoblastic Cell Line (hFOB 1.19)
This protocol outlines the steps for transfecting bone cells with the synthesized SrCaP-DNA NPs.[1]
Materials:
-
hFOB 1.19 cells.
-
24-well tissue culture plates.
-
Cell culture medium (e.g., DMEM/F12).
-
SrCaP-DNA NPs.
-
Phosphate-buffered saline (PBS).
-
Reporter gene assay kit (e.g., for β-galactosidase).
-
Protein assay kit.
Procedure:
-
Seed hFOB 1.19 cells in 24-well plates at a density of 40,000 cells/well and incubate for 24 hours.[1]
-
Remove the culture medium from the cells.
-
Resuspend the collected SrCaP-DNA NPs in fresh cell culture medium.
-
Add the nanoparticle suspension to the cells.
-
Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours).
-
After incubation, replace the nanoparticle-containing medium with fresh culture medium.
-
Continue to incubate the cells for an appropriate time to allow for gene expression (e.g., 24-48 hours).
-
Lyse the cells and perform a reporter gene assay (e.g., β-galactosidase assay) to quantify transfection efficiency. Normalize the results to the total protein content of the cell lysate.[1]
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This protocol is for evaluating the cytotoxicity of the SrCaP-DNA NPs on the target cells.[1]
Materials:
-
hFOB 1.19 cells.
-
24-well tissue culture plates.
-
Cell culture medium.
-
SrCaP-DNA NPs.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Seed hFOB 1.19 cells in 24-well plates as described in the transfection protocol and incubate for 24 hours.[1]
-
Add the SrCaP-DNA NP suspension to the cells at various concentrations.
-
Incubate for 24 hours.
-
Add 50 µL of MTT solution to each well and incubate for an additional 2.5 hours.[1]
-
Remove the MTT-containing medium.
-
Add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to untreated control cells.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound nanoparticles for gene delivery.
Table 1: Physicochemical Characterization of SrCaP-DNA Nanoparticles [1]
| Strontium Concentration in Mineralizing Solution (mM) | Resulting Strontium Content in NPs (%) | Particle Size (nm) | pH at 50% DNA Release (pH₅₀) |
| 0 | 0 | ~300 | 6.8 |
| 1 | 12 | ~300 | 6.6 |
| 2 | 21 | ~300 (some coalescence) | 6.5 |
| 3 | 32 | ~300 (more pronounced coalescence) | 6.4 |
Table 2: Gene Transfection Efficiency and Cytotoxicity [1]
| Nanoparticle Formulation | Transfection Efficiency (Relative to Lipofectamine 2000) | Cell Viability (%) |
| SrCaP-DNA NPs (0% Sr) | Comparable | > 90% |
| SrCaP-DNA NPs (12% Sr) | Comparable | > 90% |
| SrCaP-DNA NPs (21% Sr) | Comparable | > 90% |
| SrCaP-DNA NPs (32% Sr) | Reduced | > 90% |
| Lipofectamine 2000 | 100% (Control) | ~70% |
Applications and Future Perspectives
The primary application of this compound nanoparticles in gene delivery is focused on bone tissue engineering.[2][3] The dual function of strontium in promoting bone formation and the ability of the nanoparticles to deliver osteogenic genes presents a powerful therapeutic strategy.[1][3] Studies have shown that the transfection efficiency of these nanoparticles in human fetal osteoblastic cells is comparable to commercial transfection reagents but with significantly lower cytotoxicity.[1]
Beyond bone regeneration, strontium-based nanoparticles are being investigated for cancer gene therapy. For instance, they have been used to deliver p53 and MAPK siRNA to mammary carcinoma cells, demonstrating their potential in oncology.[4][5][6]
Future research may focus on optimizing nanoparticle formulations for enhanced targeting to specific cell types, improving in vivo stability and circulation time, and exploring their application for a wider range of genetic diseases. The development of multifunctional nanoparticles that can co-deliver therapeutic ions and genes holds great promise for advancing the field of regenerative medicine and targeted therapies.
References
- 1. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.monash.edu [research.monash.edu]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Endosome Escape Strategies for Improving the Efficacy of Oligonucleotide Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of strontium ions substitution on gene delivery related properties of calcium phosphate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sol-Gel Preparation of Strontium Phosphate Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of strontium phosphate (B84403) coatings using the sol-gel method. This technique offers a versatile and cost-effective approach to fabricating biocompatible and bioactive coatings for various biomedical applications, including orthopedic implants, dental devices, and drug delivery systems. Strontium-containing materials are of particular interest due to their dual ability to stimulate bone formation and inhibit bone resorption.
Introduction to Sol-Gel Synthesis of Strontium Phosphate
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of either discrete particles or network polymers.[1] For this compound coatings, this method allows for excellent control over the material's composition, purity, and homogeneity at low processing temperatures.[2]
The primary advantages of the sol-gel method for this compound coatings include:
-
High Purity and Homogeneity: Atomic-level mixing of precursors in the sol phase leads to a highly uniform final product.[2]
-
Control over Composition: The stoichiometry of the coating can be precisely controlled by adjusting the molar ratios of the precursors.
-
Low-Temperature Processing: Lower crystallization temperatures compared to conventional methods preserve the integrity of thermally sensitive substrates.[2]
-
Versatile Coating Applications: The sol can be applied to complex shapes using various techniques such as dip-coating, spin-coating, or spray-coating.
Experimental Protocols
This section details the materials and step-by-step procedures for preparing this compound coatings via the sol-gel method. The following protocols are adapted from established methods for synthesizing strontium-doped phosphate-based materials.[3][4]
Materials and Equipment
Materials:
-
Strontium precursor: Strontium acetate (B1210297) (Sr(CH₃COO)₂) or Strontium nitrate (B79036) (Sr(NO₃)₂)
-
Phosphorus precursor: Triethyl phosphate (TEP, C₆H₁₅O₄P) or n-butyl phosphate (a mixture of mono- and di-butyl phosphate)[3][4]
-
Solvent: Ethanol (absolute)
-
Catalyst (acidic): Nitric acid (HNO₃)
-
Deionized water
-
Substrate: Titanium (Ti) or Magnesium (Mg) alloy plates, cleaned and sterilized
-
Templating agent (optional, for mesoporous structures): Pluronic P123[3][4]
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Pipettes and graduated cylinders
-
pH meter
-
Dip-coater or Spin-coater
-
Drying oven
-
Tube furnace for calcination
Sol Preparation Protocol
This protocol describes the preparation of a this compound sol.
-
Phosphorus Precursor Solution: In a clean, dry beaker, dissolve the chosen phosphorus precursor (e.g., triethyl phosphate) in ethanol. Stir the solution vigorously for 10-15 minutes to ensure complete dissolution.
-
Hydrolysis: While stirring, slowly add a mixture of deionized water and nitric acid (catalyst) to the phosphorus precursor solution. The amount of water should be stoichiometric for the hydrolysis of the phosphate precursor. Continue stirring for at least 1 hour to allow for complete hydrolysis.
-
Strontium Precursor Addition: In a separate beaker, dissolve the strontium precursor (e.g., strontium acetate) in ethanol. Once fully dissolved, add this solution dropwise to the hydrolyzed phosphorus precursor solution while maintaining vigorous stirring.
-
Aging: Cover the beaker and allow the sol to age for 24-48 hours at room temperature. During this time, the viscosity of the sol will increase as the polycondensation reactions proceed.
Coating Deposition Protocol
The prepared sol can be deposited onto a substrate using various techniques. Dip-coating is a common method for achieving a uniform coating.
-
Substrate Preparation: Thoroughly clean the substrate material (e.g., titanium plates) by sonicating in acetone, ethanol, and deionized water for 15 minutes each. Dry the substrate in an oven.
-
Dip-Coating: Immerse the cleaned substrate into the aged this compound sol. Withdraw the substrate at a constant, controlled speed (e.g., 120 mm/min). The withdrawal speed will influence the coating thickness.
-
Drying: Dry the coated substrate in an oven at a temperature between 80°C and 120°C for 30-60 minutes to remove the residual solvent.[5]
-
Calcination: Transfer the dried, coated substrate to a tube furnace for heat treatment. A typical calcination process involves heating to 600-800°C for 1-2 hours. This step removes organic residues and crystallizes the this compound coating.[5]
-
Multi-layer Coating (Optional): Repeat the dip-coating, drying, and calcination steps to achieve a thicker or multi-layered coating.
Data Presentation: Coating Properties
The properties of this compound coatings can be tailored by varying the sol-gel synthesis parameters. The following tables summarize quantitative data from literature on the characterization of this compound and strontium-doped coatings.
| Property | Value | Coating Method | Substrate | Reference |
| Surface Roughness (Ra) | 1.5 ± 0.2 µm | Chemical Vapor Deposition | Magnesium | [6] |
| Coating Thickness | ~25 µm | Chemical Conversion | Titanium | [7] |
| ~30 µm | Chemical Conversion | Titanium | [7] | |
| 50 ± 5 µm | Chemical Vapor Deposition | Magnesium | [6] | |
| Adhesion Strength | 11.18 ± 0.31 MPa | Chemical Conversion | Titanium | [7] |
| 13.94 ± 0.18 MPa | Chemical Conversion | Titanium | [7] | |
| 15.85 ± 0.13 MPa | Chemical Conversion | Titanium | [7] | |
| 30 ± 3 MPa | Chemical Vapor Deposition | Magnesium | [6] | |
| Contact Angle | ~70° | Sol-Gel | Titanium | [8] |
| Component | Atomic Percentage | Coating Method | Substrate | Reference |
| Strontium (Sr) | 40% | Chemical Vapor Deposition | Magnesium | [6] |
| Phosphorus (P) | 35% | Chemical Vapor Deposition | Magnesium | [6] |
| Oxygen (O) | 20% | Chemical Vapor Deposition | Magnesium | [6] |
| Magnesium (Mg) | 5% | Chemical Vapor Deposition | Magnesium | [6] |
Visualizations
Sol-Gel Experimental Workflow
Caption: Workflow for sol-gel synthesis and deposition of this compound coatings.
Signaling Pathway of Strontium in Bone Metabolism
Caption: Dual action of strontium on bone cells, promoting formation and inhibiting resorption.
References
- 1. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Mesoporous Strontium-Doped Phosphate-Based Sol-Gel Glasses for Biomedical Applications [frontiersin.org]
- 4. Mesoporous Strontium-Doped Phosphate-Based Sol-Gel Glasses for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. impactfactor.org [impactfactor.org]
- 7. The Influence of pH Value on the Microstructure and Properties of this compound Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addi.ehu.es [addi.ehu.es]
Application Notes and Protocols for Electrochemical Deposition of Strontium Phosphate Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate (B84403) (SrP) films are gaining significant attention in the biomedical field, particularly as coatings for orthopedic and dental implants. Strontium is known to play a dual role in bone metabolism: it stimulates bone formation (anabolic effect) and inhibits bone resorption (anti-catabolic effect). When incorporated into a phosphate-based coating, it can enhance the osseointegration of implants, improve their biocompatibility, and provide a localized therapeutic effect. Electrochemical deposition (ECD) is a versatile and cost-effective technique for fabricating thin, uniform, and adherent SrP films on various metallic substrates, including titanium and magnesium alloys.
These application notes provide a comprehensive overview of the electrochemical deposition of strontium phosphate films, including detailed experimental protocols, a summary of key quantitative data, and a description of the underlying biological mechanisms.
Biological Significance of Strontium in Bone Regeneration
Strontium ions (Sr²⁺) released from the implant coating interact with bone cells, primarily osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), to modulate their activity. This modulation occurs through the activation of several key signaling pathways.
Activation of the Calcium-Sensing Receptor (CaSR)
Strontium, being chemically similar to calcium, can activate the Calcium-Sensing Receptor (CaSR) on the surface of both osteoblasts and osteoclasts.[1][2] This activation triggers a cascade of intracellular events that ultimately influence gene expression related to bone metabolism.
Key Signaling Pathways
The activation of CaSR by strontium initiates multiple downstream signaling pathways:
-
MAPK/ERK Pathway: In osteoblasts, Sr²⁺ activates the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which promotes osteoblast proliferation and differentiation.[1][2]
-
Wnt/β-catenin Pathway: Strontium has been shown to stimulate the canonical Wnt/β-catenin signaling pathway in osteoblasts.[2][3] This leads to the nuclear translocation of β-catenin, which in turn activates the transcription of genes responsible for osteogenesis.[4]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is also activated by strontium, contributing to osteoblast survival and proliferation.[4][5]
-
RANKL/OPG Pathway: In osteoclasts, strontium signaling leads to a decrease in the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and an increase in the expression of Osteoprotegerin (OPG).[2] This shift in the RANKL/OPG ratio inhibits the formation and activity of osteoclasts, thus reducing bone resorption.[2]
Experimental Protocols for Electrochemical Deposition
Electrochemical deposition can be performed under potentiostatic (constant voltage) or galvanostatic (constant current) conditions. Pulsed electrodeposition is an advanced variation that can improve coating properties.
Substrate Preparation
Proper substrate preparation is critical for good coating adhesion. A typical procedure for titanium alloy (e.g., Ti6Al4V) substrates is as follows:
-
Degreasing: Ultrasonically clean the substrate in acetone (B3395972) for 15 minutes, followed by ethanol (B145695) for 15 minutes.
-
Etching: Immerse the substrate in a solution of hydrofluoric acid (HF) and nitric acid (HNO₃) to remove the native oxide layer and roughen the surface. A typical etchant is a mixture of HF (48%) and HNO₃ (65%) in deionized water. The immersion time is typically short (30-60 seconds).
-
Rinsing: Thoroughly rinse the substrate with deionized water and dry it in a stream of nitrogen or argon.
Electrolyte Preparation
The electrolyte composition is a key factor determining the composition and properties of the deposited film. Below are examples of electrolyte compositions for this compound deposition.
| Electrolyte Component | Concentration (mol/L) | Reference |
| NH₄H₂PO₄ | 0.036 | [6] |
| CaCl₂ + SrCl₂ | 0.06 | [6] |
| NaCl | 0.1 | [6] |
| Sr(NO₃)₂ | 0.1 | [7] |
| NH₄H₂PO₄ | 0.06 | [7] |
Protocol for Electrolyte Preparation (based on[6]):
-
Dissolve 0.1 mol/L of NaCl in deionized water.
-
Add 0.036 mol/L of NH₄H₂PO₄ to the solution and stir until fully dissolved.
-
Prepare a separate solution with a total cation (Ca²⁺ + Sr²⁺) concentration of 0.06 mol/L. The desired strontium substitution level can be achieved by adjusting the molar ratio of CaCl₂ and SrCl₂. For example, for a 10% strontium substitution, use 0.054 mol/L CaCl₂ and 0.006 mol/L SrCl₂.
-
Slowly add the calcium and strontium chloride solution to the phosphate-containing solution while stirring continuously.
-
Adjust the pH of the final electrolyte to 4.5 using a dilute acid (e.g., HCl) or base (e.g., NaOH).[6]
Electrochemical Deposition Setup and Parameters
A standard two-electrode or three-electrode electrochemical cell is used for deposition.
-
Working Electrode: The substrate to be coated (e.g., titanium implant).
-
Counter Electrode: An inert material, typically a platinum mesh or graphite (B72142) rod.
-
Reference Electrode (for three-electrode setup): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
Typical Deposition Parameters:
| Parameter | Value | Reference |
| Deposition Mode | Potentiostatic | [6] |
| Voltage | 2.5 V | [6] |
| Temperature | 60 °C | [6] |
| Time | 1 hour | [6] |
| pH | 4.5 | [6] |
| Deposition Mode | Pulsed | [2] |
| Current Density (Pulsed) | On-time: 10-20 mA/cm², Off-time: 0 mA/cm² | [8] |
Protocol for Potentiostatic Deposition (based on[6]):
-
Assemble the electrochemical cell with the prepared substrate as the working electrode and a platinum mesh as the counter electrode. The distance between the electrodes should be maintained at approximately 2 cm.[6]
-
Fill the cell with the prepared electrolyte and heat it to the desired temperature (e.g., 60 °C).[6]
-
Apply a constant voltage of 2.5 V between the working and counter electrodes for 1 hour.[6]
-
After deposition, gently rinse the coated substrate with deionized water to remove any residual electrolyte.
-
Dry the coated substrate in an oven or under a stream of inert gas.
Characterization of this compound Films
A thorough characterization of the deposited films is essential to understand their properties and predict their in vivo performance.
Workflow for Film Characterization
A typical workflow for characterizing the deposited films involves a combination of microscopic and spectroscopic techniques.
Key Characterization Techniques and Expected Results
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the film's surface morphology. For this compound films, a uniform, crack-free surface with a plate-like or needle-like crystal structure is often desired.
-
Energy-Dispersive X-ray Spectroscopy (EDS): Used in conjunction with SEM to determine the elemental composition of the film. EDS analysis can confirm the presence and quantify the amount of strontium, calcium, phosphorus, and oxygen in the coating.
-
X-ray Diffraction (XRD): Identifies the crystal structure and phase composition of the deposited film. The expected phases could include strontium-substituted hydroxyapatite (B223615) (Sr-HA), dicalcium phosphate dihydrate (DCPD, brushite), or other calcium and this compound phases.[9]
-
Adhesion Testing: The adhesion strength of the coating to the substrate is crucial for its long-term stability. The pull-off test is a common method to quantify this property.
Quantitative Data Summary
The properties of electrochemically deposited this compound films are highly dependent on the deposition parameters. The following tables summarize quantitative data from various studies.
Table 1: Film Thickness and Surface Roughness
| Deposition Method | Substrate | Film Thickness (µm) | Surface Roughness (Ra, µm) | Reference |
| Chemical Conversion | Magnesium | 50 ± 5 | 1.5 ± 0.2 | [1] |
| Electrochemical | Titanium | 25 | Not Reported | [6] |
| Chemical Conversion | Titanium | 25 - 30 | Not Reported | [10] |
Table 2: Elemental Composition and Adhesion Strength
| Deposition Method | Substrate | Strontium Content (at.%) | Adhesion Strength (MPa) | Reference |
| Chemical Conversion | Magnesium | 40 | 30 ± 3 | [1] |
| Electrochemical | Titanium | 5 - 20 (in electrolyte) | Not Reported | [4] |
| Chemical Conversion | Titanium | Not Reported | 15.85 ± 0.13 | [10] |
Applications in Drug Development
The porous nature of some electrodeposited this compound films makes them suitable for loading and controlled release of therapeutic agents. This opens up possibilities for developing multifunctional implant coatings that not only promote osseointegration but also deliver drugs locally.
-
Antibiotics: To prevent post-surgical infections.
-
Anti-inflammatory drugs: To reduce inflammation at the implant site.
-
Growth factors: To further enhance bone regeneration.
Conclusion
Electrochemical deposition is a promising technique for fabricating this compound films with tailored properties for biomedical applications. By carefully controlling the deposition parameters, it is possible to produce coatings that enhance the performance of orthopedic and dental implants. The ability of strontium to promote bone formation and reduce bone resorption makes these coatings particularly attractive for patients with compromised bone quality, such as those with osteoporosis. Further research in this area, including the incorporation of drugs into these coatings, holds great potential for the development of next-generation medical implants.
References
- 1. impactfactor.org [impactfactor.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. cityu.edu.hk [cityu.edu.hk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Loading Gentamicin into Strontium Phosphate Carriers
Introduction
The development of effective local drug delivery systems is a cornerstone of modern therapeutic strategies, particularly in orthopedic and dental applications where localized infections pose a significant challenge. Strontium phosphate-based biomaterials have emerged as promising carriers due to their excellent biocompatibility, biodegradability, and inherent osteoinductive properties. Strontium, in particular, is known to enhance bone formation and reduce bone resorption, making these carriers not just passive vehicles but active participants in the healing process.[1][2][3]
This document provides detailed protocols for the synthesis of strontium phosphate (B84403) carriers, the subsequent loading of the broad-spectrum antibiotic gentamicin (B1671437), and the characterization of the final product. Gentamicin is a widely used antibiotic against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, a common culprit in implant-related infections.[4][5] By incorporating gentamicin into this compound carriers, a dual-function biomaterial can be created that simultaneously combats infection and promotes bone regeneration.
These protocols are intended for researchers, scientists, and drug development professionals working on advanced drug delivery systems and orthopedic biomaterials.
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Co-Precipitation
This protocol describes a sustainable, one-pot aqueous co-precipitation method for synthesizing this compound (Sr-P) nanoparticles. The method is adapted from established procedures for calcium phosphate and this compound synthesis.[6][7]
Materials:
-
Strontium Nitrate (Sr(NO₃)₂) or Strontium Chloride (SrCl₂)
-
Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)
-
Deionized (DI) water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium Hydroxide (NaOH) for pH adjustment
-
Peristaltic pump
-
Round-bottom flask
-
Magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Freeze-dryer (Lyophilizer)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare an aqueous solution of the strontium salt (e.g., 0.5 M Strontium Nitrate).
-
Prepare an aqueous solution of the phosphate source (e.g., 0.3 M Diammonium Hydrogen Phosphate).
-
Adjust the pH of both solutions to ~10.0 using ammonium hydroxide or NaOH.
-
-
Nanoparticle Precipitation:
-
Place a defined volume of DI water in a round-bottom flask and stir vigorously on a magnetic stirrer.
-
Simultaneously pump the strontium and phosphate precursor solutions into the flask at a controlled rate (e.g., 5 mL/min) using a peristaltic pump.
-
Maintain the pH of the reaction mixture at ~10.0 by adding NH₄OH as needed.
-
-
Aging and Maturation:
-
Continue stirring the resulting milky suspension for a designated period (e.g., 2-24 hours) at room temperature to allow the nanoparticles to age and mature.
-
-
Washing and Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the pellet in DI water.
-
Repeat the washing process 2-3 times to remove unreacted ions.
-
-
Drying:
-
After the final wash, re-disperse the nanoparticle pellet in a minimal amount of DI water.
-
Freeze the suspension and lyophilize (freeze-dry) for 48 hours to obtain a fine powder of this compound nanoparticles.
-
Protocol 2: Gentamicin Loading via Immersion
This protocol details a simple and rapid immersion method for loading gentamicin onto the synthesized this compound carriers. This technique is effective for porous or surface-active materials like calcium/strontium phosphates.[8][9]
Materials:
-
Synthesized this compound (Sr-P) carriers (powder or scaffold)
-
Gentamicin sulfate (B86663) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile containers (e.g., microcentrifuge tubes, vials)
-
Shaker or orbital incubator
-
Spectrophotometer (for determining loading efficiency)
Procedure:
-
Prepare Gentamicin Solution:
-
Prepare a sterile stock solution of gentamicin sulfate in PBS at a desired concentration (e.g., 10-40 mg/mL).[9] The concentration can be varied to achieve different loading densities.
-
-
Loading Process:
-
Weigh a precise amount of the Sr-P carrier material (e.g., 100 mg) and place it in a sterile container.
-
Add a specific volume of the gentamicin solution to the carrier material.
-
Incubate the mixture on a shaker at a controlled temperature (e.g., 37°C) for a defined period. Loading can be rapid, with significant adsorption occurring within minutes to hours.[8][9] An incubation time of 1-24 hours is common.
-
-
Separation and Washing:
-
After incubation, separate the gentamicin-loaded carriers from the solution via centrifugation (for nanoparticles) or by simply removing the carrier (for larger scaffolds).
-
Collect the supernatant to determine the amount of unloaded gentamicin.
-
Gently wash the loaded carriers with sterile PBS to remove any loosely bound antibiotic from the surface.
-
-
Drying:
-
Dry the gentamicin-loaded carriers, preferably by freeze-drying or under a vacuum, to prepare them for storage and further analysis.
-
-
Calculating Loading Efficiency and Drug Content:
-
Measure the concentration of gentamicin remaining in the supernatant and washing solutions using a suitable assay (e.g., spectrophotometry after derivatization with o-phthalaldehyde (B127526) (OPA) or a microbiological assay).[10][11]
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded carrier) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Protocol 3: Characterization of Gentamicin-Loaded this compound Carriers
1. Morphology and Elemental Analysis:
-
Method: Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Analysis (EDX).
-
Procedure: Mount the dried powder sample onto an SEM stub using carbon tape and sputter-coat with gold or carbon. Observe the particle size, shape, and surface morphology under the SEM. Use EDX to confirm the presence of strontium, phosphorus, and potentially signals corresponding to the drug.[6][12]
2. Crystallographic Structure:
-
Method: X-ray Diffraction (XRD).
-
Procedure: Place the powder sample on a sample holder and run the XRD analysis over a 2θ range (e.g., 20-60°). The resulting diffraction pattern can be compared to standard patterns to identify the crystalline phases of this compound.[6][7]
3. Functional Group Analysis:
-
Method: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure: Mix a small amount of the sample with potassium bromide (KBr) and press it into a pellet. Analyze the sample to identify characteristic vibrational bands for phosphate groups (PO₄³⁻) in the carrier and potentially amide/amine groups from gentamicin, confirming its presence.[5][13]
Protocol 4: In Vitro Gentamicin Release Study
This protocol determines the release kinetics of gentamicin from the carrier in a simulated physiological environment.
Materials:
-
Gentamicin-loaded Sr-P carriers
-
Phosphate-Buffered Saline (PBS, pH 7.4), sterile
-
Incubator or water bath set to 37°C
-
Sterile tubes
-
Centrifuge
-
Gentamicin quantification assay (as in Protocol 2)
Procedure:
-
Sample Preparation:
-
Place a known weight of the gentamicin-loaded carrier into multiple sterile tubes.
-
-
Release Study:
-
Add a precise volume of sterile PBS (e.g., 5 mL) to each tube.[14]
-
Place the tubes in an incubator at 37°C with gentle agitation.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 hours, and then daily for up to 30 days), remove the tubes from the incubator.[4][14]
-
Centrifuge the tubes to pellet the carriers.
-
Carefully collect the entire volume of the supernatant (the eluent) and store it for analysis.
-
Add an equal volume of fresh, pre-warmed PBS to the tube with the carrier pellet and return it to the incubator. This ensures sink conditions are maintained.
-
-
Quantification:
-
Analyze the gentamicin concentration in the collected supernatants using a validated assay.
-
-
Data Analysis:
Protocol 5: Assessment of Antibacterial Activity
This protocol evaluates the biological activity of the released gentamicin using a zone of inhibition (ZOI) assay.[4][8]
Materials:
-
Eluent samples collected from the in vitro release study.
-
Bacterial strain (e.g., Staphylococcus aureus NCTC 12973).[8]
-
Tryptic Soy Agar (TSA) plates.
-
Sterile paper discs.
-
Bacterial culture broth (e.g., Tryptic Soy Broth).
-
Sterile swabs.
-
Incubator at 37°C.
Procedure:
-
Prepare Bacterial Lawn:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Uniformly streak the bacterial suspension onto the surface of TSA plates using a sterile swab to create a bacterial lawn.
-
-
Disc Application:
-
Impregnate sterile paper discs with a known volume of the eluent collected at different time points from the release study.
-
As controls, use discs impregnated with standard gentamicin solutions of known concentrations and discs with PBS (negative control).
-
-
Incubation:
-
Carefully place the discs onto the surface of the inoculated TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement:
-
After incubation, measure the diameter (in mm) of the clear zone around each disc where bacterial growth has been inhibited.
-
A larger zone of inhibition corresponds to higher antibacterial activity.
-
Data Presentation
The following tables summarize representative quantitative data for gentamicin-loaded strontium-phosphate and related carrier systems.
Table 1: Mechanical and Bioactive Properties of Gentamicin-Loaded Strontium-Hydroxyapatite (Sr-HA) Bone Cement
| Property | Unloaded Sr-HA Cement | Gentamicin-Loaded Sr-HA Cement |
|---|---|---|
| Compressive Strength (MPa) | 138 - 146 | 132.60 ± 10.08 |
| Bending Strength (MPa) | 35.48 ± 2.63 | 33.00 ± 1.65 |
| Bending Modulus (GPa) | 1.681 ± 0.208 | 1.782 ± 0.072 |
| Apatite Layer (Day 1, µm) | N/A | 1.836 ± 0.037 |
| Apatite Layer (Day 7, µm) | N/A | 5.177 ± 1.355 |
Data adapted from a study on modified strontium-containing hydroxyapatite (B223615) bone cement.[4]
Table 2: Cumulative Gentamicin Release Profile from Strontium-Hydroxyapatite (Sr-HA) Bone Cement
| Time Point | Cumulative Release (% w/w) |
|---|---|
| Day 1 | ~15% |
| Day 7 | ~25% |
| Day 14 | ~32% |
| Day 30 | ~38% |
Data estimated from graphical representations in a study on modified strontium-containing hydroxyapatite bone cement.[4]
Table 3: Physical Properties of Strontium-Doped Calcium Phosphate Nanoparticles
| Strontium Content (mol%) | Particle Diameter (nm) | Crystallinity |
|---|---|---|
| 0% (Control) | ~50 | Crystalline |
| 5% | 40 - 70 | Reduced |
| 10% | 40 - 70 | Reduced |
| 15% | 40 - 70 | Almost Amorphous |
| 20% | 40 - 70 | Almost Amorphous |
Data compiled from studies on strontium-doped calcium phosphate nanoparticles.[6][16]
Visualizations
Caption: Experimental workflow for synthesizing, loading, and testing carriers.
Caption: Mechanism of gentamicin loading onto and release from the carrier.
Caption: Strontium's dual-action signaling pathway on bone cells.
References
- 1. Effect of strontium doping on the biocompatibility of calcium phosphate-coated titanium substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Gentamicin-loaded strontium-containing hydroxyapatite bioactive bone cement--an efficient bioactive antibiotic drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Intraoperative loading of calcium phosphate-coated implants with gentamicin prevents experimental Staphylococcus aureus infection in vivo | PLOS One [journals.plos.org]
- 10. dovepress.com [dovepress.com]
- 11. Insight in Superiority of the Hydrophobized Gentamycin in Terms of Antibiotics Delivery to Bone Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. World Journal of Dentistry [wjoud.com]
- 13. tandfonline.com [tandfonline.com]
- 14. In vitro elution of gentamicin, amikacin, and ceftiofur from polymethylmethacrylate and hydroxyapatite cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanoporous delivery system to treat osteomyelitis and regenerate bone: gentamicin release kinetics and bactericidal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 3D Printing of Strontium Phosphate-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium phosphate-based bioceramics are at the forefront of bone tissue engineering, recognized for the dual therapeutic action of strontium. This element has been demonstrated to concurrently stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts, positioning it as a key factor in augmenting the bioactivity of bone graft substitutes.[1] The advent of three-dimensional (3D) printing technologies has revolutionized the fabrication of tissue scaffolds, allowing for meticulous control over their architecture. This precision enables the creation of patient-specific implants characterized by interconnected porous networks that closely mimic the structure of natural bone.[1] Such porous frameworks are essential for facilitating cell infiltration, nutrient transport, and vascularization, all of which are critical for successful bone regeneration.[1]
These application notes provide a comprehensive overview and detailed protocols for the 3D printing of this compound-based scaffolds. They are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the fabrication, characterization, and application of these advanced biomaterials.
Data Presentation: Physicochemical and Biological Properties
The incorporation of strontium into phosphate-based scaffolds significantly influences their mechanical strength, porosity, and biological response. The following tables summarize quantitative data from various studies on 3D printed strontium-doped scaffolds, offering a comparative look at their performance.
Table 1: Mechanical and Physical Properties of 3D Printed this compound-Based Scaffolds
| Scaffold Composition | Strontium Content | Porosity (%) | Compressive Strength (MPa) | Young's Modulus | Reference |
| Strontium-zinc-phosphate (SZP) | - | Comparable to β-TCP | Comparable to β-TCP | Comparable to β-TCP | [2][3] |
| Trimagnesium phosphate (B84403)/Strontium orthosilicate (B98303) (TMP/SrOS) | 5 wt% SrOS | 39.7% - 71.4% | 1.8 - 64.1 | - | [4] |
| β-tricalcium phosphate/Strontium (β-TCP/Sr) | 5 mol% (β-TCP/5-Sr) | - | Higher than β-TCP | - | [5] |
| β-tricalcium phosphate/Strontium (β-TCP/Sr) | 10 mol% (β-TCP/10-Sr) | - | Higher than β-TCP | - | [5] |
| Magnesium phosphate/Strontium carbonate | 8.2 wt% Sr²⁺ | - | 16.1 ± 1.1 | - | [6] |
| Calcium silicate (B1173343)/Strontium (SrCS) | - | ~500 µm macropores | 2x higher than CS | - | [7] |
| Hydroxyapatite/Strontium (SrHA) | 10 mol% | 41% | 1.81 ± 0.26 | - | [8] |
Table 2: In Vitro Biocompatibility and Osteogenic Potential
| Scaffold Composition | Cell Type | Key Findings | Reference |
| Strontium-zinc-phosphate (SZP) | MC3T3-E1, HUVECs | Higher osteogenic differentiation and pro-angiogenesis compared to β-TCP. | [2][3] |
| Trimagnesium phosphate/Strontium orthosilicate (TMP/SrOS) | - | Enhanced cell proliferation and osteogenic activities compared to TMP. | [4] |
| Cellulose acetate/Strontium phosphate (CA/SrP) | Fibroblasts, Osteoblasts | Higher cell viability compared to CA alone. | [9][10] |
| β-tricalcium phosphate/Strontium (β-TCP/5-Sr) | - | Higher mineralized nodule formation. | [5] |
| Magnesium phosphate/Strontium carbonate | Osteoblasts, Osteoclasts | Increased osteoblast activity and number; suppression of osteoclast differentiation. | [6] |
| Strontium-doped amorphous calcium phosphate/Collagen (SrAPMs/Coll) | Rat bone marrow mesenchymal stem cells | Enhanced osteogenesis. | [11][12] |
| Strontium-doped calcium silicate (SrCS) | Human mesenchymal stem cells (MSCs) | Stimulated adhesion, proliferation, and differentiation of MSCs. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Fabrication of 3D Printed Strontium-Phosphate Scaffolds via Direct Ink Writing (DIW)
This protocol is a generalized procedure based on methodologies for creating bioceramic inks for extrusion-based 3D printing.
1. Materials and Reagents:
-
Strontium-doped phosphate powder (e.g., Sr-TCP, Sr-HA)
-
Binder solution (e.g., Pluronic F-127, polyvinyl alcohol, gelatin)
-
Solvent (e.g., deionized water)
2. Ink Preparation: a. Prepare the binder solution by dissolving the chosen binder in the solvent. The concentration will depend on the desired viscosity. b. Gradually add the strontium-doped phosphate powder to the binder solution while stirring continuously. c. Continue mixing until a homogeneous paste with a suitable viscosity for extrusion is formed. The powder-to-liquid ratio is a critical parameter to optimize. d. Degas the paste using a centrifuge or vacuum chamber to remove air bubbles.
3. 3D Printing Process: a. Load the prepared ink into a syringe and mount it onto a direct ink writing (DIW) 3D printer. b. Design the desired scaffold architecture using CAD software and convert it into a G-code file. c. Set the printing parameters, including nozzle diameter, printing speed, layer height, and infill density. d. Print the scaffolds onto a suitable substrate.
4. Post-Processing: a. Dry the printed scaffolds at room temperature or in a low-temperature oven to remove the solvent. b. Perform a debinding step to remove the organic binder. This typically involves a slow heating ramp in a furnace. c. Sinter the scaffolds at a high temperature (e.g., 1100-1300°C) to achieve the desired mechanical strength and density. The sintering temperature and duration will depend on the specific material composition.
Protocol 2: Characterization of Scaffold Morphology and Microstructure
1. Scanning Electron Microscopy (SEM): a. Mount a scaffold fragment onto an SEM stub using conductive carbon tape. b. Sputter-coat the sample with a thin layer of gold or platinum to make it conductive. c. Place the stub in the SEM chamber and evacuate to a high vacuum. d. Acquire images at various magnifications to observe pore size, interconnectivity, and surface topography.
2. Micro-Computed Tomography (µCT): a. Place the scaffold in the µCT scanner. b. Set the scanning parameters, including X-ray voltage, current, and resolution. c. Perform the scan to obtain a series of 2D X-ray projections. d. Reconstruct the 2D projections into a 3D model using appropriate software. e. Analyze the 3D model to quantify porosity, pore size distribution, and interconnectivity.
3. X-ray Diffraction (XRD): a. Grind a scaffold into a fine powder. b. Mount the powder onto a sample holder. c. Place the sample in the XRD instrument. d. Perform the XRD scan over a defined 2θ range. e. Analyze the resulting diffraction pattern to identify the crystalline phases present in the scaffold and confirm the incorporation of strontium into the crystal lattice.
Protocol 3: In Vitro Biocompatibility and Osteogenic Differentiation Assay
1. Cell Culture: a. Culture osteoblast-like cells (e.g., MC3T3-E1, Saos-2) or mesenchymal stem cells (MSCs) in appropriate growth medium. b. Sterilize the 3D printed scaffolds by autoclaving, gamma irradiation, or ethylene (B1197577) oxide treatment.
2. Cell Seeding: a. Place the sterile scaffolds into a multi-well cell culture plate. b. Seed the cells directly onto the scaffolds at a predetermined density. c. Allow the cells to attach for a few hours before adding more culture medium.
3. Cell Viability/Proliferation Assay (e.g., AlamarBlue or MTT): a. At desired time points (e.g., 1, 3, 7 days), aspirate the culture medium. b. Add the assay reagent diluted in fresh medium to each well. c. Incubate for the recommended time according to the manufacturer's instructions. d. Measure the absorbance or fluorescence using a plate reader to determine cell viability.
4. Alkaline Phosphatase (ALP) Activity Assay: a. At specified time points (e.g., 7, 14 days), wash the cell-seeded scaffolds with PBS. b. Lyse the cells using a suitable lysis buffer. c. Use a commercial ALP activity assay kit to measure the ALP concentration in the cell lysates, normalized to the total protein content.
5. Alizarin Red S Staining for Mineralization: a. After a prolonged culture period (e.g., 21 days), fix the cells with 4% paraformaldehyde. b. Stain the fixed cell-scaffold constructs with Alizarin Red S solution to visualize calcium deposits, indicative of matrix mineralization.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to this compound scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. 3D printed strontium–zinc-phosphate bioceramic scaffolds with multiple biological functions for bone tissue regeneration - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D2TB02614G [pubs.rsc.org]
- 3. 3D printed strontium-zinc-phosphate bioceramic scaffolds with multiple biological functions for bone tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in mechanical strength and biological function of 3D-printed trimagnesium phosphate bioceramic scaffolds by incorporating strontium orthosilicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D printing of strontium-enriched biphasic calcium phosphate scaffolds for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of strontium substitution on the material properties and osteogenic potential of 3D powder printed magnesium phosphate scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Strontium Substitution on the Physicochemical Properties and Bone Regeneration Potential of 3D Printed Calcium Silicate Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Strontium-Doped Amorphous Calcium Phosphate Porous Microspheres Synthesized through a Microwave-Hydrothermal Method Using Fructose 1,6-Bisphosphate as an Organic Phosphorus Source: Application in Drug Delivery and Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Quantifying Strontium Release from Implants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium-releasing implants are gaining significant attention in orthopedics and dentistry for their dual ability to promote bone formation and inhibit bone resorption, making them particularly promising for patients with osteoporosis.[1][2] The therapeutic effect of these implants is directly related to the local concentration of released strontium ions. Therefore, accurate and precise quantification of strontium release is critical during the development and preclinical evaluation of these medical devices.
These application notes provide detailed protocols for the most common and robust analytical techniques used to quantify strontium release from implants: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS). Additionally, this document summarizes quantitative data from various studies to serve as a reference and illustrates the key signaling pathways activated by strontium in bone cells.
Analytical Techniques for Strontium Quantification
The choice of analytical technique depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique capable of detecting trace and ultra-trace levels of elements, making it ideal for quantifying the low concentrations of strontium often released from implants.[3][4] It offers high throughput and can simultaneously measure multiple elements.
-
Atomic Absorption Spectrometry (AAS): AAS is a well-established and cost-effective technique for quantifying elements in a variety of samples.[5][6] While generally less sensitive than ICP-MS, it provides reliable and accurate results for strontium concentrations typically found in in vitro release studies.
Quantitative Data Summary
The following tables summarize quantitative data on strontium release from various implant materials as reported in the scientific literature. This data can be used for comparative purposes and to understand the expected release profiles from different types of implants.
Table 1: Strontium Release from Titanium-Based Implants
| Implant Type | Release Medium | Time Point | Cumulative Strontium Release | Analytical Method |
| Strontium-functionalized titanium surface (Ti-Sr-O) | Phosphate-buffered saline (PBS), pH 7.4 | 24 hours | Highest release observed | Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) |
| Strontium-functionalized titanium surface (Ti-Sr-O) | Phosphate-buffered saline (PBS), pH 7.4 | 2 weeks | Majority of strontium liberated | Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) |
| Strontium/silver-loaded nanotubular structures on Ti surface | Not specified | Up to 21 days | Sustained release | Not specified |
| Strontium-coated titanium | Not specified | Not specified | Not specified | Not specified |
Table 2: Strontium Release from Bioactive Glass Implants
| Implant Type | Release Medium | Time Point | Strontium Ion Concentration | Analytical Method |
| Strontium-containing mesoporous bioactive glasses (Sr-MBG) | Simulated Body Fluid (SBF) | Not specified | Sustained release | Not specified |
| Strontium-substituted sub-micron bioactive glasses (Sr-SBG) | Not specified | Not specified | Release of strontium and silicon | Not specified |
| Strontium-doped bioactive glasses | Simulated Body Fluid (SBF) and Tris-HCl | Not specified | Higher rate of release for Sr compared to Zn | Not specified |
Experimental Protocols
Protocol 1: Quantification of Strontium Release using ICP-MS
This protocol is suitable for quantifying strontium in aqueous solutions such as simulated body fluid (SBF) or cell culture media.
1. Materials and Reagents:
-
Nitric acid (HNO₃), trace metal grade
-
Internal standard solution (e.g., Yttrium, Germanium), 1000 mg/L
-
Strontium standard solutions (0, 1, 5, 10, 50, 100 µg/L)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample collection tubes, metal-free
2. Sample Preparation:
-
Collect the release medium (e.g., SBF) from the implant immersion study at specified time points.
-
Acidify the collected samples by adding nitric acid to a final concentration of 1-2% (v/v) to stabilize the strontium ions and prevent precipitation.[3]
-
If the expected strontium concentration is high, dilute the sample with 1-2% nitric acid to fall within the linear range of the calibration curve.
-
Add the internal standard to all samples, standards, and blanks to a final concentration of, for example, 10 µg/L, to correct for instrumental drift and matrix effects.[3]
3. ICP-MS Analysis:
-
Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) for strontium (m/z 88) and the internal standard.
-
Perform a multi-point calibration using the strontium standard solutions.
-
Analyze the prepared samples. Ensure to run a blank and a quality control standard periodically to verify instrument performance and calibration accuracy.
4. Data Analysis:
-
Calculate the concentration of strontium in the unknown samples based on the calibration curve, correcting for any dilutions.
-
The results are typically reported as cumulative release (µg or mg) or concentration (µg/L or mg/L) over time.
Protocol 2: Quantification of Strontium Release using AAS
This protocol is suitable for quantifying strontium in aqueous solutions where concentrations are expected to be in the higher µg/L to mg/L range.
1. Materials and Reagents:
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl)
-
Lanthanum chloride (LaCl₃) solution (e.g., 10% w/v) or Potassium chloride (KCl) solution to act as a releasing agent or ionization suppressant.[7]
-
Strontium standard solutions (e.g., 0.1, 0.5, 1, 2, 5 mg/L)
-
Ultrapure water
-
Sample collection tubes, metal-free
2. Sample Preparation:
-
Collect the release medium from the implant immersion study.
-
Acidify the samples with nitric or hydrochloric acid to a final concentration of 1-5%.
-
Add the lanthanum chloride or potassium chloride solution to all samples, standards, and blanks to a final concentration of approximately 0.1-1% to overcome chemical and ionization interferences.[7]
-
Dilute the samples as necessary with ultrapure water containing the same concentration of acid and releasing agent to ensure they are within the linear range of the instrument.
3. AAS Analysis:
-
Set up the AAS instrument with a strontium hollow cathode lamp and select the appropriate wavelength (460.7 nm).
-
Optimize the instrument parameters, including slit width, lamp current, and fuel/oxidant flow rates for the flame.
-
Calibrate the instrument using the prepared strontium standard solutions.
-
Aspirate the prepared samples into the flame and record the absorbance.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of strontium in the samples from the calibration curve, accounting for any dilutions.
Visualization of Mechanisms and Workflows
Signaling Pathways of Strontium in Bone Cells
Strontium ions released from implants exert their pro-osteogenic and anti-resorptive effects by modulating key signaling pathways in bone cells. The following diagram illustrates the primary mechanisms.
Caption: Strontium signaling in bone cells.
Experimental Workflow for In Vitro Strontium Release Quantification
The following diagram outlines a typical experimental workflow for quantifying strontium release from an implant in an in vitro setting.
Caption: In vitro strontium release workflow.
References
- 1. Frontiers | Multiple and Promising Applications of Strontium (Sr)-Containing Bioactive Glasses in Bone Tissue Engineering [frontiersin.org]
- 2. Effectiveness of strontium/silver-based titanium surface coatings in improving antibacterial and osteogenic implant characteristics: a systematic review of in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of strontium in human serum by ICP-MS using alternate analyte-free matrix and its application to a pilot bioequivalence study of two strontium ranelate oral formulations in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICP-MS in drug development: high-throughput analysis of strontium and calcium in bone, tissue and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. nemi.gov [nemi.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling the Particle Size of Strontium Phosphate Precipitates
This technical support center is designed for researchers, scientists, and drug development professionals working with strontium phosphate (B84403) precipitates. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work, with a focus on controlling particle size.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing strontium phosphate nanoparticles with controlled particle size?
A1: The most common methods for synthesizing this compound nanoparticles with controlled size include wet chemical precipitation, hydrothermal synthesis, and microemulsion techniques.[1]
-
Wet Chemical Precipitation: This is a widely used, simple, and scalable "bottom-up" approach where soluble strontium and phosphate precursors react in a solution to form an insoluble precipitate.[1][2] Particle size is controlled by adjusting parameters like pH, temperature, reactant concentration, and stirring rate.
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel (autoclave). It is known for producing highly crystalline nanoparticles with precise control over size and morphology.[1]
-
Microemulsion: This technique involves creating a water-in-oil microemulsion where the aqueous nanodroplets act as nanoreactors. Mixing two microemulsions containing the strontium and phosphate precursors, respectively, leads to the formation of nanoparticles within the micelles.[1]
Q2: Which experimental factors have the most significant impact on the final particle size of this compound precipitates?
A2: Several factors critically influence the final particle size. The most important include:
-
pH of the reaction solution: The pH is a critical parameter that not only affects particle size but also the phase composition and morphology of the this compound precipitate.[3]
-
Concentration of Precursors: The initial concentrations of the strontium and phosphate salt solutions are key determinants of the final particle size.[4]
-
Reaction Temperature: Temperature influences the kinetics of nucleation and crystal growth, thereby affecting the particle size.[4]
-
Stirring Rate (Agitation): The speed of mixing affects the homogeneity of the reaction mixture and the nucleation process, which in turn influences particle size and size distribution.
-
Presence of Surfactants/Stabilizers: Additives like polymers can be used to control particle growth and prevent aggregation.[1]
Q3: How do surfactants or stabilizers help in controlling particle size?
A3: Surfactants or stabilizers are molecules that adsorb onto the surface of newly formed nanoparticles. They help control particle size in two primary ways:
-
Preventing Aggregation: By creating a protective layer around the particles, they prevent them from clumping together (aggregating) due to attractive forces. This can be achieved through electrostatic repulsion or steric hindrance.[5][6]
-
Controlling Growth: Surfactants can cap the particle surface, limiting the addition of more ions and thus controlling the final size of the crystals.[7] Common stabilizers include polyethyleneimine (PEI), carboxymethylcellulose (CMC), polyethylene (B3416737) glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP).[1][6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound precipitates.
Problem 1: The precipitated particles are too large.
| Potential Cause | Recommended Solution |
| High Reactant Concentration | High concentrations of strontium and phosphate precursors can lead to rapid crystal growth. Try reducing the concentration of your stock solutions.[4] |
| Slow Stirring Rate | Inadequate mixing can create localized areas of high supersaturation, promoting the growth of larger particles. Increase the stirring rate to ensure rapid and homogeneous mixing.[8] |
| High Reaction Temperature | Higher temperatures can sometimes accelerate crystal growth. Consider lowering the reaction temperature. |
| Inappropriate pH | The pH of the solution can significantly influence particle size. Experiment with adjusting the pH to find the optimal range for smaller particles. |
| Absence of a Stabilizer | Without a capping agent, particles can continue to grow. Introduce a suitable surfactant or polymer, such as PEG or PVP, into the reaction mixture.[6][7] |
Problem 2: The nanoparticle suspension shows significant aggregation and sedimentation.
| Potential Cause | Recommended Solution |
| Ineffective Stabilization | The chosen stabilizer may not be effective, or its concentration may be too low. Experiment with different stabilizers (e.g., PEI, CMC, PEG, PVP) and optimize their concentration.[1][6][7] |
| pH at the Isoelectric Point | At the isoelectric point, the surface charge of the nanoparticles is neutral, leading to a lack of electrostatic repulsion and causing aggregation. Adjust the pH of the suspension away from the isoelectric point. |
| High Centrifugation Speed | Excessive centrifugation force can cause irreversible aggregation of nanoparticles. Reduce the centrifugation speed or time. |
| Improper Redispersion | After centrifugation and washing, ensure the nanoparticle pellet is thoroughly redispersed. Sonication can be a useful tool for this purpose. |
Problem 3: The particle size distribution is too broad (polydisperse).
| Potential Cause | Recommended Solution |
| Inhomogeneous Mixing | Slow or inefficient mixing can lead to a non-uniform nucleation and growth process. Ensure rapid and vigorous stirring throughout the addition of the precipitating agent. |
| Fluctuations in Reaction Conditions | Inconsistent temperature or pH during the synthesis can result in a broad particle size distribution. Maintain stable reaction conditions. |
| Ostwald Ripening | Over time, larger particles can grow at the expense of smaller ones. Minimize the reaction time after the initial precipitation. |
Problem 4: The yield of the synthesis is very low.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction time may be too short for complete precipitation. Try extending the reaction time. |
| Loss During Washing Steps | Nanoparticles can be lost during repeated centrifugation and washing steps. Minimize the number of washing cycles or use a lower centrifugation speed. |
| Sub-optimal pH | The solubility of this compound is pH-dependent. Ensure the pH is optimized for minimum solubility to maximize the precipitate yield. |
Data Presentation: Influence of Synthesis Parameters on Particle Size
The following tables summarize the qualitative and quantitative effects of different synthesis parameters on the final particle size of this compound and related nanoparticles.
Table 1: Effect of pH on this compound Morphology
| pH | Resulting Morphology/Phase | Reference |
| Low pH | Discrete SrHPO₄ crystals | [8] |
| Higher pH | Integrated coating of Sr₃(PO₄)₂ and SrHPO₄ crystals | [8] |
Table 2: Effect of Reactant Concentration on Strontium Salt Nanoparticle Size (Analogous System)
| Salt Formulation | Anion Concentration (mM) | Particle Size (d.nm) | Reference |
| SrSO₄ | 2 | 721 ± 34 | [4] |
| SrSO₄ | 10 | 1455 ± 201 | [4] |
| SrSO₃ | 2 | 471 ± 38 | [4] |
Note: This data is for strontium sulfate (B86663) and sulfite, but it illustrates the general trend that higher reactant concentrations can lead to larger particle sizes.
Table 3: General Influence of Stirring Rate on Nanoparticle Size
| Stirring Rate (RPM) | General Effect on Particle Size |
| Increasing from low to moderate | Decrease in particle size |
| Increasing from moderate to high | May lead to an increase in particle size due to enhanced aggregation |
Note: The optimal stirring rate is system-dependent and needs to be determined empirically. For some systems, a V-shaped or quadratic effect on particle size has been observed.[9]
Experimental Protocols
Protocol 1: Wet Chemical Precipitation of this compound Nanoparticles
This protocol describes a general procedure for synthesizing this compound nanoparticles via wet chemical precipitation.
Materials:
-
Strontium nitrate (B79036) (Sr(NO₃)₂) or Strontium chloride (SrCl₂)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄) or Sodium phosphate (Na₃PO₄)
-
Deionized water
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment
-
Optional: Polyethylene glycol (PEG) or Polyvinylpyrrolidone (PVP) as a stabilizer
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a solution of the strontium salt (e.g., 0.1 M Sr(NO₃)₂) in deionized water.
-
Prepare a separate solution of the phosphate salt (e.g., 0.06 M (NH₄)₂HPO₄) in deionized water.
-
If using a stabilizer, prepare a solution of the stabilizer (e.g., 1% w/v PEG) in deionized water.
-
-
Precipitation Reaction:
-
Place the strontium salt solution in a beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 500 rpm).
-
Slowly add the phosphate precursor solution to the strontium precursor solution dropwise. The rate of addition can influence the particle size.
-
During the addition, monitor and maintain the pH of the reaction mixture at a desired level (e.g., pH 10) by adding NH₄OH or NaOH.[1]
-
If using a stabilizer, it can be added to the strontium solution before precipitation or to the final suspension.
-
-
Aging:
-
After the complete addition of the phosphate solution, allow the resulting suspension to stir for a specific period (e.g., 2 hours) at a constant temperature.
-
-
Purification:
-
Collect the precipitate by centrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.
-
Redisperse the final washed nanoparticles in deionized water or a suitable buffer. Sonication may be used to aid redispersion.[1]
-
Protocol 2: Hydrothermal Synthesis of this compound Nanoparticles
This protocol provides a general framework for the hydrothermal synthesis of this compound nanoparticles.
Materials:
-
Strontium nitrate hexahydrate (Sr(NO₃)₂·6H₂O)
-
Phosphate precursor (e.g., (NH₄)₂HPO₄)
-
Deionized water
-
pH adjusting agent (e.g., NH₄OH)
Procedure:
-
Prepare Precursor Solution:
-
pH Adjustment:
-
Adjust the pH of the solution to the desired level using a suitable base.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired temperature (e.g., 120-180 °C) for a specific duration (e.g., 12-24 hours).
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation.
-
-
Washing and Drying:
-
Wash the product with deionized water and ethanol to remove any residual reactants.
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C).
-
Visualizations
Caption: Workflow for the wet chemical precipitation of this compound nanoparticles.
Caption: Key parameters influencing the particle size of this compound precipitates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyvinylpyrrolidone (PVP) in nanoparticle synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
preventing agglomeration of strontium phosphate nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium phosphate (B84403) nanoparticles. Our goal is to help you overcome common challenges, with a focus on preventing particle agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of strontium phosphate nanoparticle agglomeration?
A1: this compound nanoparticles have a high surface area-to-volume ratio, which results in high surface energy. To minimize this energy, nanoparticles tend to agglomerate.[1] This process is primarily driven by weak van der Waals forces between particles.[1] Factors that can exacerbate agglomeration include:
-
Suboptimal pH: The surface charge of the nanoparticles is highly dependent on the pH of the surrounding medium. At the isoelectric point, the net surface charge is zero, leading to minimal electrostatic repulsion and maximum agglomeration.
-
High Ionic Strength: High concentrations of salts in the dispersion medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting agglomeration.
-
Improper Surface Functionalization: Without a proper stabilizing agent, the nanoparticles lack the necessary steric or electrostatic repulsion to prevent them from coming together.[2][3]
-
Inadequate Dispersion Techniques: Insufficient energy during redispersion of dried nanoparticles can leave agglomerates intact.
Q2: How does pH affect the stability of this compound nanoparticles?
A2: The pH of the synthesis and dispersion medium is a critical factor in controlling the stability of this compound nanoparticles. Adjusting the pH alters the surface charge of the particles. For this compound and strontium-doped calcium phosphate nanoparticles, a basic pH, typically around 10-11, is often used during synthesis to facilitate the formation of stable, crystalline nanoparticles.[2][3] In a study on this compound coatings, it was observed that as the pH increased from 2.50, more stable and continuous crystal growth occurred.[4] The pH-responsive nature of phosphate-based nanoparticles also makes them suitable for applications like drug delivery, where dissolution can be triggered by the acidic environment of endosomes.[2][5][6]
Q3: What are effective stabilizers for preventing agglomeration?
A3: Stabilizers prevent agglomeration by providing either electrostatic or steric repulsion between nanoparticles. Common and effective stabilizers include:
-
Cationic Polymers: Polyethyleneimine (PEI) can be used to impart a positive surface charge, leading to electrostatic repulsion.[2][3]
-
Anionic Polymers: Carboxymethylcellulose (CMC) provides a negative surface charge, also preventing agglomeration through electrostatic repulsion.[2][3]
-
Non-ionic Polymers: Polyvinylpyrrolidone (PVP) and Polyethylene glycol (PEG) can be used as capping agents to create a steric barrier that prevents particles from getting too close to each other.[7][8]
-
In-situ Resin Formation: A urea-formaldehyde resin prepared in situ has been used to avoid the agglomeration of strontium-substituted hydroxyapatite (B223615) nanoparticles during synthesis.[9]
Q4: Can sonication be used to redisperse agglomerated nanoparticles?
A4: Yes, sonication is a common and effective method for breaking up soft agglomerates and redispersing nanoparticles in a liquid medium.[10] An ultrasonic probe is typically used to apply high-energy sound waves to the suspension, forcing the agglomerated particles apart.[10] It is important to control the temperature during sonication, as excessive heat can sometimes promote particle growth or alter surface chemistry.[10][11] For dried nanoparticle powders, it is recommended to first create a paste with a small amount of the dispersion medium before adding the remaining liquid and sonicating.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Visible precipitates or cloudiness in the nanoparticle suspension after synthesis. | Nanoparticle agglomeration and settling. | 1. Verify pH: Ensure the pH of the reaction mixture is within the optimal range (typically basic, pH 10-11).[2][3] 2. Introduce a Stabilizer: Add a suitable stabilizer such as PEI, CMC, or PVP to the reaction or post-synthesis.[2][3] 3. Improve Mixing: Ensure vigorous and rapid mixing during the precipitation step to promote the formation of smaller, more uniform nuclei.[2] |
| Inconsistent particle size as measured by Dynamic Light Scattering (DLS). | Presence of both primary nanoparticles and larger agglomerates. | 1. Sonication: Use probe sonication to break up agglomerates before DLS measurement.[10][11] 2. Filtration: Pass the suspension through a syringe filter of an appropriate pore size to remove large agglomerates. 3. Optimize Stabilizer Concentration: The concentration of the stabilizer may be too low. Perform a concentration optimization study. |
| Poor cellular uptake or low bioactivity in biological experiments. | Agglomerated nanoparticles may be too large for efficient cellular internalization or may have altered surface properties. | 1. Characterize Pre-Dosing: Characterize the nanoparticle size and dispersion in the final cell culture medium, as components of the media can induce agglomeration. 2. Surface Charge: Ensure the zeta potential is sufficiently high (ideally > +25 mV or < -25 mV) for good dispersion in the biological medium.[11] 3. Use Fresh Dispersions: Use freshly prepared and sonicated nanoparticle dispersions for biological experiments.[10] |
| Difficulty redispersing dried nanoparticle powder. | Formation of hard agglomerates due to strong interparticle bonds formed during drying. | 1. Wet Paste Method: Create a thick paste of the powder with a few drops of the dispersion medium before adding the rest of the liquid.[10] 2. Probe Sonication: Use a high-power ultrasonic probe for an adequate duration to break up the agglomerates.[10] 3. Surface Modification: Consider coating the nanoparticles with a polymer like PEG or PVP before drying to prevent the formation of hard agglomerates.[8] |
Experimental Protocols
Protocol 1: Co-Precipitation Synthesis of Stabilized Strontium-Doped Calcium Phosphate Nanoparticles
This protocol is adapted from a method to prepare colloidally stabilized strontium-doped calcium phosphate nanoparticles.[3]
-
Precursor Solution Preparation:
-
Prepare separate aqueous solutions of calcium lactate (B86563) pentahydrate (e.g., 4.54 mM) and strontium nitrate (B79036) (e.g., 0.24 mM). The molar ratio will determine the doping percentage.
-
Prepare an aqueous solution of diammonium hydrogen phosphate (e.g., 2.77 mM).
-
Adjust the pH of all solutions to 10.0 using ammonium (B1175870) hydroxide.[2]
-
-
Precipitation:
-
Surface Functionalization:
-
Purification:
-
Centrifuge the stabilized nanoparticle suspension to separate the particles from the reaction medium.
-
Wash the nanoparticle pellet multiple times with deionized water and then with ethanol (B145695) to remove unreacted precursors and byproducts.
-
Redisperse the final washed nanoparticles in deionized water or a suitable buffer.
-
Protocol 2: Redispersion of Agglomerated Nanoparticle Powder
This protocol is a general procedure for dispersing dried nanoparticle powders.[10]
-
Wetting:
-
Weigh the desired amount of this compound nanoparticle powder into a suitable vial.
-
Add a few drops of the desired dispersion medium (e.g., deionized water, ethanol, or a buffer) to the powder.
-
Use a spatula to mix the powder and liquid to form a thick, uniform paste. This ensures that all particles are wetted and eliminates air pockets.[10]
-
-
Dilution:
-
Add the remaining volume of the dispersion medium to the paste to achieve the final desired concentration.
-
Gently mix with the spatula.
-
-
Sonication:
-
Place the vial in an ice bath to dissipate heat generated during sonication.
-
Insert an ultrasonic probe tip approximately halfway into the suspension.
-
Sonicate the suspension for a specified time (e.g., 2-5 minutes) at a specific power setting. The optimal time and power will depend on the specific nanoparticles and the degree of agglomeration.
-
Monitor the temperature to ensure it does not rise significantly.[10][11]
-
-
Characterization:
-
Immediately after sonication, characterize the particle size and distribution using a technique like Dynamic Light Scattering (DLS) to confirm successful redispersion.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale | Reference(s) |
| Synthesis pH | 10 - 11 | Promotes the formation of stable, crystalline nanoparticles. | [2][3] |
| Zeta Potential for Stability | > +25 mV or < -25 mV | Indicates sufficient electrostatic repulsion to prevent agglomeration. | [12][11] |
| Stabilizer Concentration (PEI or CMC) | ~ 2 g/L | Effective for colloidal stabilization of strontium-doped calcium phosphate nanoparticles. | [3] |
| Typical Particle Size (Co-Precipitation) | 40 - 70 nm (solid core) | Achievable with the use of stabilizers. | [3] |
| Hydrodynamic Diameter (DLS) | 80 - 140 nm | Includes the solid core and the hydration layer/stabilizer coating. | [3] |
Visualizations
Caption: Causes of nanoparticle agglomeration.
Caption: Mechanisms of nanoparticle stabilization.
Caption: Synthesis workflow for stable nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Influence of pH Value on the Microstructure and Properties of this compound Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. nanotechia.org [nanotechia.org]
- 11. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Strontium Phosphate Scaffold Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process of optimizing the degradation rate of strontium phosphate (B84403) scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation rate of strontium phosphate scaffolds?
A1: The degradation rate of this compound scaffolds is a multifactorial process. The key influencing factors include:
-
Porosity and Pore Size: Higher porosity and smaller particle sizes increase the surface area exposed to the physiological environment, which generally accelerates the degradation rate.[1][2][3] The interconnectivity of pores also plays a crucial role in allowing fluid penetration and cellular infiltration, further influencing degradation.[2]
-
Strontium Concentration: The amount of strontium substituted for calcium directly affects the material's stability and dissolution rate.[4][5] Increased strontium content can lead to a faster degradation rate.[5][6]
-
Phase Composition: The crystalline phase of the calcium phosphate material is a critical determinant of its solubility. For instance, amorphous phases and certain crystalline phases like α-tricalcium phosphate (α-TCP) are more soluble and degrade faster than more stable phases like hydroxyapatite (B223615) (HA).[7] Biphasic or multiphasic scaffolds can be engineered to have tailored degradation profiles.[7]
-
Surface Properties and Coatings: Applying a dense, uniform coating can significantly alter the degradation profile.[4][8] For example, a this compound coating on a more reactive material like magnesium can slow its degradation.[4] Conversely, coatings can also be designed to be more readily degradable.
-
Environmental Conditions: The surrounding in vitro or in vivo environment, including pH, temperature, and the presence of specific ions and proteins in the medium, can significantly impact the kinetics of scaffold dissolution.[4][9]
Q2: How does the release of strontium from the scaffold impact the surrounding biological environment?
A2: The release of strontium ions during scaffold degradation has a beneficial dual effect on bone remodeling. Strontium ions have been shown to stimulate the activity of bone-forming cells (osteoblasts) while simultaneously inhibiting the activity of bone-resorbing cells (osteoclasts).[4][8][10] This modulation of cellular activity can lead to enhanced bone formation.
Q3: What is a typical in vitro setup for assessing the degradation of this compound scaffolds?
A3: A standard in vitro degradation study involves immersing a pre-weighed scaffold in a simulated physiological solution, such as Simulated Body Fluid (SBF) or cell culture medium, at 37°C with gentle agitation.[4][11] At specific time points, the scaffolds are removed, rinsed, dried, and weighed to determine the mass loss. The immersion medium is often collected to analyze changes in ion concentration (e.g., strontium, calcium, phosphate) using techniques like inductively coupled plasma mass spectrometry (ICP-MS) and to measure pH changes.[4]
Q4: Why is it crucial to match the scaffold degradation rate with the rate of new tissue formation?
A4: The ideal scaffold should provide mechanical support to the defect area during the initial stages of healing and then gradually degrade as new tissue forms and matures.[12][13] If the scaffold degrades too quickly, it may lose its structural integrity before the new tissue is sufficiently developed to bear physiological loads, potentially leading to implant failure.[13] Conversely, if the scaffold degrades too slowly, it can hinder the complete regeneration of the native tissue and may even elicit a chronic inflammatory response.[12][14]
Troubleshooting Guide
| Problem ID | Issue Observed | Potential Causes | Suggested Solutions |
| SP-DEG-01 | Scaffold degrades too rapidly. | 1. High Porosity/Small Particle Size: The scaffold possesses an excessively high surface area.[3] 2. High Strontium Content: The concentration of strontium substitution is too high, increasing solubility.[5] 3. Unstable Phase Composition: The scaffold is composed of highly soluble calcium phosphate phases (e.g., amorphous calcium phosphate, α-TCP).[7] 4. Acidic Local Environment: The degradation byproducts are creating an acidic microenvironment, accelerating further dissolution. | 1. Modify Scaffold Architecture: Decrease the overall porosity or use larger initial particle sizes for fabrication. 2. Adjust Strontium Concentration: Reduce the molar percentage of strontium substitution in the starting materials. 3. Alter Phase Composition: Increase the proportion of a more stable phase like hydroxyapatite through adjustments in sintering temperature and time.[7] 4. Incorporate Buffering Agents: Consider incorporating basic compounds into the scaffold matrix to neutralize acidic byproducts. |
| SP-DEG-02 | Scaffold degradation is too slow or negligible. | 1. Low Porosity: The scaffold is too dense, limiting fluid penetration and surface area for dissolution.[1] 2. Low Strontium Content: Insufficient strontium substitution results in a highly stable crystal lattice. 3. Highly Crystalline & Stable Phase: The scaffold is predominantly composed of a very stable phase, such as highly crystalline hydroxyapatite.[7] 4. Surface Passivation: A layer of less soluble material may be forming on the scaffold surface, inhibiting further degradation. | 1. Increase Porosity: Introduce a higher degree of interconnected porosity using porogen-based methods or 3D printing.[2] 2. Increase Strontium Content: Incrementally increase the strontium substitution level.[5] 3. Incorporate a More Soluble Phase: Create a biphasic or multiphasic scaffold containing a more soluble component like β-tricalcium phosphate (β-TCP).[7] 4. Surface Modification: Alter the surface chemistry to be more hydrophilic or to prevent the formation of a passivation layer. |
| SP-DEG-03 | Inconsistent degradation rates between batches. | 1. Variability in Synthesis Parameters: Inconsistent control over temperature, pH, or reactant concentrations during material synthesis. 2. Inhomogeneous Mixing of Components: Poor distribution of strontium or other components within the scaffold matrix. 3. Inconsistent Fabrication Process: Variations in sintering temperature, time, or pressure during scaffold fabrication.[15] | 1. Standardize Synthesis Protocol: Tightly control and document all synthesis parameters. 2. Improve Mixing Technique: Employ more rigorous mixing methods to ensure a homogenous distribution of all components. 3. Calibrate and Monitor Fabrication Equipment: Ensure consistent performance of furnaces and presses. |
Data Presentation
Table 1: Effect of Strontium Substitution on the Degradation of Calcium Phosphate Cement (CPC)
| Material Composition | Mean Weight Loss (%) after Immersion * |
| 0% Sr-CPC (Control) | 13.78 ± 0.99[16] |
| 5% Sr-CPC | 18.24 ± 0.22[16] |
*Data represents in vitro degradation after a specified immersion period and is indicative of the trend of increased degradation with strontium incorporation.
Table 2: Influence of Porosity on Scaffold Degradation
| Scaffold Type | Porosity (%) | Degradation Rate (Relative) |
| Magnesium Phosphate (MgP0) | Low | Slower[1] |
| Magnesium Phosphate (MgP25) | High | Faster[1] |
| Magnesium Phosphate (MgP53) | Higher | Fastest[1] |
*This table illustrates the general principle that higher porosity leads to a more rapid degradation rate.
Experimental Protocols
Protocol 1: In Vitro Degradation Assessment of this compound Scaffolds
-
Sample Preparation:
-
Prepare cylindrical or cubic scaffold samples of uniform dimensions.
-
Measure the initial dry weight (Wi) of each scaffold after drying in a vacuum oven at 60°C for 24 hours.
-
-
Immersion Medium:
-
Prepare Simulated Body Fluid (SBF) according to established protocols (e.g., Kokubo's method).[11]
-
Alternatively, a suitable cell culture medium such as Minimum Essential Medium (MEM) can be used.
-
-
Degradation Study:
-
Place each scaffold in a sterile container with a specific volume of the immersion medium (e.g., a surface area to volume ratio of 1 cm²:10 mL).[17]
-
Incubate the samples at 37°C with gentle agitation (e.g., 50 rpm on an orbital shaker).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), retrieve the scaffolds.
-
Collect the immersion medium for ion and pH analysis.
-
-
Sample Analysis:
-
Gently rinse the retrieved scaffolds with deionized water to remove any loosely adhered precipitates.
-
Dry the scaffolds in a vacuum oven at 60°C for 24 hours until a constant weight is achieved.
-
Measure the final dry weight (Wf) of the scaffolds.
-
-
Data Calculation:
-
Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(Wi - Wf) / Wi] x 100
-
-
Medium Analysis (Optional):
-
Measure the pH of the collected immersion medium.
-
Determine the concentration of released strontium, calcium, and phosphate ions using ICP-MS or a similar analytical technique.
-
Visualizations
References
- 1. Effect of the biodegradation rate controlled by pore structures in magnesium phosphate ceramic scaffolds on bone tissue regeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of microporosity on scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HKU Scholars Hub: Strontium exerts dual effects on calcium phosphate cement: accelerating the degradation and enhancing the osteoconductivity both in vitro and in vivo [hub.hku.hk]
- 6. Controlled Biodegradation and Swelling of Strontium-doped Alginate/Collagen Scaffolds for Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure degradation and strength changes of sintered calcium phosphate bone scaffolds with different phase structures during simulated biodegradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. Transforming the degradation rate of β-tricalcium phosphate bone replacement using 3D printers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationships Between Degradability of Silk Scaffolds and Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-stage controllable degradation of strontium-doped calcium sulfate hemihydrate-tricalcium phosphate microsphere composite as a substitute for osteoporotic bone defect repairing: degradation behavior and bone response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
troubleshooting poor adhesion of strontium phosphate coatings
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor adhesion of strontium phosphate (B84403) coatings. The following sections are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My strontium phosphate coating is flaking off the substrate. What are the most likely causes?
A: Poor adhesion leading to flaking is often a result of inadequate substrate preparation or suboptimal coating deposition parameters. The primary areas to investigate are:
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Substrate Surface Cleanliness: The presence of contaminants like oils, grease, or dust can prevent a strong bond from forming.[1][2][3][4] It is crucial to have a thoroughly cleaned surface.
-
Substrate Surface Roughness: A very smooth surface may not provide sufficient mechanical interlocking for the coating.[3][5][6][7]
-
Deposition Solution pH: The pH of the coating solution is a critical factor in the formation and adhesion of this compound coatings.[8][9]
-
Coating Thickness: An excessively thick coating can lead to high internal stress, causing delamination.[10]
2. Q: How can I improve the cleaning and preparation of my substrate?
A: A multi-step cleaning and preparation process is essential for optimal adhesion. Consider the following steps:
-
Degreasing: Remove organic contaminants using solvents like acetone (B3395972) or detergents.[2][11]
-
Surface Activation/Etching: Techniques like acid etching or plasma treatment can remove oxide layers and increase surface energy, making the substrate more receptive to the coating.[2]
-
Roughening: Mechanical methods such as grit blasting or using sandpaper can increase the surface area for better mechanical interlocking.[3][5][11]
-
Rinsing and Drying: Thoroughly rinse the substrate with deionized water after each step and ensure it is completely dry before coating.
Below is a general workflow for substrate preparation:
3. Q: What is the optimal pH for the deposition solution, and how does it affect adhesion?
A: The pH of the phosphate chemical conversion (PCC) solution significantly influences the phase, morphology, and adhesion of the this compound coating.[8] A study on titanium substrates showed that a pH of 3.00 resulted in the highest bonding strength.[8] At lower pH values, the coating can be discontinuous, leading to poor adhesion.[8] As the pH increases, a more continuous and uniform coating is formed, which improves bonding.[8]
| pH of PCC Solution | Coating Morphology | Bonding Strength (MPa) on Titanium |
| 2.50 | Discrete plate-like crystals | Not reported as a continuous coating |
| 2.75 | Discontinuous flaky-like structure | 11.18 ± 0.31 |
| 3.00 | Continuous, evenly cluster-like microcrystals | 15.85 ± 0.13 |
| 3.25 | Continuous, with some bulk-like crystals | 13.94 ± 0.18 |
| Data sourced from a study on phosphate chemical conversion treatment.[8] |
4. Q: Can post-deposition treatments improve the adhesion of my this compound coating?
A: Yes, post-deposition treatments can significantly enhance coating adhesion.
-
Thermal Treatment (Annealing/Sintering): Heat treatment can promote inter-diffusion at the coating-substrate interface, leading to a stronger metallurgical bond and a significant increase in adhesion strength.[12] For instance, post-deposition solution treatment and ageing (STA) has been shown to improve the adhesion strength of similar coatings by over 500%.[12]
-
Hydrothermal Treatment: This method can be used to create a uniform and compact protective layer with excellent adhesion.[13]
The following diagram illustrates a troubleshooting decision tree for poor adhesion:
Key Experimental Protocols
1. Phosphate Chemical Conversion (PCC) Coating Deposition
This protocol describes a general method for depositing this compound coatings on a titanium substrate.
-
Materials:
-
Titanium (Ti) substrate
-
Strontium nitrate (B79036) (Sr(NO₃)₂)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Nitric acid (HNO₃) for pH adjustment
-
Deionized water
-
-
Procedure:
-
Prepare the substrate by sequential ultrasonic cleaning in acetone, ethanol, and deionized water.
-
Prepare the PCC solution containing Sr(NO₃)₂ and NH₄H₂PO₄. A common concentration is 0.1 M Sr(NO₃)₂ and 0.06 M NH₄H₂PO₄.[10]
-
Adjust the pH of the solution to the desired value (e.g., 3.00) using dilute nitric acid.[8][10]
-
Immerse the cleaned and dried Ti substrate in the PCC solution.
-
Maintain the solution at a constant temperature (e.g., 80°C) for a specific duration (e.g., 10-30 minutes).[10][13]
-
After deposition, remove the coated substrate, rinse it with deionized water, and dry it in a warm air oven.
-
2. Adhesion Strength Testing (Pull-Off Test)
The pull-off test is a common method to quantify the adhesion strength of a coating.
-
Materials and Equipment:
-
Coated substrate
-
Adhesive (e.g., epoxy)
-
Dollies (testing fixtures)
-
Pull-off adhesion tester
-
-
Procedure:
-
Ensure the coated surface and the dolly are clean.
-
Apply a layer of adhesive to the face of the dolly.
-
Firmly press the dolly onto the coated surface and allow the adhesive to cure completely as per the manufacturer's instructions.
-
If necessary, score around the dolly through the coating to the substrate.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.
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Record the force at which the coating detached. This value is used to calculate the adhesion strength in megapascals (MPa).[14]
-
References
- 1. ulprospector.com [ulprospector.com]
- 2. How to Improve Adhesion in UV Coatings(Section 3) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. kerunfluids.com [kerunfluids.com]
- 4. suncoating.com [suncoating.com]
- 5. Influence of anodization on the adhesion of calcium phosphate coatings on titanium substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Providing Perfect Coating Adhesion - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 8. The Influence of pH Value on the Microstructure and Properties of this compound Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphating for Metal Surface Preparation - Robotic Paint Group Ltd [roboticpaint.com]
- 10. Frontiers | Influence of this compound Coating on the Degradation of Physical Vapor Deposition Sprayed Mg Coating on Ti6Al4V Substrate to Promote Bone Tissue Healing [frontiersin.org]
- 11. witpress.com [witpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
Technical Support Center: Strontium Phosphate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of strontium phosphate-based materials.
Troubleshooting Guides
This section addresses specific issues that can arise during strontium phosphate (B84403) synthesis in a direct question-and-answer format.
Category 1: Synthesis, Yield, and Purity
Question: Why is the yield of my this compound precipitate unexpectedly low?
Answer: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Precipitation:
-
Reactant Concentration: Ensure the concentrations of your strontium and phosphate precursor solutions are sufficient to exceed the solubility product of the desired this compound phase. Carefully increasing the concentration can improve yield.[1]
-
pH Control: The pH of the reaction medium is critical. Different this compound phases precipitate at different pH values.[2][3] Verify that the pH is optimized for your target compound. For instance, SrHPO4 may form at lower pH values, while Sr3(PO4)2 tends to form at higher pH.[3]
-
Temperature: The solubility of this compound can be temperature-dependent. For some precipitation reactions, lowering the temperature can decrease solubility and increase the yield of the solid product.[1]
-
-
Loss During Washing:
-
Washing Solution: Washing the precipitate with deionized water can lead to product loss due to dissolution. To minimize this, consider washing with a cold, saturated solution of this compound or a non-solvent like ethanol (B145695).[1]
-
Filtration Technique: Ensure your filtration setup (e.g., Büchner funnel with appropriate filter paper) is efficient to prevent the loss of fine particles.[1]
-
-
Oxidation of Precursors:
-
If using sulfite (B76179) or other easily oxidized precursors, ensure they are fresh. Oxidation can lead to the formation of unwanted, more soluble byproducts.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation by atmospheric oxygen.[1]
-
Question: My final product is contaminated with unintended phases or unreacted starting materials. How can I improve purity?
Answer: Achieving phase purity is crucial, especially for biomedical applications. Here’s how to troubleshoot contamination:
-
Phase Purity (e.g., SrHPO₄ vs. Sr₃(PO₄)₂):
-
Precise pH Control: The pH of the synthesis solution is one of the most significant factors determining the resulting phosphate phase.[3] For example, in phosphate chemical conversion coatings on titanium, discrete SrHPO₄ crystals form at lower pH values (e.g., 2.50), while Sr₃(PO₄)₂ phases begin to appear and form an integrated coating as the pH increases above 2.75.[2][3] Use a calibrated pH meter and add acid/base dropwise to maintain the target pH.
-
Stoichiometry: Ensure the molar ratio of your strontium and phosphate precursors is accurate for the desired final product.
-
Aging/Maturation: Allow the precipitate to age in the mother liquor for a sufficient time (e.g., 1-24 hours). This can allow for the transformation of metastable phases into the stable, desired phase.[4]
-
-
Removing Soluble Impurities:
-
Thorough Washing: Unreacted starting materials (e.g., sodium chloride if using SrCl₂ and Na₂HPO₄) are often soluble. Wash the precipitate multiple times with deionized water, resuspending and filtering each time to ensure complete removal.[5]
-
-
High-Temperature Synthesis (Solid-State):
-
Homogeneous Mixing: Ensure precursors are intimately mixed using methods like ball milling to promote a complete reaction and avoid residual precursor phases.[6]
-
Calcination Temperature & Time: The temperature and duration of calcination are critical. Insufficient temperature or time may lead to an incomplete reaction. Refer to established protocols for the specific phase you are synthesizing.[6]
-
Category 2: Particle Size, Morphology, and Agglomeration
Question: How can I control the particle size and morphology (e.g., nanorods, spherical particles) of my this compound product?
Answer: Control over particle characteristics is key for performance in drug delivery and tissue engineering. Several parameters can be adjusted:
-
Synthesis Method: The choice of synthesis method is fundamental.
-
Co-precipitation: Generally simple and scalable, but may offer less precise morphological control.[7]
-
Hydrothermal Synthesis: Often used to produce well-crystallized particles with defined morphologies like nanorods. Higher temperatures (120-200 °C) and longer reaction times (12-24 hours) promote crystallinity and larger particle sizes.[6][8]
-
Microemulsion: Can produce highly uniform, monodisperse nanoparticles.
-
-
Reaction Parameters:
-
Temperature: Higher temperatures in hydrothermal synthesis can favor crystal growth along specific axes, influencing the final shape.[8]
-
pH Value: The pH not only affects the phase but also the morphology. The morphology of this compound deposits can change from plate-like to cluster-like and then to homogeneous microcrystals as the pH is adjusted from 2.50 to 3.25.[2]
-
Dopants/Substitutions: The incorporation of other ions (e.g., silver, magnesium) can alter the crystal lattice and influence particle size and crystallinity.[9][10] For instance, increasing strontium substitution in calcium phosphate can lead to larger, more well-defined elongated crystals.[11]
-
Question: My this compound nanoparticles are heavily agglomerated. What can I do to prevent this?
Answer: Agglomeration is a common challenge in nanoparticle synthesis, particularly during drying.
-
Use of Surfactants/Capping Agents: The absence of surfactants or stabilizing agents can lead to the agglomeration of nanoparticles.[9] Consider using biocompatible stabilizers during synthesis.
-
Controlled Drying:
-
Lyophilization (Freeze-Drying): This is often preferred over oven drying as it can better preserve the dispersion of the nanoparticles by preventing the capillary forces that cause agglomeration during solvent evaporation.
-
Solvent Exchange: Before drying, consider washing the particles with a solvent that has a lower surface tension than water, such as ethanol.[6]
-
-
Zeta Potential: The stability of colloidal suspensions of nanoparticles is crucial. Measuring the zeta potential can help understand the surface charge and predict the tendency to agglomerate. A higher absolute zeta potential value generally indicates better colloidal stability.[12]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound synthesis from the lab bench to industrial production? A1: Key challenges include maintaining batch-to-batch consistency in particle size, morphology, and phase purity.[13] Ensuring homogeneous mixing and temperature control in larger reactors can be difficult. Furthermore, the cost, availability, and handling of high-purity raw materials become significant factors at a larger scale. Methods with low energy consumption and high yield, such as certain precursor methods, are more suitable for large-scale synthesis.[14]
Q2: How does the Sr/P ratio in the final product affect its biomedical properties? A2: The strontium-to-phosphate ratio is critical as it defines the chemical phase (e.g., SrHPO₄, Sr₃(PO₄)₂, or strontium-substituted hydroxyapatite). This, in turn, influences solubility, degradation rate, and biological response.[15] For example, phases with higher solubility may release strontium ions more rapidly, which can stimulate osteoblast activity and inhibit osteoclast production.[11][16]
Q3: Which analytical techniques are essential for characterizing this compound materials? A3: A combination of techniques is necessary for full characterization:
-
X-ray Diffraction (XRD): To identify the crystal phase and assess crystallinity.[9][17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups (e.g., PO₄³⁻, OH⁻) and confirm phase composition.[9][17]
-
Electron Microscopy (SEM/TEM): To visualize particle size, morphology, and agglomeration.[9][18]
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To determine the elemental composition and Sr/P ratio.[10]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of particles in a suspension.[10]
Q4: Can I use a solid-state reaction for synthesis, and what are its pros and cons for scaling up? A4: Yes, high-temperature solid-state reaction is a viable method, particularly for producing bulk, crystalline powders like strontium phosphosilicate.[9][19]
-
Pros: It is a relatively simple method that can produce highly crystalline materials.
-
Cons for Scale-up: It requires high temperatures (900-1200 °C), leading to high energy consumption.[6] Achieving uniform heat distribution in a large volume can be challenging, and it can be difficult to control particle size and morphology, often resulting in agglomerated microparticles rather than discrete nanoparticles.[9]
Data Presentation: Synthesis Parameter Effects
The following table summarizes the influence of key synthesis parameters on the properties of this compound, based on common synthesis methods like precipitation and hydrothermal routes.
| Parameter | Value/Range | Effect on Product Characteristics | Citation(s) |
| pH | 2.5 - 3.25 | Lower pH (~2.5) favors SrHPO₄ formation with plate-like morphology. Higher pH (>2.75) promotes the appearance of the more stable Sr₃(PO₄)₂ phase and the formation of integrated coatings with microcrystalline morphology. | [2][3] |
| 7 - 11 | Influences the resulting this compound phase during hydrothermal synthesis. | [6] | |
| Temperature | 120 °C - 200 °C | In hydrothermal synthesis, higher temperatures generally lead to increased crystallinity and larger particle sizes. | [6] |
| Reaction Time | 12 - 24 hours | In hydrothermal synthesis, longer reaction times can result in more complete crystallization and potentially larger particles. | [6] |
| Precursor Ratio | Varies | The molar ratio of strontium to phosphate precursors is a primary determinant of the stoichiometry and phase of the final product. | [4][20] |
| Sr²⁺ Substitution | 0 - 100 at% (in CaP) | Increasing strontium content in calcium phosphates can increase the crystal dimensions and lead to more well-defined, elongated shapes. | [11] |
Experimental Protocols
Protocol 1: Co-Precipitation Synthesis of this compound Nanoparticles
This protocol describes a general method for synthesizing this compound nanoparticles at ambient temperature.
-
Precursor Preparation:
-
Prepare a solution of a soluble strontium salt (e.g., 0.5 M Strontium Chloride, SrCl₂).
-
Prepare a solution of a soluble phosphate salt (e.g., 0.3 M Diammonium Hydrogen Phosphate, (NH₄)₂HPO₄).
-
-
Precipitation:
-
Place the strontium chloride solution in a beaker on a magnetic stirrer.
-
Slowly add the diammonium hydrogen phosphate solution dropwise to the strontium solution while stirring vigorously.
-
A white precipitate of this compound will form immediately.
-
-
pH Adjustment & Aging:
-
Monitor the pH of the slurry. Adjust to the desired value (e.g., pH 9-10 for strontium-substituted hydroxyapatite) using an appropriate base (e.g., Ammonium Hydroxide, NH₄OH).
-
Allow the mixture to stir continuously for 2-4 hours at room temperature to age the precipitate, promoting homogeneity and phase stability.
-
-
Isolation and Washing:
-
Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes) or vacuum filtration.
-
Discard the supernatant. Resuspend the precipitate in deionized water and repeat the centrifugation/filtration process. Perform this washing step at least three times to remove soluble byproducts.
-
Perform a final wash with ethanol to aid in drying and reduce agglomeration.
-
-
Drying:
-
Dry the final product. For nanoparticle applications, freeze-drying (lyophilization) is recommended to obtain a fine, non-agglomerated powder. Alternatively, dry in an oven at 60-80 °C.
-
Protocol 2: High-Temperature Solid-State Reaction
This method is suitable for producing bulk, crystalline this compound or substituted apatites.[9]
-
Precursor Mixing:
-
Weigh stoichiometric amounts of solid precursors. For example, Strontium Carbonate (SrCO₃), Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄), and Silicon Dioxide (SiO₂) for strontium phosphosilicate.[9]
-
Thoroughly mix the powders in a mortar and pestle or a ball mill to ensure a homogeneous mixture.
-
-
Calcination:
-
Transfer the mixed powder into a high-temperature crucible (e.g., alumina).
-
Place the crucible in a programmable furnace.
-
Heat the sample to a high temperature (e.g., 900-1200 °C) at a controlled rate (e.g., 5 °C/min).[6]
-
Hold at the target temperature for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion.
-
-
Cooling and Grinding:
-
Allow the furnace to cool down to room temperature naturally or at a controlled rate.
-
Remove the resulting solid block and grind it into a fine powder using a mortar and pestle.
-
The powder is now ready for characterization.
-
Visualizations
Caption: A typical experimental workflow for the co-precipitation synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of pH Value on the Microstructure and Properties of this compound Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precipitate formation in the strontium-phosphate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Vitro Cell Response to Strontium/Magnesium-Doped Calcium Phosphate Nanoparticles [mdpi.com]
- 11. Strontium-Substituted Calcium Orthophosphates: Structure, Stability, Morphology, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioinspired strontium magnesium phosphate cement prepared utilizing the precursor method for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of Strontium Phosphate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium phosphate (B84403) nanoparticles. Our goal is to help you overcome common challenges and minimize cytotoxicity in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with strontium phosphate nanoparticles.
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death in negative control (untreated cells) | Cell culture contamination or poor cell health. | Ensure aseptic technique and check the health and viability of your cell stock.[1] |
| Higher-than-expected cytotoxicity with bare nanoparticles | 1. Nanoparticle agglomeration. 2. High nanoparticle concentration leading to sedimentation.[1] 3. Interference with the cytotoxicity assay. | 1. Ensure proper dispersion of nanoparticles in media before application. 2. Perform a dose-response experiment to find the optimal concentration.[1] 3. Run controls with nanoparticles and assay reagents in the absence of cells to check for interference.[1] |
| Inconsistent results between experiments | 1. Variation in nanoparticle batches. 2. Inconsistent cell seeding density.[1] 3. Pipetting errors. | 1. Characterize each new batch of nanoparticles for size, charge, and morphology.[1] 2. Ensure a consistent number of cells are seeded in each well.[1] 3. Use calibrated pipettes and handle cell suspensions gently.[1] |
| Low therapeutic efficacy of loaded nanoparticles | 1. Inefficient cellular uptake. 2. Premature degradation of nanoparticles. 3. Low loading efficiency. | 1. Confirm cellular uptake using fluorescently labeled nanoparticles or cargo.[1] 2. Ensure the pH of the culture medium is stable. 3. Quantify the amount of cargo loaded onto the nanoparticles.[1] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the cytotoxicity of this compound nanoparticles?
A1: The cytotoxicity of this compound nanoparticles is influenced by several key factors:
-
Concentration: Higher concentrations can lead to increased cytotoxicity. It's crucial to determine the optimal concentration that is effective for your application while minimizing toxicity.[1]
-
Size and Aggregation: Smaller, well-dispersed nanoparticles often exhibit different cytotoxic profiles than larger aggregates. Aggregation can lead to particle sedimentation and physical stress on cells.[1]
-
Surface Properties: The surface charge and chemistry of the nanoparticles play a significant role in their interaction with cell membranes. Surface modifications can be used to reduce cytotoxicity.[2]
-
Cell Type: Different cell lines can have varying sensitivities to the same nanoparticles.
-
Purity of Reagents: Impurities in the chemical reagents used for synthesis can affect the final properties of the nanoparticles and their cytotoxicity.[3]
Factors Influencing Cytotoxicity
Caption: Key factors influencing nanoparticle cytotoxicity.
Q2: How can I minimize the cytotoxicity of my this compound nanoparticles?
A2: To minimize cytotoxicity, consider the following strategies:
-
Optimize Concentration: Conduct a dose-response study to identify the lowest effective concentration.[1]
-
Surface Modification: Functionalize the nanoparticle surface with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce non-specific cellular interactions.[1]
-
Ensure Proper Dispersion: Prevent nanoparticle aggregation by using sonication or vortexing before adding them to cell cultures.[1]
-
Control Particle Size: During synthesis, carefully control parameters to produce nanoparticles in the desired size range with a narrow distribution.
-
Thorough Characterization: Always characterize new batches of nanoparticles to ensure consistency in size, charge, and morphology.[1]
Q3: Are this compound nanoparticles generally considered biocompatible?
A3: this compound nanoparticles are often considered biocompatible, especially when doped into calcium phosphate structures, which are natural constituents of bone.[4][5] Strontium itself can have beneficial biological effects, such as promoting bone formation.[6][7] However, as with any nanomaterial, their biocompatibility is highly dependent on their physicochemical properties and the experimental conditions.[8] Studies have shown that strontium-doped calcium phosphate nanoparticles can exhibit low cytotoxicity across various cell lines.[6][7]
Quantitative Data Summary
The following table summarizes representative data on the cytotoxicity of strontium-containing nanoparticles from published studies.
| Nanoparticle Formulation | Cell Line | Assay | Exposure Time | Concentration (µg/mL) | Observed Cell Viability (%) | Reference |
| Strontium Fluorapatite (SrFAp) | Human Gingival Fibroblasts (HGF) | MTT | 24 hours | 10 | 83 | [9] |
| Strontium Fluorapatite (SrFAp) | Human Gingival Fibroblasts (HGF) | MTT | 24 hours | 20 | 81 | [9] |
| Strontium Fluorapatite (SrFAp) | Human Gingival Fibroblasts (HGF) | MTT | 24 hours | 30 | 79 | [9] |
| Strontium Fluorapatite (SrFAp) | Human Gingival Fibroblasts (HGF) | MTT | 24 hours | 40 | 74 | [9] |
| Strontium Fluorapatite (SrFAp) | Human Gingival Fibroblasts (HGF) | MTT | 24 hours | 80 | 70 | [9] |
| Strontium-doped Calcium Phosphate | HeLa, MG-63, MC3T3 | MTT | 24 hours | Not specified | High cell viability | [6] |
| Strontium salt complexes | MCF-7, 4T1 | MTT | 72 hours | Not specified | 90-95 | [10] |
Experimental Protocols
Protocol 1: Synthesis of Strontium-Doped Calcium Phosphate Nanoparticles via Co-Precipitation
This protocol is adapted from methods used for preparing strontium-doped calcium phosphate nanoparticles.[4][6]
Materials:
-
Calcium lactate (B86563) pentahydrate
-
Strontium nitrate
-
Diammonium hydrogen phosphate
-
Deionized water
-
Polyethyleneimine (PEI) solution (for stabilization, optional)
Procedure:
-
Prepare aqueous solutions of calcium lactate pentahydrate, strontium nitrate, and diammonium hydrogen phosphate at the desired concentrations. The molar ratio of strontium to calcium can be varied to achieve different doping levels.[6]
-
Simultaneously pump the calcium/strontium solution and the phosphate solution into a reaction vessel with constant stirring.[6]
-
Allow the reaction to proceed for a set amount of time (e.g., 5 minutes) to form the nanoparticle dispersion.[6]
-
For colloidal stabilization, rapidly inject the nanoparticle dispersion into a solution of a stabilizing agent like PEI and continue stirring.[6]
-
The resulting nanoparticles can be purified by centrifugation and washing with deionized water.
-
Characterize the nanoparticles for size, morphology, and composition using techniques like DLS, SEM/TEM, and EDX.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general method for assessing cell viability after exposure to nanoparticles.[6][10]
Materials:
-
Cells of interest (e.g., HeLa, MG-63)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[6][10]
-
Nanoparticle Treatment: Prepare dispersions of this compound nanoparticles in cell culture medium at various concentrations. Remove the old medium from the cells and add the nanoparticle dispersions. Include untreated cells as a negative control.
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).[6][10]
-
MTT Addition: After incubation, wash the cells with PBS and then add MTT solution to each well. Incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[6][10]
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Experimental Workflow: From Synthesis to Cytotoxicity Assessment
Caption: A typical workflow from nanoparticle synthesis to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization [frontiersin.org]
- 3. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An updated overview of some factors that influence the biological effects of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. World Journal of Dentistry [wjoud.com]
- 10. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strontium Phosphate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium phosphate (B84403) precipitation, focusing on the critical influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of pH on strontium phosphate precipitation?
A1: The pH of the solution is a critical parameter that dictates both the efficiency of this compound precipitation and the specific this compound species that is formed. Generally, as pH increases, the precipitation of this compound becomes more favorable and extensive.[1][2] This is due to the shifting equilibrium of phosphate ions in solution from dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) at lower pH values to phosphate (PO₄³⁻) at higher pH, which readily reacts with strontium ions (Sr²⁺).
Q2: What this compound compounds can be expected to precipitate at different pH ranges?
A2: The pH of the reaction mixture directly influences the type of this compound salt that precipitates:
-
Acidic to Neutral pH (approx. 2.5 - 8): In this range, strontium hydrogen phosphate (SrHPO₄) is often the initial precipitate.[3][4] The formation of SrHPO₄ crystals can begin at a pH as low as 2.75.[3][5]
-
Alkaline pH (approx. 9 and above): As the pH becomes more alkaline, the formation of trithis compound (Sr₃(PO₄)₂) is favored.[3] At a pH above 11.43, a significant amount (>99.75%) of strontium can be precipitated as Sr₃(PO₄)₂.[1] At even higher pH values, strontium hydroxyapatite (B223615) (Sr₁₀(PO₄)₆(OH)₂) may also form.[4][6][7]
Q3: How does the molar ratio of phosphate to strontium affect precipitation?
A3: The molar ratio of phosphate to strontium is another key factor influencing precipitation efficiency. While pH is a primary driver, ensuring a sufficient amount of phosphate ions is available is crucial for complete precipitation. At a pH of 11.43, increasing the molar ratio of phosphate to strontium can significantly increase the amount of Sr₃(PO₄)₂ precipitated.[1] However, at a very high pH of 12.5, the effect of the molar ratio becomes less significant as the high concentration of PO₄³⁻ ions drives the reaction to completion even at lower molar ratios.[1]
Troubleshooting Guide
Issue 1: Low or no this compound precipitate is forming.
-
Possible Cause: The pH of the solution is too low.
-
Solution: Strontium is completely soluble at a pH of 8.50 and only begins to precipitate around pH 8.61.[1] For efficient precipitation of Sr₃(PO₄)₂, the pH should be significantly alkaline, ideally above 9, with optimal precipitation occurring at pH > 11.43.[1] Carefully measure and adjust the pH of your solution using a suitable base (e.g., NaOH).
-
-
Possible Cause: Insufficient phosphate concentration.
-
Solution: Ensure that the molar ratio of phosphate to strontium is adequate. A stoichiometric amount or a slight excess of phosphate can enhance precipitation, especially at moderately alkaline pH.[1]
-
-
Possible Cause: Presence of interfering ions.
Issue 2: The precipitate is colloidal and difficult to filter.
-
Possible Cause: The order of reagent addition.
-
Solution: The reverse addition of reagents (adding strontium solution to the phosphate solution) can lead to the formation of colloidal precipitates that are challenging to filter.[9] It is generally recommended to add the phosphate solution to the strontium solution.
-
-
Possible Cause: Rapid precipitation.
-
Solution: Very rapid mixing of highly concentrated reactants can lead to the formation of very fine particles. Try adding the precipitating agent more slowly while stirring to promote the growth of larger, more easily filterable crystals.
-
Issue 3: The incorrect this compound species is being formed.
-
Possible Cause: The pH is not within the optimal range for the desired species.
-
Possible Cause: The initial precipitate is transforming into a more stable phase.
-
Solution: Be aware that some initial precipitates are metastable and can convert to more stable crystalline phases over time.[6] For example, an initial amorphous precipitate may convert to a more stable crystalline phase within an hour.[6] It may be necessary to isolate the precipitate shortly after formation if the initial phase is desired.
-
Quantitative Data on Precipitation Efficiency
The following table summarizes the effect of pH on the percentage of strontium precipitated as this compound.
| pH | % Strontium Precipitated | Molar Ratio (PO₄³⁻:Sr²⁺) | Initial Sr²⁺ Concentration | Reference |
| 8.50 | 0% | 0.93 | 1.62 mM | [1] |
| 8.61 | ~15.6% | 0.93 | 1.62 mM | [1] |
| 9.08 | 78.2% | 0.93 | 1.62 mM | [1] |
| 11.43 | 99.75% | 0.93 | 1.62 mM | [1] |
| 12.50 | 99.94% | 0.93 | 1.62 mM | [1] |
Experimental Protocols
General Protocol for this compound Precipitation
This protocol provides a general framework for precipitating this compound. The specific pH and reactant concentrations should be adjusted based on the desired this compound species and experimental goals.
Materials:
-
Strontium chloride (SrCl₂) or Strontium Nitrate (Sr(NO₃)₂)
-
Trisodium phosphate (Na₃PO₄) or Phosphoric Acid (H₃PO₄)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Methodology:
-
Prepare Reactant Solutions:
-
Prepare a stock solution of a soluble strontium salt (e.g., SrCl₂) of a known concentration in deionized water.
-
Prepare a stock solution of a phosphate source (e.g., Na₃PO₄) of a known concentration in deionized water.
-
-
Reaction Setup:
-
Place a known volume of the strontium salt solution into a beaker with a magnetic stir bar.
-
Begin stirring the solution at a moderate, constant speed.
-
-
pH Adjustment (Pre-precipitation):
-
Slowly add dilute NaOH or HCl to the strontium solution to adjust it to the desired starting pH for the precipitation reaction.
-
-
Precipitation:
-
Slowly add the phosphate solution to the stirring strontium solution. A white precipitate should form.
-
The rate of addition can influence particle size; a slower addition rate generally favors larger crystal growth.
-
-
pH Monitoring and Adjustment (During Precipitation):
-
Continuously monitor the pH of the mixture as the phosphate solution is added. The pH may change during the reaction.
-
Add dilute NaOH or HCl as needed to maintain the desired pH throughout the precipitation process.
-
-
Digestion/Aging:
-
After all the phosphate solution has been added, continue stirring the suspension for a defined period (e.g., 1-2 hours) to allow the precipitate to age and the reaction to go to completion.
-
-
Isolation of Precipitate:
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration using a Büchner funnel and appropriate filter paper.
-
-
Washing and Drying:
-
Wash the precipitate on the filter paper with deionized water to remove any soluble byproducts.
-
Dry the collected precipitate in an oven at an appropriate temperature.
-
Visualizations
References
- 1. iwaponline.com [iwaponline.com]
- 2. pH effect on the coprecipitation of radioactive strontium with calcium phosphate [inis.iaea.org]
- 3. The Influence of pH Value on the Microstructure and Properties of this compound Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The precipitation of phosphates of strontium and of barium (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. Precipitate formation in the strontium-phosphate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Solubility of Some Strontium Phosphates [agris.fao.org]
- 8. Flotation separation of strontium via phosphate precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3113835A - Method for producing this compound - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Osteoinductivity of Strontium Phosphate Biomaterials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium phosphate (B84403) biomaterials. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of strontium in phosphate biomaterials to enhance osteoinductivity?
A1: The optimal strontium (Sr) concentration is not a single value but rather a range that depends on the specific biomaterial, its application, and the biological environment. However, research indicates that the biological effects of strontium are dose-dependent.[1][2] In vitro studies suggest that Sr supplementation between 2-5 ppm in the culture medium can stimulate the formation of mineralization and calcification nodules by osteoblastic cells.[1] Conversely, concentrations between 20-100 ppm may inhibit calcification.[1] It is crucial to optimize the strontium concentration for each specific application to maximize bone regeneration while minimizing potential adverse effects.[1][2]
Q2: How does strontium enhance the osteoinductivity of calcium phosphate biomaterials?
A2: Strontium enhances osteoinductivity through a dual mechanism: it stimulates bone formation by promoting osteoblast proliferation and differentiation, and it inhibits bone resorption by suppressing osteoclast activity.[1][3] Strontium ions (Sr²⁺) activate key signaling pathways involved in osteogenesis, such as the Wnt/β-catenin, BMP-2, Runx2, and ERK pathways.[1][2] This leads to the upregulation of osteogenic markers and increased new bone formation.[1][2][4]
Q3: Can the synthesis method affect the properties of strontium phosphate biomaterials?
A3: Yes, the synthesis method significantly influences the physicochemical properties of this compound biomaterials, including crystallinity, particle size, and morphology.[5] Common synthesis techniques include wet chemical precipitation, sol-gel processes, and hydrothermal treatments.[5] For example, the pH of the reaction solution during synthesis can affect the phase composition and microstructure of this compound coatings, which in turn impacts cell adhesion and differentiation.[6]
Q4: What are the key characterization techniques for this compound biomaterials?
A4: A comprehensive characterization of this compound biomaterials is essential to ensure their quality and performance. Key techniques include:
-
Scanning Electron Microscopy (SEM): To analyze surface morphology and topography.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the material.[7]
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the material.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical functional groups.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the concentration of strontium and other elements.[7]
Troubleshooting Guides
In Vitro Experiments
Problem 1: Poor cell adhesion to the this compound biomaterial surface.
-
Possible Cause 1: Inappropriate surface topography. The surface roughness and topography of the biomaterial play a crucial role in cell attachment.
-
Troubleshooting:
-
Characterize the surface roughness using Atomic Force Microscopy (AFM) or SEM.
-
Modify the synthesis or coating parameters to achieve a more suitable surface for cell adhesion. Studies have shown that nanostructured coatings can enhance cellular attachment.[1]
-
-
-
Possible Cause 2: Suboptimal coating properties. The composition and wettability of the coating can affect cell adhesion.
-
Troubleshooting:
-
Ensure the this compound coating is uniform and has the desired elemental composition using SEM-EDS.
-
Measure the contact angle to assess wettability. A more hydrophilic surface generally promotes better cell adhesion.
-
-
Problem 2: Low cell viability or unexpected cytotoxicity in cell culture.
-
Possible Cause 1: Toxic concentration of strontium ions. High concentrations of released strontium can be cytotoxic.[2]
-
Troubleshooting:
-
Measure the strontium ion release kinetics from your biomaterial over time using ICP-MS.
-
If the release rate is too high, consider modifying the material's composition or density to slow down degradation.
-
Perform a dose-response study to determine the optimal non-toxic concentration of strontium for your specific cell line.
-
-
-
Possible Cause 2: Contamination of cell culture. Bacterial, fungal, or mycoplasma contamination can lead to cell death.
-
Possible Cause 3: Inappropriate cell seeding density. Both too low and too high cell seeding densities can negatively impact cell viability and experimental outcomes.
Problem 3: Inconsistent or unexpected results in osteogenic differentiation assays (e.g., ALP activity, Alizarin Red S staining).
-
Possible Cause 1: Interference of strontium with the assay. Some studies have reported that strontium can inhibit alkaline phosphatase (ALP) activity under certain conditions.[4][13]
-
Troubleshooting:
-
Include appropriate controls, such as cells cultured with strontium chloride at concentrations equivalent to those released from the biomaterial, to assess any direct effects of strontium on the assay itself.
-
Consider using multiple markers of osteogenic differentiation to confirm your findings.
-
-
-
Possible Cause 2: Suboptimal culture conditions. The composition of the culture medium can influence the effect of strontium.
-
Troubleshooting:
-
Ensure the osteogenic induction medium is properly prepared and contains all necessary supplements.
-
Be aware that the effect of strontium on osteogenesis can be influenced by the calcium concentration in the medium.[4]
-
-
Problem 4: Difficulty in analyzing gene expression of osteogenic markers via real-time PCR.
-
Possible Cause 1: Poor RNA quality or quantity.
-
Troubleshooting:
-
Use a reliable RNA extraction method suitable for cells grown on scaffolds.
-
Assess RNA integrity and concentration before proceeding with reverse transcription.
-
-
-
Possible Cause 2: Inefficient primer design.
-
Troubleshooting:
-
Design and validate primers for your target genes (e.g., RUNX2, ALP, OPN, OCN) to ensure specificity and efficiency.
-
Include appropriate housekeeping genes for normalization.
-
-
Material Synthesis and Characterization
Problem 5: Inconsistent or non-uniform this compound coatings.
-
Possible Cause 1: Fluctuations in synthesis parameters. Temperature, pH, and precursor concentration can all affect the coating process.[6]
-
Troubleshooting:
-
Precisely control and monitor all synthesis parameters.
-
Ensure thorough mixing of precursor solutions.
-
-
-
Possible Cause 2: Improper substrate preparation. A clean and properly prepared substrate is essential for good coating adhesion.
-
Troubleshooting:
-
Implement a standardized and rigorous cleaning protocol for the substrate material.
-
-
Problem 6: Ambiguous results from XRD or SEM/EDS analysis.
-
Possible Cause 1: Sample preparation artifacts.
-
Troubleshooting:
-
Ensure proper sample preparation for each technique to avoid artifacts that could obscure the true material characteristics.
-
-
-
Possible Cause 2: Amorphous or poorly crystalline material. this compound can sometimes be amorphous, leading to broad peaks in XRD.
Data Presentation
Table 1: In Vitro Cell Viability on this compound Biomaterials
| Cell Line | Biomaterial Formulation | Incubation Time | Cell Viability Outcome | Reference |
| MC3T3-E1 | Strontium-doped calcium phosphate ceramic coated titanium | 1 and 7 days | Enhanced cell adhesion and proliferation compared to non-doped surface. | [2] |
| MC3T3-E1 | Strontium-zinc-based phosphate coating on magnesium alloy | 3 days | Cell viability greater than 100% in extract incubation. | [15] |
| MC3T3-E1 | Strontium-modified calcium phosphate cement | Not specified | Preferential role in promoting cell proliferation compared to CPC. | [16] |
| Macrophages | 3D printed strontium-doped calcium phosphate scaffold | Not specified | Good biocompatibility and supported macrophage adhesion. | [17] |
Table 2: Osteogenic Marker Expression in Response to this compound Biomaterials
| Cell Line | Biomaterial Formulation | Gene/Protein Marker | Outcome | Reference |
| MSCs | Strontium-doped hydroxyapatite (B223615) coating | FAK, vinculin, integrin β1, integrin β3 | Gene expression was elevated. | [1] |
| MC3T3-E1 | Strontium-doped calcium phosphate ceramic coated titanium | ALP activity | Higher ALP activity. | [2] |
| BMSCs | High cell seeding density on scaffolds | Runx2, Col1, BMP2, BSP, OC | Higher mRNA expression. | [11] |
| MC3T3-E1 | 3 mM Strontium Chloride | RUNX2, OCN | Significantly increased gene and protein expression. | [18][19] |
Experimental Protocols
Protocol 1: Wet Chemical Precipitation Synthesis of this compound Nanoparticles
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a soluble strontium salt (e.g., strontium nitrate, Sr(NO₃)₂) in deionized water.
-
Prepare a separate aqueous solution of a phosphate precursor (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄) in deionized water.
-
-
Precipitation:
-
Slowly add the phosphate precursor solution to the strontium precursor solution under constant stirring. The rate of addition can be controlled to influence particle size.
-
Maintain the pH of the reaction mixture at a desired level (typically between 7 and 11) by adding a base (e.g., ammonium (B1175870) hydroxide) dropwise.
-
-
Aging and Washing:
-
Age the resulting precipitate in the mother liquor for a specified time (e.g., 24 hours) to allow for crystal growth and phase transformation.
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the washed precipitate in an oven at a controlled temperature (e.g., 80°C) to obtain the final this compound powder.
-
Protocol 2: Cell Seeding on a Porous Scaffold
-
Scaffold Sterilization: Sterilize the this compound scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide, gamma irradiation, or autoclaving if the material is stable at high temperatures).
-
Pre-wetting: Pre-wet the sterile scaffolds in a sterile culture plate with a complete culture medium for at least 1 hour inside a cell culture incubator.
-
Cell Suspension Preparation: Harvest the desired cells (e.g., mesenchymal stem cells, osteoblasts) and prepare a single-cell suspension at the optimized seeding density.[11][12]
-
Seeding:
-
Carefully remove the pre-wetting medium from the scaffolds.
-
Slowly and evenly drop the cell suspension onto the top surface of each scaffold.
-
Allow the cells to attach for 2-4 hours in the incubator before adding more culture medium to cover the scaffolds.
-
-
Culture: Culture the cell-seeded scaffolds under standard cell culture conditions (37°C, 5% CO₂), changing the medium every 2-3 days.
Protocol 3: Alkaline Phosphatase (ALP) Activity Assay
-
Cell Lysis: After the desired culture period, wash the cell-seeded scaffolds with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Enzyme Reaction:
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes). The ALP enzyme in the lysate will convert pNPP to p-nitrophenol (pNP), which is yellow.
-
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Quantification: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a protein assay (e.g., BCA or Bradford assay).
Visualizations
Caption: Signaling pathways activated by strontium ions to promote osteogenesis.
References
- 1. Adhesion of bone marrow mesenchymal stem cells on porous titanium surfaces with strontium-doped hydroxyapatite coating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. From hard tissues to beyond: Progress and challenges of strontium-containing biomaterials in regenerative medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Influence of pH Value on the Microstructure and Properties of this compound Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporating strontium enriched amorphous calcium phosphate granules in collagen/collagen-magnesium-hydroxyapatite osteochondral scaffolds improves subchondral bone repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ibidi.com [ibidi.com]
- 10. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 11. Cell seeding density is a critical determinant for copolymer scaffolds‐induced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and optimization of cell seeding in scaffolds by factorial design: quality by design approach for skeletal tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cityu.edu.hk [cityu.edu.hk]
- 16. mdpi.com [mdpi.com]
- 17. 3D printed strontium-doped calcium phosphate ceramic scaffold enhances early angiogenesis and promotes bone repair through the regulation of macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
reducing the setting time of strontium phosphate bone cements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium phosphate (B84403) bone cements. The focus of this guide is to address common issues related to the setting time of these biomaterials.
Troubleshooting Guide: Reducing Setting Time
Question: My strontium phosphate bone cement is setting too slowly. What are the potential causes and how can I reduce the setting time?
Answer:
A prolonged setting time in this compound bone cements can be attributed to several factors, including the formulation of the cement powder and liquid, the liquid-to-powder (L/P) ratio, the particle size of the powder components, and the mixing technique. The incorporation of strontium itself can sometimes delay the setting process.[1] Below are common causes and actionable solutions to accelerate the setting time.
Issue: Suboptimal Liquid Phase Composition
The composition of the liquid phase plays a crucial role in the hydration reaction and subsequent hardening of the cement. An inadequate concentration of accelerators can lead to a slow setting process.
Solution: Modify the liquid phase by incorporating or increasing the concentration of a setting accelerator. Phosphate-based solutions are commonly used as the liquid phase and their concentration can be adjusted to modulate the setting time.
Quantitative Data:
| Accelerator (in liquid phase) | Concentration | Initial Setting Time (min) | Final Setting Time (min) |
| Na₂HPO₄ | 0% (Distilled Water) | 18.5 - 33.8 | 26.2 - >60 |
| Na₂HPO₄ | 2% | ~23 | ~43 |
| Na₂HPO₄ | 4% | ~15 | ~25 |
| Diluted Phosphate Acid | Lower Concentration | Slower Setting | Slower Setting |
| Diluted Phosphate Acid | Higher Concentration | Faster Setting | Faster Setting |
Note: Data is compiled from studies on calcium phosphate cements and indicates general trends applicable to this compound cements.[2][3][4]
Experimental Protocol: Evaluating the Effect of Accelerators
-
Prepare Powder Phase: Synthesize or obtain the strontium-substituted calcium phosphate powder (e.g., strontium-substituted α-TCP).
-
Prepare Liquid Phases: Prepare a series of aqueous solutions with varying concentrations of the chosen accelerator (e.g., 0%, 1%, 2%, 4% Na₂HPO₄).
-
Cement Paste Preparation: For each accelerator concentration, mix the powder and liquid phases at a constant and predetermined liquid-to-powder (L/P) ratio (e.g., 0.35 mL/g).[5] Mix thoroughly with a spatula for a consistent duration (e.g., 60 seconds) to form a homogenous paste.
-
Setting Time Measurement: Immediately after mixing, measure the initial and final setting times using Gilmore or Vicat needles according to ASTM C266 standard.[5]
-
Data Analysis: Record the setting times for each accelerator concentration and analyze the trend.
Issue: High Liquid-to-Powder (L/P) Ratio
An excess of the liquid phase can dilute the reacting components, increasing the distance between powder particles and delaying the formation of the interlocking crystal network necessary for setting.[6]
Solution: Decrease the liquid-to-powder ratio. This will increase the concentration of the reactants and facilitate a faster setting reaction.
Quantitative Data:
| Liquid-to-Powder (L/P) Ratio (mL/g) | Initial Setting Time (min) | Final Setting Time (min) |
| 0.50 | 28 | 37 |
| 0.45 | 25 | 35 |
| 0.40 | 18 | 28 |
| 0.35 | 17 | 27 |
Note: This data is from a study on α-TCP and HA-based calcium phosphate cement and illustrates the general principle.[6]
Experimental Protocol: Investigating the L/P Ratio
-
Prepare Powder and Liquid Phases: Use a consistent batch of this compound powder and a standard liquid phase (e.g., 2% Na₂HPO₄ solution).
-
Vary L/P Ratios: Prepare cement pastes using a range of L/P ratios (e.g., 0.50, 0.45, 0.40, 0.35 mL/g).
-
Mixing: Ensure each paste is mixed for the same amount of time to achieve a uniform consistency.
-
Setting Time Measurement: Measure the initial and final setting times for each L/P ratio using the Gilmore needle test as per ASTM C266.[5]
-
Analysis: Plot the setting time as a function of the L/P ratio to determine the optimal ratio for the desired setting characteristics.
Issue: Large Particle Size of Powder Components
Cements with larger powder particles have a smaller specific surface area, which reduces the dissolution rate of the reactants and slows down the hydration and precipitation process, leading to a longer setting time.[7]
Solution: Reduce the particle size of the this compound powder. This can be achieved through milling or by adjusting the synthesis parameters. A smaller particle size increases the surface area available for reaction, accelerating the setting process.
Quantitative Data:
| Mean Particle Size (µm) | Initial Setting Time (min) |
| 22 | ~30 |
| 10 | ~14 |
| 4 | ~15 |
Note: The provided data is for an α-TCP based cement and demonstrates the general trend.[8]
Experimental Protocol: Assessing the Impact of Particle Size
-
Powder Preparation: Prepare or obtain this compound powders with different average particle sizes (e.g., by sieving or using different milling times).
-
Particle Size Characterization: Characterize the particle size distribution of each powder batch using a laser diffraction analyzer.
-
Cement Preparation: Prepare cement pastes from each powder batch using a constant L/P ratio and liquid phase composition.
-
Setting Time Measurement: Determine the initial and final setting times for each cement paste using a standardized method like the Gilmore needle test.[5]
-
Data Correlation: Correlate the setting times with the average particle size of the precursor powders.
Issue: Inefficient Mixing Technique
Inadequate or inconsistent mixing can lead to a non-homogenous paste, with localized areas of unreacted powder or excess liquid, which can prolong the overall setting time.
Solution: Standardize and optimize the mixing technique. Ensure thorough and vigorous mixing for a consistent duration to achieve a uniform paste. For larger batches or to minimize variability, consider using a mechanical mixer. While manual mixing is common, vacuum mixing can also influence setting times.[9]
Frequently Asked Questions (FAQs)
Q1: What is the typical range for initial and final setting times for this compound bone cements?
A1: The setting times for this compound cements can vary widely depending on the specific formulation. Generally, an initial setting time of 5 to 15 minutes and a final setting time of 15 to 45 minutes are considered clinically acceptable.[4][7]
Q2: How does the addition of strontium affect the setting time of calcium phosphate cements?
A2: The incorporation of strontium can have a dual effect. While it is added to enhance the biological properties of the cement, it can sometimes retard the setting time.[1][3] This is a critical consideration in the formulation of these biomaterials.
Q3: Can temperature influence the setting time?
A3: Yes, temperature significantly affects the setting reaction. Higher ambient temperatures will generally accelerate the hydration process and shorten the setting time.[10] It is important to conduct experiments in a temperature-controlled environment to ensure reproducible results.
Q4: What is the Gilmore needle test for measuring setting time?
A4: The Gilmore needle test is a standardized method (ASTM C266) used to determine the initial and final setting times of cement pastes. It involves applying two different weighted needles to the surface of the cement pat at regular intervals. The initial setting time is when the lighter needle no longer leaves a complete circular impression. The final setting time is when the heavier needle fails to make any impression.[5]
Q5: Are there any other additives besides phosphate salts that can be used as accelerators?
A5: Yes, other compounds can act as accelerators. For instance, the addition of calcium chloride (CaCl₂) has been shown to decrease the setting time of some calcium-based cements.[11][12] However, the biocompatibility of any additive must be carefully considered for medical applications.
Visualizing the Factors and Workflow
To better understand the relationships between different experimental parameters and the workflow for optimizing setting time, the following diagrams are provided.
Caption: Factors influencing the setting time of this compound bone cements.
Caption: Experimental workflow for reducing the setting time of bone cements.
References
- 1. Effects of various liquid-to-powder ratios on the compressive strength of calcium enriched mixture: Original research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Liquid Phase Concentration on the Setting Time and Compressive Strength of Hydroxyapatite/Bioglass Composite Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Fast-Setting Strontium-Containing Hydroxyapatite Bone Cement With a Simple Binary Powder System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. revues.imist.ma [revues.imist.ma]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. worksheets.codalab.org [worksheets.codalab.org]
- 10. bangurcement.com [bangurcement.com]
- 11. US20110308428A1 - Cement-setting-time accelerator compositions - Google Patents [patents.google.com]
- 12. The Effect of a Setting Accelerator on the Physical and Mechanical Properties of a Fast-set White Portland Cement Mixed with Nano-zirconium Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with the long-term stability of strontium phosphate implants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium phosphate (B84403) implants. The information addresses common issues related to the long-term stability and performance of these biomaterials in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the long-term degradation rate of strontium phosphate implants?
A1: The long-term degradation of this compound biomaterials is a complex process governed by several key factors:
-
Material Composition: The ratio of strontium to other ions, such as calcium, is critical. Higher strontium substitution in calcium phosphate structures can alter the material's solubility and degradation kinetics.[1][2]
-
Phase and Crystallinity: The crystalline structure of the implant plays a significant role. Amorphous (non-crystalline) phases and smaller crystals degrade more rapidly than stable, highly crystalline structures.[3] For coatings, higher crystallinity can slow down the degradation process.
-
Porosity and Surface Area: Implants with higher porosity and smaller particle sizes have a larger surface area exposed to the biological environment, which accelerates degradation and ion release.
-
Coating Integrity: For coated implants, the density, uniformity, and adhesion of the this compound layer are crucial. A well-applied coating can effectively control the degradation of a more reactive underlying substrate, such as magnesium.[4][5][6]
-
Physiological Environment: The local in vivo environment, including pH, fluid circulation, and the presence of specific proteins and cells, can significantly impact the degradation profile.
Q2: How do strontium ions released from the implant affect local tissues and bone remodeling?
A2: Strontium ions released during implant degradation have a well-documented dual effect on bone metabolism. They simultaneously stimulate bone-forming cells (osteoblasts) and inhibit bone-resorbing cells (osteoclasts).[7][8][9] This is achieved by modulating key cellular signaling pathways, such as Wnt/β-catenin, BMP-2, and Runx2.[8] Additionally, strontium can modulate the local immune response by encouraging macrophages to adopt a pro-regenerative M2 phenotype, which in turn can reduce inflammation and promote tissue healing and angiogenesis (new blood vessel formation).[10][11]
Q3: What causes poor osseointegration of this compound implants, and how can it be improved?
A3: Poor osseointegration, the failure of the implant to fuse with the surrounding bone, can be caused by several factors.[12] These include premature mechanical loading, insufficient initial stability, infection at the implant site, and a significant inflammatory response. For this compound implants specifically, an excessively rapid degradation rate can lead to a loss of mechanical integrity before sufficient bone has formed.[13]
To improve osseointegration:
-
Optimize Surface Properties: Modifying the implant surface to create nano-sized porous structures can enhance cell attachment and proliferation.[14]
-
Control Ion Release: Ensure a sustained, optimal release of strontium ions, as this promotes the desired cellular responses for bone formation.[15]
-
Prevent Infection: Maintain sterile surgical conditions, as bacterial contamination can lead to inflammation and implant failure.
-
Ensure Biocompatibility: While this compound is generally biocompatible, ensure that no cytotoxic elements are introduced during manufacturing.[16][17]
Q4: Can an excessive inflammatory response be expected after implantation?
A4: A mild, acute inflammatory response is a normal part of the healing process following any implant surgery. However, this compound implants are designed to be highly biocompatible. Studies show that strontium can inhibit the inflammatory response of macrophages and reduce the expression of pro-inflammatory factors.[11][16] A prolonged or severe inflammatory reaction is atypical and may indicate other issues such as bacterial contamination, implant instability, or an unexpectedly high degradation rate leading to a burst release of ions.[18] If a significant inflammatory response is observed, it should be investigated as a potential complication.
Troubleshooting Guides
Issue 1: Implant Degrading Faster Than Expected
Your this compound implant or coating is degrading at an accelerated rate, leading to premature loss of structural integrity.
Possible Causes:
-
High Amorphous Content: The material may have a low degree of crystallinity.
-
Inappropriate Strontium Concentration: The level of strontium substitution may be too high, increasing solubility.[1]
-
High Porosity: The implant scaffold has a highly porous structure with a large surface area.
-
Aggressive In Vitro Conditions: The pH or temperature of the degradation medium is too aggressive.[19]
Troubleshooting Steps:
-
Step 1: Characterize Material Properties:
-
Use X-ray Diffraction (XRD) to assess the crystallinity and phase composition of your implant material.
-
Use Energy-Dispersive X-ray Spectroscopy (EDS) to confirm the elemental composition and strontium content.[20]
-
-
Step 2: Review Degradation Protocol:
-
Ensure the in vitro degradation medium (e.g., Phosphate-Buffered Saline, PBS) has a physiological pH (7.4).
-
Maintain the temperature at 37°C for standard degradation studies. Accelerated tests at higher temperatures can be used for prediction but should be correlated with physiological conditions.[21][22]
-
-
Step 3: Adjust Material Synthesis:
-
Consider annealing (heat treatment) of the implant post-fabrication to increase crystallinity, which can slow degradation.
-
If synthesizing the material, adjust the strontium precursor concentration to achieve a lower, more stable substitution level.
-
Issue 2: Poor Cell Adhesion and Proliferation In Vitro
You are observing suboptimal attachment and growth of osteoblasts or other relevant cell lines on the implant surface during cell culture experiments.
Possible Causes:
-
Surface Contamination: The implant surface may be contaminated with organic residues or endotoxins.
-
Unfavorable Surface Topography: The surface may be too smooth, lacking the micro- or nano-scale features that promote cell adhesion.
-
Cytotoxic Ion Release: An initial burst release of ions from a rapidly degrading surface could reach cytotoxic levels.
-
Incorrect Cell Seeding Protocol: Inadequate cell density or poor distribution during seeding.
Troubleshooting Steps:
-
Step 1: Verify Surface Cleanliness and Sterility:
-
Ensure a thorough cleaning and sterilization protocol is used before cell seeding (e.g., ethanol (B145695) washes followed by UV irradiation or autoclaving, if the material is stable).
-
-
Step 2: Analyze Surface Morphology:
-
Use Scanning Electron Microscopy (SEM) to examine the surface topography. Surfaces with some roughness and features in the nanometer to micrometer range are often better for cell attachment.[23]
-
Consider surface modification techniques like hydrothermal treatment to create more complex surface structures.[14]
-
-
Step 3: Assess Ion Concentration in Media:
-
Measure the concentration of strontium and other ions in the cell culture medium at early time points (e.g., 24, 48, 72 hours) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Compare these values to known cytotoxic levels from the literature.
-
-
Step 4: Optimize Cell Culture Protocol:
-
Review and optimize your cell seeding density and technique to ensure an even distribution of healthy cells across the implant surface.
-
Issue 3: Mechanical Failure or Cracking of the Implant
The this compound scaffold or implant exhibits cracking or mechanical failure either during handling, implantation, or under physiological loading conditions.
Possible Causes:
-
Inherent Material Brittleness: Ceramic-based materials can be inherently brittle.
-
High Porosity: While beneficial for tissue ingrowth, high porosity can significantly compromise the mechanical strength of the scaffold.[24]
-
Rapid Degradation: Accelerated degradation can weaken the implant structure over time, leading to failure under load.[9]
-
Stress Concentrations: Sharp corners or design flaws in the implant geometry can act as points for crack initiation.
Troubleshooting Steps:
-
Step 1: Perform Mechanical Testing:
-
Conduct compressive and flexural strength tests on your implants to determine if they meet the requirements for the intended application.[25]
-
-
Step 2: Analyze Implant Microstructure:
-
Use micro-CT scanning to analyze the porosity, pore size distribution, and interconnectivity. Evaluate if the porosity level is too high for the required mechanical stability.[24]
-
-
Step 3: Refine Implant Design and Composition:
-
Modify the implant design to round sharp corners and avoid stress concentration points.
-
Consider creating a composite material, for example by incorporating a polymer phase, to improve toughness.
-
Adjust the strontium content or synthesis parameters to create a more robust crystalline structure. Studies have shown that strontium incorporation can sometimes improve compressive strength.[8]
-
Data Presentation
Table 1: Comparative Mechanical and Surface Properties of this compound Coatings
| Property | SrP on Magnesium[4] | Sr-CaP on Magnesium[23] | SrP on Ti6Al4V[17] |
| Coating Method | Not specified | Chemical Immersion | Hydrothermal Treatment |
| Adhesion Strength (MPa) | 30 ± 3 | - | - |
| Surface Roughness (Ra, µm) | 1.5 ± 0.2 | 2.5 (vs. 0.8 uncoated) | Reduced (from 419 to 218 nm)[20] |
| Coating Thickness (µm) | 50 ± 5 | - | - |
| Wettability (Contact Angle) | - | 75° (vs. 90° uncoated) | 103.6° (vs. 74.2° uncoated)[20] |
| Key Finding | Reliable coating process with consistent properties. | Coating increased roughness and wettability. | Coating reduced wettability but showed low toxicity. |
Table 2: In Vitro Degradation of Strontium-Containing Biomaterials
| Material | Degradation Medium | Duration | Weight Loss / Degradation | Reference |
| Sintered (3.8%Sr,Ca)SO₄ disc | Phosphate Buffered Saline (PBS) | 12 weeks | ~87% | [1] |
| Sintered CaSO₄ disc (Control) | Phosphate Buffered Saline (PBS) | 12 weeks | ~48% | [1] |
| 5% SMPC (Injectable Cement) | - | 35 days | 18.2% (passive degradation) | [26] |
| PCL/SrBG Composite Scaffold | 5M NaOH (Accelerated) | 7 days | Data for mass loss recorded | [27][28] |
Experimental Protocols
Protocol 1: Standardized In Vitro Degradation Study
This protocol outlines a method for assessing the long-term degradation of a this compound implant in a simulated physiological fluid.
Materials:
-
This compound implants of known weight and dimensions.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Sterile 50 mL centrifuge tubes.
-
Incubator shaker set to 37°C and 50 RPM.
-
Analytical balance, pH meter, lyophilizer (freeze-dryer).
Methodology:
-
Sample Preparation: Measure the initial dry weight (W₀) of each sterile implant.
-
Immersion: Place each implant in a centrifuge tube containing a specific volume of PBS, maintaining a consistent surface-area-to-volume ratio (e.g., 10 mm²/mL).
-
Incubation: Place the tubes in an incubator shaker at 37°C with gentle agitation.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove triplicate samples for analysis.
-
Data Collection:
-
Measure the pH of the PBS solution to monitor changes due to ion release.
-
Collect an aliquot of the PBS for ion analysis via ICP-MS.
-
-
Sample Processing: Gently rinse the retrieved implants with deionized water to remove precipitated salts.
-
Drying and Weighing: Freeze-dry the implants until a constant weight is achieved. Measure the final dry weight (Wₜ).
-
Calculation: Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] * 100.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes how to assess the cytotoxicity of the implant material by testing extracts in accordance with ISO 10993-5 standards.
Materials:
-
This compound implant material.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Osteoblast-like cells (e.g., MC3T3-E1 or Saos-2).
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Methodology:
-
Extract Preparation:
-
Incubate a sterile sample of the implant material in complete cell culture medium at a ratio of 0.2 g/mL for 24 hours at 37°C. This creates the "100% extract."
-
Prepare serial dilutions of the extract (e.g., 50%, 25%, 12.5%) using fresh culture medium.
-
-
Cell Seeding: Seed osteoblast-like cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Exposure: Remove the old medium and replace it with the prepared extracts (100%, 50%, etc.). Include a positive control (e.g., cytotoxic material) and a negative control (cells in fresh medium only).
-
Incubation: Incubate the cells with the extracts for 24 or 48 hours.
-
MTT Addition: Remove the extracts and add 50 µL of MTT solution (e.g., 1 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability remains above 70%.
Mandatory Visualizations
Caption: Signaling pathway of strontium ions on bone cells.
Caption: Troubleshooting workflow for implant failure analysis.
Caption: Experimental workflow for in vitro degradation testing.
References
- 1. Long-term in vitro degradation and in vivo evaluation of resorbable bioceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium-Substituted Calcium Orthophosphates: Structure, Stability, Morphology, and Biomedical Applications [mdpi.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Corrosion Behavior and In Vitro of Strontium-Doped Calcium Phosphate Coating on Magnesium | MDPI [mdpi.com]
- 7. Strontium-Doped Calcium Phosphate and Hydroxyapatite Granules Promote Different Inflammatory and Bone Remodelling Responses in Normal and Ovariectomised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. colgateprofessional.com [colgateprofessional.com]
- 13. From hard tissues to beyond: Progress and challenges of strontium-containing biomaterials in regenerative medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface modifications of titanium dental implants with strontium eucommia ulmoides to enhance osseointegration and suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strontium-incorporated titanium implant surface treated by hydrothermal reactions promotes early bone osseointegration in osteoporotic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Influence of this compound Coating on the Degradation of Physical Vapor Deposition Sprayed Mg Coating on Ti6Al4V Substrate to Promote Bone Tissue Healing [frontiersin.org]
- 18. Adverse Reactions of Artificial Bone Graft Substitutes: Lessons Learned From Using Tricalcium Phosphate geneX® - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. World Journal of Dentistry [wjoud.com]
- 21. Frontiers | Accelerated degradation testing impacts the degradation processes in 3D printed amorphous PLLA [frontiersin.org]
- 22. Accelerated degradation testing impacts the degradation processes in 3D printed amorphous PLLA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. impactfactor.org [impactfactor.org]
- 24. Strength reliability and in vitro degradation of three-dimensional powder printed strontium-substituted magnesium phosphate scaffolds - Publications of the IAS Fellows [repository.ias.ac.in]
- 25. Strontium(II) and mechanical loading additively augment bone formation in calcium phosphate scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. DSpace [research-repository.griffith.edu.au]
- 28. Data for accelerated degradation of calcium phosphate surface-coated polycaprolactone and polycaprolactone/bioactive glass composite scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Achieving Uniform Strontium Phosphate Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium phosphate (B84403) coatings. Our aim is to help you achieve uniform and high-quality coatings for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for creating strontium phosphate coatings?
A1: The most prevalent methods for depositing this compound coatings include electrodeposition, biomimetic coating, hydrothermal treatment, and spray pyrolysis. Each method offers unique advantages and is suited for different substrate materials and desired coating characteristics.
Q2: Why is substrate preparation crucial for achieving a uniform coating?
A2: Substrate preparation is a critical first step as it directly impacts coating adhesion and uniformity. A properly cleaned and prepared surface ensures that the coating material can bond effectively and spread evenly. Contaminants such as oils, grease, dust, or an existing oxide layer can lead to defects like peeling, cracking, and poor adhesion.[1][2]
Q3: Can post-coating treatments improve the uniformity and adhesion of this compound coatings?
A3: Yes, post-coating treatments such as annealing and hydrothermal treatment can significantly improve the properties of the coating. Annealing can enhance crystallinity and adhesion by promoting diffusion at the coating-substrate interface.[3] Hydrothermal treatments can also increase the crystallinity and density of the coating, leading to improved stability and corrosion resistance.[4]
Troubleshooting Guide: Common Coating Defects
This guide addresses common issues encountered during the deposition of this compound coatings and provides step-by-step solutions.
Issue 1: Non-uniform Coating or Patchy Coverage
-
Appearance: The coating appears uneven, with some areas of the substrate being thinly coated or completely bare.
-
Potential Causes:
-
Inadequate substrate cleaning, leaving behind contaminants that hinder coating deposition.[1][2]
-
Incorrect concentration of precursor solutions.
-
Non-optimal pH of the coating solution.[5]
-
Insufficient immersion time or deposition duration.[6]
-
For electrodeposition, improper voltage or current density.
-
For spray pyrolysis, incorrect substrate temperature or solution flow rate.
-
-
Solutions:
-
Optimize Substrate Cleaning: Implement a thorough cleaning protocol for your specific substrate. (See Experimental Protocols: Substrate Preparation).
-
Verify Solution Chemistry: Double-check the concentrations of your strontium and phosphate precursor solutions. Ensure the pH is within the optimal range for your chosen method.
-
Adjust Deposition Parameters: Systematically adjust the deposition time, temperature, voltage/current (for electrodeposition), or flow rate (for spray pyrolysis) to find the optimal conditions for uniform coverage.
-
Issue 2: Poor Adhesion, Peeling, or Flaking of the Coating
-
Appearance: The coating lifts off the substrate easily, either in flakes or as a continuous film.
-
Potential Causes:
-
Improper substrate surface preparation, leading to a weak bond between the coating and the substrate.[1][2]
-
High internal stress within the coating due to excessive thickness or rapid deposition rates.
-
Mismatch in the coefficient of thermal expansion between the coating and the substrate, especially if high-temperature processes are used.
-
Contamination of the coating solution.
-
-
Solutions:
-
Enhance Substrate Preparation: In addition to cleaning, consider surface modification techniques like acid etching or grit blasting to increase surface roughness and promote mechanical interlocking.
-
Control Coating Thickness: Reduce the deposition time or concentration of precursors to achieve a thinner, more adherent coating.
-
Optimize Deposition Rate: Slow down the rate of deposition to minimize internal stress.
-
Implement Post-Coating Annealing: A post-deposition heat treatment can relieve stress and improve adhesion.[3]
-
Issue 3: Cracking of the Coating
-
Appearance: The coating exhibits a network of fine or large cracks.
-
Potential Causes:
-
Excessive coating thickness, leading to high internal stresses that exceed the coating's tensile strength.[7]
-
Rapid drying or cooling after deposition, causing thermal shock.
-
Inappropriate solvent evaporation rate in spray pyrolysis.
-
-
Solutions:
-
Reduce Coating Thickness: Adjust deposition parameters to produce a thinner coating.
-
Control Drying/Cooling Rate: Allow the coated substrate to cool down slowly and evenly.
-
Optimize Spray Pyrolysis Parameters: Adjust the solvent composition and substrate temperature to control the evaporation rate.
-
Experimental Protocols
Substrate Preparation (General Protocol)
A thorough cleaning protocol is essential for achieving a uniform coating. The following is a general guide; specific steps may vary depending on the substrate material.
-
Degreasing: Ultrasonically clean the substrate in acetone (B3395972) for 15 minutes to remove organic contaminants.[8]
-
Rinsing: Rinse thoroughly with deionized water.
-
Alkaline Cleaning: Immerse the substrate in a 5M NaOH solution at 60°C for 1 hour to remove any residual grease and to activate the surface.
-
Final Rinsing: Rinse again with deionized water and dry in a stream of nitrogen gas.[8]
Electrodeposition of this compound
-
Prepare the Electrolyte Solution: Dissolve strontium chloride (SrCl₂) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) in deionized water to the desired concentrations. Adjust the pH of the solution, typically to between 4 and 6.
-
Set up the Electrochemical Cell: Use a two-electrode setup with the substrate as the working electrode (cathode) and a platinum mesh as the counter electrode (anode).
-
Deposition: Immerse the electrodes in the electrolyte and apply a constant voltage or current density. The deposition is typically carried out at a temperature between 60°C and 80°C for 30 to 60 minutes.
-
Post-Treatment: After deposition, rinse the coated substrate with deionized water and dry it. A subsequent hydrothermal treatment or annealing may be performed to improve crystallinity and adhesion.
Biomimetic Coating
-
Prepare Simulated Body Fluid (SBF): Prepare a modified SBF solution containing strontium ions. A common formulation involves mixing two solutions, one containing NaCl, NaKHCO₃, KCl, K₂HPO₄·3H₂O, MgCl₂·6H₂O, and Na₂SO₄, and the other containing NaCl and SrCl₂.[1]
-
Immersion: Immerse the prepared substrate in the modified SBF solution. The process is typically carried out at 37°C with gentle agitation for a period ranging from several hours to several days.[1]
-
Rinsing and Drying: After the desired immersion time, remove the substrate, rinse it gently with deionized water, and allow it to dry at room temperature.
Quantitative Data Summary
| Method | Parameter | Typical Range | Notes |
| Electrodeposition | Voltage | 1-5 V | Can be applied potentiostatically or galvanostatically. |
| Current Density | 1-10 mA/cm² | Higher current densities can lead to thicker but more stressed coatings. | |
| Temperature | 60-80°C | Higher temperatures can increase reaction rates and crystallinity. | |
| pH | 4-6 | pH affects the phosphate species in the solution and the coating composition. | |
| Precursor Concentration | 0.02-0.1 M | Higher concentrations can increase the deposition rate. | |
| Biomimetic Coating | Temperature | 36.5-37°C | Mimics physiological conditions.[1] |
| pH | 7.4 | Maintained to mimic the pH of blood plasma.[1] | |
| Immersion Time | 7-14 days | Longer immersion times generally lead to thicker coatings.[1] | |
| Hydrothermal Treatment | Temperature | 80-200°C | Higher temperatures promote the formation of more crystalline phases.[4] |
| Time | 30 minutes - 24 hours | Duration depends on the desired coating thickness and crystallinity.[4] | |
| Precursor Concentration | 0.06 - 0.1 M | Example: 0.1 M Sr(NO₃)₂ and 0.06 M NH₄H₂PO₄.[4] | |
| Spray Pyrolysis | Substrate Temperature | 300-500°C | Affects solvent evaporation and precursor decomposition. |
| Solution Flow Rate | 1-10 mL/min | Influences droplet size and deposition rate. | |
| Precursor Concentration | 0.05-0.2 M | Affects the thickness and morphology of the resulting film. |
Visualizations
Caption: General experimental workflow for this compound coatings.
Caption: Troubleshooting workflow for common this compound coating defects.
References
- 1. msmetal.co.uk [msmetal.co.uk]
- 2. theprotechgroup.com [theprotechgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphating equipment producer-Hebei Ruisite Precision Technology Co., Ltd [electroplatingmachines.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Substrate Cleaning [utep.edu]
influence of calcination temperature on strontium phosphate crystallinity
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the synthesis of strontium phosphate (B84403), focusing on the critical influence of calcination temperature on the material's crystallinity and phase purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing the calcination temperature on strontium phosphate?
Increasing the calcination temperature generally leads to an increase in the crystallinity and crystallite size of this compound.[1][2] At lower temperatures (e.g., 500°C), synthesized powders may be amorphous or poorly crystalline.[1] As the temperature rises towards 900°C and higher, X-ray Diffraction (XRD) patterns show sharper and more intense peaks, which corresponds to higher mineral crystallinity and particle growth.[1][3]
Q2: What crystalline phases of this compound can be expected after calcination?
The resulting phases depend heavily on the precursor materials and synthesis method. Common phases include strontium hydroxyapatite (B223615) (Sr₁₀(PO₄)₆(OH)₂), trithis compound (Sr₃(PO₄)₂), and dibasic this compound (SrHPO₄).[2][3][4] In strontium-substituted calcium phosphate systems, phases like β-tricalcium phosphate (β-TCP) and α-tricalcium phosphate (α-TCP) are also observed.[5][6]
Q3: How does calcination temperature influence phase transitions in this compound compounds?
Calcination temperature is a critical parameter for controlling phase composition. For instance, increasing the annealing temperature can promote the dehydration of strontium hydroxyapatite, leading to an increased content of the trithis compound (Sr₃(PO₄)₂) crystal phase in the composite material.[2] In strontium-doped calcium systems, temperature governs the transformation between β-TCP and α-TCP phases, which occurs at high temperatures (above 1120°C).[5]
Q4: What is a typical temperature range for calcining this compound?
The calcination temperature range is broad and depends on the desired final product. For synthesizing strontium-doped hydroxyapatite nanopowders, temperatures between 600°C and 900°C have been used to achieve increasing crystallinity.[1] For solid-state reactions to produce this compound, temperatures can range from 900°C to 1200°C.[7] Some specific phase transformations, such as those involving α-TCP, may require temperatures as high as 1450-1500°C.[5][8]
Q5: Can strontium be substituted into other phosphate structures, and how does temperature affect this?
Yes, strontium can readily substitute for calcium in calcium phosphate structures like hydroxyapatite and β-TCP due to their similar ionic radii and charge.[6][9] Calcination at high temperatures (e.g., 1000°C) is often necessary to drive this substitution and facilitate the phase transformation from hydroxyapatite to β-TCP.[6] The extent of strontium substitution can influence the stability of the resulting crystal structure and the lattice parameters.[5][10][11]
Troubleshooting Guides
Problem: The final product is amorphous or has very low crystallinity after calcination.
| Possible Cause | Suggested Solution |
| Insufficient Calcination Temperature: The temperature was not high enough to induce crystallization. | Increase the calcination temperature in increments (e.g., 100°C). For strontium-doped hydroxyapatite, temperatures above 600°C are needed to initiate crystallization.[1] |
| Inadequate Calcination Time: The holding time at the peak temperature was too short. | Increase the duration of the calcination hold time, typically ranging from 2 to 12 hours, to ensure the reaction goes to completion.[7] |
| Presence of Impurities: Precursors may contain impurities that inhibit crystal growth. | Use high-purity precursor materials. Verify the stoichiometry of your reactants. |
| Rapid Heating/Cooling: Very fast heating or cooling rates can sometimes lead to amorphous phases. | Program the furnace for a slower, controlled heating and cooling rate (e.g., 5°C/min).[6] |
Problem: X-ray diffraction (XRD) shows the presence of unwanted secondary phases.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry: The molar ratio of strontium (or calcium) to phosphate in the precursors is incorrect. | Carefully calculate and weigh stoichiometric amounts of precursors. For solid-state reactions, ensure thorough mixing in a mortar and pestle or ball mill.[7] |
| Inappropriate pH during Synthesis: For wet chemical precipitation, the pH can dictate the phosphate species that forms. | Control and maintain the pH of the reaction mixture. Different phases of dibasic this compound (α-SrHPO₄ and β-SrHPO₄) precipitate at different pH ranges and temperatures.[12] |
| Uncontrolled Phase Transformation: The calcination temperature may be too high, causing decomposition or transformation into an undesired phase. | Adjust the calcination temperature. For example, an increase in temperature can cause the decomposition of hydroxyapatite into trithis compound.[2] Review the phase diagram if available. |
| Reaction Atmosphere: The atmosphere (e.g., air, inert gas) can influence the final stoichiometry.[7] | Conduct the calcination in a controlled atmosphere if specific phases are sensitive to oxidation or other reactions with air. |
Problem: The calcined powder is highly agglomerated and difficult to process.
| Possible Cause | Suggested Solution |
| Sintering at High Temperatures: High calcination temperatures can cause particles to fuse together (sintering), leading to hard agglomerates. | Use the minimum calcination temperature required to achieve the desired crystallinity. Consider a two-step calcination process with an intermediate grinding step. |
| Lack of Dispersants in Synthesis: During wet chemical synthesis, particles can agglomerate as they precipitate. | Add a surfactant or dispersant, such as polyethylene (B3416737) glycol, to the precursor solution to prevent agglomeration during precipitation.[6] |
| Inefficient Post-Calcination Grinding: The method used to grind the calcined cake is not effective. | After cooling, grind the resulting solid using a mortar and pestle or a ball mill to obtain a fine, homogeneous powder.[7] |
Data Presentation
Table 1: Effect of Calcination Temperature on this compound and Related Compounds
| Material System | Calcination Temperature (°C) | Key Observations | Average Crystallite/Particle Size | Reference |
| 10 wt% Strontium-doped Hydroxyapatite (SrHA) | 500 | Amorphous state | Highly agglomerated spheres | [1] |
| 10 wt% Strontium-doped Hydroxyapatite (SrHA) | 600-800 | Becoming crystalline | - | [1] |
| 10 wt% Strontium-doped Hydroxyapatite (SrHA) | 900 | Increased crystallinity and particle growth | Primary particles: 30-50 nm | [1] |
| Eu³⁺-doped Sr-Hydroxyapatite / Trithis compound Composite | 750 | Crystalline composite of SrHAp and Sr₃(PO₄)₂ | ~100 nm | [2] |
| Eu³⁺-doped Sr-Hydroxyapatite / Trithis compound Composite | 850 | Increased content of Sr₃(PO₄)₂ phase | ~131 nm | [2] |
| Eu³⁺-doped Sr-Hydroxyapatite / Trithis compound Composite | 950 | Further increase in Sr₃(PO₄)₂ phase content | ~173 nm | [2] |
| Strontium-doped Calcium Polyphosphate (SCPP) | 700 | β-CPP phase identified | 2.33 µm (grain size) | [9] |
| Strontium-doped Calcium Polyphosphate (SCPP) | 900 | β-CPP phase, increased density and grain size | - | [9] |
Experimental Protocols
Protocol 1: Solid-State Synthesis and Calcination of this compound
This protocol describes a common method for synthesizing crystalline this compound from solid precursors.
-
Precursor Selection & Mixing:
-
Calcination Procedure:
-
Transfer the mixed powder into a high-purity alumina (B75360) or porcelain crucible.
-
Place the crucible in a programmable muffle furnace.
-
Set the furnace program with a controlled heating rate (e.g., 5°C/minute) to the target temperature (e.g., 900°C - 1200°C).[7]
-
Hold at the target temperature for a specified duration (e.g., 3-5 hours) to allow the reaction to complete.[2][3]
-
Program a controlled cooling rate (e.g., 5°C/minute) back to room temperature.
-
-
Post-Calcination Processing:
-
Once cooled, remove the crucible from the furnace.
-
The resulting solid cake may be agglomerated. Grind the material using a mortar and pestle or ball mill to obtain a fine, uniform powder suitable for characterization.[7]
-
Protocol 2: Characterization by X-ray Diffraction (XRD)
XRD is the fundamental technique for identifying crystalline phases and evaluating the degree of crystallinity.
-
Sample Preparation:
-
Ensure the calcined this compound powder is finely ground and homogeneous.
-
Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim to prevent errors in peak positions.
-
-
Instrument Setup and Data Collection:
-
Use a powder diffractometer with a common radiation source, such as Cu Kα (λ ≈ 0.154 nm).[3]
-
Set the instrument parameters. A typical scan might include:
-
-
Data Analysis:
-
Phase Identification: Compare the experimental XRD pattern (peak positions and relative intensities) with standard diffraction patterns from a database like the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).[5]
-
Crystallinity Assessment: Qualitatively assess crystallinity by observing the peak sharpness. Sharp, well-defined peaks indicate high crystallinity, while broad humps suggest an amorphous or poorly crystalline material.[1][3]
-
Crystallite Size Estimation: The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Influence of temperature on this compound properties.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Composite Designed to Red-Emission at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ceramics-silikaty.cz [ceramics-silikaty.cz]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. US3113835A - Method for producing this compound - Google Patents [patents.google.com]
overcoming difficulties in strontium phosphate characterization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with strontium phosphate (B84403).
Section 1: Synthesis and Morphology
This section addresses common issues encountered during the synthesis of strontium phosphate, which often impact subsequent characterization results.
Frequently Asked Questions (FAQs)
Q1: My synthesis is not reproducible. Why are the particle size and morphology inconsistent between batches?
A1: Reproducibility issues in this compound synthesis often stem from minor variations in reaction conditions. The final particle size and morphology are highly dependent on the synthesis method.[1] Key parameters to control strictly include:
-
pH of the reaction mixture: The pH should be carefully maintained at the desired level (e.g., between 7 and 9 for wet chemical precipitation).[1]
-
Rate of precursor addition: A slow, controlled addition of the phosphate solution to the strontium solution under constant stirring is crucial for uniform particle formation.[1]
-
Temperature: The reaction temperature is a critical parameter. For instance, in the preparation of SrHPO₄, temperatures of 40°C or higher are required for the alpha form, while temperatures below 25°C yield the beta form.[2]
-
Stirring speed: Vigorous and consistent stirring ensures a homogenous reaction environment.
-
Aging time: Allowing the precipitate to age in the mother solution can influence crystallinity and phase purity.
Q2: How can I control the morphology of the synthesized this compound?
A2: The choice of synthesis method is the primary determinant of particle morphology.[1]
-
Wet Chemical Precipitation: This method typically yields spherical or irregular nanoparticles, often in the 50-200 nm range.[1]
-
Hydrothermal Synthesis: This technique can produce more defined structures like nanorods and nanowires.[1]
-
Solid-State Reaction: This high-temperature method generally results in large, irregular micro-sized particles or agglomerates.[1]
Experimental Workflow & Troubleshooting
The following diagram outlines a typical wet chemical precipitation workflow and key decision points for troubleshooting morphology issues.
Caption: Workflow for wet chemical synthesis of this compound with troubleshooting steps.
Section 2: X-Ray Diffraction (XRD) Analysis
XRD is a primary technique for phase identification and crystallinity assessment.[1]
Frequently Asked Questions (FAQs)
Q1: My XRD peaks are very broad. What does this indicate and how can I fix it?
A1: Broad diffraction peaks typically indicate either very small crystallite size (nanoscale particles) or low crystallinity (amorphous content).[1][3]
-
Small Crystallites: If you synthesized nanoparticles, this is expected. The crystallite size can be estimated using the Scherrer equation.[1]
-
Low Crystallinity: This can result from rapid precipitation or insufficient aging/heating. To improve crystallinity, you can try increasing the aging time of the precipitate in the mother liquor or applying a post-synthesis heat treatment (calcination).
Q2: I see multiple phases in my XRD pattern. How do I identify them and achieve a pure phase?
A2: The presence of multiple crystalline phases is common. To identify them, you must compare your diffraction pattern with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).[1] For example, you may see peaks for Strontium Hydroxyapatite (Sr-HAp) alongside β-Trithis compound (β-TSP).[1] Achieving phase purity requires precise control over synthesis conditions, particularly the Ca/P (or Sr/P) ratio, pH, and temperature.[4]
Q3: My XRD peaks are shifted compared to the database standard. Why?
A3: A shift in peak positions can indicate lattice strain or ionic substitution. For example, substituting strontium for calcium in a β-tricalcium phosphate (β-TCP) structure causes a linear increase in lattice constants and a shift of peaks to lower 2θ values due to the larger ionic radius of Sr²⁺.[5][6]
Data Presentation: Common XRD Peaks
The following table summarizes typical 2θ positions for common this compound phases.
| 2θ (°) | Crystal Plane | This compound Phase | Reference |
| ~25.9 | (202) | Strontium Hydroxyapatite (Sr-HAp) | [1] |
| ~31.8 | (211) | Strontium Hydroxyapatite (Sr-HAp) | [1] |
| ~32.2 | (112) | Strontium Hydroxyapatite (Sr-HAp) | [1] |
| ~32.9 | (300) | Strontium Hydroxyapatite (Sr-HAp) | [1] |
| ~27.8 | (0210) | β-Trithis compound (β-TSP) | [1] |
| ~31.0 | (214) | β-Trithis compound (β-TSP) | [1] |
Detailed Protocol: XRD Sample Preparation and Analysis
-
Sample Preparation: Place a small amount of the dried this compound powder onto a zero-background sample holder. Gently flatten the surface with a clean glass slide to ensure a uniform and level surface for X-ray exposure.[1]
-
Data Acquisition: Irradiate the sample with monochromatic X-rays (commonly Cu Kα) over a desired 2θ range (e.g., 20-60°). The intensity of the diffracted X-rays is recorded by a detector.[1]
-
Data Analysis: Compare the resulting diffraction pattern with standard JCPDS database files to identify the crystalline phases present.[1] Use software to subtract background, identify peak positions, and calculate crystallite size if desired.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common issues in XRD analysis of this compound.
Section 3: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups present in the material, confirming the presence of phosphate and hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: What are the key FTIR peaks I should look for in this compound?
A1: The primary peaks are associated with the phosphate (PO₄³⁻) group. You should look for P-O stretching and O-P-O bending vibrations. The presence of structural OH groups (in hydroxyapatite) or adsorbed water can also be identified.[1][3]
Q2: My FTIR spectrum shows a very broad band around 3400 cm⁻¹ and a peak around 1630 cm⁻¹. What are these?
A2: These are characteristic of water. The broad band around 3400-3500 cm⁻¹ corresponds to the stretching vibrations of H-O-H from adsorbed water, while the peak near 1630 cm⁻¹ is from H-O-H bending vibrations.[3] To minimize this, ensure your sample is thoroughly dried before analysis.
Q3: The phosphate peaks in my spectrum seem to be shifted. What could cause this?
A3: Similar to XRD, peak shifts in FTIR can be caused by ionic substitution. Incorporating strontium into a calcium phosphate lattice can cause a general shift of infrared absorption bands towards lower wavenumbers.[5][6] This shift provides further evidence of successful substitution.
Data Presentation: Characteristic FTIR Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |
| ~3572 | Stretching | Structural OH⁻ | [3][7] |
| ~3440 & ~1632 | Stretching & Bending | Adsorbed H₂O | [8] |
| ~1090, ~1040 | Asymmetric Stretching (ν₃) | Phosphate (PO₄³⁻) | [1][7] |
| ~960 | Symmetric Stretching (ν₁) | Phosphate (PO₄³⁻) | [1][5] |
| ~603, ~565 | O-P-O Bending (ν₄) | Phosphate (PO₄³⁻) | [1] |
| ~633 | Libration | Structural OH⁻ | [3][7] |
Section 4: Scanning Electron Microscopy (SEM) Analysis
SEM is used to visualize the surface morphology and particle size of the synthesized powder.[1]
Frequently Asked Questions (FAQs)
Q1: My SEM images are blurry and distorted, and the image drifts. What is happening?
A1: This is likely due to "charging." this compound is a non-conductive (insulating) material. When the electron beam scans the surface, electrons accumulate, causing electrostatic repulsion that distorts the beam and leads to poor image quality.[1]
Q2: How do I prevent charging during SEM analysis of this compound?
A2: To prevent charging, you must make the sample surface conductive. The standard method is to coat the sample with a thin layer of a conductive material like gold, carbon, or platinum.[1][9] This is done using a sputter coater. Applying conductive carbon tape or paint to mount the sample to the aluminum stub is also crucial.[9]
Q3: My particles appear highly agglomerated in the SEM image. Is this their true state?
A3: It can be, but sample preparation can also induce agglomeration. When preparing a powder sample, dispersing it properly is key. Simply placing a clump of powder on the stub can hide the true morphology of individual particles. For a better view, try gently dusting the powder onto the conductive tape and removing the excess with a puff of dry air.[9] Using a particle disperser unit provides the most even distribution.
Detailed Protocol: SEM Sample Preparation
-
Mounting: Place a double-sided conductive carbon sticker onto a standard aluminum SEM stub.[9]
-
Dispersion: Carefully place a small amount of the dry this compound powder onto the sticker. To break up loose agglomerates, you can gently tap the side of the stub.[9] For a more uniform dispersion, lightly press the stub into a bed of the powder and then use a gentle stream of compressed dry air to blow away excess, loose particles.[9]
-
Coating: Place the stub into a sputter coater. Coat the sample with a thin (e.g., 5-10 nm) layer of a conductive material such as gold or a gold-palladium alloy.[1] This coating dissipates the charge from the electron beam.
-
Imaging: Secure the coated stub in the SEM sample holder and load it into the microscope. Begin imaging at low magnification to find a representative area before zooming in for high-resolution images.
Decision Diagram for SEM Sample Prep
Caption: Decision-making process for preparing non-conductive this compound for SEM.
Section 5: Dissolution Testing
For drug development professionals, dissolution testing is a critical quality control and product performance test.
Frequently Asked Questions (FAQs)
Q1: My dissolution results are lower than expected and highly variable. What are the common causes?
A1: Understated or variable dissolution results can stem from multiple factors.[10]
-
Medium Preparation: Errors in preparing the dissolution medium are common. This includes incorrect weighing of buffer salts (e.g., not accounting for hydrated forms of phosphate salts) or improper pH adjustment.[11]
-
Drug Substance Properties: The physicochemical properties of the this compound itself, such as particle size, crystallinity, and polymorphism, can significantly impact the dissolution rate.[10] Different crystalline forms can have different solubilities.
-
Equipment and Setup: Issues like excessive vibration, incorrect paddle/basket height, or worn-out vessels can introduce variability.[12]
-
Filtering: The choice of filter is critical. If the filter adsorbs the dissolved drug or gets clogged, it can lead to artificially low results.[12]
Q2: The drug substance seems to be degrading in the dissolution medium. How can I address this?
A2: Drug degradation in the dissolution medium is a significant issue, often due to pH instability or reactions with medium components like surfactants.[11]
-
Medium Selection: First, ensure the pH of the medium is one where the drug is stable.
-
Rapid Analysis: If stability is limited, develop a rapid analytical finish (e.g., a fast HPLC method) and keep samples refrigerated immediately after collection to minimize degradation before analysis.[13]
-
Surfactant Issues: Impurities in surfactants can sometimes accelerate degradation.[11] Test different grades or suppliers of the surfactant if this is suspected.
Q3: Can components of the dissolution medium interact with my formulation?
A3: Yes. For example, surfactants like sodium lauryl sulfate (B86663) (SLS) can form insoluble complexes with some drugs, hindering rather than helping dissolution.[11] It is important to screen for such interactions during method development.
Troubleshooting Guide: Low Dissolution Results
Caption: Systematic troubleshooting guide for investigating low dissolution test results.
References
- 1. benchchem.com [benchchem.com]
- 2. US3113835A - Method for producing this compound - Google Patents [patents.google.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Strategies to Enhance Porosity in Strontium Phosphate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the fabrication of strontium phosphate (B84403) scaffolds. Our goal is to equip researchers with the necessary information to optimize scaffold porosity for enhanced bone tissue engineering outcomes.
Troubleshooting Guide: Common Issues in Scaffold Fabrication
This guide addresses prevalent problems faced during the experimental process of creating porous strontium phosphate scaffolds, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Porosity | Insufficient porogen (e.g., salt, paraffin) concentration. | Increase the porogen-to-scaffold material ratio.[1] |
| Incomplete porogen removal. | Extend the leaching duration and/or increase the frequency of the leaching medium exchange.[1] | |
| Excessive sintering temperature or time leading to densification. | Optimize the sintering profile by reducing the temperature or duration.[1] | |
| Poor Pore Interconnectivity | Inadequate fusion of porogen particles. | For particle leaching methods, ensure close contact between porogen particles. Consider a porogen fusion step where particles are partially fused before adding the scaffold material.[1] |
| Non-uniform mixing of porogen and scaffold material. | Ensure homogenous mixing of the porogen and the this compound slurry or powder. | |
| In 3D printing, the designed pore channels are too narrow or blocked. | Revise the 3D model to feature larger and more open pore structures. Ensure the printing nozzle is not clogged.[1] | |
| Irregular or Inconsistent Pore Size | Wide size distribution of the porogen particles. | Use sieved porogens to obtain a narrow and consistent particle size range.[1] |
| In gas foaming, uncontrolled bubble nucleation and growth. | Adjust the pressure, temperature, and depressurization rate to control gas bubble formation.[1] | |
| Low Mechanical Strength | High porosity leading to thin struts. | A balance must be struck between porosity and mechanical strength.[1] Consider a hierarchical pore structure or reinforcing the scaffold with a biocompatible polymer. |
| Incomplete sintering leading to weak bonds between particles. | Increase sintering temperature or time, while carefully monitoring for excessive densification that could reduce porosity.[1] | |
| Large, irregular pores acting as stress concentration points. | Aim for more uniform and rounded pore shapes by controlling the porogen shape and size. | |
| Residual Porogen Contamination | Incomplete leaching process. | Extend the duration of the leaching process and use analytical techniques (e.g., spectroscopy) to confirm the complete removal of the porogen.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound scaffold porosity.
1. What are the most common methods to create pores in this compound scaffolds?
The primary methods for inducing porosity in this compound scaffolds include:
-
Particle Leaching: A widely used technique where porogen particles (like sodium chloride) are mixed with the scaffold material. After the scaffold is formed, the porogens are leached out, leaving behind a porous structure. The size and amount of the porogen particles control the pore size and porosity, respectively.
-
Gas Foaming: This method involves introducing a gas into the scaffold-forming mixture. The gas creates bubbles, which, upon solidification of the scaffold, result in pores. The porosity can be controlled by adjusting the pressure and the amount of gas-forming agent.[2][3]
-
Freeze-Drying (Lyophilization): In this technique, a suspension of the scaffold material is frozen, and then the solvent is removed by sublimation under vacuum. This process creates a highly porous and interconnected structure. The cooling rate during freezing can influence the pore size and morphology.[4][5][6][7][8]
-
3D Printing: Additive manufacturing techniques, such as direct ink writing or selective laser sintering, offer precise control over the scaffold's architecture, allowing for the creation of complex and interconnected pore networks with predefined porosity and pore sizes.[9][10][11][12][13]
2. How does the choice of porogen affect the final scaffold properties in the particle leaching method?
The characteristics of the porogen significantly influence the resulting scaffold's architecture. The size of the porogen particles directly dictates the pore size of the scaffold.[1] The shape of the porogen will also be mirrored in the resulting pores. The concentration of the porogen determines the overall porosity of the scaffold. A higher porogen-to-material ratio will result in a more porous structure, but this can also compromise the mechanical strength of the scaffold.
3. What is the optimal pore size for bone tissue engineering applications?
While there is no single "optimal" pore size, a general consensus in the literature suggests that pores in the range of 100-500 µm are favorable for bone regeneration. Pores larger than 300 µm are often cited as beneficial for enhancing new bone formation and vascularization. Smaller pores can facilitate cell attachment, while larger, interconnected pores are crucial for cell migration, nutrient transport, and waste removal.
4. How does sintering temperature impact the porosity and mechanical strength of ceramic scaffolds?
Sintering is a critical step that affects the final properties of ceramic scaffolds. Increasing the sintering temperature generally leads to increased density and grain size, which can decrease the overall porosity and reduce microporosity within the pore walls. This typically results in improved mechanical strength up to a certain point. However, excessive sintering can lead to significant shrinkage and a reduction in the desired porosity.
5. Can the porosity of 3D printed scaffolds be controlled?
Yes, 3D printing offers excellent control over scaffold porosity. By designing a computer-aided design (CAD) model, researchers can precisely define the internal architecture, including the pore size, shape, and interconnectivity. This allows for the fabrication of scaffolds with a gradient of porosity or complex, patient-specific geometries.[9][10][11][12][13]
Data Presentation: Quantitative Analysis of Porosity and Mechanical Properties
The following tables summarize quantitative data from various studies, providing a comparative overview of how different fabrication parameters influence the porosity and compressive strength of strontium-containing phosphate scaffolds.
Table 1: Effect of Fabrication Method on Porosity and Compressive Strength
| Fabrication Method | Porogen/Method Detail | Porosity (%) | Pore Size (µm) | Compressive Strength (MPa) | Reference |
| Particle Leaching | NaCl particles | 70-90 | 200-500 | 1-5 | [14] |
| Gas Foaming | Sodium Borohydride | ~85 | 100-300 | 0.5-2 | [2][3] |
| Freeze-Drying | Ice crystal sublimation | 80-95 | 50-250 | 0.2-1.5 | [4][6] |
| 3D Printing | Direct Ink Writing | 50-70 | 300-800 | 5-15 | [10][13] |
Table 2: Influence of Sintering Temperature on Strontium-Doped Calcium Polyphosphate Properties
| Sintering Temperature (°C) | Density (g/cm³) | Grain Size (µm) | Degradation (Weight Loss % after 45 days) |
| 700 | 2.46 | 2.33 | Lower |
| 900 | 2.60 | 4.46 | 11.2 |
Source: Adapted from data on Strontium-Doped Calcium Polyphosphate Bioceramics.
Experimental Protocols
Protocol 1: Scaffold Fabrication via Particle Leaching
-
Porogen Preparation: Sieve sodium chloride (NaCl) particles to achieve the desired size range (e.g., 200-400 µm).
-
Slurry Formation: Prepare a slurry by mixing this compound powder with a suitable binder solution (e.g., polyvinyl alcohol in deionized water).
-
Mixing: Thoroughly mix the sieved NaCl porogen with the this compound slurry at a predetermined weight ratio to achieve the target porosity.
-
Casting: Cast the resulting paste into a mold of the desired shape and size.
-
Drying: Allow the cast scaffold to air dry completely to remove the solvent.
-
Sintering: Place the dried scaffold in a high-temperature furnace. Ramp the temperature to burn out the binder and then increase to the final sintering temperature (e.g., 1100-1300°C) to fuse the ceramic particles. The specific temperature and duration will influence the final mechanical properties.
-
Leaching: Immerse the sintered scaffold in deionized water for an extended period (e.g., 48-72 hours), changing the water periodically to ensure complete leaching of the NaCl porogen.
-
Final Drying: Dry the porous scaffold in an oven or by freeze-drying.
Protocol 2: Porosity Measurement using the Archimedes Method
-
Dry Weight: Measure the mass of the dry scaffold (W_d).
-
Immersion: Immerse the scaffold in a liquid of known density (ρ_l), such as ethanol (B145695) or water, and apply a vacuum to ensure all pores are filled with the liquid.
-
Suspended Weight: Measure the weight of the scaffold while it is suspended in the liquid (W_s).
-
Saturated Weight: Remove the scaffold from the liquid and quickly blot the surface to remove excess liquid, then measure its weight (W_w).
-
Calculation: The total porosity (ε) can be calculated using the following formula: ε (%) = [(W_w - W_d) / (W_w - W_s)] * 100
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Influenced by Strontium in Bone Regeneration
Strontium ions released from the scaffold can modulate key signaling pathways involved in bone formation and resorption.
Caption: Strontium signaling pathways in bone cells.
Experimental Workflow for Porous Scaffold Fabrication and Characterization
The following diagram illustrates a typical workflow for the fabrication and characterization of porous this compound scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Step Gas Foaming Strategy for Constructing Strontium Nanoparticle Decorated 3D Scaffolds: a New Platform for Repairing Critical Bone Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fabrication of gelatin-strontium substituted calcium phosphate scaffolds with unidirectional pores for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 3D Printed Osteoblast–Alginate/Collagen Hydrogels Promote Survival, Proliferation and Mineralization at Low Doses of Strontium Calcium Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3D printing of strontium-enriched biphasic calcium phosphate scaffolds for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3D printed strontium-doped calcium phosphate ceramic scaffold enhances early angiogenesis and promotes bone repair through the regulation of macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fabrication of Porous Scaffolds with a Controllable Microstructure and Mechanical Properties by Porogen Fusion Technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Strontium Phosphate vs. Hydroxyapatite: A Comparative Guide for Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals
The selection of biomaterials is a critical determinant in the success of bone regeneration strategies. Among the myriad of options, calcium phosphate-based ceramics, particularly hydroxyapatite (B223615) (HA), have long been considered the gold standard due to their chemical similarity to the mineral phase of bone. However, the incorporation of therapeutic ions has given rise to a new generation of bioactive materials, with strontium phosphate (B84403) (SrP) emerging as a promising alternative. This guide provides an objective comparison of strontium phosphate and hydroxyapatite, focusing on their performance in bone regeneration, supported by experimental data.
At a Glance: Key Performance Indicators
| Performance Metric | This compound | Hydroxyapatite | Key Findings |
| Osteogenic Differentiation | Generally enhanced | Effective baseline | Strontium substitution in HA significantly increases Alkaline Phosphatase (ALP) activity and the expression of osteogenic markers like RUNX2, BSP, and OCN.[1][2][3][4] |
| Cell Proliferation | Promotes proliferation | Supports proliferation | Strontium-containing materials have been shown to enhance the proliferation of pre-osteoblastic cells and bone marrow stromal cells.[3][5] |
| Osteoclast Inhibition | Inhibits osteoclast activity | Minimal direct effect | Strontium can suppress osteoclast formation and activity by downregulating the RANKL/RANK/OPG signaling pathway.[1][5][6][7] |
| Angiogenesis | Promotes angiogenesis | Limited angiogenic properties | Strontium has been shown to up-regulate the expression of angiogenic factors such as VEGF and ANG-1.[5][8][9][10] |
| Biocompatibility | High | High | Both materials exhibit excellent biocompatibility, supporting cell attachment and viability.[11][12][13] |
| In Vivo Bone Formation | Enhanced new bone formation | Effective bone formation | In vivo studies in rodent and rabbit models have demonstrated that strontium-doped calcium phosphates lead to greater new bone formation compared to pure hydroxyapatite.[14][15][16][17][18] |
| Mechanical Properties | Can improve compressive strength | Good baseline | The incorporation of strontium into calcium phosphate scaffolds can enhance their compressive modulus.[19][20] |
Delving Deeper: Signaling Pathways
The regenerative capacity of these biomaterials is intrinsically linked to their interaction with cellular signaling pathways that govern bone metabolism.
Hydroxyapatite primarily promotes osteogenesis by activating pathways conducive to osteoblast differentiation and matrix deposition. Key signaling cascades involved include:
-
Wnt/β-catenin Pathway: HA can mediate the Wnt signaling pathway, leading to the nuclear translocation of β-catenin and the subsequent expression of osteogenic genes.[21][22]
-
Bone Morphogenetic Protein (BMP) Pathway: HA has been shown to induce osteoblastic differentiation through the BMP signaling pathway.[22][23]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The ERK and p38 MAPK pathways are also implicated in HA-induced cellular regulation in osteoblasts.[22][23][24]
-
FAK/Akt Pathway: Activation of the FAK/Akt signaling pathway by HA nanoparticles has been shown to promote the formation and mineralization of the bone matrix.[25]
Hydroxyapatite-induced osteogenic signaling pathways.
This compound exhibits a dual action, not only promoting bone formation but also inhibiting bone resorption. This is achieved through the modulation of several key signaling pathways:
-
Calcium-Sensing Receptor (CaSR): Strontium acts as an agonist for the CaSR, a key regulator of calcium homeostasis, which in turn activates downstream signaling cascades in both osteoblasts and osteoclasts.[1][6][7]
-
Wnt/β-catenin Pathway: Strontium activates the canonical Wnt/β-catenin pathway, promoting the proliferation and differentiation of osteoblasts.[1][5][7]
-
RANKL/RANK/OPG Pathway: Strontium inhibits osteoclastogenesis by downregulating the RANKL/RANK signaling pathway, a critical regulator of osteoclast formation and activity.[1][5][6][7]
-
MAPK Pathway: The MAPK signaling pathway is also activated by strontium, contributing to its pro-osteogenic effects.[1]
Dual action of this compound on bone cells.
Experimental Protocols: A Methodological Overview
The following outlines typical methodologies employed in the comparative evaluation of this compound and hydroxyapatite for bone regeneration.
In Vitro Osteoblast Proliferation and Differentiation Assay
Workflow for in vitro osteogenic assessment.
-
Scaffold Preparation: Scaffolds of both this compound and hydroxyapatite are fabricated with controlled porosity and surface characteristics.
-
Cell Culture: Pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary bone marrow stromal cells are seeded onto the scaffolds.
-
Osteogenic Induction: The cell-seeded scaffolds are cultured in an osteogenic differentiation medium, typically containing ascorbic acid, β-glycerophosphate, and dexamethasone.
-
Cell Proliferation Assay: At defined time points (e.g., 1, 4, and 7 days), cell viability and proliferation are quantified using assays such as the MTT or MTS assay.[3]
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured at various time points (e.g., 7 and 14 days) using a colorimetric assay.[2][3][26]
-
Gene Expression Analysis: The expression levels of key osteogenic genes (e.g., RUNX2, Osterix, Collagen I, Osteopontin, Osteocalcin) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[2][4]
-
Mineralization Assay: The deposition of a mineralized matrix by the differentiated osteoblasts is visualized and quantified using Alizarin Red S staining.
In Vivo Bone Defect Model
-
Animal Model: A critical-sized bone defect is surgically created in an animal model, commonly in the calvaria or femur of rats or rabbits.[14][15][16][18][19]
-
Implantation: The bone defects are filled with either this compound or hydroxyapatite scaffolds. A control group with an empty defect is also included.
-
Post-Operative Monitoring: The animals are monitored for a predetermined period (e.g., 4, 8, or 12 weeks).
-
Imaging Analysis: New bone formation within the defect site is periodically assessed using non-invasive imaging techniques such as micro-computed tomography (micro-CT).
-
Histological Analysis: At the end of the study period, the animals are euthanized, and the defect sites are harvested for histological analysis. The tissue sections are stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to visualize new bone formation, tissue integration, and the inflammatory response.
-
Histomorphometric Analysis: Quantitative analysis of the histological sections is performed to measure parameters such as new bone area and bone-implant contact.
Conclusion
Both this compound and hydroxyapatite are highly effective biomaterials for bone regeneration. While hydroxyapatite provides a solid foundation for osteoconduction, the incorporation of strontium imparts a significant therapeutic advantage. This compound not only enhances osteoblast activity but also actively suppresses osteoclast-mediated bone resorption, creating a more favorable net balance for bone formation. Furthermore, the pro-angiogenic properties of strontium address a critical aspect of tissue regeneration. For researchers and drug development professionals, strontium-releasing calcium phosphate biomaterials represent a promising platform for the development of next-generation orthopedic and dental implants with enhanced regenerative capabilities. The choice between these materials will ultimately depend on the specific clinical application and the desired therapeutic outcome.
References
- 1. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteogenic Potential of Nano-Hydroxyapatite and Strontium-Substituted Nano-Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium-Substituted Hydroxyapatite Stimulates Osteogenesis on Poly(Propylene Fumarate) Nanocomposite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strontium-doped hydroxyapatite and its role in osteogenesis and angiogenesis | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 10. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. In Vivo Evaluation of the Effects of B-Doped Strontium Apatite Nanoparticles Produced by Hydrothermal Method on Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of the Addition of Strontium on the Biological Response to Calcium Phosphate Biomaterials: A Systematic Review [mdpi.com]
- 15. Strontium-Doped Calcium Phosphate and Hydroxyapatite Granules Promote Different Inflammatory and Bone Remodelling Responses in Normal and Ovariectomised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Biomimetic mineralized strontium-doped hydroxyapatite on porous poly(l-lactic acid) scaffolds for bone defect repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - ProQuest [proquest.com]
- 23. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Evaluation of fluorohydroxyapatite/strontium coating on titanium implants fabricated by hydrothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Strontium Phosphate and Calcium Phosphate for Biomedical Applications
At a Glance: Strontium Phosphate (B84403) vs. Calcium Phosphate
| Feature | Strontium Phosphate (Sr-doped CaP) | Calcium Phosphate (CaP) | Key Advantage of Strontium |
| Biocompatibility | Excellent, non-cytotoxic at optimal concentrations.[1][2] | Excellent, widely considered the standard for biocompatibility. | Strontium ions can enhance cell adhesion and proliferation.[2][3] |
| Biodegradability | Higher dissolution rate compared to pure CaP.[4][5] | Dissolution rate is dependent on the specific phase (e.g., TCP dissolves faster than HA). | Faster degradation can be beneficial for matching the rate of new bone formation.[6] |
| Osteoconductivity | Excellent, provides a scaffold for bone growth. | Excellent, the foundational property of CaP biomaterials. | Strontium enhances osteoblast differentiation and new bone formation.[1][6] |
| Osteoinductivity | Possesses osteoinductive properties by stimulating osteogenic differentiation.[1][7] | Generally considered osteoconductive, with limited osteoinductive potential. | Strontium actively stimulates key signaling pathways (e.g., Wnt/β-catenin) to promote bone formation.[1] |
| Drug Delivery | pH-responsive nature allows for targeted intracellular release of therapeutics.[4] | Biocompatible carrier for various drugs and biomolecules. | Enhanced cellular uptake may improve the efficiency of drug and gene delivery. |
Quantitative Performance Comparison
The incorporation of strontium into the calcium phosphate lattice directly influences its physicochemical and biological properties. The following tables summarize quantitative data from comparative studies.
Table 1: Mechanical and Physicochemical Properties
| Property | Strontium-Modified Calcium Phosphate Cement (SMPC) | Calcium Phosphate Cement (CPC) | Reference |
| Compressive Strength | 6.00 ± 0.74 MPa (5% Sr-silicate) | Lower than 5% SMPC | [2] |
| Injectability | Increased with 5% and 10% Sr-silicate | Lower than 5% and 10% SMPC | [2] |
| Setting Time | Shorter than CPC | Longer than SMPC | [2] |
| Dissolution Rate | Increases with higher strontium content | Lower than Sr-doped counterparts | [5] |
Table 2: In Vitro Cellular Response
| Assay | Strontium-Doped Calcium Phosphate | Pure Calcium Phosphate | Reference |
| Cell Viability (MTT Assay) | Non-cytotoxic, may enhance proliferation at optimal doses.[1][2] | Non-cytotoxic. | [1][2] |
| Osteoblast Adhesion | Significantly more attached cells on Sr- and P-incorporated surfaces.[8] | Fewer attached cells compared to Sr-doped surfaces.[8] | |
| Alkaline Phosphatase (ALP) Activity | Significantly increased ALP activity.[2][9] | Baseline ALP activity. | [2][9] |
| Osteogenic Gene Expression (RUNX2, BMP2) | Significantly upregulated expression.[9] | Lower expression levels.[9] |
Table 3: In Vivo Bone Regeneration (Meta-Analysis Data)
| Outcome | Effect of Strontium-Doped CaP vs. Pure CaP | Reference |
| New Bone Formation (NBF) | Overall effect: 2.25 (95% CI 1.61–2.90, p < 0.00001) | [6][10] |
| Bone Volume/Tissue Volume (BV/TV) | Overall effect: 1.42 (95% CI 0.65–2.18, p = 0.0003) | [6][10] |
| Remaining Material (RM) | Overall effect: -2.26 (95% CI −4.02 to −0.50, p = 0.0009) | [6][10] |
Signaling Pathways in Bone Regeneration
The enhanced osteogenic potential of this compound is attributed to the dual action of strontium ions on bone cells. Strontium simultaneously stimulates bone-forming osteoblasts and inhibits bone-resorbing osteoclasts. This is achieved through the activation of key signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the comparison of this compound and calcium phosphate.
Synthesis of Strontium-Doped Calcium Phosphate Nanoparticles
This protocol describes a wet chemical precipitation method for synthesizing strontium-doped calcium phosphate nanoparticles.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plates
-
Osteoblast-like cells (e.g., MC3T3-E1)
-
Material extracts (prepared by incubating the material in culture medium)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Remove the culture medium and replace it with the prepared material extracts (e.g., undiluted, 1:2, 1:4 dilutions). Include a positive control (e.g., phenol-containing medium) and a negative control (fresh culture medium).
-
Incubate for 24, 48, and 72 hours.
-
After each time point, remove the extracts and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Osteogenic Differentiation Assessment (Alkaline Phosphatase Activity)
Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation. Its activity can be quantified to assess the osteogenic potential of a biomaterial.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
ALP reaction buffer (e.g., Tris-HCl)
-
Cell lysis buffer (e.g., Triton X-100 based)
-
Osteoblast-like cells
-
Material scaffolds or extracts
Protocol:
-
Culture cells on the test materials (or with extracts) in an osteogenic medium for 7 and 14 days.
-
At each time point, wash the cells with PBS and lyse the cells with lysis buffer.
-
Transfer the cell lysate to a new plate.
-
Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm.
-
Quantify the total protein content of the cell lysates (e.g., using a BCA assay) for normalization.
-
Express ALP activity as units per milligram of total protein.
In Vivo Bone Regeneration Study (Rabbit Femur Defect Model)
This model is commonly used to evaluate the in vivo performance of bone graft substitutes.
Protocol:
-
Animal Model: Use skeletally mature New Zealand White rabbits.
-
Surgical Procedure:
-
Anesthetize the rabbit and prepare the surgical site on the lateral aspect of the distal femur.
-
Create a critical-sized defect (e.g., 6 mm diameter, 10 mm depth) in the femoral condyle.
-
Implant the this compound or calcium phosphate granules/scaffolds into the defect. An empty defect can serve as a control.
-
-
Post-operative Care: Provide appropriate analgesics and monitor the animals.
-
Evaluation Time Points: Euthanize animals at predefined time points (e.g., 4, 8, and 12 weeks).
-
Analysis:
-
Micro-CT Analysis: Scan the explanted femurs to quantify new bone volume (BV), tissue volume (TV), and other morphometric parameters.
-
Histological Analysis: Embed the specimens, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize new bone formation, material degradation, and cellular response.
-
Conclusion
The evidence strongly suggests that this compound represents a significant advancement over traditional calcium phosphate biomaterials. The incorporation of strontium enhances several key properties, most notably by accelerating bone regeneration through the dual-action of promoting osteoblast activity and inhibiting osteoclast function. While pure calcium phosphate remains a reliable and biocompatible option, strontium-doped formulations offer a superior bioactive material for applications in orthopedics, dentistry, and drug delivery, where rapid and robust bone healing is paramount. The choice between these materials will ultimately depend on the specific clinical application and the desired degradation kinetics and biological response.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison study of biomimetic strontium-doped calcium phosphate coatings by electrochemical deposition and air plasma spray: morphology, composition and bioactive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of strontium ions substitution on gene delivery related properties of calcium phosphate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of strontium ions on growth and dissolution of hydroxyapatite and on bone mineral detection [pubmed.ncbi.nlm.nih.gov]
- 6. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Calcium Phosphate‐Coated and Strontium‐Incorporated Mesoporous Silica Nanoparticles Can Effectively Induce Osteogenic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Performance of Strontium Phosphate Biomaterials: A Comparative Guide to Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of strontium phosphate (B84403) biomaterials synthesized via various methods. Strontium-based biomaterials are at the forefront of bone regeneration research due to their dual-action mechanism: promoting bone formation while inhibiting resorption. The synthesis method significantly influences the physicochemical properties and, consequently, the in vivo biological performance of these materials. This document summarizes key experimental data, details in vivo protocols, and illustrates relevant biological pathways to aid in the selection and development of optimal strontium phosphate-based therapies for bone regeneration. While much of the existing in vivo research has focused on strontium-doped calcium phosphate biomaterials, the findings offer valuable insights into the performance of this compound.
Data Summary: In Vivo Performance of this compound Biomaterials
The following table summarizes quantitative data from various in vivo studies, comparing key performance indicators of this compound and strontium-doped calcium phosphate biomaterials prepared by different synthesis methods.
| Synthesis Method | Biomaterial | Animal Model | Defect Model | Time Point | New Bone Formation (%) | Bone Volume/Tissue Volume (BV/TV) (%) | Material Remaining (%) | Citation |
| Co-precipitation | Strontium-doped Calcium Phosphate Cement | New Zealand White Rabbit | Lateral condyle defect (6mm diameter, 7mm depth) | 4 weeks | Significantly higher than blank control | - | - | [1] |
| 12 weeks | Significantly higher than blank control | - | - | [1] | ||||
| 24 weeks | Significantly higher than blank control | - | - | [1] | ||||
| Hydrothermal | Boron-doped Strontium Apatite Nanoparticles | Rat | Tibia defect | - | Higher than control | - | - | [2] |
| Fluoridated Strontium Apatite Nanoparticles | Rat | Tibia defect | - | Higher than control, dose-dependent on fluorine | - | - | [3] | |
| Biomimetic | Strontium-Substituted Calcium Phosphate Coating | - | - | - | - | - | - | [4] |
| Solid-State Reaction | Strontium-Modified Calcium Phosphate Cement | Sprague-Dawley Rat (Ovariectomized) | Femoral condylar defect | - | Higher than CPC group | - | - | [5] |
| Strontium-Containing Calcium Phosphate Cement | Sprague-Dawley Rat (Ovariectomized) | Distal femoral metaphysis defect | 6 months | Faster osseointegration and more new bone formation than CPC | - | - | [6][7] |
Key Signaling Pathways in Strontium-Mediated Osteogenesis
Strontium ions released from phosphate-based biomaterials influence key signaling pathways within bone cells to promote osteogenesis and inhibit osteoclast activity. The Wnt/β-catenin pathway is a critical mediator of these effects. Strontium has been shown to stimulate the expression of β-catenin both in vitro and in vivo, leading to enhanced osteogenic differentiation of mesenchymal stem cells and increased bone formation.[8] Other signaling pathways implicated in strontium's mechanism of action include the activation of MAPK ERK1/2 and the modulation of the RANKL/OPG axis.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Evaluation of the Effects of B-Doped Strontium Apatite Nanoparticles Produced by Hydrothermal Method on Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Strontium enhances osseointegration of calcium phosphate cement: a histomorphometric pilot study in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium enhances osseointegration of calcium phosphate cement: a histomorphometric pilot study in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of the Addition of Strontium on the Biological Response to Calcium Phosphate Biomaterials: A Systematic Review | MDPI [mdpi.com]
A Comparative Guide to the Biocompatibility of Strontium Phosphate Following ISO 10993 Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of strontium phosphate (B84403) with other common calcium phosphate-based biomaterials, namely Hydroxyapatite (B223615) (HA) and Beta-Tricalcium Phosphate (β-TCP). The evaluation is based on the internationally recognized ISO 10993 standards for the biological evaluation of medical devices. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the biocompatibility testing workflow and associated biological pathways to aid in material selection and device development.
Data Presentation: Comparative Biocompatibility Assessment
The following table summarizes the biocompatibility of strontium phosphate in comparison to hydroxyapatite and β-TCP, based on key ISO 10993 endpoints. Data is compiled from multiple in vitro and in vivo studies.
| ISO 10993 Endpoint | Test | This compound (SrP) / Sr-doped Calcium Phosphate | Hydroxyapatite (HA) | Beta-Tricalcium Phosphate (β-TCP) |
| ISO 10993-5: Cytotoxicity | Elution Test (MTT Assay) | Cell viability > 90% with extracts. No cytotoxic potential.[1] | Cell viability > 90% with extracts. Considered non-cytotoxic.[2] | Cell viability > 85% with extracts. Generally non-cytotoxic, but can be influenced by degradation rate. |
| ISO 10993-10: Skin Sensitization | Guinea Pig Maximization Test (GPMT) | Non-sensitizing. No signs of erythema or edema observed. | Non-sensitizing. Well-established biocompatible control material. | Non-sensitizing. |
| ISO 10993-10: Irritation | Intracutaneous Reactivity Test | Non-irritant. No significant difference in tissue reaction compared to negative control. | Non-irritant. Minimal to no tissue irritation. | Non-irritant. |
| ISO 10993-6: Implantation | In vivo bone implantation (rabbit/rat model) | Excellent biocompatibility with enhanced bone formation and integration.[1][3] No adverse inflammatory responses. | Good biocompatibility and osteoconductivity. Forms a direct bond with bone. | Biocompatible and biodegradable. Shows good bone regeneration. |
| Osteogenic Potential | Alkaline Phosphatase (ALP) Activity & Gene Expression | Significantly enhances osteoblast proliferation and differentiation.[4] | Supports osteoblast adhesion and proliferation. | Promotes osteoblast activity. |
Experimental Protocols
Detailed methodologies for key biocompatibility tests are provided below. These protocols are based on the ISO 10993 standards and common practices in biomaterial evaluation.
ISO 10993-5: In Vitro Cytotoxicity - Elution Test (MTT Assay)
-
Sample Preparation: this compound, hydroxyapatite, and β-TCP materials are sterilized. Extracts are prepared by incubating the materials in a cell culture medium (e.g., MEM) at 37°C for 24 hours, following the guidelines of ISO 10993-12.
-
Cell Culture: L929 mouse fibroblast cells (or a relevant osteoblastic cell line) are seeded in 96-well plates and incubated at 37°C in a humidified 5% CO2 atmosphere until a sub-confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the material extracts. Negative (culture medium only) and positive (e.g., organotin-stabilized PVC) controls are included. The cells are incubated for another 24 hours.
-
MTT Assay: The extract medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Quantification: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at 570 nm. Cell viability is calculated as a percentage relative to the negative control. A material is considered non-cytotoxic if the cell viability is greater than 70%.[5]
ISO 10993-10: Skin Sensitization - Guinea Pig Maximization Test (GPMT)
-
Induction Phase: Healthy, young adult albino guinea pigs are used. On day 0, three pairs of intradermal injections are made on the shaved dorsal region of each animal in the test group: Freund's Complete Adjuvant (FCA) emulsified with water, the test article extract, and the test article extract emulsified with FCA. The control group receives similar injections without the test article. On day 7, the test article extract is applied topically to the injection sites and covered with an occlusive patch for 48 hours.
-
Challenge Phase: On day 21, a challenge patch with the test article extract is applied to a naive area on the flank of both test and control animals for 24 hours.
-
Observation and Scoring: The challenge sites are observed at 24 and 48 hours after patch removal for signs of erythema and edema. The reactions are scored on a scale of 0 (no reaction) to 3 (intense erythema and swelling). A material is considered non-sensitizing if the incidence and severity of skin reactions in the test group are not significantly different from the control group.[6]
ISO 10993-6: Implantation with Histopathology
-
Surgical Implantation: The sterile test material (this compound) and control materials (e.g., hydroxyapatite) are implanted into a suitable animal model, typically in the paravertebral muscle or femur of rabbits or rats.[3][7] The implantation sites are chosen to be relevant to the intended clinical application.[8][9]
-
Implantation Periods: Animals are observed for specific time periods, such as 1, 4, and 12 weeks, to evaluate both short-term and long-term tissue responses.[7][8]
-
Macroscopic and Microscopic Evaluation: At the end of each period, the animals are euthanized, and the implantation sites are examined macroscopically. The implanted material and surrounding tissue are then excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic histopathological evaluation.
-
Histopathological Analysis: A pathologist evaluates the tissue response, scoring for inflammation, fibrosis, necrosis, and material degradation. The local effects are evaluated by comparing the tissue response caused by the test sample to that of the control materials.[9][10]
Mandatory Visualizations
ISO 10993 Biocompatibility Testing Workflow for Bone Graft Materials
Caption: ISO 10993 biocompatibility testing workflow for bone graft materials.
Signaling Pathways in Osteoblast Response to Strontium
Caption: Signaling pathways activated by strontium in osteoblasts.
References
- 1. journal.rniito.org [journal.rniito.org]
- 2. scielo.br [scielo.br]
- 3. Bone Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 4. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mddionline.com [mddionline.com]
- 6. mddionline.com [mddionline.com]
- 7. mddionline.com [mddionline.com]
- 8. What is Implantation Testing? A Guide to ISO 10993-6 [nikoopharmed.com]
- 9. mdcpp.com [mdcpp.com]
- 10. Comparative Evaluation of Biocompatibility Data from the Subcutaneous and the Calvaria Implantation Model of a Novel Bone Substitute Block | In Vivo [iv.iiarjournals.org]
A Head-to-Head Comparison of Wet Precipitation and Hydrothermal Synthesis for Nanoparticle Production
For researchers, scientists, and drug development professionals, the choice of synthesis method is a critical determinant of the final properties and performance of nanoparticles. Wet precipitation and hydrothermal synthesis are two of the most common bottom-up approaches for producing a wide array of nanomaterials. This guide provides an objective, data-driven comparison of these methods to aid in the selection of the most suitable technique for specific research and development needs.
Performance and Properties: A Quantitative Comparison
The selection between wet precipitation and hydrothermal synthesis often hinges on the desired characteristics of the resulting nanoparticles. Key performance indicators include particle size, size distribution, crystallinity, and purity.
| Feature | Wet Precipitation | Hydrothermal Synthesis | Supporting Experimental Data |
| Particle Size Control | Poorer control; size can be influenced by pH, temperature, and reactant concentration, but achieving high uniformity is challenging.[1][2] | Superior and precise control over particle size by adjusting temperature, pressure, and reaction time.[1][3] | For Fe3O4 nanoparticles, the co-precipitation method resulted in an average diameter of 100nm (SEM), while the hydrothermal method produced particles with a mean diameter of approximately 17.12 ± 4.65 nm (TEM).[4] |
| Particle Morphology | Often produces spherical particles, but can also result in rods and flakes depending on pH.[4][5] | Highly flexible; allows for the synthesis of various morphologies like rods, wires, and complex structures. Hydrothermally produced hydroxyapatite (B223615) (HA) particles exhibited a well-defined rod-like morphology.[6] | In one study, wet precipitation of hydroxyapatite at pH 9 yielded spherical particles (30-50 nm), while at pH 10, flakes of ~150 nm were observed.[5] Hydrothermally synthesized HA particles showed a rod-like morphology with lengths up to 300 nm.[6] |
| Crystallinity | Generally results in lower crystallinity, sometimes producing amorphous or semi-crystalline products.[1][2] | Yields products with high crystallinity and greater crystal order due to the high temperature and pressure conditions.[1][3] | In a comparative study, hydroxyapatite (HA) powder produced via the hydrothermal method exhibited a higher degree of crystallinity (44.2% - 51.0%) compared to the 25.8% crystallinity of HA synthesized via the precipitation method.[7] |
| Purity & Contamination | Higher possibility of contamination from the chemical precursors and by-products used in the process.[2] | Reduced chance of contamination due to the reaction occurring in a closed system (autoclave).[1] | Sol-gel derived hydroxyapatite (a wet chemical route) showed a minor amount of second-phase calcium carbonate, while the hydrothermal powder showed only peaks due to hydroxyapatite.[6] |
| Reaction Time | Generally a simple and fast process.[1] | Typically a longer and more time-consuming process, often requiring many hours (e.g., 18-24 hours).[1][3] | Hydrothermal reactions for metal oxides are often performed for 18 to 24 hours.[3] |
| Process Complexity | Simple, does not require complex equipment, and can be performed at room temperature or low temperatures.[1][5] | Requires specialized and expensive equipment, specifically a high-pressure, high-temperature autoclave.[1][3][8] | The process is carried out in a sealed container at temperatures typically ranging from 100 to 250°C.[3] |
| Cost-Effectiveness | Cost-effective and more suitable for large-scale mass production due to simple setup and high yield.[1][2] | Higher cost associated with the need for specialized autoclave equipment and higher energy consumption.[1] | Wet chemical precipitation is noted for its cost-effectiveness and suitability for large-scale production.[5] The hydrothermal method's need for expensive autoclaves is a primary disadvantage.[3] |
| Yield | Capable of producing a large amount of nanoparticles by controlling the conditions.[1] | Widely used for large-scale production due to high-yield nanoparticle production.[9] | The co-precipitation method allows for obtaining a large amount of nanoparticles.[1] |
Experimental Protocols
Below are generalized experimental methodologies for synthesizing nanoparticles using both wet precipitation and hydrothermal methods. These protocols provide a foundational understanding of the procedural steps involved.
Wet Precipitation Synthesis of Zinc Oxide (ZnO) Nanoparticles
This protocol describes a direct precipitation method for synthesizing ZnO nanoparticles.[10]
-
Precursor Preparation: Prepare a 0.2 M aqueous solution of zinc nitrate (B79036) (Zn(NO₃)₂·6H₂O) and a 0.4 M aqueous solution of potassium hydroxide (B78521) (KOH) using deionized water.
-
Precipitation: Slowly add the KOH solution dropwise into the zinc nitrate solution at room temperature under vigorous and continuous stirring. The addition of the precipitating agent (KOH) will result in the formation of a white suspension of zinc hydroxide.
-
Aging: Allow the suspension to age for a period (e.g., 2 hours) to ensure complete precipitation.
-
Washing: Centrifuge the precipitate to separate it from the supernatant. Wash the collected precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted ions and impurities.
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 60-80°C) until all the solvent has evaporated.
-
Calcination: Calcine the dried powder at a higher temperature (e.g., 400-500°C) for several hours. This step converts the zinc hydroxide precipitate into crystalline ZnO nanoparticles.
-
Characterization: The final product can be characterized using techniques such as UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).[10]
Hydrothermal Synthesis of Copper (Cu) Nanoparticles
This protocol outlines a procedure for the hydrothermal synthesis of Cu nanoparticles from a copper formate (B1220265) precursor.[11]
-
Precursor Preparation: Prepare a 0.1 M solution by dissolving copper(II) formate tetrahydrate in distilled water.
-
Autoclave Setup: Transfer the prepared precursor solution into a Teflon-lined stainless-steel autoclave. The autoclave is a specialized vessel designed to withstand high pressure and temperature.[8]
-
Sealing and Heating: Seal the autoclave tightly. Place the sealed autoclave inside an oven and heat it to the desired reaction temperature (e.g., 140-180°C).[3] The temperature is maintained for a specific duration, typically ranging from several hours to a full day (e.g., 18-24 hours).[3]
-
Cooling: After the reaction time is complete, turn off the oven and allow the autoclave to cool down naturally to room temperature. Caution: Do not open the autoclave while it is hot and under pressure.
-
Product Collection: Once cooled, carefully open the autoclave and collect the product.
-
Washing: The collected nanoparticles are then washed multiple times to remove any residual reactants or by-products. This is typically done by centrifuging the product with deionized water and then with a solvent like absolute ethanol.[3]
-
Drying: Dry the final washed product in an oven at a low temperature (e.g., 60°C) to obtain the nanoparticle powder.
-
Characterization: Characterize the synthesized nanoparticles to determine their properties. For instance, in-situ synchrotron X-ray diffraction can be used to study the reaction pathway and intermediate phases.[11]
Visualizing the Synthesis Workflows
The following diagrams, generated using DOT language, illustrate the logical flow of each synthesis process.
Caption: Experimental workflow for the wet precipitation synthesis method.
Caption: Experimental workflow for the hydrothermal synthesis method.
Conclusion
Both wet precipitation and hydrothermal synthesis are powerful techniques for nanoparticle fabrication, each with a distinct profile of advantages and disadvantages.
-
Wet Precipitation is a straightforward, rapid, and cost-effective method ideal for large-scale production where stringent control over particle size and crystallinity is not the primary concern.[1][5] Its simplicity makes it highly accessible.
-
Hydrothermal Synthesis excels in producing nanoparticles with high crystallinity, uniform size, and controlled morphology.[1][3] It is the preferred method when the quality and stability of the nanoparticles are critical, such as in biomedical applications like targeted drug delivery and MRI imaging, despite its higher cost and complexity.[1]
The choice between these two methods will ultimately be guided by the specific application, the required nanoparticle characteristics, and the available resources. For applications demanding high uniformity and crystallinity, the investment in hydrothermal equipment and time is justified. Conversely, for applications where high yield and low cost are paramount, wet precipitation offers a compelling alternative.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dspace.zu.edu.ly [dspace.zu.edu.ly]
- 5. Wet chemical synthesis of nanocrystalline hydroxyapatite flakes: effect of pH and sintering temperature on structural and morphological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Hydrothermal and Sol-Gel Synthesis of Nano-Particulate Hydroxyapatite by Characterisation at the Bulk and Particle Level [scirp.org]
- 7. Synthesis and Characterization of Nano-Hydroxyapatite Obtained from Eggshell via the Hydrothermal Process and the Precipitation Method [mdpi.com]
- 8. Hydrothermal Synthesis Method For Nanoparticle - AntsLAB [antslab.in]
- 9. View of COMPARISON STUDY BETWEEN HYDROTHERMAL AND COPRECIPITATION METHOD FOR GREEN SYNTHESIZE OF MAGNETIC SILVER NANOPARTICLES [journals.iium.edu.my]
- 10. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
Evaluating the Antimicrobial Properties of Silver-Doped Strontium Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens has spurred significant research into novel antimicrobial materials. Among these, silver-doped strontium phosphate (B84403) composites have garnered considerable attention for their potential in biomedical applications, owing to their dual functionality of promoting bone regeneration and combating microbial infections. This guide provides an objective comparison of the antimicrobial performance of silver-doped strontium phosphate with other alternatives, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Efficacy
The antimicrobial activity of silver-doped this compound and other materials is primarily attributed to the release of cytotoxic ions, such as Ag⁺, which can disrupt bacterial cell membranes, interfere with DNA replication, and inactivate essential proteins.[1][2][3] The effectiveness of these materials is often quantified by measuring the zone of inhibition (ZOI) and the minimum inhibitory concentration (MIC).
Below is a summary of quantitative data from various studies, showcasing the antimicrobial performance of silver-doped materials against common pathogenic bacteria.
| Material Composition | Target Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Reduction (%) | Reference |
| Silver-doped Strontium Calcium Silicate (B1173343) | Escherichia coli | 19 | Not Reported | Not Reported | [4] |
| Silver-doped Strontium Calcium Silicate | Staphylococcus aureus | 19.3 | Not Reported | Not Reported | [4] |
| Silver-doped Mesoporous Bioactive Glass (Ag-Sr MBGNs) | Staphylococcus carnosus | Significant Inhibition | Not Reported | Strong antibacterial effect | [5][6] |
| Silver-doped Mesoporous Bioactive Glass (Ag-Sr MBGNs) | Escherichia coli | Significant Inhibition | Not Reported | Strong antibacterial effect, 100% eradication with 5.75 mol% Ag | [5][6][7] |
| Silver-doped Phosphate-Based Glass (3 mol% Ag) | Staphylococcus aureus | Not Reported | Bactericidal | Significant growth rate decrease | [8] |
| Silver-doped Phosphate-Based Glass (3 mol% Ag) | Escherichia coli | Not Reported | Bactericidal | Significant growth rate decrease | [8] |
| Silver Nanoparticles | Escherichia coli | Not Reported | 85 | Not Reported | [9] |
| Silver Nanoparticles | Staphylococcus aureus | Not Reported | 625 (mg/mL) | 99.9% kill rate at MBC | [10][11] |
| Silver Nitrate (in combination with Strontium Acetate) | Aggregatibacter actinomycetemcomitans | Not Reported | 0.5 (with 2.5 mg/mL SrAc) | >99% | [12] |
| Platinum-doped Silver Nanoparticles (Pt₂-AgNPs) | Pseudomonas aeruginosa | Not Reported | Lower than undoped AgNPs | Enhanced inhibitory effect | [13] |
Experimental Protocols
The synthesis and evaluation of antimicrobial properties of these materials involve a series of well-defined experimental procedures. Understanding these protocols is crucial for interpreting the data and replicating the findings.
Synthesis of Silver-Doped this compound Silicate Apatite (Solid-State Reaction)
A common method for synthesizing silver-doped strontium phosphosilicate is through a high-temperature solid-state reaction.[14][15]
-
Precursor Mixing: Stoichiometric amounts of precursor powders (e.g., strontium carbonate, silica, and silver nitrate) are intimately mixed.
-
Calcination: The mixture is heated at a high temperature (e.g., 800°C) for a specified duration to induce a solid-state reaction and form the desired apatite structure.
-
Characterization: The resulting powder is characterized using techniques like X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the phase formation and crystal structure.[14]
Antimicrobial Activity Assessment (Colony Forming Unit Method)
The quantitative evaluation of antibacterial properties is often performed using the Colony Forming Unit (CFU) method.[14][15]
-
Bacterial Culture: A standardized suspension of the target bacteria (e.g., S. aureus or E. coli) is prepared.
-
Incubation: The bacterial suspension is brought into contact with the synthesized antimicrobial material (e.g., silver-doped this compound powder) and incubated under controlled conditions (e.g., 37°C for 24 hours).
-
Serial Dilution and Plating: After incubation, the suspension is serially diluted and plated on a suitable agar (B569324) medium.
-
CFU Counting: The plates are incubated to allow bacterial growth, and the number of visible colonies is counted to determine the number of viable bacteria. The reduction in CFU compared to a control group (without the antimicrobial material) indicates the material's efficacy.
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Workflow for the synthesis and characterization of silver-doped this compound.
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Proposed antimicrobial mechanism of silver ions.
Concluding Remarks
Silver-doped this compound materials demonstrate significant antimicrobial efficacy against a broad spectrum of bacteria, including common pathogens like E. coli and S. aureus. The release of silver ions is a key factor in their bactericidal action. When compared to other silver-containing biomaterials, the performance is often comparable, with the added benefit of strontium's known osteoinductive properties, making them particularly attractive for orthopedic and dental applications.[16][17][18] The choice of an appropriate antimicrobial agent will ultimately depend on the specific application, considering factors such as required antimicrobial potency, biocompatibility, and the desired material properties. Further research focusing on in-vivo studies and long-term efficacy is essential to fully realize the clinical potential of these promising biomaterials.
References
- 1. journals.asm.org [journals.asm.org]
- 2. escolifesciences.com [escolifesciences.com]
- 3. Effect of Silver Content on the Structure and Antibacterial Activity of Silver-Doped Phosphate-Based Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthesis and Characterization of Silver–Strontium (Ag-Sr)-Doped Mesoporous Bioactive Glass Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial and In Vitro Bioactivity Studies of Silver-Doped, Cerium-Doped, and Silver–Cerium Co-Doped 80S Mesoporous Bioactive Glass Particles via Spray Pyrolysis | MDPI [mdpi.com]
- 8. Antimicrobial effect of silver-doped phosphate-based glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and antibiofilm effects of silver nanoparticles against the uropathogen Escherichia coli U12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Antimicrobial efficacy of platinum-doped silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | New strontium-based coatings show activity against pathogenic bacteria in spine infection [frontiersin.org]
- 17. Synthesis and Antimicrobial Analysis of High Surface Area Strontium-Substituted Calcium Phosphate Nanostructures for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Competitive Surface Colonization of Antibacterial and Bioactive Materials Doped with Strontium and/or Silver Ions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Bone Regeneration: A Comparative Analysis of Strontium Release from Diverse Biomaterials
For researchers, scientists, and drug development professionals, the localized delivery of therapeutic ions represents a significant leap forward in regenerative medicine. Strontium, a potent bone-anabolic and anti-catabolic agent, has emerged as a key player in this field. Its controlled release from various biomaterial matrices can stimulate bone formation and inhibit resorption, offering a targeted approach to bone regeneration. This guide provides a cross-study analysis of strontium release kinetics from three primary matrices: hydrogels, calcium phosphate (B84403) cements (CPCs), and bioactive glasses, supported by experimental data and detailed methodologies.
This comparative guide synthesizes data from multiple studies to provide a clear overview of how different material properties and experimental conditions influence the rate and duration of strontium release. Understanding these kinetics is crucial for designing biomaterials that can deliver a sustained and therapeutic dose of strontium to the site of bone injury or defect.
Quantitative Analysis of Strontium Release
The following tables summarize the quantitative data on strontium release from different matrices, highlighting key parameters such as the cumulative release percentage, release rate, and the kinetic models that best describe the release profile.
Table 1: Strontium Release from Hydrogel Matrices
| Hydrogel Type | Strontium Loading | Release Medium | Time Points | Cumulative Release (%) | Release Rate | Release Kinetics Model | Reference |
| Alginate (High M) | Crosslinked with SrCl₂ | Cell Culture Medium | Up to 28 days | Steady and sustained release | Biologically relevant magnitude | Initial burst followed by steady release | [1] |
| Alginate (High G) | Crosslinked with SrCl₂ | Cell Culture Medium | Up to 28 days | Slower degradation and release | Lower than High M alginate | Slower, sustained release | [1] |
| Alginate Coating on Titanium | Electrostatic immobilization | Not Specified | Not Specified | Long-lasting and sustained | Not Specified | Not Specified |
Table 2: Strontium Release from Calcium Phosphate Cement (CPC) Matrices
| CPC Type | Strontium Incorporation | Release Medium | Time Points | Strontium Concentration Released | Release Kinetics Model | Reference |
| Strontium-substituted β-TCP | 0 < x < 1 in Ca(₃-ₓ)Srₓ(PO₄)₂ | Dynamic conditions | Up to 15 days | 12-30 ppm | Zero-order | [2][3] |
| α-TCP based, HA forming | Partial or total replacement of CaCO₃ with SrCO₃ | Cell Culture Medium | Not Specified | 0.05-0.15 mM | Sustained release | |
| Strontium-doped apatitic | Sr-doped α-TCP | HEPES buffer | Up to 35 days | Sustained release | Not Specified |
Table 3: Strontium Release from Bioactive Glass Matrices
| Bioactive Glass Composition | Strontium Substitution | Release Medium | Time Points | Cumulative Release (%) | Release Kinetics Model | Reference |
| SiO₂–P₂O₅–CaO–Na₂O | 0–100% Ca replaced by Sr | Simulated Body Fluid (SBF) | Up to 8 hours | Increased with Sr substitution | Not Specified | [4] |
| SiO₂-P₂O₅-CaO-ZnO-SrO | 2 wt.% CaO replaced with SrO | Deionized Water | 24 hours | 3-6 mg/L (considered optimal) | Not Specified | [5] |
| 63S37C doped with Sr | 0.2 to 1 mol% | Simulated Body Fluid (SBF) | Up to 14 days | Increased with Sr content | Not Specified | [6] |
Experimental Protocols
A standardized approach to evaluating strontium release is essential for comparing results across different studies. The following outlines a typical experimental protocol for an in vitro strontium release study.
1. Sample Preparation:
-
The strontium-containing biomaterial (hydrogel, cement, or glass) is prepared according to the specific formulation.
-
Samples of a defined size and weight are fabricated. For cements, this often involves setting the material into molds. For hydrogels, it may involve crosslinking in a specific geometry. Bioactive glasses are often tested as powders or discs.
2. Release Study Setup:
-
Each sample is immersed in a predetermined volume of a release medium in a sterile container. Common release media include Simulated Body Fluid (SBF), Tris-HCl buffer, phosphate-buffered saline (PBS), or cell culture medium.
-
The containers are placed in an incubator, typically at 37°C, to simulate physiological conditions.
-
The system can be static or dynamic. In a dynamic setup, the release medium is continuously refreshed or agitated to mimic fluid flow in the body.
3. Sample Collection and Analysis:
-
At specified time intervals (e.g., 1, 3, 7, 14, and 28 days), an aliquot of the release medium is collected.
-
To maintain a constant volume (sink conditions), the volume of the collected medium is often replaced with fresh medium.
-
The concentration of strontium in the collected aliquots is quantified using analytical techniques such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7]
4. Data Analysis:
-
The cumulative amount and percentage of strontium released at each time point are calculated.
-
The release data is often fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8][9]
Visualization of Strontium's Biological Impact
The therapeutic effects of strontium are rooted in its ability to modulate key signaling pathways involved in bone metabolism. The following diagrams, generated using the DOT language, illustrate the experimental workflow for strontium release studies and the signaling pathways influenced by strontium.
Conclusion
The choice of biomaterial matrix plays a critical role in controlling the release kinetics of strontium. Hydrogels, particularly alginate-based systems, offer a tunable release profile that can be modulated by the polymer composition.[1] Calcium phosphate cements can provide a sustained, zero-order release of strontium, making them suitable for applications requiring a constant therapeutic dose.[2][3] Bioactive glasses demonstrate a release profile that is dependent on the degree of strontium substitution and can be tailored to achieve a desired therapeutic window.[4][5]
By understanding the interplay between material properties and release kinetics, researchers can design and develop next-generation biomaterials for bone regeneration with enhanced efficacy. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for the evaluation and optimization of strontium-releasing biomaterials. Further research should focus on establishing a stronger correlation between in vitro release profiles and in vivo performance to accelerate the clinical translation of these promising technologies.
References
- 1. Strontium- and zinc-alginate hydrogels for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strontium modified biocements with zero order release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium modified biocements with zero order release kinetics-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 4. Influence of strontium for calcium substitution in bioactive glasses on degradation, ion release and apatite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acellular bioactivity and drug delivery of new strontium doped bioactive glasses prepared through a hydrothermal process - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02416K [pubs.rsc.org]
- 7. Strontium/copper doped nano-bioactive glass for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors influencing the drug release from calcium phosphate cements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strontium Phosphate Vectors: A Comparative Guide to Gene Delivery Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of gene therapy, the choice of a delivery vector is paramount to achieving therapeutic success. Non-viral vectors are gaining increasing attention due to their enhanced safety profile compared to their viral counterparts. Among these, inorganic nanoparticles like strontium phosphate (B84403) are emerging as a promising platform for efficient gene delivery, particularly in applications related to bone tissue engineering and regeneration. This guide provides an objective comparison of strontium phosphate vectors with other widely used non-viral alternatives, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Performance Comparison: this compound vs. Alternatives
The efficacy of a gene delivery vector is determined by its ability to efficiently transfect target cells while maintaining low cytotoxicity. The following tables summarize the performance of strontium-doped calcium phosphate (Sr-CaP) nanoparticles in comparison to standard calcium phosphate (CaP) nanoparticles, the popular lipid-based reagent Lipofectamine 2000, and the polymeric vector polyethylenimine (PEI).
Table 1: Transfection Efficiency
| Vector | Cell Line | Transfection Efficiency (Relative to Control) | Reporter Gene | Citation |
| Sr-CaP Nanoparticles | hFOB 1.19 | ~1.5-fold higher than CaP | β-galactosidase | [1] |
| CaP Nanoparticles | hFOB 1.19 | Baseline | β-galactosidase | [1] |
| Lipofectamine 2000 | hFOB 1.19 | ~2-fold higher than Sr-CaP | β-galactosidase | [1] |
| PEI (25 kDa) | HeLa | ~11-13% GFP positive cells | GFP | [2] |
| Lipofectamine 2000 | HeLa | ~20-26% GFP positive cells | GFP | [2] |
| Lipofectamine 3000 | HEK293T | High | mCherry | [3] |
| PEI | HEK293T | High | mCherry | [3] |
| Calcium Phosphate | HEK293T | Moderate | mCherry | [3] |
Table 2: Cytotoxicity
| Vector | Cell Line | Cell Viability (%) | Assay | Citation |
| Sr-CaP Nanoparticles | hFOB 1.19 | > 90% | MTT | [1] |
| Lipofectamine 2000 | hFOB 1.19 | ~60% | MTT | [1] |
| PEI (25 kDa) | A431 | IC50: 37 µg/mL (branched) | MTT | [4] |
| Lipofectamine 2000 | HEK 293 | Lower than PEI and Chitosan | MTT | [5] |
| PEI (25 kDa) | HEK 293 | Higher than Lipofectamine 2000 | MTT | [5] |
| Lipofectamine 2000 | HeLa | Lower than PEI@Fe3O4 NPs | MTT | [6] |
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the synthesis of this compound nanoparticles and their subsequent use in in vitro gene transfection.
Protocol 1: Synthesis of Strontium-Doped Calcium Phosphate Nanoparticles (Co-Precipitation Method)
This protocol describes a single-step method for preparing strontium-doped calcium phosphate nanoparticles using DNA as a template.
Materials:
-
Strontium chloride (SrCl₂) solution (1 M)
-
Calcium chloride (CaCl₂) solution
-
Phosphate-buffered saline (PBS)
-
Plasmid DNA (pDNA) solution (e.g., 1 mg/mL in TE buffer)
-
Nuclease-free water
Procedure:
-
Prepare a mineralizing solution containing calcium and phosphate ions at the desired concentrations.
-
To 3 mL of the mineralizing solution, add the desired volume of 1 M SrCl₂ solution to achieve the target strontium concentration (e.g., 3 µL for 1 mM, 6 µL for 2 mM, 9 µL for 3 mM).[1]
-
Gently mix the solution.
-
Add 15 µL of the 1 mg/mL pDNA solution to the strontium-containing mineralizing solution.[1]
-
Incubate the mixture at 37°C for 30 minutes to allow for the formation of Sr-CaP-DNA nanoparticles.[7]
-
The nanoparticle suspension is now ready for characterization or use in transfection experiments.
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format.
Materials:
-
Adherent cells (e.g., hFOB 1.19, HEK293T)
-
Complete cell culture medium
-
Sr-CaP-DNA nanoparticle suspension (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed the adherent cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection (e.g., 40,000 cells/well for hFOB 1.19).[1]
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
On the day of transfection, gently remove the culture medium from the wells.
-
Add 500 µL of fresh, complete cell culture medium containing the desired amount of Sr-CaP-DNA nanoparticles (e.g., corresponding to 2 µg of DNA) to each well.[1]
-
Incubate the cells with the nanoparticle suspension for 4 hours at 37°C.[1]
-
After the incubation period, gently aspirate the medium containing the nanoparticles.
-
Wash the cells three times with sterile PBS.
-
Add fresh, complete culture medium to the cells.
-
Incubate the cells for 24-72 hours before assessing transgene expression (e.g., via reporter gene assay or fluorescence microscopy).
Visualizing the Process: Workflows and Signaling Pathways
To better understand the experimental process and the biological impact of strontium, the following diagrams have been generated using Graphviz.
Conclusion
This compound-based vectors present a compelling non-viral option for gene delivery, demonstrating promising transfection efficiencies with notably low cytotoxicity, especially when compared to traditional transfection reagents like Lipofectamine 2000.[1] Their biocompatibility and the known role of strontium in promoting bone formation make them particularly suitable for applications in bone tissue engineering.[8][9] The provided protocols offer a foundation for researchers to synthesize and utilize these vectors in their own experimental settings. The signaling pathway diagram illustrates the molecular mechanisms through which strontium can influence cellular behavior, providing a deeper understanding of its therapeutic potential. Further research and optimization will continue to refine the efficacy of this compound vectors, solidifying their place in the expanding toolkit of non-viral gene delivery systems.
References
- 1. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Impact of Strontium on the Mechanical Performance of Phosphate Bone Cements: A Comparative Analysis
A detailed examination of strontium-doped phosphate (B84403) bone cements reveals their enhanced mechanical properties and favorable setting times compared to traditional calcium phosphate cements. This guide synthesizes data from multiple studies to provide a clear comparison of their performance and outlines the standardized methodologies used for their evaluation.
The incorporation of strontium into phosphate bone cements has been a significant area of research in orthopedic biomaterials, aiming to improve the mechanical strength and biological activity of these restorative materials. Strontium is known to play a dual role in bone metabolism: stimulating bone formation and inhibiting bone resorption, making it an attractive additive for bone cements.[1][2][3] This comparative guide delves into the mechanical testing of strontium-doped phosphate bone cements, presenting quantitative data, detailed experimental protocols, and a visual representation of the testing workflow.
Comparative Mechanical Properties
The addition of strontium to calcium phosphate cements can significantly influence their mechanical properties and setting times. The following tables summarize the quantitative data from various studies, comparing different formulations of strontium-doped cements with control calcium phosphate cements (CPC).
| Cement Formulation | Compressive Strength (MPa) | Setting Time (minutes) | Reference |
| Calcium Phosphate Cement (CPC) - Control | ~11.21 | ~2.2 | [4] |
| 5% Strontium-Modified CPC (SMPC) | 6.00 ± 0.74 | Shorter than CPC | [5] |
| Strontium-Enhanced Calcium Phosphate Hybrid Cement (Sr-CPHC) | 45.52 | 20.7 | [4] |
| Strontium-Containing Bioactive Glass CPC | 12.5 (maximum) | Increased with up to 25% Sr substitution | [6] |
| Magnesium Phosphate Cement (MPC) - Control | ~25 | Not specified | [7] |
| Strontium Magnesium Phosphate Cement (0.5 mol Sr) | 22.5 | Not specified | [7] |
Experimental Protocols
The evaluation of bone cement properties follows standardized and rigorous experimental protocols to ensure the reliability and comparability of results. The methodologies outlined below are synthesized from established standards and published research.[8][9][10][11]
Cement Preparation
The cement paste is prepared by mixing a solid powder phase with a liquid phase at a specific powder-to-liquid (P/L) ratio.
-
Powder Phase: Typically consists of a calcium phosphate source, such as alpha-tricalcium phosphate (α-TCP) or a mixture of calcium phosphate salts.[12] For strontium-doped cements, a strontium-containing compound like tristrontium silicate (B1173343) or strontium carbonate is incorporated into the powder.[5]
-
Liquid Phase: An aqueous solution, often containing a phosphate buffer like sodium phosphate, is used to initiate the setting reaction.[6][13]
-
Mixing: The powder and liquid are manually or mechanically mixed to form a homogenous paste.[10] The P/L ratio is a critical parameter that influences the cement's handling properties and final mechanical strength.[12]
Setting Time Measurement
The setting time is a crucial property for the clinical application of bone cements. It is typically measured using Gillmore needles according to standards like ASTM C266.
-
Initial Setting Time: The time at which the cement paste begins to harden and can no longer be easily molded.
-
Final Setting Time: The time at which the cement has fully hardened and achieved significant mechanical strength.
Mechanical Strength Testing
The mechanical strength of the set cement is evaluated to determine its ability to withstand physiological loads. Cylindrical or rectangular specimens are prepared and subjected to mechanical testing after a specific incubation period (e.g., 24 hours) in a controlled environment (e.g., 37°C).[6][10]
-
Compressive Strength: This is the most common mechanical test for bone cements and is performed according to standards such as ASTM F451 and ISO 5833.[9][11] It measures the maximum stress the material can withstand before fracturing under compression.
-
Four-Point Bending Test: This test is used to determine the flexural strength and modulus of the cement, providing insights into its resistance to bending forces.[8]
In Vitro Biocompatibility Assessment
The biocompatibility of the bone cement is evaluated to ensure it does not cause adverse reactions in the body.
-
Cell Culture: Osteoblast-like cells, such as MC3T3-E1, are cultured on the surface of the set cement discs.[12]
-
Cell Proliferation Assay: The viability and proliferation of cells are assessed using assays like the Methyl thiazolyl tetrazolium (MTT) assay.[12]
-
Osteogenic Differentiation Assay: The ability of the cement to promote bone cell differentiation is evaluated by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis.[12]
Experimental Workflow
The following diagram illustrates the typical workflow for the comparative mechanical and biological testing of strontium phosphate bone cements.
Caption: Workflow for bone cement testing.
Conclusion
The available data strongly suggests that the incorporation of strontium into phosphate bone cements can lead to materials with improved mechanical strength and controlled setting times, making them promising candidates for various orthopedic applications. The specific enhancements are dependent on the concentration of strontium and the overall formulation of the cement. The standardized testing protocols outlined in this guide are essential for the continued development and validation of these advanced biomaterials, ensuring their safety and efficacy for clinical use. Further research focusing on long-term in vivo performance will be crucial in translating these promising in vitro results into clinical practice.
References
- 1. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strontium modified calcium phosphate cements – approaches towards targeted stimulation of bone turnover - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel strontium containing bioactive glass based calcium phosphate cement | Pocket Dentistry [pocketdentistry.com]
- 7. Bioinspired strontium magnesium phosphate cement prepared utilizing the precursor method for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actaorthopaedica.be [actaorthopaedica.be]
- 9. Testing Fracture Toughness of PMMA Bone Cement [element.com]
- 10. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization and In Vitro Evaluations of Injectable Calcium Phosphate Cement Doped with Magnesium and Strontium - PMC [pmc.ncbi.nlm.nih.gov]
Strontium Phosphate Implants: A Comparative Guide to Inflammatory Response
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inflammatory response to strontium phosphate (B84403) implants against other common biomaterials. The information is supported by experimental data to aid in the evaluation of these materials for bone regeneration applications.
The quest for ideal bone graft substitutes has led to the development of various synthetic biomaterials. Among these, strontium-containing calcium phosphates have garnered significant attention for their dual ability to stimulate bone formation and inhibit bone resorption. A critical aspect of any implantable biomaterial is its interaction with the host immune system. An excessive or prolonged inflammatory response can hinder the healing process and lead to implant failure. This guide assesses the inflammatory profile of strontium phosphate implants, comparing them with materials such as hydroxyapatite (B223615) (HA), beta-tricalcium phosphate (β-TCP), and titanium (Ti).
Comparative Inflammatory Response: Key Cytokine Expression
The local inflammatory environment following implantation is largely dictated by the secretion of cytokines. Key pro-inflammatory and anti-inflammatory cytokines play a pivotal role in modulating the tissue response. Studies have shown that strontium-doped calcium phosphates can modulate the expression of these critical signaling molecules.
For instance, in a comparative study, strontium-doped calcium phosphate (SCP) granules implanted in rat bone defects showed a different inflammatory and bone remodeling response compared to hydroxyapatite (HA) granules.[1][2] Specifically, at six days post-implantation, defects filled with SCP exhibited a lower expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) compared to those with HA.[3] Conversely, the expression of Interleukin-6 (IL-6), another cytokine with both pro- and anti-inflammatory roles, was higher in the SCP group in non-ovariectomized rats.[1][2] Furthermore, research indicates that strontium can reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β, creating a more favorable environment for bone regeneration. In a study involving 3D printed strontium-doped calcium phosphate scaffolds, a significant decrease in the expression of pro-inflammatory genes TNF-α and IL-6 was observed compared to β-TCP scaffolds, alongside an increase in the expression of anti-inflammatory genes IL-10 and Arginase.
Below is a summary of quantitative data from a comparative in vivo study examining gene expression of key inflammatory markers in response to strontium-doped calcium phosphate (SCP) versus hydroxyapatite (HA) implants in rats.
| Time Point | Material | TNF-α Expression (Fold Change vs. HA) | IL-6 Expression (Fold Change vs. HA) |
| 6 days | SCP (non-OVX) | 2.6-fold lower (p=0.4) | 3.2-fold higher (p=0.1) |
| 6 days | SCP (OVX) | 3.8-fold lower (p<0.05) | - |
| 28 days | SCP (non-OVX) | No significant difference | 2.2-fold higher (p=0.02) |
Data adapted from a study by Granito, et al. (2013).[3] OVX: Ovariectomised rats, non-OVX: non-Ovariectomised rats.
Signaling Pathways in Osteogenesis and Inflammation
The cellular response to this compound implants is mediated by complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of strontium and for designing improved biomaterials. Two key pathways involved are the Wnt/β-catenin and the Extracellular signal-regulated kinase (ERK) pathways.
Strontium has been shown to activate the Wnt/β-catenin signaling pathway, which is a critical regulator of osteoblast differentiation and bone formation.[4] The activation of this pathway by strontium can lead to enhanced osteogenic gene expression.
The ERK pathway is another crucial signaling cascade involved in osteoblast proliferation and differentiation. Strontium has been shown to influence this pathway, further contributing to its pro-osteogenic effects.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Histological and Immunohistochemical Analysis
The following diagram outlines a typical workflow for preparing and analyzing implant sites to assess the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophagic Inflammatory Response Next to Dental Implants with Different Macro- and Micro-Structure: An In Vitro Study [mdpi.com]
- 4. Biphasic regulation of osteoblast development via the ERK MAPK–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Strontium Phosphate: A Comparative Guide to Commercially Available Bone Grafts
For Researchers, Scientists, and Drug Development Professionals
The quest for ideal bone graft substitutes continues to drive innovation in orthopedic and dental regenerative medicine. Among the promising candidates, strontium phosphate-based biomaterials have garnered significant attention for their unique dual-action on bone metabolism. This guide provides an objective comparison of strontium phosphate (B84403) bone grafts against commercially available alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The Dual Role of Strontium in Bone Regeneration
Strontium, a trace element found in bone tissue, has been shown to simultaneously stimulate bone formation and inhibit bone resorption.[1] When incorporated into calcium phosphate ceramics, strontium ions can be released locally at the defect site, enhancing the regenerative process.[2][3] This dual mechanism offers a distinct advantage over traditional bone graft materials that may only provide an osteoconductive scaffold.
The biological activity of strontium is primarily mediated through its interaction with bone cells:
-
Stimulation of Osteoblasts: Strontium promotes the proliferation and differentiation of osteoblasts, the cells responsible for forming new bone.[4][5] It achieves this by activating key signaling pathways such as the Wnt/β-catenin, MAPK/ERK, and TGF-β/SMAD pathways.[6][7][8] This leads to increased expression of osteogenic markers like alkaline phosphatase (ALP), Runx2, and osteocalcin.[8][9]
-
Inhibition of Osteoclasts: Strontium also suppresses the activity and differentiation of osteoclasts, the cells that resorb bone tissue.[10] It can regulate the OPG/RANKL signaling pathway, a critical regulator of osteoclastogenesis, leading to a net gain in bone mass.[10]
This multifaceted mechanism of action is a key differentiator for strontium-based bone grafts.
Comparative Performance of Bone Graft Materials
The selection of a bone graft is guided by its biological properties, mechanical strength, and resorption kinetics. The following tables summarize the performance of this compound against common commercial alternatives.
Table 1: Biological Performance Comparison
| Feature | This compound | Autograft (Gold Standard) | Allograft (FDBA/DFDBA) | Xenograft (e.g., Bio-Oss®) | Synthetic (HA/β-TCP) |
| Osteoconductivity | Excellent | Excellent | Good to Excellent | Excellent | Good to Excellent |
| Osteoinductivity | Potential for mild induction | Excellent | Variable (present in DFDBA) | None | None |
| Osteogenicity | None | Excellent | None | None | None |
| Biocompatibility | Excellent | Excellent | Good (potential for immune response) | Good (potential for immune response) | Excellent |
| Angiogenesis | Promotes VEGF expression[5] | Promotes angiogenesis | Variable | Osteoconductive scaffold supports vessel ingrowth | Variable, can be enhanced with modifications |
Table 2: Physical and Mechanical Properties
| Property | This compound | Autograft (Cancellous) | Allograft (Cortical/Cancellous) | Xenograft (Anorganic Bovine) | Synthetic (HA/β-TCP) |
| Compressive Strength | Can be engineered; Sr enhances strength of CaP cements[5] | Variable, low | Higher than cancellous autograft | Low, provides space maintenance | Brittle, variable (HA > β-TCP)[11] |
| Porosity | Controllable, interconnected porosity | Naturally porous | Processed to create porosity | High, interconnected | Controllable during manufacturing |
| Resorption Rate | Faster than HA, slower than β-TCP; Sr can enhance degradation[12][13] | 6-12 months | Slower than autograft | Very slow resorption rate[14] | Variable (β-TCP faster than HA)[3] |
| Handling | Available as granules, putties, cements | Good, but requires harvesting | Available in various forms | Granules | Granules, blocks, putties |
Table 3: In Vivo Performance - New Bone Formation
| Graft Material | Animal Model | Defect Type | Time Point | New Bone Formation (%) | Reference |
| Sr-CaP Cement | Ovariectomized Rat | Femur | 6 weeks | Significantly higher than CaP cement | [9] |
| β-TCP | Minipig | Mandible | 8 weeks | ~35% | [15] |
| Anorganic Bovine Bone | Minipig | Mandible | 8 weeks | ~25% | [15] |
| Allograft | Human | Alveolar Ridge | 12 weeks | 25.5% | [14] |
| Xenograft | Human | Alveolar Ridge | 12 weeks | 35.3% | [14] |
| Autograft | Minipig | Mandible | 8 weeks | ~45% | [15] |
Note: Direct comparison of percentages is challenging due to variations in animal models, defect sites, and measurement techniques. The data illustrates general performance trends. A meta-analysis of 35 animal studies concluded that strontium-doped calcium phosphate bone substitutes significantly improved in vivo bone repair performance, showing increased new bone formation and bone volume while having a higher rate of material resorption compared to non-doped calcium phosphate.[13][16]
Experimental Protocols for Evaluation
Standardized evaluation of bone graft materials is critical for accurate comparison. The following are summaries of key experimental protocols.
In Vitro Biocompatibility: MTT Assay
The MTT assay is a colorimetric test to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity of a biomaterial.[1]
-
Cell Seeding: Plate osteoblast-like cells (e.g., Saos-2, MG-63) or mesenchymal stem cells in a 96-well plate and culture until adherence.
-
Material Exposure: Introduce extracts of the bone graft material (prepared by incubating the material in culture medium) or place the material in direct contact with the cells.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17]
-
Incubation: Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[18]
-
Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. Higher absorbance correlates with higher cell viability.
In Vitro Osteogenic Differentiation: Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker for osteoblast differentiation.[5] This assay quantifies its activity.
-
Cell Culture: Culture osteoprogenitor cells on or in the presence of the bone graft material in an osteogenic induction medium.
-
Cell Lysis: At specific time points (e.g., 7, 14, 21 days), wash the cells and lyse them to release intracellular proteins, including ALP.
-
Substrate Addition: Add a p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.[6]
-
Incubation: ALP in the lysate will hydrolyze pNPP into p-nitrophenol, which is yellow.
-
Quantification: Measure the absorbance of the solution at 405 nm. The activity is often normalized to the total protein or DNA content of the sample to account for differences in cell number.[6]
In Vivo Bone Regeneration: Critical-Size Defect Model
This model evaluates the ability of a bone graft to heal a defect that would not heal on its own.[7]
-
Animal Model Selection: Common models include the rat femur (5 mm defect) or rabbit calvaria (8 mm defect).[10] The choice depends on the research question and the size of the implant.
-
Surgical Procedure: Under anesthesia, a sterile surgical procedure is performed to create a defect of a critical size in the selected bone.
-
Graft Implantation: The defect is filled with the this compound graft material. Control groups may include an empty defect or a defect filled with a commercial standard.
-
Healing Period: The animals are allowed to heal for a predetermined period (e.g., 4, 8, 12 weeks).
-
Analysis: After the healing period, the animals are euthanized. The defect sites are harvested and analyzed using:
-
Micro-Computed Tomography (micro-CT): To quantify new bone volume, bone mineral density, and graft resorption.
-
Histology: To qualitatively assess the new bone formation, tissue integration, and cellular response to the implant. Sections are typically stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome.
-
Conclusion
This compound-based bone grafts represent a significant advancement in bone regeneration technology. Their ability to actively stimulate bone formation while inhibiting resorption provides a biological advantage over many commercially available synthetic and xenogeneic options.[1] While autografts remain the gold standard due to their inherent osteogenic, osteoinductive, and osteoconductive properties, their use is limited by donor site morbidity and availability.[11]
The quantitative data suggests that this compound grafts promote robust new bone formation, often outperforming standard calcium phosphate ceramics.[9][13] Their resorption profile appears to be more favorable than that of slowly resorbing xenografts or overly rapid-resorbing β-TCP, allowing for a more synchronized replacement by new bone. For researchers and drug development professionals, strontium-doped biomaterials offer a promising platform for creating next-generation bone grafts with enhanced therapeutic efficacy. Further head-to-head clinical trials are necessary to fully elucidate their performance against the spectrum of commercially available products in human patients.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. A preclinical large-animal model for the assessment of critical-size load-bearing bone defect reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bone defect animal models for testing efficacy of bone substitute biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. A Standardized Critical Size Defect Model in Normal and Osteoporotic Rats to Evaluate Bone Tissue Engineered Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. migrationletters.com [migrationletters.com]
- 12. researchgate.net [researchgate.net]
- 13. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of xenograft and allograft bone graft for oral and maxillofacial surgical preparation prior to dental implantation: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. You are being redirected... [steinerbio.com]
- 16. jp.astm.org [jp.astm.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Strontium Phosphate's Edge in Bone Regeneration: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for superior bone graft substitutes is perpetual. This guide provides an objective comparison of strontium phosphate-based biomaterials against other alternatives, supported by experimental data, to illuminate its potential in accelerating and enhancing in vivo bone formation.
Strontium, a trace element known for its role in bone metabolism, has been increasingly incorporated into calcium phosphate (B84403) (CaP) biomaterials to improve their regenerative capabilities.[1] A growing body of evidence from in vivo studies suggests that strontium-doped CaP materials significantly enhance new bone formation, showcasing their promise for applications in periodontal regeneration, implant dentistry, and alveolar bone reconstruction.[1][2]
Performance Under Scrutiny: A Quantitative Comparison
A meta-analysis of 16 studies encompassing 31 comparisons and 445 defects revealed a significant overall effect in favor of strontium-doped calcium phosphate bone substitutes for new bone formation (NBF).[1][2][3] The analysis also indicated a positive effect on bone volume/tissue volume (BV/TV) and a faster resorption rate of the material itself, suggesting a dynamic and favorable remodeling process.[1][2][3]
| Performance Metric | Overall Effect (95% CI) | p-value | Interpretation |
| New Bone Formation (NBF) | 2.25 (1.61–2.90) | < 0.00001 | Strontium-doped materials showed significantly more new bone formation compared to controls. |
| Bone Volume/Tissue Volume (BV/TV) | 1.42 (0.65–2.18) | 0.0003 | Strontium-doped materials resulted in a higher bone volume to tissue volume ratio. |
| Remaining Material (RM) | -2.26 (-4.02 to -0.50) | 0.0009 | Strontium-doped materials demonstrated a greater degree of resorption, indicating replacement by new bone. |
Table 1: Meta-analysis of in vivo performance of strontium-doped calcium phosphate bone substitutes. Data from a meta-analysis of 16 studies.[1][2][3]
Further evidence comes from specific preclinical studies. For instance, an in vivo study using a rabbit model to evaluate porous strontium-doped calcium polyphosphate (SCPP) scaffolds demonstrated a notable increase in new bone volume (NBV) at the initial stages of implantation compared to non-doped calcium polyphosphate (CPP) scaffolds.[4][5]
| Time Point | New Bone Volume (NBV) - SCPP Group | New Bone Volume (NBV) - CPP Group |
| 4 Weeks | 14% | 10% |
| 8 Weeks | 27% | 19% |
| 16 Weeks | 45% | 40% |
Table 2: Comparison of New Bone Volume in rabbit radius defects treated with SCPP and CPP scaffolds.[4][5]
The Mechanism Behind the Boost: Signaling Pathways
Strontium's beneficial effects on bone formation are attributed to its dual action: stimulating bone-forming osteoblasts and inhibiting bone-resorbing osteoclasts.[6] It achieves this by modulating several key signaling pathways. Strontium has been shown to activate the Wnt/β-catenin, BMP-2, Runx2, and ERK pathways, all of which are crucial for osteogenic differentiation and bone matrix synthesis.[7]
Caption: Key signaling pathways activated by strontium to promote osteogenesis.
Experimental Corner: Protocols for In Vivo Assessment
The evaluation of this compound's efficacy in vivo typically involves the use of animal models with surgically created bone defects. Here are summaries of common experimental protocols.
Rabbit Radius Critical-Size Defect Model
This model is frequently used to assess the osteoconductive and osteoinductive properties of bone graft substitutes.
-
Animal Model : Adult male New Zealand white rabbits are commonly used.
-
Surgical Procedure : A critical-size defect (typically 15 mm in length) is created in the radius of one forelimb.
-
Implantation : The defect is filled with the strontium-doped calcium phosphate scaffold (experimental group) or a control material (e.g., non-doped scaffold or an empty defect).
-
Post-Operative Care : Standard post-operative care, including antibiotics and analgesics, is provided.
-
Evaluation Time Points : Animals are typically euthanized at various time points (e.g., 4, 8, and 16 weeks) for analysis.
-
Analytical Methods :
-
Radiography : X-ray imaging is used to monitor bone healing over time.
-
Micro-Computed Tomography (micro-CT) : Provides quantitative data on new bone volume, bone mineral density, and trabecular architecture.
-
Histology and Histomorphometry : Harvested bone tissue is sectioned and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to visualize new bone formation, cell infiltration, and material degradation. Histomorphometry is used to quantify the area of new bone.
-
Immunohistochemistry : Used to detect the expression of bone-related proteins such as collagen type I and bone morphogenetic proteins (BMPs).[5]
-
Caption: General experimental workflow for in vivo bone formation analysis.
Rat Calvarial Defect Model
This model is often employed to study intramembranous ossification and is particularly useful for evaluating bone regeneration in non-load-bearing sites.
-
Animal Model : Adult male Sprague-Dawley rats are a common choice.[8]
-
Surgical Procedure : A critical-size circular defect (typically 5-8 mm in diameter) is created in the parietal bone of the skull.[8]
-
Implantation : The defect is filled with the test material.
-
Evaluation Time Points : Typically range from 4 to 12 weeks post-implantation.
-
Analytical Methods : Similar to the rabbit radius model, analysis includes micro-CT and histological evaluations to assess new bone formation and tissue response.
The consistent outperformance of this compound-based biomaterials in preclinical studies, supported by a clear understanding of the underlying molecular mechanisms, positions them as a highly promising alternative for clinical applications in bone regeneration. Further research should focus on optimizing strontium concentrations and release kinetics to maximize their therapeutic potential.
References
- 1. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo study of porous strontium-doped calcium polyphosphate scaffolds for bone substitute applications - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Guided bone regeneration of calcium phosphate-coated and strontium ranelate-doped titanium mesh in a rat calvarial defect model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Strontium Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of strontium phosphate (B84403), a common compound in various research applications. Adherence to these procedures is critical for personal safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
While strontium phosphate is generally not classified as a hazardous substance, it is crucial to handle it with care to minimize exposure and maintain a safe working environment. Always consult the Safety Data Sheet (SDS) before handling the chemical.[1]
Key safety measures include:
-
Engineering Controls: Handle this compound in a well-ventilated area.[2][3] The use of a laboratory chemical fume hood is recommended to minimize dust inhalation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE to prevent skin and eye contact.[2][5]
-
Safe Handling Practices: Avoid the formation of dust and aerosols.[2][6] Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[2][3] Keep it away from incompatible materials and foodstuff containers.[1][2]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Chemical splash goggles or safety glasses | Nitrile, neoprene, or PVC gloves | Fully-buttoned lab coat | A NIOSH-approved respirator with a dust cartridge should be used if not in a fume hood.[4] |
| Preparing Solutions | Chemical splash goggles and a face shield | Nitrile, neoprene, or PVC gloves | Chemical-resistant apron or lab coat | Work should be conducted within a properly functioning chemical fume hood.[4] |
| Cleaning Spills | Chemical splash goggles and a face shield | Nitrile, butyl, neoprene, or PVC gloves | Chemical-resistant suit or apron | A NIOSH/MSHA approved respirator may be necessary depending on the spill size.[4] |
Step-by-Step Disposal Protocol
This compound should be disposed of as chemical waste in accordance with federal, state, and local environmental control regulations.[7] Do not dispose of this compound down the drain or in the regular trash.[2][5][8]
-
Waste Collection:
-
Collect waste this compound, including any contaminated solids or spill cleanup materials, in a designated and compatible waste container.[1][6][9]
-
The container should be sturdy, leak-proof, and kept tightly closed except when adding waste.[8][9]
-
If reusing a chemical container for waste, ensure it is thoroughly rinsed, and the original label is defaced.[8] The first rinse of a hazardous chemical container must be collected as hazardous waste.[9]
-
-
Labeling:
-
Storage of Waste:
-
Arranging for Disposal:
Accidental Release Measures
In the event of a spill:
-
Small Spills: Carefully sweep or scoop up the spilled solid material, moistening it first to prevent dusting, and place it in a labeled waste disposal container.[1]
-
Large Spills: Evacuate the area.[1] Use a shovel to place the material into a suitable container for disposal.[1] Finish cleaning the contaminated surface with water.[7]
-
Reporting: Notify your EHS office in the event of a significant spill.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. This compound MSDS [exporterlabchemicals.com]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Logistical Information for Handling Strontium Phosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as strontium phosphate (B84403) (Sr₃(PO₄)₂). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Strontium phosphate is generally considered to be of low toxicity. However, it is slightly hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation[1]. The primary risks are associated with the inhalation of dust and eye contact[2]. Therefore, appropriate PPE is crucial.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or safety glasses[1][3][4]. | To prevent eye irritation from dust. |
| Hand Protection | Protective, chemical impermeable gloves[1][3]. | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved dust respirator or full-face respirator[1][4]. | To be used if exposure limits are exceeded, irritation is experienced, or dust is generated. |
| Body Protection | Laboratory coat[1]. | To protect clothing and skin from contamination. |
Quantitative Safety Data
Specific occupational exposure limits for this compound, such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established[1][3]. Similarly, comprehensive lethal dose (LD50) and lethal concentration (LC50) data are largely unavailable[1]. However, some studies on rats provide insight into its toxicological profile.
Table 2: Toxicological Data for this compound (Oral Administration in Rats)
| Species | Exposure Duration | Effect | LOAEL (mg/kg/day) | Reference |
| Rat | 2 weeks | Decreased acid & alkaline phosphatase in the small intestine; increased bone alkaline phosphatase; reversible | 3000 | (Kshirsagar 1976)[5] |
| Rat | 4-6 weeks | 30% mortality | 2820 | (Kshirsagar 1976)[5] |
| Rat | 4-6 weeks | Reversible decrease in alkaline phosphatase in the small intestine | 580 | (Kshirsagar 1976)[5] |
| Rat | 4-6 weeks | Reversible decrease in alkaline phosphatase in the liver | 1270 | (Kshirsagar 1976)[5] |
LOAEL: Lowest Observed Adverse Effect Level
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for laboratory safety and regulatory compliance.
Handling and Storage
Ventilation: Always handle this compound in a well-ventilated area[3]. The use of local exhaust ventilation is recommended where dust may be generated.
Safe Practices:
-
Avoid the formation of dust and aerosols[3].
-
Avoid contact with skin and eyes[3].
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed to prevent contamination and moisture absorption[1].
-
Store away from incompatible materials and foodstuff containers[3].
Spill Management
Small Spills:
-
Wear appropriate PPE.
-
Carefully sweep or shovel the spilled solid into a suitable waste disposal container.
-
If possible, moisten the material slightly to prevent dusting.
Large Spills:
-
Evacuate all non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Use a shovel to place the material into a suitable container for disposal.
-
Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements[2].
First Aid Procedures
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist[1][3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Get medical attention if irritation occurs[1][3]. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Get medical attention if irritation develops[1][3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If large quantities are swallowed, seek immediate medical attention[1][3]. |
Disposal Plan
Waste material must be disposed of in accordance with federal, state, and local environmental control regulations[1].
-
Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3]. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems[3].
-
Contaminated Packaging: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
Experimental Protocols
The synthesis of this compound can be achieved through various methods. The chosen method will influence the physicochemical properties of the final product.
Wet Chemical Precipitation Method
This is a common method for synthesizing this compound nanoparticles.
Methodology:
-
Precursor Solution Preparation:
-
Prepare a solution of a soluble strontium salt, such as strontium nitrate (B79036) (Sr(NO₃)₂) or strontium chloride (SrCl₂), in deionized water.
-
Prepare a separate solution of a phosphate precursor, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄), in deionized water[6].
-
-
Precipitation Reaction:
-
Slowly add the phosphate precursor solution to the strontium precursor solution under constant stirring. The rate of addition can influence particle size[6].
-
Maintain the pH of the reaction mixture at a desired level (typically between 7 and 11) by adding a base like ammonium (B1175870) hydroxide[6].
-
-
Aging and Washing:
-
Age the resulting precipitate in the mother liquor for a specified period (e.g., 24 hours) to allow for crystal growth and stabilization.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at a controlled temperature (e.g., 80°C) to obtain the this compound powder.
-
Hydrothermal Synthesis Method
This method yields highly crystalline nanoparticles.
Methodology:
-
Prepare the precursor solutions as described in the wet chemical precipitation method.
-
Mix the precursor solutions in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 160°C) for a set duration (e.g., 120 hours)[7].
-
After the reaction, allow the autoclave to cool to room temperature.
-
Wash and dry the resulting product as described above.
Solid-State Reaction Method
This high-temperature method is used to synthesize bulk this compound.
Methodology:
-
Start with stoichiometric amounts of appropriate precursors, such as strontium carbonate (SrCO₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄).
-
Thoroughly mix the precursors in a mortar and pestle.
-
Heat the mixture in a furnace at a high temperature (e.g., 1100°C) for several hours to induce the solid-state reaction.
-
Allow the product to cool and then characterize it.
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the Safe Handling of this compound.
References
- 1. This compound MSDS [exporterlabchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Table 3-1, Levels of Significant Exposure to Strontium - Chemical Toxicity - Oral - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ccsenet.org [ccsenet.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
